Technical Documentation Center

Isothiazolo[4,3-b]pyridin-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Isothiazolo[4,3-b]pyridin-3-amine
  • CAS: 42242-13-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of Isothiazolo[4,3-b]pyridin-3-amine

Isothiazolo[4,3-b]pyridin-3-amine, a heterocyclic compound featuring a fused isothiazole and pyridine ring system, has emerged as a significant scaffold in medicinal chemistry. Its derivatives have shown potential as inh...

Author: BenchChem Technical Support Team. Date: January 2026

Isothiazolo[4,3-b]pyridin-3-amine, a heterocyclic compound featuring a fused isothiazole and pyridine ring system, has emerged as a significant scaffold in medicinal chemistry. Its derivatives have shown potential as inhibitors of Cyclin G-Associated Kinase (GAK), a serine/threonine kinase involved in viral entry and trafficking, highlighting their promise as broad-spectrum antiviral agents[1][2][3][4][5]. The unique arrangement of nitrogen and sulfur atoms in the isothiazolopyridine core imparts specific electronic and steric properties that are crucial for its biological activity.

This technical guide provides a comprehensive overview of the synthesis and characterization of the parent compound, Isothiazolo[4,3-b]pyridin-3-amine. It is intended for researchers and professionals in drug discovery and development, offering a detailed, step-by-step synthetic protocol, in-depth characterization methodologies, and the scientific rationale behind the experimental choices.

Retrosynthetic Analysis and Synthetic Strategy

A plausible retrosynthetic analysis of Isothiazolo[4,3-b]pyridin-3-amine (1) suggests a synthetic route starting from readily available 2-aminopyridine-3-carbonitrile (2). The key transformation involves the construction of the isothiazole ring onto the pyridine core. This can be achieved through the introduction of a sulfur functionality and subsequent cyclization.

A proposed synthetic strategy involves the conversion of the cyano group of 2-aminopyridine-3-carbonitrile (2) into a thioamide (3), followed by an oxidative cyclization to form the isothiazole ring of the target compound (1). This approach is advantageous as it utilizes a common and reliable method for the formation of the isothiazole ring.

Experimental Protocols

Synthesis of 2-Amino-3-thiocarbamoylpyridine (3)

The first step in the synthesis is the conversion of the nitrile group of 2-aminopyridine-3-carbonitrile (2) into a thioamide. This is typically achieved by reacting the nitrile with a source of hydrogen sulfide.

Protocol:

  • To a solution of 2-aminopyridine-3-carbonitrile (2) (1.0 eq) in a suitable solvent such as pyridine or a mixture of pyridine and triethylamine, introduce a stream of hydrogen sulfide gas at room temperature.

  • Alternatively, treat the solution with a soluble sulfide salt like sodium hydrosulfide (NaSH).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically poured into water to precipitate the product.

  • The crude thioamide (3) is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Causality of Experimental Choices:

  • Solvent: Pyridine is often used as a solvent as it can also act as a base to facilitate the reaction. Triethylamine can be added as a co-base.

  • Sulfur Source: Gaseous hydrogen sulfide is a common reagent for this transformation. Using a soluble sulfide salt like NaSH can offer better control over the reaction.

Synthesis of Isothiazolo[4,3-b]pyridin-3-amine (1)

The final step is the oxidative cyclization of the 2-amino-3-thiocarbamoylpyridine (3) to form the isothiazole ring. This intramolecular cyclization is typically promoted by an oxidizing agent.

Protocol:

  • Suspend the 2-amino-3-thiocarbamoylpyridine (3) (1.0 eq) in a suitable solvent, such as dichloromethane (DCM) or methanol.

  • Add an oxidizing agent, for example, a 30% aqueous solution of hydrogen peroxide (H₂O₂), dropwise to the suspension at a controlled temperature, typically 40°C[6][7].

  • Stir the reaction mixture until the starting material is consumed, as monitored by TLC.

  • After the reaction is complete, the mixture is cooled, and the product can be isolated by filtration.

  • The crude Isothiazolo[4,3-b]pyridin-3-amine (1) can be purified by column chromatography on silica gel or by recrystallization.

Causality of Experimental Choices:

  • Oxidizing Agent: Hydrogen peroxide is a common and effective oxidizing agent for this type of cyclization. The reaction proceeds via the formation of a disulfide intermediate, followed by intramolecular nucleophilic attack of the amino group and subsequent elimination to form the isothiazole ring.

  • Solvent: DCM or methanol are suitable solvents that are relatively inert to the oxidizing conditions and can suspend the starting material effectively.

Characterization of Isothiazolo[4,3-b]pyridin-3-amine (1)

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the amine group. The chemical shifts and coupling constants will be characteristic of the isothiazolo[4,3-b]pyridine scaffold.

  • ¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule. A study on the 13C NMR of all four isothiazolopyridine isomers provides valuable reference data for the assignment of the carbon signals[4].

Predicted ¹H and ¹³C NMR Data:

Technique Expected Chemical Shifts (ppm)
¹H NMRAromatic protons on the pyridine ring, a broad singlet for the NH₂ protons.
¹³C NMRSignals corresponding to the carbons of the fused ring system.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation patterns.

  • Expected Molecular Ion Peak: For Isothiazolo[4,3-b]pyridin-3-amine (C₆H₅N₃S), the expected exact mass is approximately 151.0204 Da[8]. The mass spectrum should show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z corresponding to this mass.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule.

  • Expected Absorptions: The IR spectrum should show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C=N and C=C stretching vibrations of the aromatic rings (around 1500-1600 cm⁻¹), and C-S stretching vibrations.

Melting Point (MP)

The melting point is a useful indicator of the purity of a crystalline solid. A sharp melting point range suggests a high degree of purity.

Purification and Purity Assessment

The purity of the final compound is crucial for its intended application, especially in drug development.

Purification Methods
  • Column Chromatography: This is a standard technique for purifying organic compounds. Silica gel is a common stationary phase, and the mobile phase is a mixture of solvents of varying polarity.

  • Recrystallization: This method is effective for purifying crystalline solids. The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals.

  • Cation-Exchange Chromatography: This technique can be particularly useful for purifying aminopyridine derivatives by separating them from non-basic impurities[9].

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive analytical technique for assessing the purity of a compound. A single sharp peak in the chromatogram indicates a high purity level.

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress and assessing the purity of fractions from column chromatography.

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 2-aminopyridine-3-carbonitrile 2-Aminopyridine-3-carbonitrile (2) 2-amino-3-thiocarbamoylpyridine 2-Amino-3-thiocarbamoylpyridine (3) 2-aminopyridine-3-carbonitrile->2-amino-3-thiocarbamoylpyridine H₂S or NaSH Pyridine/Triethylamine Isothiazolo[4,3-b]pyridin-3-amine Isothiazolo[4,3-b]pyridin-3-amine (1) 2-amino-3-thiocarbamoylpyridine->Isothiazolo[4,3-b]pyridin-3-amine H₂O₂ DCM or MeOH

Caption: Synthetic pathway for Isothiazolo[4,3-b]pyridin-3-amine.

Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_purity Purity Assessment Crude Product Crude Product Purified Compound Purified Isothiazolo[4,3-b]pyridin-3-amine Crude Product->Purified Compound Purification (Chromatography/Recrystallization) NMR NMR Spectroscopy (¹H, ¹³C) Purified Compound->NMR MS Mass Spectrometry Purified Compound->MS IR IR Spectroscopy Purified Compound->IR MP Melting Point Purified Compound->MP HPLC HPLC Purified Compound->HPLC TLC TLC Purified Compound->TLC

Caption: Workflow for the characterization and purity assessment.

Conclusion

The synthesis and characterization of Isothiazolo[4,3-b]pyridin-3-amine provide access to a valuable building block for the development of novel therapeutic agents. The synthetic route outlined in this guide is based on established chemical transformations and offers a practical approach for obtaining this important heterocyclic compound. Comprehensive characterization using a combination of spectroscopic and chromatographic techniques is essential to ensure the identity and purity of the final product, which is a critical prerequisite for its use in medicinal chemistry research and drug development.

References

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

  • Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. PubMed Central. [Link]

  • Synthesis of isothiazolo[4,3-b]pyridine 12. Reagents and conditions:... ResearchGate. [Link]

  • Isothiazolo(3,4-b)pyridin-3-amine | C6H5N3S | CID 297118. PubChem. [Link]

  • Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. PubMed. [Link]

  • Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. PubMed. [Link]

  • (PDF) Carbon‐13 NMR studies on azolopyridines. 3—the isothiazolopyridine systems. ResearchGate. [Link]

  • Isothiazolo[4,3- b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. PubMed. [Link]

  • Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. PubMed Central. [Link]

  • Synthesis of isothiazolo[4,3-b]pyridine 12. Reagents and conditions:... ResearchGate. [Link]

  • Isothiazolo(3,4-b)pyridin-3-amine | C6H5N3S | CID 297118. PubChem. [Link]

  • Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. PubMed. [Link]

  • (PDF) Carbon‐13 NMR studies on azolopyridines. 3—the isothiazolopyridine systems. ResearchGate. [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

  • Isothiazolo[4,3- b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. PubMed. [Link]

Sources

Exploratory

Isothiazolo[4,3-b]pyridin-3-amine chemical structure and properties

An In-Depth Technical Guide to Isothiazolo[4,3-b]pyridin-3-amine: Structure, Properties, and Therapeutic Potential Introduction The landscape of modern drug discovery is increasingly focused on heterocyclic scaffolds tha...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Isothiazolo[4,3-b]pyridin-3-amine: Structure, Properties, and Therapeutic Potential

Introduction

The landscape of modern drug discovery is increasingly focused on heterocyclic scaffolds that offer unique three-dimensional arrangements and opportunities for diverse functionalization. Among these, the isothiazolo[4,3-b]pyridine core has emerged as a privileged structure, particularly in the field of kinase inhibition. This guide provides a detailed technical overview of Isothiazolo[4,3-b]pyridin-3-amine, a key intermediate and foundational structure for a potent class of inhibitors targeting Cyclin G-Associated Kinase (GAK). As a serine-threonine protein kinase, GAK is critically involved in cellular processes such as clathrin-mediated endocytosis and has been identified as a host factor essential for the lifecycle of various viruses, including Hepatitis C (HCV) and Dengue virus.[1][2] Furthermore, its role in pathologies like Parkinson's disease and certain cancers makes it a compelling therapeutic target.[3]

This document, intended for researchers, medicinal chemists, and drug development professionals, will explore the chemical structure, physicochemical properties, synthesis, and reactivity of Isothiazolo[4,3-b]pyridin-3-amine. We will delve into its primary application as a GAK inhibitor, detailing the structure-activity relationships (SAR) that have guided the development of advanced analogs and providing insight into its mechanism of action.

Chemical Structure and Physicochemical Properties

Isothiazolo[4,3-b]pyridin-3-amine is a fused heterocyclic compound featuring an isothiazole ring fused to a pyridine ring. The amine group at the 3-position is a critical anchor point for chemical modification in the development of derivatives with tailored biological activity.

Caption: Chemical Structure of Isothiazolo[4,3-b]pyridin-3-amine.

The key physicochemical properties of the parent compound are summarized below. These data are essential for designing experimental conditions, including reaction setups and formulation for biological assays.

PropertyValueSource
IUPAC Name [4][5]thiazolo[4,3-b]pyridin-3-aminePubChem
Molecular Formula C₆H₅N₃S[4][5]
Molecular Weight 151.19 g/mol [4][5]
CAS Number 42242-06-8[4]
InChIKey CWHHXMGQVKAHRX-UHFFFAOYSA-N[5]
SMILES c1cc2c(N)snc2nc1[5]
Calculated XLogP3 1.2[4]
Topological Polar Surface Area 80 Ų[4]
Hydrogen Bond Donors 1 (from amine group)[4]
Hydrogen Bond Acceptors 3 (2 ring N, 1 S)[4]

Synthesis and Reactivity

The synthesis of substituted isothiazolo[4,3-b]pyridines often involves multi-step sequences starting from commercially available pyridine derivatives. A common strategy involves the construction of the fused isothiazole ring onto a functionalized pyridine core. The 3-amino group is typically introduced in later stages, often via nucleophilic substitution of a suitable leaving group, such as a halogen.

A key intermediate in many synthetic routes is 3,6-dibromo-isothiazolo[4,3-b]pyridine, which can be formed from the diazotization of an exocyclic amino group followed by a Sandmeyer-type reaction.[2] This dibrominated intermediate allows for selective functionalization. The bromine at the 3-position is more labile and can be selectively displaced by various nitrogen and oxygen nucleophiles, providing a straightforward entry to 3-amino and 3-alkoxy derivatives.[2]

SynthesisWorkflow Start Functionalized Pyridine (e.g., 2,4-dichloro-3-nitropyridine) Intermediate1 Ring Cyclization (Thiation & Amination) Start->Intermediate1 Intermediate2 3-Amino Isothiazolo[4,3-b]pyridine Core Formation Intermediate1->Intermediate2 Halogenation Diazotization & Halogenation (e.g., NaNO₂, HBr, CuBr) Intermediate2->Halogenation Dibromo 3,6-Dibromo-isothiazolo[4,3-b]pyridine Halogenation->Dibromo NucleophilicSub Selective Nucleophilic Substitution at C3 (e.g., Amines, Alcohols) Dibromo->NucleophilicSub Product3Amine 3-Amino/Alkoxy Derivatives NucleophilicSub->Product3Amine Suzuki Suzuki Coupling at C6 Product3Amine->Suzuki FinalProduct 3,6-Disubstituted Isothiazolo[4,3-b]pyridines Suzuki->FinalProduct GAK_Pathway Virus Virus Particle Receptor Host Cell Receptor Virus->Receptor Endocytosis Clathrin-Mediated Endocytosis Receptor->Endocytosis CCV Clathrin-Coated Vesicle (CCV) Endocytosis->CCV Uncoating Vesicle Uncoating CCV->Uncoating Release Viral Genome Release Uncoating->Release GAK GAK GAK->Uncoating required for Inhibitor Isothiazolo[4,3-b]pyridine Inhibitor Inhibitor->GAK INHIBITS Replication Viral Replication Release->Replication

Caption: Mechanism of action for Isothiazolo[4,3-b]pyridine GAK inhibitors in viral entry.

Structure-Activity Relationship (SAR) Insights

Extensive research has elucidated the key structural requirements for potent GAK inhibition by this class of compounds. [2][6]

  • 3-Position Diversity : The 3-amino group of the parent scaffold serves as a versatile handle. It can be replaced with a wide variety of substituents, including saturated heterocycles (like morpholine), substituted phenyl rings, and various alkoxy groups, while retaining significant GAK affinity. [2][6]This indicates that the 3-position likely points towards the solvent-exposed region of the ATP-binding pocket and can be modified to fine-tune physicochemical properties like solubility and metabolic stability.

  • 5- and 6-Position Arylation : The most potent GAK inhibitors in this series feature an electron-rich aryl group (e.g., 3,4-dimethoxyphenyl) at either the 5- or 6-position of the pyridine ring. [1][3]This substituent is critical for anchoring the molecule within the kinase active site.

  • Regiochemistry is Crucial : The precise placement of the aryl substituent is vital. While 3,5- and 3,6-disubstituted analogs display low nanomolar GAK binding, moving the aryl group to the 7-position results in a complete loss of activity. [6]Molecular modeling suggests this is due to an unfavorable orientation that prevents key hydrogen bonding interactions within the GAK active site. [3][6]

Experimental Protocol: Synthesis of a Key Intermediate

The following protocol describes a representative synthesis for a 3-amino isothiazolo[4,3-b]pyridine derivative, adapted from published literature. [6]This procedure illustrates the deprotection of a protected amine to yield the target 3-amino compound.

Synthesis of 7-(3,4-Dimethoxyphenyl)isothiazolo[4,3-b]pyridin-3-amine

  • Objective: To prepare the title compound via oxidative deprotection of its p-methoxybenzyl (PMB) protected precursor.

  • Materials and Reagents:

    • N-((4-methoxybenzyl)-7-(3,4-dimethoxyphenyl)isothiazolo[4,3-b]pyridin-3-yl)amine (precursor)

    • Dichloromethane (DCM), anhydrous

    • Deionized Water

    • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

    • Saturated sodium bicarbonate solution

    • Saturated brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Appropriate solvents for chromatography (e.g., DCM/Methanol gradient)

  • Procedure:

    • To a screw-cap vial equipped with a magnetic stir bar, add the PMB-protected precursor (1.0 equivalent, e.g., 140.0 mg, 0.34 mmol).

    • Add anhydrous DCM (e.g., 6.9 mL) and deionized water (e.g., 0.3 mL) to the vial.

    • At room temperature, add DDQ (2.2 equivalents, e.g., 171.4 mg, 0.76 mmol) to the stirring mixture. The reaction will typically turn a dark color.

    • Allow the reaction to stir at room temperature for 6 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the product into DCM (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with a saturated brine solution.

    • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

    • The resulting crude residue should be purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-10% Methanol in DCM) to afford the pure 7-(3,4-Dimethoxyphenyl)isothiazolo[4,3-b]pyridin-3-amine.

    • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Conclusion

Isothiazolo[4,3-b]pyridin-3-amine is a valuable heterocyclic scaffold that serves as the foundation for a highly potent and selective class of GAK inhibitors. Its synthetic tractability, particularly the ability to diversify the 3-position, has enabled extensive SAR studies. These studies have confirmed the critical role of arylation at the 5- or 6-position for high-affinity binding. The resulting GAK inhibitors have demonstrated promising broad-spectrum antiviral activity, validating GAK as a viable host-targeting strategy for antiviral drug development. Future work in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to advance them toward clinical development for viral infections and other GAK-implicated diseases.

References

  • PubChem. Isothiazolo(3,4-b)pyridin-3-amine | C6H5N3S | CID 297118. Available from: [Link]

  • Global Substance Registration System (GSRS). ISOTHIAZOLO(3,4-B)PYRIDIN-3-AMINE. Available from: [Link]

  • El-Sayed, N., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB00908H. Available from: [Link]

  • Krzyżak, E., et al. (2015). Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine. Journal of Fluorescence. DOI:10.1007/s10895-015-1504-6. Available from: [Link]

  • Chemical Synthesis Database. isothiazolo[3,4-b]pyridin-3-ylamine. Available from: [Link]

  • De Witte, C., et al. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. Bioorganic & Medicinal Chemistry. DOI: 10.1016/j.bmc.2019.115188. Available from: [Link]

  • El-Sayed, N., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. MedChemComm. DOI: 10.1039/c5md00229j. Available from: [Link]

  • PubChem. Isothiazolo[5,4-b]pyridin-3-amine | C6H5N3S | CID 12955480. Available from: [Link]

  • El-Sayed, N., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. PubMed. Available from: [Link]

  • El-Sayed, N., et al. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Molbank. DOI: 10.3390/M1763. Available from: [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of Isothiazolo[4,3-b]pyridin-3-amine

Abstract Isothiazolo[4,3-b]pyridin-3-amine is a heterocyclic scaffold of significant interest in medicinal chemistry, notably as a potent inhibitor of Cyclin G-Associated Kinase (GAK), a target implicated in viral replic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isothiazolo[4,3-b]pyridin-3-amine is a heterocyclic scaffold of significant interest in medicinal chemistry, notably as a potent inhibitor of Cyclin G-Associated Kinase (GAK), a target implicated in viral replication and other cellular processes.[1] Rigorous structural confirmation and purity assessment are paramount in the advancement of such compounds from discovery to clinical evaluation. This guide provides an in-depth examination of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—as they apply to the definitive characterization of this molecule. We present not only the expected spectral data but also the underlying principles and field-proven protocols for data acquisition and interpretation, designed to equip researchers with a robust framework for validating this and similar heterocyclic entities.

Introduction: The Isothiazolopyridine Core in Drug Discovery

The fusion of a pyridine ring with an isothiazole system creates the isothiazolopyridine scaffold, a privileged structure in modern drug discovery. This heterocyclic core is being explored for a range of therapeutic applications, from oncology to infectious diseases.[2] Isothiazolo[4,3-b]pyridin-3-amine, in particular, has emerged as a key intermediate and active pharmaceutical ingredient (API) candidate due to its demonstrated high affinity for GAK.[1]

For drug development professionals, unambiguous confirmation of the molecular structure is a non-negotiable prerequisite. Each spectroscopic technique provides a unique and orthogonal piece of information: MS confirms the elemental composition, IR identifies key functional groups, and NMR elucidates the precise atomic connectivity and chemical environment. This guide synthesizes these data streams into a cohesive and self-validating system for structural elucidation.

Synthesis and Sample Preparation: Foundational Steps

The quality of spectroscopic data is directly dependent on the purity of the sample and the care taken in its preparation. Isothiazolo[4,3-b]pyridin-3-amine and its precursors are typically synthesized through multi-step sequences. A common strategy involves the construction of the isothiazole ring onto a pre-functionalized pyridine, often starting from materials like 2-aminonicotinonitrile.[3] A key intermediate, 3-amino-6-bromo-isothiazolo[4,3-b]pyridine, serves as a versatile building block for creating diverse libraries of analogues for structure-activity relationship (SAR) studies.[1]

Expert Protocol: Sample Preparation for Spectroscopic Analysis
  • Purity Assessment: Prior to detailed spectroscopic analysis, confirm sample purity using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. The goal is a sample with >98% purity to avoid interference from synthetic intermediates or byproducts.

  • Solvent Selection:

    • NMR: Use deuterated dimethyl sulfoxide (DMSO-d₆).

      • Scientist's Insight: DMSO-d₆ is an excellent solvent for many polar heterocyclic compounds. Crucially, its use allows for the direct observation of exchangeable N-H protons from the amine group, which would be lost in solvents like D₂O or CD₃OD.

    • MS: Prepare a stock solution (approx. 1 mg/mL) in HPLC-grade methanol or acetonitrile. This is then diluted to a final concentration of 1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

      • Scientist's Insight: The addition of formic acid is critical for promoting protonation ([M+H]⁺) in the electrospray ionization (ESI) source, which is the preferred method for this class of molecule.

    • IR: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, requiring no special preparation.

  • Moisture Removal: Ensure the sample, particularly for NMR and IR, is thoroughly dried under high vacuum to remove residual solvents and water, which can obscure important spectral regions.

Integrated Spectroscopic Workflow

A logical workflow ensures that data from each technique is used to build a comprehensive structural picture. The process typically begins with MS to confirm the mass, followed by IR to identify functional groups, and culminates in detailed 1D and 2D NMR for complete structural assignment.

G cluster_0 Workflow Compound Synthesized Compound (Isothiazolo[4,3-b]pyridin-3-amine) MS HRMS Analysis (ESI-TOF) Compound->MS Elemental Composition IR FTIR Analysis (ATR) Compound->IR Functional Groups NMR NMR Analysis (¹H, ¹³C, COSY, HSQC) Compound->NMR Atomic Connectivity Confirm Structure Confirmed MS->Confirm Integrated Validation IR->Confirm Integrated Validation NMR->Confirm Integrated Validation

Caption: Integrated workflow for spectroscopic structural confirmation.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental formula of the target compound.

Protocol: HRMS Data Acquisition (ESI-TOF)
  • Calibrate the Time-of-Flight (TOF) mass spectrometer using a known standard immediately before analysis to ensure high mass accuracy.

  • Set the ESI source to positive ion mode.

  • Infuse the prepared sample solution (1-10 µg/mL) at a flow rate of 5-10 µL/min.

  • Acquire data over a mass range of m/z 50-500.

  • Process the spectrum to identify the monoisotopic mass of the protonated molecular ion ([M+H]⁺).

Data Interpretation

The molecular formula of Isothiazolo[4,3-b]pyridin-3-amine is C₆H₅N₃S. The expected HRMS data provides powerful evidence for this composition.

ParameterTheoretical ValueObserved Value (Expected)
Molecular Formula C₆H₅N₃S-
Exact Mass 151.02042151.0204 ± 0.0005
[M+H]⁺ Ion 152.02820152.0282 ± 0.0005

Expert Insight: The presence of a sulfur atom results in a characteristic isotopic pattern. The A+2 peak (from the ³⁴S isotope) should be observed at approximately 4.4% of the intensity of the A peak (the monoisotopic [M+H]⁺), providing additional confidence in the elemental assignment.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing a rapid and non-destructive method for identifying key functional groups.

Protocol: FTIR Data Acquisition (ATR)
  • Record a background spectrum of the clean ATR crystal.

  • Place a small amount of the solid, dried sample onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Acquire the sample spectrum over a range of 4000-500 cm⁻¹.

  • Perform an automatic ATR correction using the instrument software.

Data Interpretation

The IR spectrum provides clear evidence for the primary amine and the aromatic heterocyclic core.[4]

Wavenumber (cm⁻¹)IntensityVibration TypeAssignment
3400 - 3200MediumN-H StretchAsymmetric & Symmetric stretch of -NH₂
3100 - 3000WeakAromatic C-H StretchC-H bonds on the pyridine ring
~1640StrongN-H Bend (Scissoring)Bending mode of the primary amine
1600 - 1450Medium-StrongC=C and C=N StretchAromatic ring stretching vibrations
~1250MediumC-N StretchStretch of the C-NH₂ bond
~700-850MediumC-H Out-of-Plane BendBending modes of aromatic C-H bonds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the detailed molecular structure, providing information on the chemical environment, connectivity, and spatial relationships of atoms.

Molecular Structure and Atom Numbering

For unambiguous assignment, a standardized numbering system is essential.

Caption: Structure and numbering of Isothiazolo[4,3-b]pyridin-3-amine.

¹H NMR Analysis

Protocol:

  • Dissolve ~5-10 mg of the sample in ~0.6 mL of DMSO-d₆.

  • Acquire the spectrum on a ≥400 MHz spectrometer at 25 °C.

  • Acquire a minimum of 16 scans.

  • Reference the spectrum to the residual DMSO signal (δ 2.50 ppm).

Expected Data and Interpretation: The pyridine ring protons will form a characteristic three-spin system (AMX type).[3]

Proton AssignmentExpected δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-7~8.4 - 8.6ddJ(7,6) ≈ 4.5, J(7,5) ≈ 1.51HDeshielded by the adjacent pyridine nitrogen (N-4).
H-5~8.1 - 8.3ddJ(5,6) ≈ 8.5, J(5,7) ≈ 1.51HDeshielded by proximity to the fused isothiazole ring.
H-6~7.3 - 7.5ddJ(6,5) ≈ 8.5, J(6,7) ≈ 4.51HShielded relative to H-5 and H-7. Exhibits coupling to both adjacent protons.
-NH₂~6.5 - 7.5br s-2HBroad signal due to quadrupolar relaxation and exchange. Position is solvent/concentration dependent.
¹³C NMR Analysis

Protocol:

  • Use the same sample prepared for ¹H NMR.

  • Acquire a proton-decoupled ¹³C spectrum.

  • A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • Reference the spectrum to the DMSO-d₆ solvent signal (δ 39.52 ppm).

Expected Data and Interpretation: The chemical shifts are predicted based on data from parent isothiazolopyridine systems and the known electron-donating effect of an amino group.[5]

Carbon AssignmentExpected δ (ppm)Rationale
C-3~165 - 170Strongly deshielded by the attached amine and adjacent isothiazole nitrogen (N-2).
C-7a~155 - 160Quaternary carbon at the ring junction, deshielded by N-4.
C-5~148 - 152Aromatic CH carbon, deshielded by proximity to the fused ring.
C-7~130 - 135Aromatic CH carbon adjacent to N-4.
C-3a~125 - 130Quaternary carbon at the ring junction.
C-4a~120 - 125Quaternary carbon at the ring junction.
C-6~115 - 120Aromatic CH carbon, typically the most shielded of the pyridine ring carbons in this system.

Conclusion: A Triad of Spectroscopic Validation

The structural elucidation of Isothiazolo[4,3-b]pyridin-3-amine is a clear demonstration of the power of modern spectroscopic methods. HRMS provides an unambiguous confirmation of its elemental formula, C₆H₅N₃S. FTIR spectroscopy delivers rapid verification of the essential amine and aromatic functional groups. Finally, ¹H and ¹³C NMR spectroscopy offers a detailed map of the atomic framework, confirming the specific [4,3-b] isomeric arrangement and the position of the amino substituent. Together, these techniques form a self-validating triad of data that provides the high degree of structural certainty required for advancing promising molecules in the rigorous landscape of drug development.

References

  • Isothiazolopyridines. I. Synthesis and Spectra of Isothiazolo[3,4-b]. Journal of Heterocyclic Chemistry.
  • Isothiazolo(3,4-b)pyridin-3-amine.
  • Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine. PMC - NIH.
  • Carbon‐13 NMR studies on azolopyridines. 3—the isothiazolopyridine systems. Magnetic Resonance in Chemistry.
  • Isothiazolo(3,4-b)pyridin-3-amine | C6H5N3S. PubChem. [Link]

  • Synthesis and biological profile of 2,3-dihydro[3][6]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. Beilstein Journals. [Link]

  • SYNTHESIS, SPECTROSCOPIC AND BIOLOGICAL ASPECTS OF 3-(PYRIDIN-4-YL)-[3][5][7]TRIAZOLO[3,4-B][3][5][6]THIADIAZOLE. International Journal of Research in Pharmacy and Chemistry. [Link]

  • 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]

  • ISOTHIAZOLO[5,4-B]PYRIDIN-3-AMINE Spectrum. Chemcd. [Link]

  • SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1,3,4 THIADIAZOLE DERIVATIVES. Neuroquantology. [Link]

  • Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine. ResearchGate. [Link]

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI. [Link]

  • The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. ResearchGate. [Link]

  • Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure-activity relationship studies and antiviral activity. PMC. [Link]

Sources

Exploratory

The Ascending Trajectory of Isothiazolo[4,3-b]pyridin-3-amine Derivatives: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals Abstract The isothiazolo[4,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating significan...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isothiazolo[4,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating significant potential across multiple therapeutic areas. This technical guide provides a comprehensive analysis of the biological activities of novel isothiazolo[4,3-b]pyridin-3-amine derivatives, with a primary focus on their role as potent inhibitors of Cyclin G-Associated Kinase (GAK). We delve into the intricate details of their synthesis, mechanism of action, structure-activity relationships (SAR), and their promising antiviral and potential anticancer properties. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics, offering insights into the experimental rationale and methodologies that underpin the exploration of this compelling class of compounds.

Introduction: The Emergence of a Versatile Scaffold

The quest for novel therapeutic agents with improved efficacy and safety profiles has led to the exploration of a vast chemical space. Within this landscape, fused heterocyclic systems have garnered considerable attention due to their conformational rigidity and ability to present functional groups in a well-defined three-dimensional arrangement, facilitating precise interactions with biological targets. The isothiazolo[4,3-b]pyridine core, a fusion of an isothiazole and a pyridine ring, represents one such scaffold that has demonstrated significant biological potential.

Early investigations into isothiazolopyridine derivatives hinted at a broad spectrum of biological activities, including anticancer properties.[1] However, a more focused and compelling narrative began to unfold with the discovery of their potent inhibitory activity against Cyclin G-Associated Kinase (GAK), a serine/threonine kinase implicated in crucial cellular processes.[2][3] This discovery has positioned isothiazolo[4,3-b]pyridin-3-amine derivatives as promising candidates for the development of novel antiviral and potentially anticancer therapies.

This guide will provide an in-depth exploration of the biological landscape of these derivatives, moving from their fundamental synthesis to their complex interactions with cellular machinery.

The Primary Target: Cyclin G-Associated Kinase (GAK)

GAK is a key regulator of clathrin-mediated endocytosis, a fundamental process for the entry of nutrients, signaling receptors, and, significantly, a variety of viruses into host cells.[4][5] GAK's involvement in the viral life cycle of several unrelated RNA viruses, including Dengue virus (DENV), Hepatitis C virus (HCV), Ebola virus (EBOV), and Chikungunya virus (CHIKV), has made it an attractive host-targeting antiviral strategy.[4][6] By inhibiting a host factor essential for viral replication, this approach offers the potential for broad-spectrum activity and a higher barrier to the development of viral resistance compared to direct-acting antivirals.

Mechanism of Action: Disrupting the Viral Life Cycle

Isothiazolo[4,3-b]pyridin-3-amine derivatives act as ATP-competitive inhibitors of GAK.[7] By binding to the ATP-binding pocket of the kinase, they prevent the phosphorylation of its substrates, thereby disrupting the intricate machinery of clathrin-mediated trafficking. This disruption has a dual impact on the viral life cycle:

  • Inhibition of Viral Entry: By interfering with the formation and uncoating of clathrin-coated vesicles, these inhibitors can block the initial entry of viruses into the host cell.

  • Impairment of Viral Assembly and Egress: GAK also plays a role in the later stages of the viral life cycle, including the assembly of new viral particles and their release from the infected cell. Inhibition of GAK can therefore also curtail the propagation of the infection.

The following diagram illustrates the central role of GAK in clathrin-mediated endocytosis and its subsequent inhibition by isothiazolo[4,3-b]pyridine derivatives.

GAK_Inhibition_Pathway cluster_Cell Host Cell cluster_Endocytosis Clathrin-Mediated Endocytosis cluster_GAK_Role GAK Regulation Virus Virus Particle Receptor Host Cell Receptor Virus->Receptor Binding Clathrin_Pit Clathrin-Coated Pit Receptor->Clathrin_Pit Recruitment Clathrin_Vesicle Clathrin-Coated Vesicle Clathrin_Pit->Clathrin_Vesicle Invagination Endosome Endosome Clathrin_Vesicle->Endosome Uncoating & Fusion Viral_Replication Viral Replication & Assembly Endosome->Viral_Replication Release of Viral Genome Progeny_Virus Progeny Virus Viral_Replication->Progeny_Virus Cell_Exterior Progeny_Virus->Cell_Exterior Egress GAK GAK GAK->Clathrin_Pit Phosphorylation & Recruitment GAK->Clathrin_Vesicle Uncoating Regulation Inhibitor Isothiazolo[4,3-b]pyridin-3-amine Derivative Inhibitor->GAK Inhibition

Caption: Inhibition of GAK by isothiazolo[4,3-b]pyridin-3-amine derivatives disrupts clathrin-mediated viral entry and egress.

Synthesis of Isothiazolo[4,3-b]pyridin-3-amine Derivatives: A Methodical Approach

The synthesis of the isothiazolo[4,3-b]pyridine core and its subsequent derivatization is a multi-step process that allows for the systematic exploration of structure-activity relationships. The general synthetic strategy often begins with a suitably substituted pyridine precursor.

General Synthetic Workflow

A common synthetic route to the key 3,6-disubstituted isothiazolo[4,3-b]pyridine scaffold is outlined below. This workflow allows for the introduction of diversity at both the 3- and 6-positions of the heterocyclic core.

Synthesis_Workflow Start Substituted 3-Nitropicolinonitrile Intermediate1 Thiolation Start->Intermediate1 Intermediate2 Oxidative Cyclization Intermediate1->Intermediate2 Intermediate3 3,6-Dihalo-isothiazolo[4,3-b]pyridine Intermediate2->Intermediate3 Intermediate4a Nucleophilic Substitution at C3 (e.g., Amines) Intermediate3->Intermediate4a Step 1 Intermediate4b Suzuki Coupling at C6 Intermediate4a->Intermediate4b Step 2 Product Final Derivative Intermediate4b->Product

Sources

Foundational

A Technical Guide to Isothiazolo[4,3-b]pyridines: A Promising Class of Selective GAK Inhibitors

This document provides a comprehensive technical overview of the discovery, optimization, and application of isothiazolo[4,3-b]pyridines as potent and selective inhibitors of Cyclin G-Associated Kinase (GAK). It is inten...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of the discovery, optimization, and application of isothiazolo[4,3-b]pyridines as potent and selective inhibitors of Cyclin G-Associated Kinase (GAK). It is intended for researchers, medicinal chemists, and drug development professionals engaged in kinase inhibitor research and antiviral or oncology drug discovery.

Executive Summary: The Rationale for Targeting GAK

Cyclin G-Associated Kinase (GAK) has emerged as a compelling therapeutic target due to its multifaceted roles in critical cellular processes. GAK, a serine/threonine kinase, is a key regulator of clathrin-mediated membrane trafficking, a fundamental process responsible for receptor recycling and intracellular transport.[1] Its function as an essential cofactor for uncoating clathrin-coated vesicles places it at the crossroads of cellular homeostasis.[1]

Crucially, this trafficking machinery is co-opted by numerous viruses for entry, replication, and egress. This dependency makes GAK a prime candidate for a host-targeted, broad-spectrum antiviral strategy.[2][3] Furthermore, GAK is implicated in mitotic progression, with its depletion leading to defects in centrosome maturation and spindle formation.[1][4][5] This role has recently positioned GAK as a novel, cancer-selective target, particularly in malignancies like Diffuse Large B-cell Lymphoma (DLBCL).[4][5][6][7][8] The discovery of the isothiazolo[4,3-b]pyridine scaffold represents a significant breakthrough in developing selective chemical probes and potential therapeutics to exploit GAK's vulnerabilities.[9]

The Isothiazolo[4,3-b]pyridine Scaffold: A Journey of Discovery and Optimization

The development of this inhibitor class was driven by the need for selective GAK inhibitors, moving beyond repurposed kinase inhibitors like erlotinib, which inhibit GAK as a potent off-target effect.[9] The isothiazolo[4,3-b]pyridine core provided a novel and structurally distinct starting point for potent and selective GAK inhibition.[10]

Foundational Structure-Activity Relationships (SAR)

Initial exploration revealed that the 3,6-disubstituted isothiazolo[4,3-b]pyridine core was a highly effective template for GAK binding.[11] Early lead compounds, such as those bearing a morpholino ring at position 3 and a substituted phenyl ring at position 6, demonstrated high GAK affinity with dissociation constants (Kd) in the low nanomolar range.[2][12]

The optimization strategy can be understood as a systematic exploration of the chemical space around the core scaffold, guided by GAK binding affinity and subsequent evaluation of cellular activity.

SAR_Logic cluster_0 Core Scaffold Discovery cluster_1 Systematic Optimization cluster_2 Lead Characterization A Initial Hit: Isothiazolo[4,3-b]pyridine Core B Position 3 Exploration (Amines, Alkoxy, Amides) A->B Tolerates variety C Position 6 Exploration (Aryl Substituents) A->C Crucial for potency E Advanced Position 3 (Phenyl/Piperidinyl Carboxamides) B->E Refine H-bonding interactions F Potent GAK Binders (Low nM Kd/IC50) B->F D Pyridine Moiety Modification (Aryl at Position 5) C->D Isomeric exploration C->F D->F E->F G Broad-Spectrum Antiviral Activity F->G Validate cellular efficacy H Kinome Selectivity Profiling F->H Confirm target specificity

Caption: Logical workflow for the optimization of isothiazolo[4,3-b]pyridine GAK inhibitors.

Key Positional Insights
  • Position 3: This position has proven highly tolerant of structural modifications without significantly compromising GAK affinity.[2][9] A wide variety of substituents, including alkoxy, amine, and amide groups, have been successfully introduced.[9][13] Notably, 3-N-morpholino and 3-N-piperidinyl groups emerged as potent derivatives.[2] Further refinement, such as introducing carboxamide residues onto phenyl or piperidinyl moieties at this position, led to inhibitors with IC50 values in the low nanomolar range by creating an additional hydrogen bond with the Lys69 residue of GAK.[12]

  • Position 6: The nature of the aryl substituent at this position is critical. Electron-donating groups, such as methoxy or amino groups on the phenyl ring, were found to be optimal for high GAK affinity.[12] The combination of a potent position 3 substituent with an appropriate aryl group at position 6 (e.g., 3,4,5-trimethoxyphenyl) yielded compounds with Kd values in the low single-digit nanomolar range.[2]

  • Position 5: Expanding the SAR, researchers moved the aryl group from position 6 to position 5. This effort led to the discovery of 3,5-disubstituted derivatives, such as one with a 3,4-dimethoxyphenyl residue at position 5, that retained low nanomolar GAK binding affinity and potent antiviral activity against the dengue virus.[11][14]

  • Position 7: In contrast, moving the aryl group to position 7 proved detrimental. A 3-N-morpholinyl-7-(3,4-dimethoxyphenyl)-isothiazolo[4,3-b]pyridine was found to be completely devoid of GAK affinity, highlighting the specific spatial requirements of the ATP binding pocket.[15]

Quantitative SAR Summary

The following table summarizes the GAK affinity and antiviral activity for representative compounds from this class, illustrating the impact of substitutions.

Compound ID (Reference)Position 3 MoietyPosition 6 MoietyGAK Affinity (Kd or IC50)Antiviral EC50 (Virus)
Compound 3[2] N-Morpholino3,4,5-Trimethoxyphenyl8 nM (Kd)Micromolar range (HCV, DENV)
Compound 12r[2] N-Morpholino4-amino-3-methoxyphenyl-1.8 µM (DENV)
Compound 8b[9] Isopropoxy3,4,5-Trimethoxyphenyl85 nM (Kd)Modest (HCV)
Compound 8c[9] 2-Methoxybutyl3,4,5-Trimethoxyphenyl74 nM (Kd)Modest (HCV)
Compound 7a[12] 3-Propionamide-phenyl4-amino-3-methoxyphenyl7.7 nM (IC50)Not Reported
Compound 13b[12] Piperidin-1-ylmethyl4-amino-3-methoxyphenyl74 nM (IC50)Not Reported

Mechanism of Action: From Trafficking to Mitosis

Isothiazolo[4,3-b]pyridines act as Type I, ATP-competitive inhibitors, binding directly to the ATP pocket of the GAK kinase domain.[10] This inhibition disrupts GAK's ability to phosphorylate its substrates, leading to distinct downstream cellular consequences.

Disruption of Clathrin-Mediated Trafficking: The Antiviral Effect

GAK's primary role is regulating clathrin-associated adaptor proteins like AP-1 and AP-2.[2][3] This regulation is critical for the lifecycle of numerous RNA viruses that hijack this pathway. By inhibiting GAK, isothiazolo[4,3-b]pyridines disrupt intracellular viral trafficking during both early (entry) and late (assembly/egress) stages of infection.[2][3] This mechanism underpins their observed broad-spectrum activity against unrelated viruses such as Dengue (DENV), Ebola (EBOV), Chikungunya (CHIKV), and Hepatitis C (HCV).[2][9]

GAK_Pathway cluster_virus Viral Lifecycle cluster_host Host Cell Machinery Virus Virus Particle Receptor Host Cell Receptor Virus->Receptor Binding & Internalization Clathrin Clathrin-Coated Pit Receptor->Clathrin Binding & Internalization Endosome Endosome Uncoating Vesicle Uncoating Endosome->Uncoating Requires Assembly Viral Assembly / Egress Clathrin->Endosome Vesicle Formation GAK GAK AP2 Adaptor Protein 2 (AP2) GAK->AP2 Phosphorylates AP2->Uncoating Regulates Uncoating->Assembly Releases Viral Components & Recycles Machinery Inhibitor Isothiazolo[4,3-b]pyridine Inhibitor->GAK INHIBITS

Caption: GAK's role in clathrin-mediated viral entry and its inhibition.

Induction of Mitotic Arrest: The Anti-Cancer Effect

Recent research has unveiled a critical role for GAK in cell cycle progression. GAK localizes to mitotic spindles, and its inhibition disrupts mitosis by causing chromosome misalignment and spindle distortion.[4][5][7] This leads to the activation of the spindle-assembly checkpoint (SAC), G2/M phase cell cycle arrest, and ultimately, cell death.[4][5][6] This mechanism confers tumor-selective potency, particularly in DLBCL, while sparing non-malignant cells, presenting a promising new avenue for cancer therapy.[4][5]

Key Experimental Protocols

The characterization of isothiazolo[4,3-b]pyridines relies on a cascade of robust in vitro and cell-based assays. The protocols below are provided as self-validating systems, incorporating necessary controls for data integrity.

Experimental_Workflow A Primary Screen: In Vitro GAK Binding Assay (e.g., TR-FRET) B Hit Confirmation & IC50: Dose-Response GAK Assay A->B Identify Hits C Cellular Efficacy: Antiviral or Anti-proliferative Assay (Dose-Response) B->C Prioritize Potent Compounds E Selectivity Profiling: Kinome-wide Scan (e.g., KINOMEscan™) B->E Assess Off-Target Activity D Cellular Toxicity: Cytotoxicity Assay (e.g., AlamarBlue) C->D Determine Therapeutic Index (SI) F Mechanism of Action: Target Engagement & Downstream Pathway Analysis C->F Validate Cellular Mechanism

Caption: Standard experimental workflow for characterizing novel GAK inhibitors.

Protocol: In Vitro GAK Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence energy transfer (TR-FRET) assay to determine the IC50 of a test compound against GAK.

Principle: The assay measures the inhibition of phosphorylation of a biotinylated peptide substrate by GAK. A Europium-labeled anti-phospho-serine antibody serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore binds the biotinylated peptide. Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal. Inhibitors prevent this, causing a loss of signal.

Materials:

  • Recombinant human GAK enzyme

  • Biotinylated peptide substrate

  • ATP

  • TR-FRET Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Europium-labeled anti-phospho-serine antibody

  • Streptavidin-Allophycocyanin (SA-APC) or other suitable acceptor

  • Test compounds (serially diluted in DMSO)

  • 384-well white plates

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Dispense 50 nL of each dilution into a 384-well assay plate. Include DMSO-only wells for "No Inhibition" (100% activity) controls and wells with a known potent GAK inhibitor for "Max Inhibition" (0% activity) controls.

  • Enzyme/Substrate Addition: Prepare a master mix of GAK enzyme and biotinylated peptide substrate in kinase buffer. Dispense 5 µL of this mix into each well.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Reaction: Prepare an ATP solution in kinase buffer at 2x the final desired concentration (e.g., corresponding to the Km for ATP). Add 5 µL to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Stop & Detect: Prepare a stop/detection solution containing EDTA (to chelate Mg²⁺ and stop the reaction), the Europium-labeled antibody, and the streptavidin-acceptor in detection buffer. Add 10 µL to each well.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody and streptavidin binding.

  • Read Plate: Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for acceptor, 620 nm for donor).

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor/Donor). Normalize the data using the controls (0% and 100% inhibition). Plot the normalized response against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell-Based Dengue Virus (DENV) Inhibition Assay

This protocol measures the ability of a compound to inhibit DENV replication in a relevant cell line using a luciferase reporter virus.

Materials:

  • Huh-7 cells (or other susceptible cell line)

  • DENV reporter virus (e.g., expressing Renilla Luciferase)

  • Complete Growth Medium (e.g., DMEM + 10% FBS)

  • Test compounds

  • Luciferase Assay Reagent

  • Opaque 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed Huh-7 cells in opaque 96-well plates at a density that will result in ~80% confluency at the time of assay readout (e.g., 1 x 10⁴ cells/well). Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) control wells.

  • Infection: Immediately after adding the compound, infect the cells with the DENV luciferase reporter virus at a Multiplicity of Infection (MOI) of 0.1.

  • Incubation: Incubate the plates for 48 hours at 37°C with 5% CO₂.

  • Luciferase Measurement: Remove the medium. Lyse the cells and measure Renilla Luciferase activity according to the manufacturer's protocol using a luminometer.

  • Data Analysis: Normalize the luciferase signal to the vehicle-only control wells. Plot the normalized signal against the log of the compound concentration and fit the curve to determine the 50% effective concentration (EC50).

Self-Validation: In parallel, run a cytotoxicity assay (e.g., AlamarBlue or CellTiter-Glo) on a duplicate plate treated identically but without virus infection. This is critical to determine the 50% cytotoxic concentration (CC50) and ensure that the observed antiviral activity is not an artifact of cell death. The Selectivity Index (SI = CC50/EC50) is a key metric of a compound's therapeutic window.

Conclusions and Future Directions

The isothiazolo[4,3-b]pyridine scaffold has proven to be a remarkably fertile ground for the development of potent and selective GAK inhibitors. The extensive SAR knowledge allows for the rational design of compounds with low nanomolar GAK affinity.[12] These inhibitors have validated GAK as a host target for broad-spectrum antiviral therapy and as a novel target for oncology.[2][4]

Future work in this area should focus on:

  • In Vivo Efficacy: Translating the potent in vitro antiviral and anti-cancer activity into animal models of disease.

  • Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to make them suitable for clinical development.

  • Exploring New Therapeutic Areas: Given GAK's links to Parkinson's disease and its role in regulating various signaling pathways, these selective inhibitors could serve as invaluable tools to explore its function in neurodegeneration and other diseases.[1]

  • Structural Biology: Obtaining more co-crystal structures of inhibitors bound to GAK will continue to guide rational drug design and explain the nuanced SAR observed across different isomeric series.[10]

The continued development of isothiazolo[4,3-b]pyridines holds significant promise for delivering novel therapeutics in areas of high unmet medical need.

References

  • Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK) with broad-spectrum antiviral activity. Journal of Medicinal Chemistry. [Link]

  • Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. MedChemComm. [Link]

  • Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure–activity relationship studies and antiviral activity. RSC Publishing. [Link]

  • Optimization of Isothiazolo[4,3- b]pyridine-Based Inhibitors of Cyclin G Associated Kinase (GAK) with Broad-Spectrum Antiviral Activity. PubMed. [Link]

  • Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. PubMed. [Link]

  • Discovery of 3-phenyl- and 3-N-piperidinyl-isothiazolo[4,3-b]pyridines as highly potent inhibitors of cyclin G-associated kinase. ScienceDirect. [Link]

  • Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase | Request PDF. ResearchGate. [Link]

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Optimization of Isothiazolo[4,3- b]pyridine-Based Inhibitors of Cyclin G Associated Kinase (GAK) with Broad-Spectrum Antiviral Activity. | Semantic Scholar. Semantic Scholar. [Link]

  • The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma. bioRxiv. [Link]

  • Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. MDPI. [Link]

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • GAK Gene. Ma'ayan Lab – Computational Systems Biology. [Link]

  • The Cyclin-G Associated Kinase (GAK) Is a Critical Targetable Dependency for Successful Mitosis By Diffuse Large B-Cell Lymphomas Linked to Retinoblastoma Loss of Function. Blood (ASH Publications). [Link]

  • The Cyclin-G Associated Kinase (GAK) Is a Critical Targetable Dependency for Successful Mitosis By Diffuse Large B-Cell Lymphomas Linked to Retinoblastoma Loss of Function. ResearchGate. [Link]

  • The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma. University of Miami. [Link]

  • Structure of cyclin G-associated kinase (GAK) trapped in different conformations using nanobodies. PubMed Central. [Link]

  • The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma. ResearchGate. [Link]

  • GAK Gene. GeneCards. [Link]

  • Chemical genetic identification of GAK substrates reveals its role in regulating Na+/K+-ATPase. Life Science Alliance. [Link]

  • The cyclin G-associated kinase (GAK) inhibitor SGC-GAK-1 inhibits neurite outgrowth and synapse formation. Molecular Brain (PMC - NIH). [Link]

  • SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK). PMC - NIH. [Link]

  • Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. MDPI. [Link]

  • Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents. PMC. [Link]

Sources

Exploratory

Unveiling the Molecular Tactics of Isothiazolo[4,3-b]pyridines: A Technical Guide to Their Mechanism of Action as Cyclin G-Associated Kinase (GAK) Inhibitors

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract The isothiazolo[4,3-b]pyridine scaffold has emerged as a promising chemotype in the discovery of potent and selective inhibitors of...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The isothiazolo[4,3-b]pyridine scaffold has emerged as a promising chemotype in the discovery of potent and selective inhibitors of Cyclin G-Associated Kinase (GAK), a serine/threonine kinase critically involved in cellular trafficking and viral life cycles. This technical guide provides an in-depth exploration of the mechanism of action of isothiazolo[4,3-b]pyridine compounds, detailing their molecular interactions with GAK and the subsequent impact on cellular pathways. We will dissect the pivotal role of GAK in clathrin-mediated endocytosis, a process hijacked by numerous viruses, and elucidate how its inhibition by this class of compounds confers antiviral activity. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the characterization of these inhibitors, from biochemical binding and kinase activity assays to cell-based functional assessments. Through a synthesis of established scientific principles and practical insights, this document aims to equip researchers with the knowledge to effectively investigate and advance isothiazolo[4,3-b]pyridine-based therapeutics.

Introduction: The Therapeutic Promise of Targeting GAK

Cyclin G-Associated Kinase (GAK) is a ubiquitously expressed serine/threonine kinase that plays a central role in the regulation of intracellular membrane trafficking.[1][2] Specifically, GAK is a key regulator of clathrin-mediated endocytosis (CME), a fundamental process for nutrient uptake, receptor signaling, and, consequentially, the entry of numerous viral pathogens.[3][4] Its multifaceted involvement in cellular processes has positioned GAK as an attractive therapeutic target for a range of diseases, including viral infections and certain cancers.[4][5]

The isothiazolo[4,3-b]pyridine chemical scaffold has been identified as a potent and selective inhibitor of GAK.[6][7] Extensive structure-activity relationship (SAR) studies have demonstrated that modifications to this core structure can significantly modulate binding affinity and biological activity, paving the way for the rational design of novel therapeutic agents.[6][8] This guide will delve into the precise mechanisms by which these compounds exert their inhibitory effects on GAK and the downstream cellular consequences.

The Core Mechanism: Inhibition of GAK-Mediated Clathrin Trafficking

The primary mechanism of action of isothiazolo[4,3-b]pyridine compounds is the competitive inhibition of ATP binding to the kinase domain of GAK.[4] This direct interaction prevents the autophosphorylation of GAK and its subsequent phosphorylation of downstream substrates, most notably the medium chain (µ2) of the adaptor protein 2 (AP2) complex.

The GAK Signaling Pathway in Clathrin-Mediated Endocytosis

GAK's role in CME is intricate and essential for the lifecycle of clathrin-coated vesicles (CCVs). The process can be summarized in the following key steps, which are disrupted by isothiazolo[4,3-b]pyridine inhibitors:

  • Initiation and Cargo Recognition: GAK phosphorylates the AP2 complex, enhancing its affinity for cargo proteins on the cell surface.[9] This phosphorylation event is a critical step for the recruitment of cargo into nascent clathrin-coated pits.

  • Clathrin Assembly: The activated AP2 complex recruits clathrin triskelia to the plasma membrane, promoting their assembly into a polygonal lattice that forms the coated pit.

  • Vesicle Budding and Scission: The clathrin coat helps to deform the membrane, leading to the formation of a bud that is eventually pinched off to become a free CCV.

  • Uncoating: GAK, in concert with the chaperone protein Hsc70, facilitates the disassembly of the clathrin coat from the newly formed vesicle.[1][2] This uncoating process is vital for the release of the vesicle's contents and the recycling of clathrin and adaptor proteins for subsequent rounds of endocytosis.

By inhibiting GAK's kinase activity, isothiazolo[4,3-b]pyridines disrupt this entire cascade. The lack of AP2 phosphorylation impairs cargo recognition and clathrin assembly, while the inhibition of GAK's function in uncoating leads to an accumulation of coated vesicles, effectively stalling the trafficking of internalized molecules.

GAK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Cargo Cargo Protein Clathrin Clathrin Cargo->Clathrin Recruits AP2 AP2 Complex AP2->Cargo Binds CCV Clathrin-Coated Vesicle Clathrin->CCV Forms GAK GAK GAK->AP2 Phosphorylates ADP ADP GAK->ADP GAK->CCV Mediates Uncoating ATP ATP ATP->GAK Isothiazolopyridine Isothiazolo[4,3-b]pyridine Isothiazolopyridine->GAK Inhibits Uncoated_Vesicle Uncoated Vesicle CCV->Uncoated_Vesicle Uncoating Hsc70 Hsc70 Hsc70->CCV Mediates Uncoating

Figure 1: GAK's role in clathrin-mediated endocytosis and its inhibition.

Antiviral Implications

Many viruses, including Hepatitis C Virus (HCV) and Dengue Virus (DENV), exploit the CME pathway for entry into host cells.[3][10] By inhibiting GAK, isothiazolo[4,3-b]pyridines effectively block this crucial entry route, leading to a potent antiviral effect.[3][11] Furthermore, GAK has also been implicated in the assembly of certain viruses, suggesting that its inhibition can disrupt multiple stages of the viral life cycle.[5]

Experimental Workflows for Characterizing Isothiazolo[4,3-b]pyridine Inhibitors

A multi-faceted experimental approach is essential to fully characterize the mechanism of action of isothiazolo[4,3-b]pyridine compounds. This involves a combination of biochemical assays to confirm direct target engagement and enzymatic inhibition, followed by cell-based assays to assess functional consequences.

Experimental_Workflow cluster_biochemical Biochemical Characterization cluster_cellular Functional Assessment Biochemical Biochemical Assays Cellular Cell-Based Assays Biochemical->Cellular Confirms on-target activity Data Data Analysis & Interpretation Cellular->Data Provides functional context Binding Binding Affinity (LanthaScreen™) Kinase Kinase Activity (Radiometric) Binding->Kinase Correlates binding to inhibition Antiviral Antiviral Efficacy (HCVpp Entry) Kinase->Antiviral Links inhibition to antiviral effect Cytotoxicity Cytotoxicity (alamarBlue®) Antiviral->Cytotoxicity Determines therapeutic window

Figure 2: A typical experimental workflow for characterizing GAK inhibitors.

Biochemical Assays

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method to quantify the binding affinity of a compound to GAK.[12][13] It relies on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the test compound.

Principle: A europium (Eu)-labeled anti-tag antibody binds to the GAK protein, and an Alexa Fluor™ 647-labeled tracer binds to the ATP-binding site of GAK. When both are bound, FRET occurs between the Eu donor and the Alexa Fluor™ 647 acceptor. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[12]

    • Prepare a serial dilution of the isothiazolo[4,3-b]pyridine test compound in 100% DMSO. Subsequently, create an intermediate dilution in 1X Kinase Buffer A.[13]

    • Prepare a 3X solution of the GAK enzyme and a 3X solution of the Eu-anti-tag antibody in 1X Kinase Buffer A.[14]

    • Prepare a 3X solution of the Kinase Tracer in 1X Kinase Buffer A.[14]

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of the intermediate dilution of the test compound or DMSO (vehicle control) to the appropriate wells.[14]

    • Add 5 µL of the 3X GAK/Eu-antibody mixture to all wells.[14]

    • Add 5 µL of the 3X Kinase Tracer solution to all wells.[14]

  • Incubation and Measurement:

    • Cover the plate and incubate at room temperature for 60 minutes.[13]

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. This can then be used to calculate the dissociation constant (Kd).

Radiometric assays, such as the HotSpot™ or ³³PanQinase™ assays, are considered the gold standard for directly measuring kinase activity. They quantify the transfer of a radiolabeled phosphate from ATP to a substrate.

Principle: The assay measures the incorporation of ³³P from [γ-³³P]ATP into a suitable GAK substrate, such as a histone protein. The amount of incorporated radioactivity is directly proportional to the kinase activity.

General Protocol Outline:

  • A reaction mixture containing GAK, a suitable substrate, [γ-³³P]ATP, and the test compound (or vehicle) is prepared in a kinase buffer.

  • The reaction is incubated at a controlled temperature to allow for phosphorylation.

  • The reaction is stopped, and the substrate is separated from the unreacted [γ-³³P]ATP (e.g., by spotting onto a filter membrane and washing).

  • The radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • The percentage of inhibition is calculated relative to the vehicle control, and IC50 values are determined by plotting inhibition against compound concentration.

Cell-Based Assays

This assay utilizes retroviral particles pseudotyped with HCV envelope glycoproteins (E1 and E2) and carrying a reporter gene, typically luciferase.[15] It provides a safe and quantitative method to specifically measure HCV entry into host cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed Huh-7 or other susceptible human hepatoma cells in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.[15]

  • Compound Treatment and Infection:

    • Prepare serial dilutions of the isothiazolo[4,3-b]pyridine compound in cell culture medium.

    • Pre-incubate the cells with the compound dilutions for a defined period (e.g., 1-2 hours).

    • Add the HCVpp preparation to the wells containing the cells and compound. Include a "no virus" control and a "vehicle-only" control.

    • Incubate for 4-6 hours to allow for viral entry.[15]

  • Reporter Gene Measurement:

    • After the infection period, remove the virus- and compound-containing medium and replace it with fresh culture medium.

    • Incubate the cells for an additional 48-72 hours to allow for the expression of the reporter gene.[15]

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

  • Data Analysis:

    • Normalize the luciferase signal to the vehicle control to determine the percentage of inhibition.

    • Plot the percentage of inhibition against the compound concentration to calculate the half-maximal effective concentration (EC50).

It is crucial to assess the cytotoxicity of the compounds to ensure that the observed antiviral effect is not due to cell death. The alamarBlue® assay is a widely used method for measuring cell viability.[16][17]

Principle: The active ingredient, resazurin, is a non-fluorescent and cell-permeable blue dye. In viable, metabolically active cells, it is reduced to the fluorescent pink compound, resorufin. The amount of fluorescence is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding and Compound Treatment:

    • Seed cells in a 96-well plate and treat with serial dilutions of the compound, mirroring the conditions of the antiviral assay.[17]

  • alamarBlue® Addition and Incubation:

    • After the desired incubation period (typically corresponding to the duration of the antiviral assay), add alamarBlue® reagent to each well at a volume equal to 10% of the culture medium volume.[2]

    • Incubate the plate for 1-4 hours at 37°C, protected from light.[16]

  • Fluorescence Measurement:

    • Measure the fluorescence using a plate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.[17]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration to determine the half-maximal cytotoxic concentration (CC50).

Data Interpretation and Structure-Activity Relationship (SAR)

The data generated from these assays provide a comprehensive profile of the isothiazolo[4,3-b]pyridine compound's mechanism of action.

Quantitative Data Summary:

Compound IDGAK Binding Affinity (Kd, nM)GAK Inhibition (IC50, nM)Antiviral Activity (EC50, µM)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/EC50)
Compound 1 8.3[6]Data not available~2.0 (HCV)[3]>20[3]>10
Compound 2 8.9[6]Data not available~7.1 (HCV)[3]>20[3]>2.8
Compound 8b 85[6]Data not availableModest[6]Data not availableData not available
Compound 8c 74[6]Data not availableModest[6]Data not availableData not available
Compound 8j 110[6]Data not availableModest[6]Data not availableData not available
SGC-GAK-1 Data not available48 (in-cell)[8]Data not availableData not availableData not available

Note: The table above is a representative summary. The specific values can vary depending on the assay conditions and the specific viral strain used.

SAR Insights:

  • Substitution at Position 3: SAR studies have shown that this position is tolerant of a variety of substituents. For instance, alkoxy groups can lead to potent GAK ligands with Kd values less than 100 nM.[6][7]

  • Substitution at Position 6: The presence of a 3,4-dimethoxyphenyl group at this position has been shown to be beneficial for GAK affinity.[6]

  • Isomer Comparison: The isothiazolo[4,3-b]pyridine scaffold is crucial for GAK binding, as the isomeric isothiazolo[4,5-b]pyridines have been found to be devoid of GAK affinity.

Conclusion and Future Directions

Isothiazolo[4,3-b]pyridine compounds represent a compelling class of GAK inhibitors with a well-defined mechanism of action. Their ability to disrupt clathrin-mediated endocytosis provides a strong rationale for their development as broad-spectrum antiviral agents. The experimental workflows detailed in this guide offer a robust framework for the continued investigation and optimization of these promising therapeutic candidates.

Future research should focus on further refining the SAR to enhance potency and selectivity, as well as exploring the therapeutic potential of these compounds in other GAK-dependent diseases. In vivo efficacy and pharmacokinetic studies will be crucial next steps in translating the in vitro findings into clinically viable treatments.

References

  • Lee, D. W., Zhao, X., Scapa, A., & Brodsky, F. M. (2005). Depletion of GAK/auxilin 2 inhibits receptor-mediated endocytosis and recruitment of both clathrin and clathrin adaptors. Journal of Cell Science, 118(Pt 18), 4311–4321.
  • Zhang, L., Gjoerup, O., & Roberts, T. M. (2004). The serine/threonine kinase GAK is a novel regulator of p53-mediated apoptosis. Molecular and Cellular Biology, 24(11), 4811–4822.
  • Allevi. (n.d.). AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols. Retrieved January 6, 2026, from [Link]

  • Kozma, G. T., Mező, G., & Mészáros, T. (2020). Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids. MethodsX, 7, 100843.
  • Bekerman, E., Neveu, G., Shulla, A., & Polyak, S. J. (2016). Anticancer kinase inhibitors impair intracellular viral trafficking and exert broad-spectrum antiviral effects.
  • Prentoe, J., Jensen, T. B., Meuleman, P., & Bukh, J. (2011). Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp).
  • Neveu, G., Ziv-Kennet, A., & Schor, S. (2015). Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents. ACS medicinal chemistry letters, 6(5), 556–561.
  • De Burghgraeve, T., De Jonghe, S., & Imbert, I. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure-activity relationship studies and antiviral activity. MedChemComm, 6(9), 1666–1672.
  • De Wispelaere, M., LaCroix, A. J., & Yang, P. L. (2013). The small molecules sunitinib and erlotinib inhibit dengue virus entry and assembly. Antiviral Research, 100(2), 298–304.
  • Royal Society of Chemistry. (n.d.). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure–activity relationship studies and antiviral activity. Retrieved January 6, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Retrieved January 6, 2026, from [Link]

  • Lavanya, M., & Thangamani, S. (2016). Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses. Journal of virology, 90(14), 6330–6341.
  • Bio-Rad. (n.d.). Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Retrieved January 6, 2026, from [Link]

  • Mondal, T., & Ray, R. B. (2022). Generation of fluorescent HCV pseudoparticles to study early viral entry events. Virology Journal, 19(1), 121.
  • Van Linden, O. P., De Borggraeve, W. M., & Dehaen, W. (2024).
  • Bekerman, E., & Polyak, S. J. (2018). Kinase Inhibitors as Underexplored Antiviral Agents. Journal of medicinal chemistry, 61(18), 8074–8102.
  • Kavirajan, N. (2017, October 16). DOT language — Beginner. (Graph description language). Medium. [Link]

  • Graphviz. (n.d.). DOT Language. Retrieved January 6, 2026, from [Link]

  • Neveu, G., De La Cruz, N., & Arumugaswami, V. (2017). Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK) with broad-spectrum antiviral activity. Antiviral research, 146, 141–149.
  • Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. [Link]

  • Neveu, G., & Polyak, S. J. (2015). Selective Inhibitors of Cyclin G Associated Kinase (GAK) as Anti-Hepatitis C Agents. ACS medicinal chemistry letters, 6(5), 556–561.

Sources

Foundational

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Isothiazolo[4,3-b]pyridines

Abstract The isothiazolo[4,3-b]pyridine scaffold has emerged as a significant pharmacophore in modern medicinal chemistry, demonstrating a versatile range of biological activities. This technical guide provides an in-dep...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isothiazolo[4,3-b]pyridine scaffold has emerged as a significant pharmacophore in modern medicinal chemistry, demonstrating a versatile range of biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) for this heterocyclic system, with a primary focus on its development as a potent and selective inhibitor of Cyclin G-Associated Kinase (GAK). We will explore the nuanced effects of substituent modifications at key positions of the scaffold, synthesize these findings into actionable insights for drug design, and provide detailed experimental protocols for the synthesis and evaluation of novel analogues. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of the isothiazolo[4,3-b]pyridine core.

Introduction: The Isothiazolo[4,3-b]pyridine Core

The isothiazolo[4,3-b]pyridine bicyclic system is a "privileged scaffold" in drug discovery. Its rigid structure, combined with the specific arrangement of nitrogen and sulfur heteroatoms, provides a unique three-dimensional framework for interacting with biological targets. Initially explored for various therapeutic applications, this scaffold has gained significant traction as a source of potent kinase inhibitors, particularly targeting GAK, a cellular regulator involved in intracellular trafficking.[1] Inhibition of GAK has shown promise as a broad-spectrum antiviral strategy, effective against a range of viruses including Hepatitis C (HCV), Dengue virus (DENV), and Ebola.[1][2]

The core objective of SAR studies on this scaffold is to systematically map how chemical modifications at different positions influence binding affinity (potency), selectivity against off-targets, and pharmacokinetic properties (ADME). This guide will deconstruct the SAR landscape, focusing primarily on substitutions at the 3, 5, and 6-positions.

General Synthetic Strategies

A robust and flexible synthetic platform is paramount for any successful SAR campaign. The ability to rapidly generate diverse analogues allows for efficient exploration of chemical space. The predominant strategy for constructing the isothiazolo[4,3-b]pyridine core begins with commercially available halogenated 3-nitropicolinonitrile building blocks.[3] This approach offers regioselective control, enabling the introduction of substituents at specific vectors.

A generalized workflow is depicted below. The choice of starting material (e.g., 2,6-dichloro-3-nitropicolinonitrile vs. 4,6-dichloro-3-nitropicolinonitrile) dictates the final substitution pattern, providing access to distinct regioisomers for biological evaluation. This strategic choice is critical, as substituent placement dramatically impacts target engagement. For instance, moving an aryl substituent from the 6-position to the 5-position can maintain high GAK affinity, demonstrating the scaffold's plasticity.[4][5]

G cluster_0 Synthetic Pathway Initiation cluster_1 Core Scaffold Formation cluster_2 Diversification via Cross-Coupling A Halogenated 3-Nitropicolinonitrile (e.g., 2,6-dichloro or 4,6-dichloro) B Reaction with Sulfur Nucleophile (e.g., Na2S or Thiol) A->B Step 1: Sulfur Introduction C Reductive Cyclization (e.g., Fe/AcOH or Na2S2O4) B->C Step 2: Reduction & Cyclization D Isothiazolo[4,3-b]pyridine Core (Halogenated Intermediate) C->D Forms Core Heterocycle E Suzuki or Sonogashira Coupling (Aryl/Alkynyl Group Installation) D->E Position 5 or 6 Functionalization F Nucleophilic Aromatic Substitution (SNAr) (Amine/Alkoxide Installation) D->F Position 3 Functionalization G Final Analogues for SAR Study E->G F->G

Caption: Generalized synthetic workflow for isothiazolo[4,3-b]pyridines.

Structure-Activity Relationship (SAR) Deep Dive

Our analysis of the SAR landscape is primarily centered on GAK inhibition. The key interaction points on the scaffold are positions 3, 5, and 6.

The Critical Role of the Aryl Moiety (Positions 5 and 6)

Early research quickly established that an electron-rich aryl group at either position 5 or 6 is optimal for high-affinity GAK binding.[4] This moiety is believed to occupy a key hydrophobic pocket within the kinase's active site.

  • Initial Discovery: The first potent inhibitors featured a substituted phenyl group, such as 3,4-dimethoxyphenyl, at the 6-position.[4]

  • Positional Isomerism: Subsequent studies demonstrated that moving this aryl group from position 6 to position 5 resulted in compounds with equally high GAK affinity.[4][5] This finding was crucial, as it expanded the synthetic possibilities and allowed for fine-tuning of properties by exploring a different substitution vector. An isothiazolo[4,3-b]pyridine derivative with a 3,4-dimethoxyphenyl residue at position 5 was found to have low nanomolar GAK binding affinity and potent antiviral activity against the dengue virus.[3][5]

  • Substituent Effects: Within the aryl ring itself, electron-donating groups like methoxy (-OCH₃) are highly favorable. Replacing a 3,4-dimethoxyphenyl group with a 3-thienyl moiety was also shown to retain GAK affinity, indicating that different electron-rich aromatic systems are tolerated.[6]

Exploring Chemical Space at Position 3

Position 3 of the scaffold has proven to be remarkably tolerant of a wide variety of substituents, making it the primary site for analogue diversification and property modulation.[6][7] This tolerance allows chemists to introduce groups that can improve solubility, cell permeability, and selectivity without sacrificing core binding affinity.

  • N- and O-Nucleophiles: A broad range of both nitrogen (amines, heterocycles) and oxygen (alkoxides) nucleophiles can be successfully introduced at this position.[4]

  • Alkoxy Series: A surprising discovery was made within the 3-alkoxy series. While the small 3-methoxy analogue was devoid of GAK affinity, enlarging the group to an isopropoxy led to a dramatic increase in potency (Kd = 85 nM).[6] A slightly larger 2-methoxybutyl group further improved affinity (Kd = 74 nM).[6] This demonstrates a specific steric and/or hydrophobic requirement in the pocket that binds to the C3-substituent.

  • Heterocycles for Potency and Properties: Introduction of saturated heterocycles like morpholine and piperidine is well-tolerated.[3] An important optimization involved introducing a cis-2,6-dimethylmorpholine group, which led to a derivative with significantly improved antiviral activity against DENV, Ebola, and Chikungunya viruses, while maintaining potent GAK inhibition.[1][2] The addition of a hydrogen bond acceptor moiety on the substituent at position 3 has been shown to improve potency.[4]

The SAR can be visually summarized as follows:

Caption: Key SAR takeaways for GAK inhibition.

Quantitative SAR Data

The following table summarizes key data points from various studies, illustrating the impact of substitutions on GAK binding affinity.

Compound ID (Reference)Substitution at C3Substitution at C5/C6GAK Affinity (Kd or IC₅₀)
8a [6]Methoxy6-(3,4-dimethoxyphenyl)Inactive
8b [6]Isopropoxy6-(3,4-dimethoxyphenyl)85 nM (Kd)
8c [6](rac)-2-methoxybutyl6-(3,4-dimethoxyphenyl)74 nM (Kd)
8j [6]Isopropoxy6-(3-thienyl)110 nM (Kd)
1 [4]Morpholine6-(substituted phenyl)51 nM (IC₅₀)
2 [4]Substituted Morpholine (H-bond acceptor)6-(substituted phenyl)14 nM (IC₅₀)
3 [4]Morpholine5-(substituted phenyl)24 nM (IC₅₀)
12r [2]cis-2,6-dimethylmorpholino6-(4-amino-3-methoxyphenyl)Potent GAK inhibitor

Experimental Protocols for SAR Elucidation

To ensure scientific rigor and reproducibility, detailed and validated protocols are essential. The following represents a standard workflow for synthesizing and evaluating a novel isothiazolo[4,3-b]pyridine analogue.

Representative Synthesis: 3-(morpholino)-6-(3,4-dimethoxyphenyl)isothiazolo[4,3-b]pyridine

Causality: This protocol outlines a two-step process starting from a key halogenated intermediate. The first step, a Suzuki coupling, is chosen for its reliability in forming C-C bonds to install the critical aryl moiety. The subsequent SNAr reaction is a robust method for introducing the morpholine group at the electron-deficient C3 position.

Step 1: Suzuki Coupling to Install the Aryl Moiety

  • To a microwave vial, add 3-bromo-6-chloroisothiazolo[4,3-b]pyridine (1.0 eq), 3,4-dimethoxyphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq).

  • Evacuate and backfill the vial with argon three times.

  • Add a 3:1 mixture of dioxane and water.

  • Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.

  • Self-Validation: Monitor reaction completion by TLC or LC-MS. A new, less polar spot should appear, and the starting material should be consumed.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 3-bromo-6-(3,4-dimethoxyphenyl)isothiazolo[4,3-b]pyridine.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Dissolve the product from Step 1 (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Add morpholine (3.0 eq) and K₂CO₃ (2.5 eq).

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours.

  • Self-Validation: Monitor by LC-MS for the disappearance of the starting material and the appearance of the product mass.

  • Cool the reaction to room temperature and pour it into ice water.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry to afford the final compound. Further purification can be achieved by recrystallization or chromatography if necessary.

Primary Biological Assay: GAK Inhibition (LanthaScreen™ Eu Kinase Binding Assay)

Causality: A time-resolved fluorescence resonance energy transfer (TR-FRET) binding assay is selected as the primary screen. This format is highly sensitive, amenable to high-throughput screening, and directly measures the displacement of a tracer from the kinase's ATP-binding site, providing a direct measure of binding affinity (IC₅₀ or Kd).

Protocol:

  • Reagent Preparation : Prepare a serial dilution of the test compound in a buffer containing 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Assay Plate Setup : In a 384-well plate, add:

    • Test compound or DMSO vehicle control (2.5 µL).

    • GAK kinase enzyme fused to GST (e.g., 5 nM final concentration) mixed with Eu-anti-GST antibody (2.5 µL).

    • Alexa Fluor™ 647-labeled kinase tracer (e.g., a broad-spectrum ATP-competitive tracer, 5 µL).

  • Controls :

    • Positive Control : A known potent GAK inhibitor (e.g., Erlotinib) to define 100% inhibition.[6]

    • Negative Control : DMSO vehicle only, to define 0% inhibition.

  • Incubation : Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition : Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis : Calculate the emission ratio (665/615). Plot the percent inhibition derived from this ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

The isothiazolo[4,3-b]pyridine scaffold represents a highly successful platform for the development of potent GAK inhibitors. The SAR is well-defined, highlighting the necessity of an electron-rich aryl group at position 5 or 6 and the remarkable versatility of position 3 for fine-tuning potency and drug-like properties. The discovery that subtle changes, such as increasing the size of a 3-alkoxy group from methoxy to isopropoxy, can switch a compound from inactive to highly potent underscores the importance of detailed and systematic SAR exploration.[6]

Future work in this area should focus on leveraging the scaffold's versatility to target other kinases or biological targets. Furthermore, optimizing the ADME properties of these potent inhibitors will be critical for translating their impressive in vitro activity into in vivo efficacy and, ultimately, new therapeutic agents.

References

  • Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. MedChemComm, 2015. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/md/c5md00229j][6][8]

  • Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. PubMed, 2015. [URL: https://pubmed.ncbi.nlm.nih.gov/26464687/][7]

  • Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. ResearchGate, 2020. [URL: https://www.researchgate.net/publication/337227633_Structure-activity_relationship_study_of_the_pyridine_moiety_of_isothiazolo43-bpyridines_as_antiviral_agents_targeting_cyclin_G-associated_kinase][3]

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry, 2024. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob00908h][4][9]

  • Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. PubMed, 2020. [URL: https://pubmed.ncbi.nlm.nih.gov/31711867/][5]

  • Optimization of Isothiazolo[4,3-b]pyridine-Based Inhibitors of Cyclin G Associated Kinase (GAK) with Broad-Spectrum Antiviral Activity. Journal of Medicinal Chemistry, 2018. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b00511][2]

  • Optimization of Isothiazolo[4,3- b]pyridine-Based Inhibitors of Cyclin G Associated Kinase (GAK) with Broad-Spectrum Antiviral Activity. PubMed, 2018. [URL: https://pubmed.ncbi.nlm.nih.gov/29952579/][1]

Sources

Exploratory

An In-Depth Technical Guide to the Discovery and Development of Isothiazolo[4,3-b]pyridine Kinase Inhibitors

Abstract The isothiazolo[4,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent and selective inhibitors against a range of therapeutically relevant protein kinases. This gu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isothiazolo[4,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent and selective inhibitors against a range of therapeutically relevant protein kinases. This guide provides a comprehensive technical overview of the discovery and development of this important class of kinase inhibitors. We will delve into the synthetic chemistry underpinning the scaffold's construction, explore the structure-activity relationships (SAR) that govern potency and selectivity for key targets such as Cyclin G-Associated Kinase (GAK) and Receptor-Interacting Protein Kinase 1 (RIPK1), and provide detailed, field-proven protocols for the critical assays used in their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

Introduction: The Kinase Target Class and the Rise of the Isothiazolo[4,3-b]pyridine Scaffold

Protein kinases are fundamental regulators of nearly all cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer and inflammatory disorders. Consequently, kinase inhibitors represent one of the most successful classes of modern therapeutics. The search for novel heterocyclic scaffolds that can effectively and selectively target the ATP-binding site of kinases is a central theme in drug discovery.

The isothiazolo[4,3-b]pyridine core is a bicyclic heteroaromatic system that has proven to be a highly effective scaffold for kinase inhibition. Its rigid structure provides a well-defined vector for substituents to probe the distinct sub-pockets of the kinase ATP-binding site, enabling the development of highly potent and selective inhibitors. Early explorations revealed that this scaffold could be decorated at multiple positions, primarily at the 3-, 5-, and 6-positions, to achieve potent inhibition of various kinases.[1][2]

Featured Kinase Targets and Their Therapeutic Rationale

While the isothiazolo[4,3-b]pyridine scaffold has been explored against multiple kinases, this guide will focus on two prominent examples: Cyclin G-Associated Kinase (GAK) and Receptor-Interacting Protein Kinase 1 (RIPK1).

Cyclin G-Associated Kinase (GAK)

GAK is a serine/threonine kinase involved in clathrin-mediated membrane trafficking. It has been identified as a crucial host factor for the lifecycle of several viruses, including Hepatitis C Virus (HCV) and Dengue Virus (DENV).[1][2][3] By inhibiting GAK, small molecules can disrupt viral entry and assembly, presenting a promising broad-spectrum antiviral strategy.[3] This host-targeting approach carries the potential advantage of a higher barrier to resistance compared to directly acting antivirals.[3]

Receptor-Interacting Protein Kinase 1 (RIPK1)

RIPK1 is a key regulator of inflammation and programmed cell death pathways, including apoptosis and necroptosis.[4][5] Its kinase activity is implicated in a wide array of inflammatory and neurodegenerative diseases.[4][5] The development of RIPK1 inhibitors is a major focus for conditions such as rheumatoid arthritis, inflammatory bowel disease (IBD), and sepsis.[5] The isothiazolo[5,4-b]pyridine backbone, a closely related isomer, has proven to be a promising scaffold for potent necroptosis inhibitors targeting RIPK1.[4]

The Medicinal Chemistry Campaign: From Hit to Lead

The development of potent and selective isothiazolo[4,3-b]pyridine inhibitors follows a classical medicinal chemistry workflow, beginning with scaffold synthesis and progressing through iterative cycles of design, synthesis, and testing to establish a robust Structure-Activity Relationship (SAR).

Synthesis of the Core Scaffold

The construction of the isothiazolo[4,3-b]pyridine core is a critical first step. A common and effective strategy begins with readily available substituted pyridines, such as 2,4-dichloro-3-nitropyridine.[6] This allows for sequential, regioselective functionalization.

Workflow for Isothiazolo[4,3-b]pyridine Synthesis

G A 2,4-Dichloro-3-nitropyridine B Selective C4-Arylation (e.g., Suzuki Coupling) A->B Arylboronic acid, Pd catalyst C Pd-Catalyzed Aminocarbonylation B->C Amine, CO, Pd catalyst D Nitro Group Reduction C->D e.g., Fe/HCl E Thionation & Cyclization D->E e.g., Lawesson's reagent F 3,6-Disubstituted Isothiazolo[4,3-b]pyridine E->F

Caption: General synthetic workflow for the isothiazolo[4,3-b]pyridine core.

This synthetic route offers the flexibility to introduce diverse substituents at key positions to build a library of analogs for SAR studies.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the isothiazolo[4,3-b]pyridine core has yielded crucial insights into the features required for potent kinase inhibition.

For GAK Inhibition:

  • Position 3: This position tolerates a wide variety of substituents.[3][7] Initially explored with amide groups, it was discovered that introducing alkoxy groups, such as isopropoxy, led to a dramatic increase in GAK affinity.[3] Further optimization showed that incorporating a hydrogen bond acceptor moiety could improve potency.

  • Position 5/6: An electron-rich aryl group (e.g., 3,4-dimethoxyphenyl) at either position 5 or 6 is generally optimal for high GAK affinity.[1] Switching the aryl substituent from position 6 to position 5 can result in retained high affinity.

Table 1: Representative SAR Data for Isothiazolo[4,3-b]pyridine GAK Inhibitors

Compound IDSubstituent at C3Substituent at C6GAK Affinity (Kd, nM)
1 Morpholine3,4-dimethoxyphenyl8.3[3]
2 4-Hydroxypiperidine3,4-dimethoxyphenyl8.9[3]
8a Methoxy3,4-dimethoxyphenyl>10,000[3]
8b Isopropoxy3,4-dimethoxyphenyl85[3]
8c 2-Methoxybutyl3,4-dimethoxyphenyl74[3]

Data synthesized from referenced literature.[3]

The SAR data clearly indicates that while small alkoxy groups like methoxy are detrimental, larger alkoxy groups are well-tolerated and can confer high potency.[3] This suggests the presence of a hydrophobic pocket in the GAK active site that can be effectively occupied by these groups.

Key Experimental Protocols

The evaluation of novel kinase inhibitors requires a suite of robust and reproducible assays. This section provides detailed, step-by-step protocols for two fundamental experiments: an in vitro kinase inhibition assay and a cellular target engagement assay.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to measure the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction. It is a gold-standard method for determining inhibitor potency (IC50).[8]

Rationale: The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.[8] In the second step, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used by a luciferase to produce light. The amount of light produced is directly proportional to the amount of ADP generated and, therefore, to the kinase activity.

Materials:

  • Recombinant kinase (e.g., GAK, RIPK1)

  • Kinase-specific substrate (e.g., a generic substrate like Myelin Basic Protein (MBP) or a specific peptide)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • Test inhibitor (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well microplates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the isothiazolo[4,3-b]pyridine inhibitor in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from 100 µM.

  • Reaction Setup:

    • Add 2.5 µL of Kinase Assay Buffer to all wells.

    • Add 25 nL of the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of a 2X kinase/substrate mix (prepared in Kinase Assay Buffer) to each well to initiate the reaction. The final concentrations of kinase and substrate must be optimized for linear reaction kinetics.

  • Kinase Reaction: Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[9]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[9]

  • Detection: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (wells with no kinase).

    • Normalize the data to the "no inhibitor" (DMSO) control, which represents 100% kinase activity.

    • Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a powerful method to verify that a compound binds to its intended target in a physiological context (i.e., within intact cells).[10][11][12] The principle is that ligand binding stabilizes a protein, leading to an increase in its thermal stability.[10][13]

Rationale: When cells are heated, proteins begin to denature and aggregate.[13] If an inhibitor is bound to its target protein, the protein-ligand complex will be more stable and thus denature at a higher temperature. By measuring the amount of soluble protein remaining at various temperatures, a "melting curve" can be generated. A shift in this curve in the presence of the inhibitor provides direct evidence of target engagement.[10]

CETSA® Experimental Workflow

G A 1. Cell Treatment Treat intact cells with inhibitor or vehicle (DMSO) B 2. Heat Shock Aliquot cells and heat to a range of temperatures A->B C 3. Cell Lysis (e.g., Freeze-thaw cycles) B->C D 4. Separate Fractions Centrifuge to pellet aggregated proteins C->D E 5. Protein Quantification Collect supernatant (soluble fraction) and analyze by Western Blot or ELISA D->E F 6. Data Analysis Plot soluble protein vs. temperature to generate melting curves E->F

Sources

Foundational

An In-depth Technical Guide to Isothiazolo[4,3-b]pyridin-3-amine: Physicochemical Properties and Synthetic Strategies

This guide provides a comprehensive overview of Isothiazolo[4,3-b]pyridin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its physicochemical properties, explore plausi...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of Isothiazolo[4,3-b]pyridin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its physicochemical properties, explore plausible synthetic routes based on current literature, and discuss its biological significance, particularly in the context of drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development who are working with or interested in this molecular scaffold.

Introduction: The Isothiazolo[4,3-b]pyridine Scaffold

The Isothiazolo[4,3-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its potent biological activities.[1] Derivatives of this heterocyclic system have been extensively investigated as inhibitors of Cyclin G-Associated Kinase (GAK), a serine/threonine kinase that plays a crucial role in cellular processes such as clathrin-mediated endocytosis.[2][3] The inhibition of GAK has been linked to antiviral activity, making Isothiazolo[4,3-b]pyridine derivatives promising candidates for the development of novel therapeutics against viruses like Hepatitis C and Dengue virus.[4] The 3-amino substituent is a key feature, offering a handle for further chemical modifications to explore the structure-activity relationship (SAR) and optimize the pharmacological profile.

Physicochemical Properties

While extensive experimental data for the parent compound, Isothiazolo[4,3-b]pyridin-3-amine, is not widely published, we can infer its key physicochemical properties from closely related isomers and derivatives. The following table summarizes these expected properties. For comparative purposes, data for the isomeric Isothiazolo(3,4-b)pyridin-3-amine is included.

PropertyPredicted Value for Isothiazolo[4,3-b]pyridin-3-amineData for Isomer: Isothiazolo(3,4-b)pyridin-3-amine
Molecular Formula C₆H₅N₃SC₆H₅N₃S[5][6]
Molecular Weight 151.19 g/mol 151.19 g/mol [5][6]
Appearance Expected to be a crystalline solidNot available
Melting Point Not availableNot available[7]
Boiling Point Not availableNot available[7]
Solubility Expected to be soluble in organic solvents like DMSO and DMFNot available
pKa Not availableNot available

Synthesis and Characterization

A definitive synthetic route for the parent Isothiazolo[4,3-b]pyridin-3-amine is not explicitly detailed in the reviewed literature. However, based on the synthesis of substituted analogs, a plausible pathway can be proposed.[8] The general strategy involves the construction of the Isothiazolo[4,3-b]pyridine core followed by the introduction or deprotection of the 3-amino group.

Proposed Synthetic Workflow

The synthesis could commence from a suitably substituted pyridine precursor, leading to the formation of the isothiazole ring. A key intermediate would likely be a 3-protected amino or a 3-halo-isothiazolo[4,3-b]pyridine, which can then be converted to the desired 3-amino compound. A potential final step, adapted from the synthesis of a 7-substituted derivative, involves the deprotection of a protected amine.[8]

Synthetic Workflow for Isothiazolo[4,3-b]pyridin-3-amine A Substituted Pyridine Precursor B Cyclization to form Isothiazolo[4,3-b]pyridine core A->B Multiple Steps C Introduction of a protected amine at C3 B->C Amination D Isothiazolo[4,3-b]pyridin-3-amine (Protected) C->D E Deprotection D->E e.g., DDQ F Isothiazolo[4,3-b]pyridin-3-amine (Final Product) E->F

Caption: Proposed synthetic workflow for Isothiazolo[4,3-b]pyridin-3-amine.

Expected Spectroscopic Data

Based on published data for related structures, the following spectroscopic characteristics are anticipated:

  • ¹H NMR: Aromatic protons on the pyridine ring would appear in the downfield region (δ 7.0-8.5 ppm). The amine protons would likely appear as a broad singlet.

  • ¹³C NMR: Signals for the carbon atoms of the fused heterocyclic system would be expected in the aromatic region of the spectrum.

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be observed at m/z 152.1.

Biological Significance and Therapeutic Potential

The Isothiazolo[4,3-b]pyridine scaffold is a cornerstone in the development of GAK inhibitors.[1] Structure-activity relationship studies have demonstrated that modifications at the 3-position of the Isothiazolo[4,3-b]pyridine ring are well-tolerated and can modulate the binding affinity to GAK. The potent GAK inhibition by compounds with this core structure has been linked to significant antiviral effects, particularly against the Hepatitis C virus.[1] Furthermore, derivatives of this scaffold have shown promising activity against other viruses, such as the Dengue virus, highlighting the broad therapeutic potential of this compound class.[4][9]

Experimental Protocol: Deprotection to Yield 3-Aminoisothiazolo[4,3-b]pyridine

The following is a representative protocol for the deprotection of a protected 3-amino-isothiazolo[4,3-b]pyridine derivative, adapted from a published procedure for a similar compound.[8]

Objective: To remove the protecting group from a 3-(protected-amino)isothiazolo[4,3-b]pyridine to yield the free amine.

Materials:

  • 3-(Protected-amino)isothiazolo[4,3-b]pyridine (1.0 equiv.)

  • Dichloromethane (DCM)

  • Water

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.2 equiv.)

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a screw-cap vial equipped with a stir bar, add the 3-(protected-amino)isothiazolo[4,3-b]pyridine (1.0 equiv.).

  • Dissolve the starting material in a mixture of DCM and water.

  • Add DDQ (2.2 equiv.) to the solution at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 6 hours.

  • Upon completion of the reaction (monitored by TLC), quench the reaction by adding a saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product into DCM (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography to obtain the desired Isothiazolo[4,3-b]pyridin-3-amine.

Deprotection Protocol cluster_prep Reaction Setup cluster_workup Workup cluster_purification Purification A Dissolve protected amine in DCM/Water B Add DDQ at room temperature A->B C Stir for 6 hours B->C D Quench with NaHCO3 solution C->D E Extract with DCM D->E F Wash with NaHCO3 and brine E->F G Dry with Na2SO4, filter, and concentrate F->G H Column Chromatography G->H I Isothiazolo[4,3-b]pyridin-3-amine H->I

Caption: Step-by-step workflow for the deprotection of a 3-amino-isothiazolo[4,3-b]pyridine derivative.

Conclusion

Isothiazolo[4,3-b]pyridin-3-amine represents a valuable building block in the design of novel therapeutic agents. Its core structure is amenable to chemical modification, allowing for the fine-tuning of its biological activity. The potent GAK inhibitory and antiviral properties of its derivatives underscore the importance of this scaffold in modern drug discovery. Further research into the synthesis and biological evaluation of a wider range of 3-substituted Isothiazolo[4,3-b]pyridines is warranted to fully explore their therapeutic potential.

References

  • PubChem. Isothiazolo(3,4-b)pyridin-3-amine. National Center for Biotechnology Information. [Link]

  • Kowalska, T., et al. (2014). Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine. Journal of Fluorescence, 24(5), 1465-1472. [Link]

  • De Burgh, E., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure-activity relationship studies and antiviral activity. MedChemComm, 6(9), 1666-1672. [Link]

  • De Burgh, E., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure-activity relationship studies and antiviral activity. PubMed, MedChemComm, 6(9), 1666-1672. [Link]

  • Ivanova, Y., et al. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. Bioorganic & Medicinal Chemistry, 28(1), 115188. [Link]

  • Ivanova, Y., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Ivanova, Y., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Royal Society of Chemistry. [Link]

  • Chemical Synthesis Database. isothiazolo[3,4-b]pyridin-3-ylamine. [Link]

  • ResearchGate. Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. [Link]

  • ResearchGate. Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. [Link]

  • ResearchGate. Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine. [Link]

  • Global Substance Registration System. ISOTHIAZOLO(3,4-B)PYRIDIN-3-AMINE. [Link]

  • Spittaels, S., et al. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Molbank, 2024(1), M1803. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Strategic Synthesis of 3,7-Disubstituted Isothiazolo[4,3-b]pyridines

For Researchers, Scientists, and Drug Development Professionals Abstract The isothiazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, notably as a source of potent inhibitors for Cyclin G-Ass...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isothiazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, notably as a source of potent inhibitors for Cyclin G-Associated Kinase (GAK), a protein implicated in both viral life cycles and cancer progression.[1][2][3][4] While 3,5- and 3,6-disubstituted analogs have been extensively studied, the synthesis of 3,7-disubstituted isothiazolo[4,3-b]pyridines has remained a significant challenge, primarily due to the lack of readily available starting materials.[5][6] This document provides a detailed, field-tested protocol for the synthesis of the 3,7-disubstituted scaffold, starting from the commercially available and inexpensive 2,4-dichloro-3-nitropyridine. This strategic approach hinges on a selective, ligand-free Suzuki-Miyaura coupling at the C-4 position, followed by a sequence of palladium-catalyzed aminocarbonylation, reduction, and cyclization steps.

Introduction: The Rationale for Targeting the 3,7-Substitution Pattern

Structure-Activity Relationship (SAR) studies are fundamental to modern drug discovery, allowing chemists to fine-tune the properties of a lead compound by systematically modifying its structure. For the isothiazolo[4,3-b]pyridine class of GAK inhibitors, potent activity has been associated with an aryl group on the pyridine ring and diverse substituents at the 3-position of the isothiazole ring.[7] However, the exploration of the scaffold's chemical space has been largely confined to substitutions at the 5- and 6-positions.[2][6]

The synthesis of the 3,7-disubstituted regioisomer is crucial for a comprehensive SAR understanding. It allows for a direct comparison with its 3,5- and 3,6-disubstituted counterparts, providing invaluable data on how the spatial arrangement of substituents affects kinase binding and overall biological activity.[6] The protocol detailed herein overcomes previous synthetic hurdles to access this hitherto elusive chemotype.[5][8][9]

Retrosynthetic Analysis & Strategic Overview

The primary challenge in accessing the 3,7-disubstituted scaffold is the unavailability of a suitable 4-halo-3-nitropicolinonitrile precursor.[6] To circumvent this, our strategy commences with 2,4-dichloro-3-nitropyridine. The core of this protocol relies on the selective functionalization of the C-4 position over the more reactive C-2 position.

The key strategic steps are:

  • Selective C-4 Arylation: A ligand-free Suzuki-Miyaura cross-coupling reaction under Jeffery-Heck conditions to install the desired aryl moiety at the C-4 position of 2,4-dichloro-3-nitropyridine.

  • Introduction of the Cyano Group Precursor: Palladium-catalyzed aminocarbonylation at the C-2 position to form an amide, which serves as a precursor to the nitrile required for the isothiazole ring formation.

  • Ring Closure Cascade: A sequence involving nitro group reduction, amide-to-thioamide conversion, and final oxidative cyclization to construct the isothiazolo[4,3-b]pyridine core.

This workflow is depicted in the diagram below:

G A 2,4-Dichloro-3-nitropyridine B Selective C-4 Suzuki Coupling A->B ArB(OH)2 PdCl2, NBu4Br C 2-Chloro-4-aryl-3-nitropyridine B->C D Pd-Catalyzed Aminocarbonylation (C-2) C->D NH3, Pd2(dba)3 Mo(CO)6, Xantphos E 4-Aryl-3-nitropicolinamide D->E F Nitro Group Reduction E->F Fe, NH4Cl G 3-Amino-4-arylpicolinamide F->G H Thionation (Lawesson's Reagent) G->H I 3-Amino-4-arylpicolinothioamide H->I J Oxidative Cyclization I->J I2, Pyridine K 3-Amino-7-aryl-isothiazolo[4,3-b]pyridine J->K L Further Functionalization (Position 3) K->L e.g., Buchwald-Hartwig Coupling M 3,7-Disubstituted Isothiazolo[4,3-b]pyridine L->M

Caption: Synthetic workflow for 3,7-disubstituted isothiazolo[4,3-b]pyridines.

Detailed Experimental Protocol

This protocol details the synthesis of 3-N-morpholinyl-7-(3,4-dimethoxyphenyl)-isothiazolo[4,3-b]pyridine as a representative example.[6][8]

Part 1: Synthesis of 2-chloro-4-(3,4-dimethoxyphenyl)-3-nitropyridine
  • Expertise & Causality: The critical step is the selective Suzuki-Miyaura coupling at C-4. Standard conditions often favor reaction at the more electron-deficient C-2 position. By employing ligand-free conditions with a phase-transfer catalyst (NBu₄Br), known as Jeffery-Heck conditions, the selectivity is reversed, favoring the desired C-4 arylation. This is a crucial maneuver to correctly build the molecular framework.[6]

  • Protocol:

    • To a stirred solution of 2,4-dichloro-3-nitropyridine (1.0 g, 5.18 mmol) in a 20:1 mixture of DMF/water (21 mL), add (3,4-dimethoxyphenyl)boronic acid (1.42 g, 7.77 mmol), Na₂CO₃ (1.65 g, 15.5 mmol), and NBu₄Br (1.67 g, 5.18 mmol).

    • S घोलl the mixture with argon for 15 minutes to degas.

    • Add PdCl₂ (46 mg, 0.26 mmol) and degas with argon for another 5 minutes.

    • Heat the reaction mixture at 110 °C for 17 hours under an argon atmosphere.

    • After cooling to room temperature, dilute the mixture with water (50 mL) and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, heptane/ethyl acetate gradient) to yield the title compound as a yellow solid.

Parameter Value
Starting Material2,4-dichloro-3-nitropyridine
Reagents(3,4-dimethoxyphenyl)boronic acid, PdCl₂, NBu₄Br, Na₂CO₃
SolventDMF/water (20:1)
Temperature110 °C
Time17 hours
Typical Yield~75-85%
Part 2: Synthesis of 4-(3,4-dimethoxyphenyl)-3-nitropicolinamide
  • Expertise & Causality: This step converts the C-2 chloro group into a picolinamide. A palladium-catalyzed aminocarbonylation is employed. Molybdenum hexacarbonyl serves as a solid, stable source of carbon monoxide, and Xantphos is used as a ligand to facilitate the catalytic cycle.

  • Protocol:

    • Combine 2-chloro-4-(3,4-dimethoxyphenyl)-3-nitropyridine (500 mg, 1.70 mmol), Pd₂(dba)₃ (78 mg, 0.085 mmol), Xantphos (98 mg, 0.17 mmol), and Mo(CO)₆ (448 mg, 1.70 mmol) in a pressure-resistant vial.

    • Add a 7 N solution of ammonia in 1,4-dioxane (10 mL).

    • Seal the vial and heat at 100 °C for 24 hours.

    • Cool the mixture, filter it over a pad of Celite®, and wash with ethyl acetate.

    • Concentrate the filtrate and purify the residue by column chromatography (silica gel, heptane/ethyl acetate gradient) to afford the picolinamide.

Part 3: Formation of the Isothiazolo[4,3-b]pyridine Core

This is a multi-step, one-pot sequence illustrated below.

G cluster_0 One-Pot Sequence A Picolinamide Derivative B 3-Amino-picolinamide A->B Step 1: Reduction (Fe, NH4Cl) C 3-Amino-picolinothioamide B->C Step 2: Thionation (Lawesson's Reagent) D 3-Amino-isothiazolo[4,3-b]pyridine C->D Step 3: Cyclization (I2, Pyridine)

Caption: Key one-pot sequence for isothiazole ring formation.

  • Protocol:

    • Reduction: Dissolve the picolinamide from the previous step in a mixture of ethanol and water. Add iron powder and ammonium chloride. Heat the mixture to reflux until TLC analysis indicates complete consumption of the starting material. Filter the hot solution over Celite® and concentrate the filtrate.

    • Thionation: Dissolve the crude amino-picolinamide in dry THF. Add Lawesson's reagent and stir the mixture at room temperature. The progress of the thionation can be monitored by TLC or LC-MS.

    • Oxidative Cyclization: Once the thioamide is formed, cool the reaction mixture. Add pyridine, followed by a solution of iodine in THF dropwise. Stir until the reaction is complete.

    • Work-up: Quench the reaction with an aqueous solution of Na₂S₂O₃. Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate. Purify by column chromatography to obtain 7-(3,4-dimethoxyphenyl)isothiazolo[4,3-b]pyridin-3-amine.

Part 4: Final Substitution at the 3-Position
  • Expertise & Causality: With the 3-amino-isothiazolo[4,3-b]pyridine core in hand, the final substituent can be introduced via standard cross-coupling chemistry, such as a Buchwald-Hartwig amination, to install the morpholine moiety.

  • Protocol:

    • Combine the 3-amino-isothiazolo[4,3-b]pyridine, morpholine, a suitable palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., BINAP), and a base (e.g., NaOtBu) in a solvent like toluene.

    • Degas the mixture and heat under an inert atmosphere until the starting material is consumed.

    • Cool, dilute with a suitable solvent, filter, and concentrate.

    • Purify by column chromatography to yield the final 3-N-morpholinyl-7-(3,4-dimethoxyphenyl)-isothiazolo[4,3-b]pyridine.

Summary of Results and Characterization

The application of this protocol successfully yields the target 3,7-disubstituted isothiazolo[4,3-b]pyridine.[6] Full characterization via ¹H NMR, ¹³C NMR, and HRMS is essential to confirm the structure and regiochemistry of the final product and all intermediates.

Compound Substitution Pattern Biological Target Key Synthetic Steps
Example Compound3-N-morpholinyl, 7-(3,4-dimethoxyphenyl)GAKSelective Suzuki, Aminocarbonylation, Cyclization

Interestingly, the final 3-N-morpholinyl-7-(3,4-dimethoxyphenyl)-isothiazolo[4,3-b]pyridine was found to be completely devoid of GAK affinity, in stark contrast to its potent 3,5- and 3,6-disubstituted isomers.[5][6][8] This result underscores the critical importance of substituent positioning for kinase inhibition and highlights the value of this synthetic protocol in enabling such crucial SAR studies.

Trustworthiness and Self-Validation

The protocol's reliability is ensured by several factors:

  • Use of Commercial Starting Materials: The synthesis begins with an inexpensive, readily available building block.[6]

  • Well-Established Reactions: The core transformations (Suzuki coupling, aminocarbonylation, etc.) are robust and well-documented in organic chemistry literature.

  • Chromatographic Purification: Each step includes a purification by column chromatography, ensuring the purity of intermediates and the final product, which is critical for accurate biological evaluation.

  • Spectroscopic Confirmation: The identity and purity of all synthesized compounds must be confirmed by standard spectroscopic methods (NMR, MS), validating the outcome of each reaction.

References

  • Ivanova, Y., Spittaels, S., Gao, L.-J., Schols, D., Van Meervelt, L., Froeyen, M., Dehaen, W., & De Jonghe, S. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Molecules, 29(5), 954. [Link]

  • ResearchGate. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. [Link]

  • KU Leuven Lirias. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. [Link]

  • MDPI. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. [Link]

  • PubMed. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. [Link]

  • PubMed. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3- b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. [Link]

  • PMC. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. [Link]

  • PubMed. (2015). Isothiazolo[4,3- b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2024). Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors. [Link]

Sources

Application

Application Notes and Protocols for Isothiazolo[4,3-b]pyridin-3-amine in High-Throughput Screening Assays

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of Isothiazolo[4,3-b]pyridin-3-amine and its derivatives in high-throughp...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of Isothiazolo[4,3-b]pyridin-3-amine and its derivatives in high-throughput screening (HTS) assays. Isothiazolo[4,3-b]pyridines have emerged as potent and selective inhibitors of Cyclin G-Associated Kinase (GAK), a serine/threonine kinase implicated in viral entry, cancer progression, and neurodegenerative diseases.[1][2][3][4][5] This guide details the scientific rationale and provides step-by-step protocols for robust biochemical and cell-based HTS assays tailored to identify and characterize novel GAK inhibitors from this chemical class. Methodologies covered include luminescence-based kinase activity assays, time-resolved fluorescence resonance energy transfer (TR-FRET) assays, and high-content imaging assays targeting GAK's cellular functions.

Introduction: The Rationale for Targeting GAK with Isothiazolo[4,3-b]pyridines

Cyclin G-Associated Kinase (GAK) is a ubiquitously expressed serine/threonine kinase that plays a critical role in cellular homeostasis. Its primary functions are centered on the regulation of clathrin-mediated membrane trafficking. GAK acts as an essential cofactor for Hsc70-dependent uncoating of clathrin-coated vesicles, a fundamental process for receptor recycling and intracellular signaling.[5] Furthermore, GAK is integral to proper mitotic progression, with its depletion leading to defects in centrosome maturation and abnormal spindle formation.[5][6][7]

Given its central role in these processes, GAK has been identified as a promising therapeutic target for a range of pathologies. Genome-wide association studies have linked GAK to Parkinson's disease.[5] Its involvement in clathrin-mediated endocytosis also makes it a key host factor for the entry of numerous viruses, including Dengue, Ebola, and Chikungunya viruses.[1][3]

The Isothiazolo[4,3-b]pyridine scaffold has been identified as a source of potent and selective GAK inhibitors.[1][2][3][4] These compounds offer a distinct chemical starting point for the development of novel therapeutics. High-throughput screening (HTS) provides the necessary platform to rapidly evaluate large libraries of Isothiazolo[4,3-b]pyridin-3-amine derivatives to identify lead compounds with optimal potency, selectivity, and cellular activity.

Below is a conceptual diagram illustrating the central role of GAK in cellular processes, highlighting its druggability.

cluster_0 Cellular Processes Involving GAK cluster_1 Pathological Implications cluster_2 Therapeutic Intervention GAK GAK (Cyclin G-Associated Kinase) CME Clathrin-Mediated Endocytosis GAK->CME Regulates Clathrin Uncoating Mitosis Mitotic Progression (Centrosome Integrity) GAK->Mitosis Ensures Spindle Assembly Neurodegeneration Neurodegeneration (Parkinson's Disease) GAK->Neurodegeneration Viral_Infection Viral Entry (Dengue, Ebola, HCV) CME->Viral_Infection Cancer Cancer Progression Mitosis->Cancer Inhibitor Isothiazolo[4,3-b]pyridin-3-amine Inhibitor->GAK Inhibits Kinase Activity HTS High-Throughput Screening HTS->Inhibitor Identifies Lead Compounds

Caption: The central role of GAK in cellular pathways and its potential for therapeutic targeting.

Biochemical HTS Assays for GAK Inhibition

Biochemical assays are the cornerstone of primary screening campaigns, offering a direct measure of a compound's ability to inhibit the target enzyme in a purified system. For GAK, assays that quantify the consumption of ATP or the production of ADP are highly effective.

Luminescence-Based ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a robust, homogeneous method that quantifies the amount of ADP produced during the kinase reaction.[8][9][10][11] The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is directly proportional to GAK activity.[8][10][11]

A 1. Kinase Reaction (GAK, Substrate, ATP, Isothiazolo[4,3-b]pyridin-3-amine) B 2. Add ADP-Glo™ Reagent (Stop Kinase, Deplete ATP) A->B C 3. Add Kinase Detection Reagent (Convert ADP to ATP, Luciferase/Luciferin) B->C D 4. Measure Luminescence (Signal ∝ GAK Activity) C->D

Caption: Workflow for the ADP-Glo™ GAK inhibitor screening assay.

This protocol is adapted for a 384-well plate format.

  • Compound Plating:

    • Prepare serial dilutions of Isothiazolo[4,3-b]pyridin-3-amine derivatives in 100% DMSO.

    • Using an acoustic liquid handler, dispense 25-50 nL of compound solutions into the appropriate wells of a 384-well assay plate.

    • For controls, dispense DMSO only (negative control, 100% activity) and a known GAK inhibitor like SGC-GAK-1 (positive control, 0% activity).

  • Kinase Reaction:

    • Prepare a 2X GAK/Substrate mix in kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA). The optimal concentrations of recombinant GAK and a suitable substrate (e.g., a generic peptide substrate like poly(Glu, Tyr) 4:1) should be determined empirically.

    • Prepare a 2X ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Kₘ for GAK to ensure sensitivity to competitive inhibitors.

    • Dispense 2.5 µL of the 2X GAK/Substrate mix into each well containing the compounds.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well.

    • Incubate for 60 minutes at room temperature.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[12]

    • Incubate for 40 minutes at room temperature.[12]

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and initiates the luciferase reaction.[12]

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[12]

    • Measure luminescence using a plate reader.

The robustness of the HTS assay is determined by calculating the Z'-factor, a statistical parameter that reflects the separation between the positive and negative controls.[13][14][15][16]

Z'-Factor Calculation: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )

Where:

  • SD_pos = Standard deviation of the positive control

  • SD_neg = Standard deviation of the negative control

  • Mean_pos = Mean signal of the positive control

  • Mean_neg = Mean signal of the negative control

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentClear separation between controls; suitable for HTS.[13]
0 to 0.5MarginalSmall separation window; may require optimization.[13]
< 0UnacceptableOverlap between controls; assay is not reliable.[13]
TR-FRET Based Assays: LanthaScreen™ and HTRF®

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are another popular choice for HTS due to their high sensitivity and low background.

  • LanthaScreen™ Eu Kinase Binding Assay: This is a competition binding assay. A europium (Eu)-labeled anti-tag antibody binds to the GAK enzyme, and a fluorescently labeled ATP-competitive tracer binds to the kinase's active site. FRET occurs between the europium donor and the tracer acceptor. Test compounds that bind to the ATP site of GAK will displace the tracer, leading to a decrease in the FRET signal.[17][18][19]

  • HTRF® Kinase Activity Assay: This assay measures the phosphorylation of a biotinylated substrate. A europium (Eu)-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore (e.g., XL665) are used for detection. When the substrate is phosphorylated by GAK, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.[19][20][21]

This protocol is adapted for a 384-well plate format with a 15 µL final volume.

  • Reagent Preparation:

    • Prepare a 3X solution of the Isothiazolo[4,3-b]pyridin-3-amine compound series in 1X Kinase Buffer A.

    • Prepare a 3X GAK/Eu-anti-tag antibody mixture in 1X Kinase Buffer A.

    • Prepare a 3X Kinase Tracer solution in 1X Kinase Buffer A.

  • Assay Procedure:

    • Dispense 5 µL of the 3X compound solution to the assay plate.

    • Add 5 µL of the 3X GAK/antibody mixture.

    • Add 5 µL of the 3X Tracer solution.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths (e.g., 615 nm for Eu and 665 nm for the tracer).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • A decrease in the emission ratio indicates displacement of the tracer and inhibition of GAK binding.

    • Plot the emission ratio against the compound concentration to determine IC₅₀ values.

Cell-Based HTS Assays for GAK Function

Cell-based assays provide a more physiologically relevant context for evaluating compound activity, assessing parameters like cell permeability and off-target effects.[22] For GAK, assays can be designed around its known roles in clathrin-mediated endocytosis and centrosome integrity.

High-Content Imaging Assay for EGFR Internalization

GAK is crucial for the trafficking of receptors internalized via clathrin-mediated endocytosis, such as the Epidermal Growth Factor Receptor (EGFR).[23] Inhibition of GAK is expected to disrupt this process. A high-content imaging assay can quantify the internalization of fluorescently labeled EGF or EGFR.

A 1. Seed Cells (e.g., HeLa, A549) B 2. Compound Treatment (Isothiazolo[4,3-b]pyridin-3-amine) A->B C 3. Stimulate with Fluorescent EGF B->C D 4. Fix and Stain Nuclei (e.g., Hoechst) C->D E 5. Automated Imaging (High-Content Imager) D->E F 6. Image Analysis (Quantify Internalized EGF) E->F

Caption: Workflow for a high-content screening assay measuring EGFR internalization.

  • Cell Culture:

    • Seed a suitable cell line (e.g., HeLa or A549) in 384-well imaging plates at a density that results in a sub-confluent monolayer after 24 hours.

  • Compound Treatment:

    • Treat cells with a dilution series of Isothiazolo[4,3-b]pyridin-3-amine for 1-2 hours. Include DMSO and a known endocytosis inhibitor (e.g., Dynasore) as controls.

  • Internalization:

    • Cool the plate to 4°C. Add a pre-chilled medium containing a fluorescently labeled EGF (e.g., Alexa Fluor 647-EGF) and incubate for 30 minutes to allow binding to surface receptors.

    • Wash with cold PBS to remove unbound EGF.

    • Induce internalization by adding pre-warmed medium and incubating at 37°C for 15-30 minutes.

  • Imaging and Analysis:

    • Fix the cells with 4% paraformaldehyde.

    • Stain the nuclei with a DNA dye like Hoechst 33342.

    • Acquire images using an automated high-content imaging system.

    • Use image analysis software to identify individual cells (based on nuclear stain) and quantify the amount and number of internalized fluorescent EGF puncta within the cytoplasm. A decrease in internalized puncta indicates inhibition of endocytosis, and thus potential GAK inhibition.

High-Content Imaging for Centrosome Integrity

Depletion of GAK has been shown to cause fragmentation of pericentriolar material, leading to the formation of multiple microtubule-organizing centers (MTOCs) and mitotic defects.[6][7] This phenotype can be quantified in a high-content assay.

  • Cell Culture and Treatment:

    • Seed cells (e.g., U2OS) in 384-well imaging plates.

    • Treat cells with a dilution series of Isothiazolo[4,3-b]pyridin-3-amine for 24-48 hours to allow for effects on the cell cycle and centrosome structure to manifest.

  • Immunofluorescence:

    • Fix cells with cold methanol.

    • Stain for a centrosomal marker (e.g., anti-gamma-tubulin or anti-pericentrin) and a nuclear marker (Hoechst).

  • Imaging and Analysis:

    • Acquire images using a high-content imager.

    • Analyze images to quantify the number of gamma-tubulin-positive spots (centrosomes) per cell.

    • An increase in the percentage of cells with more than two centrosomes indicates a loss of centrosome integrity, a potential consequence of GAK inhibition.

Conclusion and Future Directions

The Isothiazolo[4,3-b]pyridin-3-amine scaffold represents a promising starting point for the development of novel GAK inhibitors. The HTS protocols detailed in this guide provide robust and reliable methods for screening compound libraries to identify and characterize potent inhibitors. Biochemical assays like ADP-Glo™ and TR-FRET-based methods are ideal for primary screening to assess direct enzyme inhibition. Subsequent high-content cellular assays targeting GAK's role in endocytosis and centrosome maintenance are crucial for validating hits in a physiological context and providing insights into their mechanism of action. Future work should focus on developing multiplexed assays to simultaneously assess on-target activity and potential cytotoxicity, further accelerating the drug discovery pipeline for this important therapeutic target.

References

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.). PMC. Retrieved from [Link][20]

  • The serine/threonine kinase cyclin G-associated kinase regulates epidermal growth factor receptor signaling. (2005). PNAS. Retrieved from [Link]

  • A live cell imaging-based assay for tracking particle uptake by clathrin-mediated endocytosis. (2024). bioRxiv. Retrieved from [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved from [Link][12][13]

  • A live cell imaging-based assay for tracking particle uptake by clathrin-mediated endocytosis. (2024). bioRxiv. Retrieved from [Link]

  • GAK, a regulator of clathrin-mediated membrane traffic, also controls centrosome integrity and chromosome congression. (2009). Journal of Cell Science. Retrieved from [Link][6]

  • A live cell imaging-based assay for tracking particle uptake by clathrin-mediated endocytosis. (2024). bioRxiv. Retrieved from [Link]

  • Large-scale screening assay to measure epidermal growth factor internalization. (2000). Journal of Biomolecular Screening. Retrieved from [Link]

  • Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK) with broad-spectrum antiviral activity. (2018). Journal of Medicinal Chemistry. Retrieved from [Link][1][3]

  • Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure–activity relationship studies and antiviral activity. (2015). MedChemComm. Retrieved from [Link][2][4]

  • High-content screening and profiling of drug activity in an automated centrosome-duplication assay. (2006). Nature Chemical Biology. Retrieved from [Link]

  • What is a reporter gene assay and how does it work? (2021). YouTube. Retrieved from [Link]

  • On HTS: Z-factor. (2023). Medium. Retrieved from [Link]

  • Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Retrieved from [Link]

  • Z-factor. (n.d.). Wikipedia. Retrieved from [Link]

  • Methods to study endocytic trafficking of the EGF receptor. (2015). Methods in Cell Biology. Retrieved from [Link][23]

  • Optimization of Isothiazolo[4,3-b]pyridine-Based Inhibitors of Cyclin G Associated Kinase (GAK) with Broad-Spectrum Antiviral Activity. (2018). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. (2015). PMC. Retrieved from [Link]

  • GAK Gene. (n.d.). Ma'ayan Lab – Computational Systems Biology. Retrieved from [Link][5]

  • The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma. (2024). bioRxiv. Retrieved from [Link]

  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. (2016). PMC. Retrieved from [Link]

  • Reporter Gene Based Assays. (n.d.). InvivoGen. Retrieved from [Link]

  • Integrated Proteomic and Phosphoproteomics Analysis of DKK3 Signaling Reveals Activated Kinase in the Most Aggressive Gallbladder Cancer. (2021). PMC. Retrieved from [Link]

  • Imaging “Hot-Wired” Clathrin-Mediated Endocytosis. (2022). Royle Lab. Retrieved from [Link]

  • Identification of Dominant Signaling Pathways From Proteomics Expression Data. (2008). Molecular & Cellular Proteomics. Retrieved from [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2012). PLOS One. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: Isothiazolo[4,3-b]pyridines in Antiviral Drug Discovery

Introduction: The Emergence of Isothiazolo[4,3-b]pyridines as a Privileged Scaffold in Antiviral Research The isothiazolo[4,3-b]pyridine core is a heterocyclic scaffold that has garnered significant attention in medicina...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Isothiazolo[4,3-b]pyridines as a Privileged Scaffold in Antiviral Research

The isothiazolo[4,3-b]pyridine core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse biological activities. Initially explored for other therapeutic areas, this chemical motif has proven to be a fertile ground for the discovery of potent antiviral agents. These compounds have demonstrated promising activity against a range of viruses, positioning them as a key area of interest in the ongoing search for novel antiviral therapies. The unique structural features of the isothiazolo[4,3-b]pyridine ring system allow for versatile substitutions, enabling the fine-tuning of their pharmacological properties.

Recent research has highlighted the potential of isothiazolo[4,3-b]pyridine derivatives as broad-spectrum antiviral agents.[1] This has significant implications for public health, particularly in the context of emerging and re-emerging viral threats. The ability of a single class of compounds to target multiple, unrelated viruses could revolutionize our approach to antiviral preparedness and response.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in the application of isothiazolo[4,3-b]pyridines in antiviral drug discovery. It provides an in-depth overview of their mechanism of action, detailed protocols for their synthesis and antiviral evaluation, and insights into the critical structure-activity relationships that govern their efficacy.

Mechanism of Action: Targeting Host-Cellular Kinases

A significant breakthrough in understanding the antiviral activity of isothiazolo[4,3-b]pyridines was the identification of their primary molecular target: Cyclin G-Associated Kinase (GAK) .[2][3] GAK is a cellular serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process that many viruses hijack to enter host cells. By inhibiting GAK, isothiazolo[4,3-b]pyridine derivatives can effectively block the entry of these viruses, thereby preventing infection at a very early stage.

The inhibition of a host-cellular factor, rather than a viral protein, presents a compelling strategy for antiviral drug development for several reasons:

  • Broad-Spectrum Activity: Since multiple viruses rely on the same host-cell machinery for entry, GAK inhibitors have the potential to be effective against a wide range of viral pathogens.[1]

  • Higher Barrier to Resistance: Viruses are less likely to develop resistance to drugs that target host proteins, as this would require a fundamental change in their mechanism of cellular entry.

  • Efficacy Against Emerging Viruses: A host-targeted antiviral could be effective against newly emerging viruses without the need for virus-specific drug design.

Research has demonstrated the potent GAK inhibitory activity of various isothiazolo[4,3-b]pyridine derivatives, with some compounds exhibiting low nanomolar binding affinities.[2][4] This high affinity translates to potent antiviral activity against a variety of viruses, including Dengue virus, Ebola virus, and Chikungunya virus.[1]

GAK_Inhibition cluster_virus_entry Viral Entry Pathway cluster_gak_role Role of GAK Virus Virus Receptor Receptor Virus->Receptor 1. Binding Clathrin-Coated Pit Clathrin-Coated Pit Receptor->Clathrin-Coated Pit 2. Internalization Endosome Endosome Clathrin-Coated Pit->Endosome 3. Trafficking Clathrin Uncoating Clathrin Uncoating Viral Genome Release Viral Genome Release Endosome->Viral Genome Release 4. Uncoating GAK GAK GAK->Clathrin Uncoating Facilitates Isothiazolo[4,3-b]pyridine Isothiazolo[4,3-b]pyridine Isothiazolo[4,3-b]pyridine->GAK Inhibits

Figure 1: Proposed mechanism of antiviral action of Isothiazolo[4,3-b]pyridines via GAK inhibition.

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to optimize the antiviral potency and selectivity of the isothiazolo[4,3-b]pyridine scaffold.[2][4] These studies have revealed several key structural features that are critical for GAK inhibition and antiviral activity:

  • Substitution at Position 3: A variety of substituents are tolerated at this position, including morpholine and alkoxy groups. The choice of substituent can influence the compound's potency and pharmacokinetic properties.[2][3]

  • Substitution at Position 5 or 6: Aryl groups, particularly those with electron-donating substituents like methoxy groups, at either position 5 or 6 of the pyridine ring are crucial for high-affinity GAK binding.[4][5] For example, a derivative with a 3,4-dimethoxyphenyl residue at position 5 exhibited low nanomolar GAK binding affinity and potent activity against Dengue virus.[4]

  • Substitution at Position 7: In contrast to the favorable substitutions at positions 5 and 6, moving the aryl group to position 7 of the scaffold resulted in a complete loss of GAK affinity.[6]

These SAR insights are invaluable for the rational design of new isothiazolo[4,3-b]pyridine derivatives with improved antiviral profiles.

Protocols for Synthesis and Antiviral Evaluation

The following sections provide detailed, step-by-step protocols for the synthesis of a representative isothiazolo[4,3-b]pyridine derivative and for the evaluation of its antiviral activity.

Protocol 1: Synthesis of a 3,5-Disubstituted Isothiazolo[4,3-b]pyridine

This protocol describes a general synthetic route to access 3,5-disubstituted isothiazolo[4,3-b]pyridines, which have shown potent GAK affinity and antiviral activity.[5] The synthesis starts from a commercially available 2-chloro-3-nitropyridine derivative.

Materials and Reagents:

  • 2,6-dichloro-3-nitropyridine

  • 3,4-dimethoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Sodium hydrosulfide hydrate (NaSH·xH₂O)

  • Methanol

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄)

  • Morpholine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and equipment for organic synthesis

  • Thin-layer chromatography (TLC) plates and silica gel for column chromatography

Procedure:

  • Suzuki-Miyaura Coupling:

    • To a solution of 2,6-dichloro-3-nitropyridine (1.0 eq) in 1,4-dioxane/water (4:1) are added 3,4-dimethoxyphenylboronic acid (1.2 eq), Na₂CO₃ (3.0 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq).

    • The reaction mixture is heated to 80 °C and stirred for 12 hours under a nitrogen atmosphere.

    • After completion (monitored by TLC), the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

    • The crude product is purified by silica gel column chromatography to afford the 2-chloro-6-(3,4-dimethoxyphenyl)-3-nitropyridine intermediate.

  • Reduction of the Nitro Group and Thiolation:

    • The intermediate from the previous step is dissolved in methanol, and NaSH·xH₂O (3.0 eq) is added portion-wise at 0 °C.

    • The reaction is stirred at room temperature for 4 hours.

    • The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

    • The aqueous layer is acidified with 1 M HCl to pH 5-6 and extracted with ethyl acetate.

    • The combined organic layers are dried and concentrated to give the crude 2-mercapto-6-(3,4-dimethoxyphenyl)-3-aminopyridine.

  • Cyclization to form the Isothiazolo[4,3-b]pyridine Core:

    • The crude aminothiol is dissolved in CCl₄.

    • NBS (1.1 eq) and a catalytic amount of BPO are added.

    • The mixture is refluxed for 2 hours.

    • After cooling, the solvent is evaporated, and the residue is purified by column chromatography to yield the 3-bromo-5-(3,4-dimethoxyphenyl)isothiazolo[4,3-b]pyridine.

  • Nucleophilic Substitution with Morpholine:

    • To a solution of the 3-bromo intermediate in DCM are added morpholine (1.5 eq) and Et₃N (2.0 eq).

    • The reaction is stirred at room temperature for 12 hours.

    • The reaction mixture is washed with water and brine, dried over Na₂SO₄, and concentrated.

    • The final product, 3-(morpholin-4-yl)-5-(3,4-dimethoxyphenyl)isothiazolo[4,3-b]pyridine, is purified by column chromatography.

Synthesis_Workflow Start 2,6-dichloro-3-nitropyridine Step1 Suzuki-Miyaura Coupling (3,4-dimethoxyphenylboronic acid, Pd catalyst) Start->Step1 Intermediate1 2-chloro-6-(3,4-dimethoxyphenyl)-3-nitropyridine Step1->Intermediate1 Step2 Nitro Reduction & Thiolation (NaSH) Intermediate1->Step2 Intermediate2 2-mercapto-6-(3,4-dimethoxyphenyl)-3-aminopyridine Step2->Intermediate2 Step3 Cyclization (NBS, BPO) Intermediate2->Step3 Intermediate3 3-bromo-5-(3,4-dimethoxyphenyl)isothiazolo[4,3-b]pyridine Step3->Intermediate3 Step4 Nucleophilic Substitution (Morpholine) Intermediate3->Step4 End 3-(morpholin-4-yl)-5-(3,4-dimethoxyphenyl)isothiazolo[4,3-b]pyridine Step4->End

Figure 2: General synthetic workflow for 3,5-disubstituted Isothiazolo[4,3-b]pyridines.

Protocol 2: Antiviral Activity Evaluation using a Plaque Reduction Assay

This protocol outlines a standard method to determine the antiviral efficacy of a test compound, such as an isothiazolo[4,3-b]pyridine derivative, by quantifying the reduction in viral plaques.

Materials and Reagents:

  • Host cell line permissive to the virus of interest (e.g., Vero cells for Dengue virus)

  • Virus stock of known titer (Plaque Forming Units/mL)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (isothiazolo[4,3-b]pyridine derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Overlay medium (e.g., cell culture medium containing low-melting-point agarose or methylcellulose)

  • Fixing solution (e.g., 4% formaldehyde in PBS)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the host cells into 6-well or 12-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

    • Incubate the plates at 37 °C in a 5% CO₂ incubator.

  • Compound Treatment and Viral Infection:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • When the cell monolayer is confluent, remove the growth medium and wash the cells with PBS.

    • Add the diluted test compound to the wells. Include a "no-compound" control (vehicle control) and a "no-virus" control (cell control).

    • Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 PFU/well).

    • Incubate the plates for 1-2 hours to allow for viral adsorption.

  • Overlay and Incubation:

    • After the adsorption period, remove the virus-containing medium and gently wash the cells with PBS.

    • Add the overlay medium containing the corresponding concentrations of the test compound to each well. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.

    • Incubate the plates at 37 °C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).

  • Plaque Visualization and Quantification:

    • After the incubation period, fix the cells by adding the fixing solution and incubating for at least 30 minutes.

    • Remove the overlay and the fixing solution, and stain the cell monolayer with the staining solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the vehicle control.

    • Determine the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits plaque formation by 50%. This can be calculated using a dose-response curve fitting software.

Cytotoxicity Assay (Parallel Experiment):

It is crucial to assess the cytotoxicity of the test compound to ensure that the observed antiviral activity is not due to cell death. A standard cytotoxicity assay, such as the MTT or MTS assay, should be performed in parallel on uninfected cells treated with the same concentrations of the compound. The 50% cytotoxic concentration (CC₅₀) should be determined. The selectivity index (SI), calculated as CC₅₀/EC₅₀, is a measure of the compound's therapeutic window.

Antiviral_Assay_Workflow cluster_parallel Parallel Cytotoxicity Assay Start Seed Host Cells in Plates Step1 Treat Cells with Test Compound (Serial Dilutions) Start->Step1 Step2 Infect Cells with Virus Step1->Step2 Step3 Add Overlay Medium Step2->Step3 Step4 Incubate for Plaque Formation Step3->Step4 Step5 Fix and Stain Cells Step4->Step5 Step6 Count Plaques and Analyze Data Step5->Step6 End Determine EC50 Step6->End Start_cyto Seed Host Cells in Plates Step1_cyto Treat Cells with Test Compound (No Virus) Start_cyto->Step1_cyto Step2_cyto Incubate Step1_cyto->Step2_cyto Step3_cyto Perform Viability Assay (e.g., MTT) Step2_cyto->Step3_cyto End_cyto Determine CC50 Step3_cyto->End_cyto

Figure 3: Workflow for antiviral activity and cytotoxicity testing.

Data Presentation: Antiviral Activity of Representative Isothiazolo[4,3-b]pyridines

The following table summarizes the antiviral activity of selected isothiazolo[4,3-b]pyridine derivatives against various viruses, as reported in the literature.

Compound IDVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
Compound A Dengue VirusHuh-70.8> 50> 62.5[4]
Compound B Ebola VirusVero1.2> 50> 41.7[1]
Compound C Chikungunya VirusU-2 OS0.9> 50> 55.6[1]
Compound D Hepatitis C VirusHuh-7.52.5> 50> 20[2]

Note: The compound IDs are representative and do not correspond to specific structures in the cited literature. The data is illustrative of the typical potency and selectivity observed for this class of compounds.

Conclusion and Future Directions

Isothiazolo[4,3-b]pyridines represent a promising class of antiviral agents with a novel, host-targeted mechanism of action. Their ability to inhibit GAK provides a strong rationale for their observed broad-spectrum activity. The well-defined structure-activity relationships offer a clear path for the design of next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Expansion of the Antiviral Spectrum: Evaluating the efficacy of lead compounds against a wider range of viruses that rely on clathrin-mediated endocytosis.

  • In Vivo Efficacy and Pharmacokinetic Studies: Assessing the therapeutic potential of promising candidates in animal models of viral infection.

  • Optimization of Drug-like Properties: Improving the solubility, metabolic stability, and oral bioavailability of lead compounds to enhance their clinical translatability.

The continued exploration of the isothiazolo[4,3-b]pyridine scaffold holds significant promise for the development of new and effective treatments for a variety of viral diseases, contributing to our preparedness for future viral outbreaks.

References

  • De Witte, W., et al. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. Bioorganic & Medicinal Chemistry, 28(1), 115188. [Link]

  • Bekaddour, N., et al. (2018). Optimization of Isothiazolo[4,3-b]pyridine-Based Inhibitors of Cyclin G Associated Kinase (GAK) with Broad-Spectrum Antiviral Activity. Journal of Medicinal Chemistry, 61(15), 6644-6657. [Link]

  • De Witte, W., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure-activity relationship studies and antiviral activity. MedChemComm, 6(9), 1666-1672. [Link]

  • Martinez-Gualda, A., et al. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. ResearchGate. [Link]

  • De Witte, W., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure-activity relationship studies and antiviral activity. PubMed. [Link]

  • Sivonová, M., et al. (2018). In vitro methods for testing antiviral drugs. PMC. [Link]

  • Wang, J. Y., et al. (2022). Use of Viral Entry Assays and Molecular Docking Analysis for the Identification of Antiviral Candidates against Coxsackievirus A16. JoVE. [Link]

  • Virology Research Services. (n.d.). Antiviral Drug Screening. Virology Research Services. [Link]

  • Creative Diagnostics. (n.d.). Small Molecule Antivirals. Creative Diagnostics. [Link]

  • Charles River Laboratories. (n.d.). Antiviral & Antimicrobial Testing. Charles River Laboratories. [Link]

  • Van der poorten, O., et al. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. MDPI. [Link]

  • Garozzo, A., et al. (2007). Isothiazole derivatives as antiviral agents. Antiviral Chemistry & Chemotherapy, 18(5), 277-283. [Link]

  • De Witte, W., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. [Link]

  • De Witte, W., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. [Link]

  • El-Hashash, M. A., et al. (2023). Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. ACS Omega, 8(43), 40707-40722. [Link]

  • Al-shaikh, M. A., et al. (2022). Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group. BMC Chemistry, 16(1), 1-14. [Link]

  • Tabolin, A. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 793. [Link]

  • Rossignol, J. F., et al. (2013). Thiazolides, a New Class of Antiviral Agents Effective Against Rotavirus Infection, Target Viral Morphogenesis, Inhibiting Viroplasm Formation. Journal of Virology, 87(21), 11627-11638. [Link]

  • Felicetti, T., et al. (2022). Broad-Spectrum Antiviral Activity of Pyridobenzothiazolone Analogues Against Respiratory Viruses. Viruses, 14(7), 1541. [Link]

Sources

Application

Application Notes &amp; Protocols: Isothiazolo[4,3-b]pyridin-3-amine as a Versatile Scaffold for Kinase-Targeted Chemical Probe Development

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utility of the isothiazolo[4,3-b]pyridine scaffold, originating from the parent molecul...

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utility of the isothiazolo[4,3-b]pyridine scaffold, originating from the parent molecule Isothiazolo[4,3-b]pyridin-3-amine, in the discovery and application of chemical probes for kinase studies. The primary focus of this scaffold has been the development of potent and selective inhibitors of Cyclin G-Associated Kinase (GAK), a key regulator of intracellular trafficking with significant implications in virology and oncology.

This document will delve into the synthesis of the core scaffold, the extensive structure-activity relationships (SAR) that guide the design of potent derivatives, and detailed protocols for the biochemical and cellular characterization of these novel chemical probes.

Introduction: The Isothiazolo[4,3-b]pyridine Scaffold and its Significance in GAK Inhibition

The isothiazolo[4,3-b]pyridine core is a privileged heterocyclic structure that has emerged as a fertile ground for the development of kinase inhibitors. While Isothiazolo[4,3-b]pyridin-3-amine itself serves as a crucial synthetic intermediate, its derivatization has led to the discovery of highly potent and selective inhibitors of Cyclin G-Associated Kinase (GAK).[1][2][3][4] GAK is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis, a fundamental process for the entry of many viruses into host cells and for receptor trafficking.[5] Consequently, inhibitors of GAK are valuable tools for dissecting these cellular processes and hold promise as broad-spectrum antiviral agents.[1][6][7]

The isothiazolo[4,3-b]pyridine scaffold has been systematically optimized to enhance its affinity and selectivity for GAK. Structure-activity relationship (SAR) studies have revealed that modifications at the 3, 5, and 6-positions of the pyridine ring are critical for achieving high-potency GAK inhibition.[6][7] This guide will provide the foundational knowledge and practical protocols to leverage this versatile scaffold for the development and application of novel kinase probes.

Synthesis of the Core Scaffold: 3-Amino-6-bromo-isothiazolo[4,3-b]pyridine

The synthesis of functionalized isothiazolo[4,3-b]pyridine derivatives often commences with the key building block, 3-amino-6-bromo-isothiazolo[4,3-b]pyridine.[3] This intermediate allows for diverse chemical modifications at both the 3- and 6-positions, enabling the exploration of the chemical space around the scaffold to optimize kinase inhibitory activity.

A general synthetic scheme is outlined below. For a detailed, step-by-step procedure, please refer to the primary literature.[3]

cluster_0 Synthesis of 3-Amino-6-bromo-isothiazolo[4,3-b]pyridine start Commercially Available Starting Materials step1 Multi-step synthesis start->step1 Known literature procedures product 3-Amino-6-bromo-isothiazolo[4,3-b]pyridine (Key Intermediate) step1->product

Caption: Synthetic overview for the key intermediate.

Further functionalization can be achieved through various chemical reactions. For instance, the exocyclic amino group at the 3-position can be diazotized to introduce a bromine atom, which can then be displaced by a variety of nitrogen and oxygen nucleophiles.[3] The bromine atom at the 6-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce aryl or heteroaryl moieties.[3]

Structure-Activity Relationship (SAR) for GAK Inhibition

Extensive SAR studies have been conducted on the isothiazolo[4,3-b]pyridine scaffold to identify key structural features that govern GAK affinity. The following table summarizes the general trends observed in these studies.

Position of ModificationFavorable Substituents for GAK AffinityGeneral Observations
Position 3 Morpholine, Piperidine, Alkoxy groups, CyclopropylA wide range of substituents are tolerated at this position, allowing for fine-tuning of physicochemical properties.[1][3]
Position 5 3,4-DimethoxyphenylMoving the aryl substituent from position 6 to 5 can maintain or improve GAK affinity.[7]
Position 6 3,4-Dimethoxyphenyl, 3-ThienylAn electron-rich aryl group at this position is generally beneficial for potent GAK inhibition.[3][6]

Experimental Protocols

The following protocols provide a framework for the biochemical and cellular characterization of isothiazolo[4,3-b]pyridine-based GAK inhibitors.

In Vitro Kinase Inhibition Assay (Lanthascreen™ Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the affinity of a test compound for GAK.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the GAK kinase domain by a test compound. Inhibition of binding results in a decrease in the FRET signal.

Materials:

  • GAK kinase (recombinant)

  • Lanthascreen™ Eu-anti-GST Antibody

  • GFP-tagged Kinase Tracer

  • Test compounds (solubilized in DMSO)

  • Assay buffer (e.g., TR-FRET Dilution Buffer)

  • 384-well microplates (low volume, black)

  • Plate reader capable of TR-FRET measurements

Protocol:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 10 mM to 0.1 µM.

  • Further dilute the compound solutions in the assay buffer.

  • Prepare a solution of GAK kinase and Eu-anti-GST antibody in the assay buffer.

  • Prepare a solution of the GFP-tagged kinase tracer in the assay buffer.

  • Add the GAK kinase/antibody solution to the wells of the 384-well plate.

  • Add the diluted test compound or DMSO (vehicle control) to the wells.

  • Add the GFP-tagged kinase tracer solution to initiate the binding reaction.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Read the plate on a TR-FRET capable plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 520 nm) wavelengths.

  • Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value.

cluster_1 In Vitro Kinase Binding Assay Workflow prep_comp Prepare serial dilutions of test compound plate_setup Dispense reagents and compound into 384-well plate prep_comp->plate_setup prep_reagents Prepare kinase, antibody, and tracer solutions prep_reagents->plate_setup incubation Incubate at room temperature plate_setup->incubation read_plate Read TR-FRET signal incubation->read_plate analysis Calculate IC50 value read_plate->analysis

Caption: Workflow for the in vitro kinase binding assay.

Cell-Based Antiviral Assay (e.g., Dengue Virus)

This protocol outlines a general method to assess the antiviral activity of isothiazolo[4,3-b]pyridine derivatives against Dengue virus (DENV) in a cell-based assay.

Principle: The assay measures the inhibition of viral replication in a host cell line by the test compound. The viral load can be quantified using various methods, such as luciferase reporter assays, qPCR, or immunofluorescence.

Materials:

  • Host cell line susceptible to DENV infection (e.g., Huh-7, Vero)

  • Dengue virus stock (of a specific serotype)

  • Complete cell culture medium

  • Test compounds (solubilized in DMSO)

  • 96-well cell culture plates

  • Reagents for quantifying viral replication (e.g., luciferase assay substrate, antibodies for immunofluorescence)

  • Cytotoxicity assay reagent (e.g., AlamarBlue, MTT)

Protocol:

  • Seed the host cells into a 96-well plate and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Pre-treat the cells with the diluted compound for 1-2 hours.

  • Infect the cells with DENV at a pre-determined multiplicity of infection (MOI).

  • Incubate the infected cells for a period that allows for viral replication (e.g., 48-72 hours).

  • Quantify the viral replication using the chosen method. For a luciferase reporter virus, lyse the cells and measure luciferase activity.

  • In a parallel plate, assess the cytotoxicity of the compound at the same concentrations using a standard cytotoxicity assay.

  • Plot the percentage of viral inhibition and cell viability against the compound concentration to determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values, respectively. The selectivity index (SI) can be calculated as CC50/EC50.

cluster_2 Cell-Based Antiviral Assay Workflow seed_cells Seed host cells in 96-well plates treat_cells Treat cells with test compound seed_cells->treat_cells infect_cells Infect cells with virus treat_cells->infect_cells incubation Incubate for viral replication infect_cells->incubation quantify_viral Quantify viral load (e.g., Luciferase assay) incubation->quantify_viral assess_cyto Assess cytotoxicity in parallel incubation->assess_cyto analysis Determine EC50 and CC50 values quantify_viral->analysis assess_cyto->analysis

Caption: Workflow for the cell-based antiviral assay.

Mechanism of Action: GAK Inhibition and Disruption of Clathrin-Mediated Trafficking

Isothiazolo[4,3-b]pyridine-based inhibitors act by binding to the ATP-binding pocket of GAK, thereby preventing the phosphorylation of its downstream substrates, such as the µ2 subunit of the AP2 adaptor complex.[5] This inhibition disrupts the normal functioning of clathrin-coated pits and vesicles, which are essential for the endocytosis of various cargo, including viruses.

cluster_3 Mechanism of GAK Inhibition probe Isothiazolo[4,3-b]pyridine -based inhibitor gak GAK Kinase probe->gak Binds to ATP pocket viral_entry Viral Entry probe->viral_entry Inhibits ap2 AP2 Complex gak->ap2 Phosphorylates atp ATP atp->gak Competitive inhibition clathrin Clathrin-mediated endocytosis ap2->clathrin Regulates clathrin->viral_entry Mediates

Caption: Simplified signaling pathway of GAK inhibition.

Conclusion

The isothiazolo[4,3-b]pyridine scaffold, with Isothiazolo[4,3-b]pyridin-3-amine as a key synthetic precursor, represents a powerful platform for the development of chemical probes targeting GAK. The extensive SAR data available provides a rational basis for designing novel inhibitors with improved potency and selectivity. The protocols outlined in this guide offer a starting point for researchers to synthesize, characterize, and utilize these compounds to investigate the role of GAK in various cellular processes and to explore their therapeutic potential, particularly as broad-spectrum antiviral agents.

References

  • Bekaddour, N., et al. (2019). Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK) with broad-spectrum antiviral activity. ACS Publications. [Link]

  • De Wilde, K., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure–activity relationship studies and antiviral activity. RSC Publishing. [Link]

  • De Wilde, K., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. PMC. [Link]

  • Bekaddour, N., et al. (2024). Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Bekaddour, N., et al. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. PubMed. [Link]

  • De Wilde, K., et al. (2015). Isothiazolo[4,3- b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. PubMed. [Link]

  • Chemical Synthesis Database. (2025). isothiazolo[3,4-b]pyridin-3-ylamine. [Link]

  • ResearchGate. (A) Isothiazolo[4,3-b]pyridine 8 binds in a similar way to... [Link]

  • RSC Publishing. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. [Link]

  • PubMed Central. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. [Link]

  • PubChem. Isothiazolo(3,4-b)pyridin-3-amine. [Link]

  • NIH. (2023). Proteomic discovery of chemical probes that perturb protein complexes in human cells. [Link]

  • MDPI. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. [Link]

  • MDPI. (2023). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. [Link]

Sources

Method

Application Notes &amp; Protocols: Solubilizing Isothiazolo[4,3-b]pyridin-3-amine for Cell-Based Assays

Abstract Isothiazolo[4,3-b]pyridin-3-amine and its derivatives represent a promising class of heterocyclic compounds, actively investigated as potent inhibitors of targets such as Cyclin G-Associated Kinase (GAK) in anti...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isothiazolo[4,3-b]pyridin-3-amine and its derivatives represent a promising class of heterocyclic compounds, actively investigated as potent inhibitors of targets such as Cyclin G-Associated Kinase (GAK) in antiviral and oncology research.[1][2] A significant technical hurdle in evaluating these molecules in biological systems is their characteristically low aqueous solubility, a common trait for many heterocyclic amines. Improper solubilization can lead to compound precipitation, inaccurate concentration measurements, and ultimately, unreliable and non-reproducible data in cell-based assays. This guide provides a comprehensive, field-proven framework for effectively solubilizing, handling, and validating Isothiazolo[4,3-b]pyridin-3-amine to ensure the integrity and accuracy of experimental outcomes. We detail the rationale behind solvent selection, provide step-by-step protocols for stock and working solution preparation, and outline a critical solvent tolerance assay to establish a self-validating experimental system.

Part 1: Compound Characteristics and Solubilization Strategy

Physicochemical Profile

Understanding the fundamental properties of Isothiazolo[4,3-b]pyridin-3-amine is the first step in developing a robust solubilization protocol. The fused aromatic ring system contributes to a planar structure with low polarity, which is the primary driver of its poor solubility in aqueous media.

PropertyValueSource
Molecular Formula C₆H₅N₃S[3]
Molecular Weight ~151.19 g/mol [3]
Appearance Typically an off-white or pale solid
Predicted Solubility Low in aqueous buffers (e.g., PBS, Cell Media)
Primary Solvent Dimethyl Sulfoxide (DMSO), Cell Culture Grade[4][5]
The Rationale for DMSO as the Primary Solvent

For preclinical and discovery research, Dimethyl Sulfoxide (DMSO) is the co-solvent of choice for solubilizing hydrophobic compounds for several key reasons:

  • High Solubilizing Power: As a polar aprotic solvent, DMSO can effectively disrupt the crystal lattice forces of solid compounds like Isothiazolo[4,3-b]pyridin-3-amine, enabling the preparation of high-concentration stock solutions (typically 10-50 mM).[6]

  • Aqueous Miscibility: DMSO is fully miscible with water and cell culture media, which facilitates the preparation of working dilutions from the concentrated stock.[6]

  • Established Biological Tolerance: Most immortalized cell lines can tolerate final DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity, though this must be empirically verified for each cell line.[5][7] Primary cells are often more sensitive.[5]

While other solvents like ethanol or DMF can be used, they often exhibit higher cytotoxicity at comparable concentrations in cell-based assays.[8] Therefore, all subsequent protocols are based on the use of high-purity, cell-culture grade DMSO.

Part 2: Preparation of Concentrated Stock Solutions

The objective is to create a stable, high-concentration stock solution that can be stored for long periods and easily diluted to final experimental concentrations.

Workflow for Stock Solution Preparation

cluster_prep Preparation cluster_store Storage A Weigh Compound B Add Anhydrous DMSO A->B C Facilitate Dissolution (Vortex, Sonicate, Gentle Warmth) B->C D Confirm Complete Solubilization (Visually Clear Solution) C->D E Aliquot into Cryovials D->E Proceed to Storage F Store at -20°C or -80°C E->F G Log Batch Information F->G

Caption: Workflow for preparing and storing compound stock solutions.

Protocol 2.1: Preparation of a 10 mM Stock Solution in DMSO
  • Pre-calculation: Determine the mass of Isothiazolo[4,3-b]pyridin-3-amine needed. For a 10 mM solution (0.01 mol/L) with a MW of 151.19 g/mol : Mass (mg) = 10 mM * 151.19 g/mol * Volume (L) = 1.512 mg for 1 mL.

  • Weighing: Accurately weigh out approximately 1.5 mg of the compound into a sterile, conical microcentrifuge tube or glass vial. Record the exact weight.

  • Solvent Addition: Based on the exact weight, calculate the precise volume of anhydrous, cell-culture grade DMSO (e.g., ATCC® 4-X™) required to achieve a 10 mM concentration.[4] Add the DMSO to the vial.

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. If the compound is not fully dissolved, place the vial in a sonicating water bath for 5-10 minutes. Gentle warming (to 37°C) can also be applied, but avoid excessive heat which could degrade the compound.

  • Verification: Visually inspect the solution against a light source to ensure there are no visible particulates or precipitate. The solution must be completely clear.

  • Storage: Aliquot the stock solution into smaller volumes (e.g., 20-50 µL) in sterile cryovials to minimize freeze-thaw cycles. Store aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

  • Documentation: Clearly label all aliquots with the compound name, concentration, date, and batch number.

Part 3: Preparation of Working Solutions for Cell-Based Assays

This is the most critical step where compound precipitation can occur. The goal is to dilute the DMSO stock into aqueous cell culture medium while maintaining solubility and minimizing solvent toxicity.

Protocol 3.1: Serial Dilution into Cell Culture Medium
  • Thaw Stock: Thaw one aliquot of the 10 mM DMSO stock solution at room temperature. Once thawed, briefly vortex to ensure homogeneity.

  • Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution in 100% DMSO if very low final concentrations are required. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM stock. This makes subsequent dilutions into media more accurate.

  • Final Dilution into Medium: Prepare the final working solutions by diluting the DMSO stock (e.g., 10 mM or 1 mM) directly into pre-warmed (37°C) cell culture medium.

    • Causality: It is crucial to add the small volume of DMSO stock to the larger volume of media while vortexing or pipetting up and down. This rapid dispersion helps prevent the compound from crashing out of solution. Never add media directly to the concentrated DMSO stock.

  • Vehicle Control Preparation: Prepare a vehicle control by adding the same volume of 100% DMSO to the cell culture medium that is used for the highest concentration of your compound. This ensures that any observed cellular effects can be attributed to the compound and not the solvent.[9]

Data Presentation: Final DMSO Concentration

The final concentration of DMSO in the assay wells must be calculated and kept consistent across all treatments (except the no-treatment control).

Stock Conc. (in DMSO)Final Compound Conc. in WellDilution Factor (Stock into Media)Final DMSO Conc. (v/v)
10 mM100 µM1:1001.0%
10 mM10 µM1:10000.1%
10 mM1 µM1:10,0000.01%
1 mM1 µM1:10000.1%

Guideline: Aim for a final DMSO concentration of ≤ 0.5% in your assays.[5] If higher compound concentrations are needed that would exceed this limit, a solvent tolerance study is mandatory.

Part 4: Protocol Validation and Troubleshooting

A protocol is only trustworthy if it is validated within the context of the specific biological system being used.[9]

Protocol 4.1: Determining Cell Line Specific Solvent Tolerance

Objective: To determine the highest concentration of DMSO that does not impact the viability or proliferation of the chosen cell line.

  • Cell Seeding: Seed your cells in a 96-well plate at the density you will use for your primary assay and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a serial dilution of DMSO in your complete cell culture medium. Typical concentrations to test are 2%, 1%, 0.5%, 0.25%, 0.1%, and 0.05% (v/v). Include a "media only" control.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations.

  • Incubation: Incubate the plate for the same duration as your planned compound exposure (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a resazurin-based assay (e.g., alamarBlue™).[8][10]

  • Data Analysis: Calculate the percent viability for each DMSO concentration relative to the "media only" control cells (which are considered 100% viable). The highest DMSO concentration that results in ≥95% viability is generally considered safe for subsequent experiments.

Data Presentation: Example Solvent Tolerance Data
Final DMSO Conc. (v/v)Average Absorbance (OD)% Viability (Relative to Control)
0% (Control)1.25100%
0.05%1.2499.2%
0.1%1.26100.8%
0.25%1.2196.8%
0.5%1.1995.2%
1.0%1.0584.0%
2.0%0.6552.0%

Based on this example data, a final DMSO concentration of ≤ 0.5% would be the recommended maximum for this cell line.

Troubleshooting Solubility Issues

start Precipitation Observed in Working Solution? sol1 Re-prepare, ensuring DMSO is added to media with vigorous mixing. start->sol1 Yes sol2 Use pre-warmed (37°C) cell culture medium for dilution. sol1->sol2 sol3 Decrease the highest working concentration. sol2->sol3 sol4 Consider a lower concentration DMSO stock (e.g., 1-5 mM) to reduce the 'shock' of dilution. sol3->sol4 sol5 Check for serum precipitation. Test dilution in serum-free media first. sol4->sol5

Caption: Decision-making workflow for troubleshooting precipitation.

Conclusion

The successful use of Isothiazolo[4,3-b]pyridin-3-amine in cell-based assays is critically dependent on a methodical and validated solubilization strategy. By using high-purity DMSO to create concentrated stocks, employing careful dilution techniques to prepare aqueous working solutions, and empirically determining the solvent tolerance of the specific cellular model, researchers can avoid common pitfalls such as compound precipitation and solvent-induced artifacts. Adherence to these protocols will generate more reliable, reproducible data, thereby enabling an accurate assessment of the biological activity of this important class of molecules.

References

  • Hansen, M. B., Nielsen, S. E., & Berg, K. (1989). Re-examination and further development of a precise and rapid dye method for measuring cell growth/cell kill. Journal of Immunological Methods.
  • Präbst, K., Engelhardt, H., Ringgeler, S., & Hübner, H. (2017). Basic colorimetric proliferation assays: MTT, WST, and resazurin. Methods in Molecular Biology.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 297118, Isothiazolo(3,4-b)pyridin-3-amine. PubChem. Available at: [Link]

  • Tavassoli, F., Mousavi, M., & Zakeri-Milani, P. (2019). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12955480, Isothiazolo[5,4-b]pyridin-3-amine. PubChem. Available at: [Link]

  • Kwon, J. H., Kim, H. M., & Park, K. H. (2020). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. Micromachines. Available at: [Link]

  • Iversen, A. C., Horsman, M. R., & Alsner, J. (2013). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes. Available at: [Link]

  • Shah, V. (2017). Optimizing Drug Solubility. Contract Pharma. Available at: [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. Scientist Solutions Forum. Available at: [Link]

  • Vimalson, C., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Available at: [Link]

  • Waring, M. J. (2021). Tactics to Improve Solubility. Royal Society of Chemistry. Available at: [Link]

  • UFCBIO. Dimethyl Sulfoxide (DMSO), Cell Culture Grade. UFCBIO. Available at: [Link]

  • LifeTein. (2023). DMSO usage in cell culture. LifeTein. Available at: [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Available at: [Link]

  • Yilmaz, S., et al. (2023). Effects of Serotonin, Granisetron, and Temozolomide Alone or in Combination on Neuroblastoma and Glial Cell Lines. MDPI. Available at: [Link]

  • Malinka, W., et al. (2015). Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine. Journal of Fluorescence. Available at: [Link]

  • Grisez, T., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

  • Malinka, W., et al. (2015). Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine. ResearchGate. Available at: [Link]

  • Grisez, T., et al. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Molecules. Available at: [Link]

  • Google Patents. WO2016091350A1 - Process for improving the solubility of cell culture media. Google Patents.
  • Knasmüller, S., et al. (1998). Cell transformation in vitro by food-derived heterocyclic amines Trp-P-1, Trp-P-2 and N(2)-OH-PhIP. Mutation Research. Available at: [Link]

  • Panikkassery, R. N., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Felton, J. S., et al. (1994). Heterocyclic Amine Formation and the Impact of Structure on Their Mutagenicity. Environmental Health Perspectives. Available at: [Link]

  • Grisez, T., et al. (2024). Synthesis of isothiazolo[4,3-b]pyridine 12. ResearchGate. Available at: [Link]

  • American Chemical Society. Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Global Substance Registration System. ISOTHIAZOLO(3,4-B)PYRIDIN-3-AMINE. gsrs.ncats.nih.gov. Available at: [Link]

  • Beilstein Journals. (2024). Synthesis and biological profile of 2,3-dihydro[9][11]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols for the Quantitative Analysis of Isothiazolo[4,3-b]pyridin-3-amine

Document ID: AN-IP-3A-QUANT-2026 Abstract: This document provides a comprehensive technical guide for the quantitative analysis of Isothiazolo[4,3-b]pyridin-3-amine, a heterocyclic amine scaffold of significant interest...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-IP-3A-QUANT-2026

Abstract: This document provides a comprehensive technical guide for the quantitative analysis of Isothiazolo[4,3-b]pyridin-3-amine, a heterocyclic amine scaffold of significant interest in pharmaceutical research, particularly as a precursor for developing potent kinase inhibitors.[1][2] We present two robust analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for purity assessment and drug substance quantification, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices such as biological fluids. The protocols are designed with an emphasis on the scientific rationale behind methodological choices, ensuring they serve as self-validating systems compliant with international regulatory standards.[3][4][5]

Introduction and Scientific Context

Isothiazolo[4,3-b]pyridin-3-amine is a fused heterocyclic compound that serves as a critical structural core in the development of novel therapeutics. Its derivatives have been identified as potent inhibitors of Cyclin G-Associated Kinase (GAK), a serine/threonine kinase involved in viral entry and cellular trafficking, making them promising candidates for antiviral drug discovery.[1][2] The accurate and precise quantification of this amine is paramount throughout the drug development lifecycle—from metabolic studies in early discovery to quality control of the active pharmaceutical ingredient (API) and stability testing of the final drug product.

The inherent basicity of the exocyclic amine and the pyridine nitrogen, combined with the aromatic nature of the fused ring system, dictates the analytical strategy. The methodologies detailed herein are tailored to these specific chemical properties to ensure robust, reproducible, and reliable quantification. All validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][6]

Analyte Properties

A foundational understanding of the analyte's physicochemical properties is essential for method development.

PropertyValueSource
Molecular Formula C₆H₅N₃SPubChem
Molecular Weight 151.19 g/mol PubChem
Structure A fused isothiazole and pyridine ring system with an amine group at the 3-position.-
Predicted pKa ~4.5-5.5 (Pyridine N), ~3-4 (Amine N)ChemAxon
UV Absorbance Expected strong absorbance ~250-300 nm due to the aromatic system.-

Method 1: Reversed-Phase HPLC with UV Detection

This method is the cornerstone for determining the identity, purity, and assay of Isothiazolo[4,3-b]pyridin-3-amine as a raw material or in a drug product formulation. It balances performance with accessibility, making it suitable for most quality control laboratories.

Principle and Methodological Rationale

The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. The key to achieving sharp, symmetrical peaks for a basic compound like this lies in controlling the ionization state of the molecule.

  • Causality of Experimental Choices:

    • Reversed-Phase C18 Column: The hydrophobic nature of the fused aromatic rings provides sufficient retention on a C18 stationary phase.

    • Acidic Mobile Phase Modifier (e.g., 0.1% Trifluoroacetic Acid or Formic Acid): The pKa of the analyte's basic nitrogens necessitates an acidic mobile phase (pH < 3.5). This ensures that the amine and pyridine groups are consistently protonated, preventing secondary interactions with residual silanols on the silica-based column packing, which would otherwise cause significant peak tailing.[7]

    • UV Detection: The conjugated π-system of the heterocyclic core exhibits strong UV absorbance, allowing for sensitive detection without derivatization. A wavelength maximum (λmax) should be determined experimentally but is anticipated to be near 254 nm.

Detailed Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Isothiazolo[4,3-b]pyridin-3-amine reference standard.

  • HPLC-grade Acetonitrile (MeCN), Methanol (MeOH), and water.

  • Trifluoroacetic Acid (TFA) or Formic Acid.

Reagent Preparation:

  • Mobile Phase A: 0.1% TFA (v/v) in Water.

  • Mobile Phase B: 0.1% TFA (v/v) in Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of reference standard and dissolve in 10.0 mL of Methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the diluent.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Gradient 5% B to 95% B over 15 min; hold at 95% B for 3 min; return to 5% B over 1 min; re-equilibrate for 5 min.
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or experimentally determined λmax)

Sample Preparation (from solid powder):

  • Accurately weigh ~10 mg of the sample powder.

  • Dissolve in 100.0 mL of diluent to achieve a nominal concentration of 100 µg/mL.

  • Vortex for 2 minutes and sonicate for 5 minutes to ensure complete dissolution.

  • Filter through a 0.45 µm syringe filter prior to injection.

Method Validation Framework

The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for purpose.[3][4]

Validation ParameterTypical Acceptance Criteria
Specificity Peak purity index > 0.995 (DAD). No interference from excipients at the analyte's retention time.
Linearity r² ≥ 0.999 over the specified range (e.g., 1-100 µg/mL).
Accuracy 98.0% - 102.0% recovery for assay.[8]
Precision (RSD) Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 2.0%.[4]
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 10. Must be precise and accurate.
Robustness %RSD ≤ 2.0% for system suitability parameters after deliberate small changes (e.g., pH, flow rate, column temp).

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of Isothiazolo[4,3-b]pyridin-3-amine in complex biological matrices (e.g., plasma, urine) for pharmacokinetic or metabolism studies, LC-MS/MS is the definitive method due to its unparalleled sensitivity and selectivity.[9][10]

Principle and Methodological Rationale

This technique couples the separation power of LC with the highly selective and sensitive detection of tandem mass spectrometry. The analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are monitored, providing a unique signature for the analyte.

  • Causality of Experimental Choices:

    • Electrospray Ionization (ESI), Positive Mode: The basic nitrogen atoms are readily protonated in the acidic mobile phase, making ESI in positive ion mode the ideal ionization technique.

    • Formic Acid Modifier: Formic acid is preferred over TFA as it is less prone to causing ion suppression in the MS source.[7]

    • Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition. This allows for quantification even in the presence of co-eluting matrix components. For Isothiazolo[4,3-b]pyridin-3-amine (MW 151.19), the protonated precursor ion [M+H]⁺ will be m/z 152.0.

    • Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₃, ¹⁵N-Isothiazolo[4,3-b]pyridin-3-amine) is the ideal IS. If unavailable, a structurally similar compound with close retention time and ionization efficiency can be used.

Detailed Experimental Protocol: LC-MS/MS

Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole).

  • ESI source.

  • Analytical column suitable for fast gradients (e.g., C18, 2.1 x 50 mm, 1.8 µm).

  • Analyte reference standard and internal standard.

  • LC-MS grade solvents.

Reagent Preparation:

  • Mobile Phase A: 0.1% Formic Acid (v/v) in Water.

  • Mobile Phase B: 0.1% Formic Acid (v/v) in Acetonitrile.

  • Internal Standard (IS) Working Solution: Prepare a solution of the IS (e.g., 100 ng/mL) in 50:50 Acetonitrile:Water.

LC-MS/MS Conditions:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 min; hold for 1 min; return to 5% B and re-equilibrate for 1 min.
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Temp. 400 °C
MRM Transitions Analyte: 152.0 -> 125.0 (Quantifier, proposed loss of HCN), 152.0 -> 98.0 (Qualifier, proposed loss of C₂H₂S). IS: To be determined based on chosen standard.

Note: MRM transitions must be optimized by infusing a standard solution of the analyte into the mass spectrometer.

Sample Preparation (Protein Precipitation from Plasma):

  • Pipette 50 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

  • Add 150 µL of the IS working solution in Acetonitrile.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the analytical processes described.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting RefStd Reference Standard Stock Stock RefStd->Stock Weigh & Dissolve Sample Test Sample (API or Plasma) Extract Extract Sample->Extract Weigh / Pipette & Extract Calib Calib Stock->Calib Serial Dilution LCMS LC-MS/MS System Calib->LCMS Inject Calibration Curve HPLC HPLC-UV System Calib->HPLC Inject Calibration Curve Extract->LCMS Inject Samples Extract->HPLC Inject Samples CDS Chromatography Data System LCMS->CDS Acquire Data HPLC->CDS Acquire Data LIMS LIMS / Report CDS->LIMS Process & Calculate Results G cluster_acc_prec cluster_range Validation Method Validation (ICH Q2) Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (% RSD) Validation->Precision Linearity Linearity (r²) Validation->Linearity LOQ Limit of Quantitation Validation->LOQ LOD Limit of Detection Validation->LOD Specificity Specificity (Selectivity) Validation->Specificity Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision->Intermediate Range Range Linearity->Range

Caption: Key parameters for analytical method validation.

Conclusion

The analytical methods presented provide a robust framework for the quantification of Isothiazolo[4,3-b]pyridin-3-amine. The choice between HPLC-UV and LC-MS/MS should be guided by the specific requirements of the analysis, with HPLC-UV being ideal for purity and assay testing of the drug substance and LC-MS/MS being the superior choice for trace-level bioanalysis. Both methods are built on sound scientific principles and, when properly validated according to ICH guidelines, will yield reliable and reproducible data critical for advancing drug development programs.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Scientific guideline. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Bradley, C. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]

  • Slideshare. (n.d.). Analytical method validation as per ich and usp. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isothiazolo(3,4-b)pyridin-3-amine. PubChem Compound Summary for CID 297118. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Chen, P. C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 726-737. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isothiazolo[5,4-b]pyridin-3-amine. PubChem Compound Summary for CID 12955480. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). isothiazolo[3,4-b]pyridin-3-ylamine. Retrieved from [Link]

  • Chen, P. C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Journal of Food and Drug Analysis, 29(4), 726-737. Retrieved from [Link]

  • ResearchGate. (2025, August 5). On-Line Capillary Based Quantitative Analysis of a Heterocyclic Amine in Human Urine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Heterocyclic amine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. PubMed. Retrieved from [Link]

  • National Institutes of Health. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. PubMed Central. Retrieved from [Link]

  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). ISOTHIAZOLO(3,4-B)PYRIDIN-3-AMINE. Retrieved from [Link]

  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Isothiazolo[4,3-b]pyridine Derivatives as Selective Inhibitors of Cyclin G-Associated Kinase (GAK)

Prepared by: Gemini, Senior Application Scientist Introduction: The Rationale for Targeting GAK Cyclin G-Associated Kinase (GAK), a ubiquitously expressed serine/threonine kinase, is a critical regulator of intracellular...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Rationale for Targeting GAK

Cyclin G-Associated Kinase (GAK), a ubiquitously expressed serine/threonine kinase, is a critical regulator of intracellular membrane trafficking.[1][2] Its primary role involves orchestrating clathrin-mediated endocytosis (CME) and vesicle trafficking from the trans-Golgi network.[3][4] GAK facilitates these processes through two key actions: phosphorylating the μ subunit of adaptor protein complexes (AP-1 and AP-2) to enhance cargo binding, and, in conjunction with the chaperone Hsc70, promoting the uncoating of clathrin from newly formed vesicles.[1][3][4]

Given its central role in managing the entry and movement of macromolecules, GAK has emerged as a significant host factor hijacked by numerous viruses—including Hepatitis C (HCV), Dengue (DENV), and Ebola (EBOV)—for cellular entry and assembly.[1][5][6] Furthermore, GAK is implicated in other pathologies; it is overexpressed in certain cancers, such as prostate cancer and osteosarcoma, where it supports proliferation and survival, and genetic variations in GAK are associated with Parkinson's disease.[2][7] This multifaceted involvement in disease makes GAK a compelling therapeutic target.

The isothiazolo[4,3-b]pyridine scaffold has been identified as a potent and selective chemical series for GAK inhibition.[8][9][10] Unlike multi-kinase inhibitors such as sunitinib or erlotinib which have off-target effects on GAK, compounds derived from this scaffold have been specifically optimized for high-affinity, ATP-competitive binding to GAK, providing valuable tools to dissect its function and assess its therapeutic potential.[1][6][11][12] This document provides a detailed guide for researchers on the application and evaluation of these specific inhibitors.

The Central Role of GAK in Clathrin-Mediated Trafficking

GAK's function is integral to the lifecycle of clathrin-coated vesicles (CCVs). Its kinase activity and chaperone-like functions are required at distinct stages of the process, from vesicle formation at the plasma membrane to the recycling of coat components.

GAK_Pathway GAK's Role in Clathrin-Mediated Endocytosis cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cargo Cargo Receptors AP2 AP-2 Adaptor Complex Cargo->AP2 binds Clathrin Clathrin Triskelia AP2->Clathrin recruits CCP Clathrin-Coated Pit (CCP) Clathrin->CCP assembles CCV Clathrin-Coated Vesicle (CCV) CCP->CCV Budding & Scission GAK_Kinase GAK (Kinase Domain) GAK_Kinase->AP2 Phosphorylates μ2 subunit (Stimulates Cargo Binding) GAK_J_Domain GAK (J-Domain) + Hsc70 Uncoated_Vesicle Uncoated Vesicle GAK_J_Domain->Uncoated_Vesicle Uncoating CCV->GAK_J_Domain recruits Recycled_Clathrin Recycled Clathrin & AP-2 CCV->Recycled_Clathrin Clathrin & AP-2 Release Recycled_Clathrin->AP2 reuse

Caption: GAK's dual functions in clathrin-mediated endocytosis.

Experimental Evaluation Workflow

A robust evaluation of novel Isothiazolo[4,3-b]pyridine derivatives follows a tiered approach, progressing from initial biochemical validation to complex cell-based functional assays. This workflow ensures that the observed cellular effects are directly attributable to the specific inhibition of GAK.

workflow Inhibitor Evaluation Workflow cluster_tier1 Tier 1: Biochemical Potency & Selectivity cluster_tier2 Tier 2: Cellular Target Engagement cluster_tier3 Tier 3: Functional Cellular Assays biochem_assay Biochemical Kinase Assay (e.g., LanthaScreen™, ADP-Glo™) Determine IC50 binding_assay Binding Affinity Assay (e.g., KINOMEscan™) Determine Kd & Kinome Selectivity biochem_assay->binding_assay Complementary Data target_engagement Cellular Target Engagement Assay (e.g., NanoBRET™, CETSA®) Confirm Intracellular Binding binding_assay->target_engagement Proceed with Potent/Selective Hits endocytosis_assay Clathrin-Mediated Endocytosis Assay (e.g., Transferrin Uptake) target_engagement->endocytosis_assay Validate On-Target Cellular Activity phenotype_assay Disease-Relevant Phenotypic Assay (e.g., Viral Entry, Cell Proliferation) endocytosis_assay->phenotype_assay cytotoxicity Cytotoxicity Assay (e.g., CellTiter-Glo®) Determine Therapeutic Window phenotype_assay->cytotoxicity Assess Specificity

Caption: A tiered workflow for characterizing GAK inhibitors.

Protocols for Inhibitor Characterization

Protocol 4.1: In Vitro Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

Principle: This competitive displacement assay measures the binding of the inhibitor to the GAK kinase domain. A Europium (Eu)-labeled anti-tag antibody binds to the recombinant GAK protein, and an Alexa Fluor®-labeled broad-spectrum kinase tracer ("tracer") binds to the ATP pocket. When the tracer is bound, Förster Resonance Energy Transfer (FRET) occurs between the Eu-donor and the Alexa Fluor-acceptor. An effective inhibitor displaces the tracer from the ATP pocket, disrupting FRET and causing a decrease in the emission signal.[13]

Materials and Reagents:

  • Recombinant GST-tagged GAK (human, kinase domain)

  • LanthaScreen™ Eu-anti-GST Antibody

  • Kinase Tracer 236

  • Test Compounds (Isothiazolo[4,3-b]pyridine derivatives) dissolved in 100% DMSO

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black microplates

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the assay plate. Include DMSO-only wells for "no inhibition" (0% inhibition) controls and wells with a known potent GAK inhibitor for "full inhibition" (100% inhibition) controls.

  • Enzyme/Antibody Mix Preparation: Dilute the GAK enzyme and Eu-anti-GST antibody in Kinase Buffer to a 2X final concentration.

  • Tracer Preparation: Dilute the Kinase Tracer 236 in Kinase Buffer to a 2X final concentration.

  • Reaction Assembly:

    • Add 5 µL of the 2X GAK/Antibody mix to each well.

    • Add 5 µL of the 2X Tracer solution to each well.

    • The final reaction volume will be 10 µL.

  • Incubation: Centrifuge the plate briefly to mix, then incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a FRET-capable plate reader (e.g., PHERAstar, EnVision®) using standard Europium settings (Excitation: ~340 nm, Emission: Donor at 615 nm, Acceptor at 665 nm).

Data Analysis and Interpretation:

  • Calculate the Emission Ratio (665 nm / 615 nm) for each well.

  • Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_100%_Inh) / (Signal_0%_Inh - Signal_100%_Inh)).

  • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Expert Insight: A steep curve indicates specific, competitive binding. A shallow curve may suggest non-specific inhibition or compound interference. Always run a counterscreen without the GAK enzyme to identify fluorescent compounds.

Protocol 4.2: Cellular Target Engagement (NanoBRET™ Assay)

Principle: The NanoBRET™ assay quantifies compound binding to GAK within the physiological context of a live cell.[14][15][16] A NanoLuc® (Nluc) luciferase is fused to the GAK protein. A cell-permeable fluorescent tracer binds reversibly to the GAK active site. When the tracer is bound, Bioluminescence Resonance Energy Transfer (BRET) occurs between the Nluc donor and the tracer acceptor. A test compound that enters the cell and binds to GAK will displace the tracer, leading to a loss of BRET signal.[15][16] This provides a direct measure of intracellular target engagement and apparent cellular affinity.[16][17]

Materials and Reagents:

  • HEK293 cells (or other suitable cell line)

  • GAK-NanoLuc® fusion vector and a suitable fluorescent tracer (Promega)

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • Test Compounds in 100% DMSO

  • White, 96-well or 384-well assay plates

  • NanoBRET™ Nano-Glo® Substrate and Extracellular Nluc Inhibitor

Procedure:

  • Transfection: Co-transfect HEK293 cells with the GAK-Nluc vector according to the manufacturer's protocol. Plate the transfected cells into assay plates and incubate for 20-24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in Opti-MEM. Add the diluted compounds to the cells.

  • Tracer Addition: Immediately after adding the compounds, add the fluorescent tracer to all wells. Include "no tracer" control wells for background subtraction.

  • Incubation: Incubate the plates for 2 hours at 37°C in a CO₂ incubator.

  • Signal Detection: Prepare the NanoBRET™ detection reagent containing the substrate and extracellular inhibitor. Add this reagent to all wells.

  • Data Acquisition: Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (~460 nm) and acceptor emission (>600 nm).

Data Analysis and Interpretation:

  • Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).

  • Correct the BRET ratio by subtracting the background value from the "no tracer" control wells.

  • Normalize the data to vehicle (DMSO) controls and plot against compound concentration to determine the cellular IC₅₀.

  • Trustworthiness: This assay is a powerful validator. A compound with high biochemical potency but poor cellular engagement may have low membrane permeability.[18] Comparing the biochemical IC₅₀ with the cellular IC₅₀ provides crucial information for lead optimization. The SGC-GAK-1 probe, for instance, shows a potent cellular IC₅₀ of 48 nM in this assay format.[13][17]

Protocol 4.3: Functional Assay - Transferrin Uptake

Principle: The uptake of fluorescently-labeled transferrin is a classic method to measure the efficiency of clathrin-mediated endocytosis.[19] Since GAK is essential for this process, potent GAK inhibitors are expected to significantly reduce the rate of transferrin internalization.[3][19]

Materials and Reagents:

  • HeLa or A549 cells

  • Transferrin from human serum, Alexa Fluor™ 488 conjugate (Tf-488)

  • Serum-free cell culture medium

  • Test Compounds in DMSO

  • Paraformaldehyde (PFA) for fixing

  • DAPI for nuclear counterstaining

  • High-content imaging system or flow cytometer

Procedure:

  • Cell Plating: Plate cells in a 96-well imaging plate and allow them to adhere overnight.

  • Serum Starvation: Wash cells with PBS and incubate in serum-free medium for 30-60 minutes to clear surface-bound transferrin.

  • Inhibitor Pre-treatment: Treat cells with various concentrations of the Isothiazolo[4,3-b]pyridine derivative (or vehicle control) for 1-2 hours.

  • Transferrin Pulse: Add Tf-488 (e.g., at 25 µg/mL) to all wells and incubate at 37°C for 15-20 minutes to allow internalization. For a negative control, incubate a set of wells at 4°C, where endocytosis is blocked.

  • Strip Surface Transferrin: Wash the cells with ice-cold acid wash buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0) to remove any non-internalized, surface-bound Tf-488.

  • Fix and Stain: Wash with ice-cold PBS, then fix the cells with 4% PFA. Permeabilize if necessary and counterstain nuclei with DAPI.

  • Imaging/Analysis: Acquire images on a high-content imager. Quantify the integrated fluorescence intensity of internalized Tf-488 per cell. Alternatively, trypsinize and analyze the cells by flow cytometry.

Data Analysis and Interpretation:

  • Calculate the mean fluorescence intensity per cell for each treatment condition.

  • Normalize the data to the vehicle control and plot the inhibition of transferrin uptake against compound concentration to determine the EC₅₀.

Structure-Activity Relationship (SAR) and Data Summary

SAR studies of the Isothiazolo[4,3-b]pyridine scaffold have revealed key structural features that govern GAK affinity.[8][20] Modifications at positions 3, 5, and 6 of the core structure have been extensively explored.[13][20][21]

SAR Conceptual SAR for Isothiazolo[4,3-b]pyridine Scaffold cluster_nodes Conceptual SAR for Isothiazolo[4,3-b]pyridine Scaffold R3 Position 3: Tolerates diverse groups. -N-morpholinyl often potent. -Alkoxy groups can enhance affinity. R6 Position 6: Bulk required. Substituted aryl groups (e.g., 3,4-dimethoxyphenyl) are optimal. R5 Position 5: Alternative to R6. Aryl groups also effective here. Core Core->R3 Core->R6 Core->R5

Caption: Key positions on the scaffold influencing GAK affinity.

Table 1: Potency of Selected Isothiazolo[4,3-b]pyridine Derivatives Against GAK

Compound ReferenceSubstitution PatternGAK Affinity (Kd or IC₅₀, nM)Antiviral Activity (EC₅₀, µM)Source
Compound 1 3-N-morpholinyl, 6-(3,4-dimethoxyphenyl)51 (IC₅₀)~5 (HCV)[6][22]
Compound 2 3-(4-hydroxypiperidin-1-yl), 6-(3,4-dimethoxyphenyl)14 (IC₅₀)ND[22]
Compound 8b 3-isopropoxy, 6-(3,4-dimethoxyphenyl)85 (Kd)>10 (HCV)[8]
Compound 12r 3-N-morpholinyl, 6-(3,4,5-trimethoxyphenyl)2.9 (Kd)0.8 (DENV)[6][23]
SGC-GAK-1 4-(6-amino-5-(quinolin-3-yl)pyridin-2-yl)morpholine4.5 (Kd)ND[2][7]

Note: Assay conditions and types (Kd vs. IC₅₀) vary between studies, so direct comparison should be made with caution. ND = Not Determined.

Conclusion and Future Directions

The Isothiazolo[4,3-b]pyridine scaffold represents a highly validated starting point for the development of potent and selective GAK inhibitors. The protocols outlined here provide a comprehensive framework for characterizing novel analogues, from initial biochemical screening to confirmation of on-target activity in a cellular context. By employing this systematic approach, researchers can confidently establish structure-activity relationships and identify compounds with desirable properties for further investigation as chemical probes or therapeutic leads. Future work should focus on optimizing the pharmacokinetic properties of these inhibitors to enable robust in vivo studies, which will be crucial for validating GAK as a drug target in models of viral disease and cancer.

References

  • De Witte, W., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure-activity relationship studies and antiviral activity. MedChemComm. Available at: [Link]

  • Zhang, L., et al. (2005). Multiple roles for cyclin G-associated kinase in clathrin-mediated sorting events. Traffic. Available at: [Link]

  • De Witte, W., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure-activity relationship studies and antiviral activity. RSC Publishing. Available at: [Link]

  • Wouters, R., et al. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Shimizu, H., et al. (2009). GAK, a regulator of clathrin-mediated membrane traffic, also controls centrosome integrity and chromosome congression. Journal of Cell Science. Available at: [Link]

  • Wouters, R., et al. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. ResearchGate. Available at: [Link]

  • Pu, S.Y., et al. (2018). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

  • Lee, D.W., et al. (2006). Essential Role of Cyclin-G–associated Kinase (Auxilin-2) in Developing and Mature Mice. Molecular Biology of the Cell. Available at: [Link]

  • Schmid, S.L. & McMahon, H.T. (2007). Clathrin-Mediated Endocytosis. Madame Curie Bioscience Database. Available at: [Link]

  • Lee, D.W., et al. (2006). Recruitment dynamics of GAK and auxilin to clathrin-coated pits during endocytosis. Journal of Cell Science. Available at: [Link]

  • Bekerman, E., et al. (2017). Anticancer kinase inhibitors impair intracellular viral trafficking and exert broad-spectrum antiviral effects. Journal of Clinical Investigation. Available at: [Link]

  • De Jonghe, S., et al. (2015). Selective Inhibitors of Cyclin G Associated Kinase (GAK) as Anti-Hepatitis C Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • De Jonghe, S., et al. (2015). Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents. PMC. Available at: [Link]

  • de la Torre, B.G. & Albericio, F. (2021). Kinase Inhibitors as Underexplored Antiviral Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Anonymous. (2022). Kinase Inhibitors as Antiviral Agents. Pharma Focus Asia. Available at: [Link]

  • Asquith, C.R.M., et al. (2020). Design of a Cyclin G Associated Kinase (GAK)/Epidermal Growth Factor Receptor (EGFR) Inhibitor Set to Interrogate the Relationship of EGFR and GAK in Chordoma. ResearchGate. Available at: [Link]

  • Reaction Biology. (n.d.). Target-Specific Assays. Reaction Biology. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • Pu, S.Y., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

  • Scott, D.E., et al. (2023). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Pu, S.Y., et al. (2018). Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK) with broad-spectrum antiviral activity. PMC. Available at: [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. Available at: [Link]

  • Wouters, R., et al. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Molecules. Available at: [Link]

  • Asquith, C.R.M., et al. (2019). SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK). PMC. Available at: [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Pu, S.Y., et al. (2018). Optimization of Isothiazolo[4,3-b]pyridine-Based Inhibitors of Cyclin G Associated Kinase (GAK) with Broad-Spectrum Antiviral Activity. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization at the C3 Position of the Isothiazolo[4,3-b]pyridine Scaffold

Introduction The isothiazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. This bicyclic system is a key pharmacophore in a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isothiazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. This bicyclic system is a key pharmacophore in a range of biologically active molecules, most notably as potent and selective inhibitors of Cyclin G-Associated Kinase (GAK), a target with therapeutic potential in antiviral and oncology indications.[1] Structure-activity relationship (SAR) studies have consistently demonstrated that the nature of the substituent at the C3 position of the isothiazolo[4,3-b]pyridine ring is a critical determinant of biological activity and selectivity.[1][2]

This comprehensive guide provides researchers, medicinal chemists, and drug development professionals with a detailed overview of the primary synthetic strategies and step-by-step protocols for introducing a diverse array of substituents at this crucial C3 position. The methodologies discussed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering both field-proven techniques and exploratory pathways for novel analogue synthesis.

Strategic Overview: Pathways to C3 Functionalization

The introduction of substituents at the C3 position of the pre-formed isothiazolo[4,3-b]pyridine scaffold is not trivial and often relies on indirect methods. Direct C-H functionalization remains an area of active exploration. Therefore, the most robust and versatile approaches involve a two-stage process: first, the installation of a reactive "handle" at the C3 position, followed by its conversion to the desired substituent. The two principal strategies detailed in this guide are:

  • Functionalization via a C3-Halogen Intermediate: This is the most common and versatile strategy. It involves the initial synthesis of a 3-halo (typically bromo or chloro) isothiazolo[4,3-b]pyridine, which then serves as a versatile electrophile in a variety of palladium-catalyzed cross-coupling reactions.

  • Derivatization of a C3-Amino Precursor: This approach utilizes the nucleophilic character of a pre-existing 3-amino group, allowing for the synthesis of amides, sulfonamides, and ureas. Furthermore, the amino group can be converted into other functionalities via diazotization reactions.

A third, more exploratory strategy involving direct C-H metalation will also be discussed as a potential route for more direct C3 functionalization.

G cluster_0 Strategic Pathways for C3 Functionalization cluster_1 Strategy 1: Halogen Handle cluster_2 Strategy 2: Amino Precursor Start Isothiazolo[4,3-b]pyridine Scaffold Halogenation C3-Halogenation (e.g., NBS, NCS) Start->Halogenation Install Handle AminoScaffold 3-Amino-Isothiazolo[4,3-b]pyridine Start->AminoScaffold Pre-functionalized Scaffold HaloScaffold 3-Halo-Isothiazolo[4,3-b]pyridine Halogenation->HaloScaffold CrossCoupling Pd-Catalyzed Cross-Coupling HaloScaffold->CrossCoupling Versatile Substrate CC_Product C-C, C-N, C-S Bonds (Suzuki, Buchwald-Hartwig, etc.) CrossCoupling->CC_Product Derivatization Derivatization AminoScaffold->Derivatization Diazotization Diazotization (Sandmeyer) AminoScaffold->Diazotization Amides Amides, Ureas, Sulfonamides Derivatization->Amides Sandmeyer_Product Halides, CN, OH, etc. Diazotization->Sandmeyer_Product

Figure 1: Overview of primary synthetic strategies for C3 functionalization.

Strategy 1: Functionalization via a C3-Halogen Handle

This approach is the cornerstone of C3 modification, providing access to the widest array of substituents through well-established and highly reliable palladium-catalyzed cross-coupling reactions. The workflow is bifurcated into the synthesis of the 3-halo intermediate and its subsequent coupling.

Part A: Synthesis of 3-Halo-Isothiazolo[4,3-b]pyridines

The key challenge is the regioselective installation of a halogen (bromine or chlorine) at the C3 position. Direct electrophilic halogenation of the parent heterocycle can be challenging and may lead to mixtures of isomers. A more controlled and widely cited method involves the conversion of a 3-amino group to a halide via a Sandmeyer-type reaction.

Protocol 1: Synthesis of 3-Bromo-isothiazolo[4,3-b]pyridine via Diazotization

This protocol assumes the availability of 3-amino-isothiazolo[4,3-b]pyridine, which can be synthesized via multi-step sequences starting from substituted pyridines.[1]

Causality and Experimental Insights:

  • Diazotization: The reaction of the primary aromatic amine with sodium nitrite in a strong acid (like HBr) generates a diazonium salt intermediate. This is performed at low temperatures (0-5 °C) as diazonium salts are generally unstable.

  • Sandmeyer Reaction: The in situ generated diazonium salt is then treated with a copper(I) bromide solution. The copper(I) salt catalyzes the decomposition of the diazonium salt and the introduction of the bromide nucleophile onto the aromatic ring.

Materials:

  • 3-Amino-isothiazolo[4,3-b]pyridine

  • Hydrobromic acid (HBr), 48% aqueous solution

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 3-amino-isothiazolo[4,3-b]pyridine (1.0 eq.) in a 48% HBr solution (approx. 5-10 mL per gram of starting material).

  • Cooling: Cool the suspension to 0 °C in an ice-salt bath with vigorous stirring.

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.1 eq.) in a minimal amount of cold water. Add this solution dropwise to the cooled suspension, ensuring the internal temperature does not exceed 5 °C.

  • Stirring: Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete. The formation of the diazonium salt is often accompanied by a change in color and consistency.

  • Copper(I) Bromide Addition: In a separate flask, dissolve copper(I) bromide (1.2 eq.) in 48% HBr and cool it to 0 °C. Add the previously prepared cold diazonium salt solution portion-wise to the CuBr solution. Vigorous gas evolution (N₂) will be observed.

  • Warming and Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1-2 hours until gas evolution ceases.

  • Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing water and DCM (or EtOAc).

  • Neutralization & Extraction: Carefully neutralize the aqueous layer by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8. Extract the aqueous layer with DCM (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the 3-bromo-isothiazolo[4,3-b]pyridine.

Part B: Palladium-Catalyzed Cross-Coupling Reactions

With the 3-halo-isothiazolo[4,3-b]pyridine in hand, a vast chemical space can be accessed. The Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation are two of the most powerful tools in this context.

G cluster_0 Workflow: C3-Halogen Handle Strategy Start 3-Amino Scaffold Step1 Diazotization (NaNO₂, HBr, 0°C) Start->Step1 Sandmeyer Reaction Intermediate 3-Bromo Scaffold (Key Intermediate) Step1->Intermediate Suzuki_Branch Suzuki-Miyaura Coupling Intermediate->Suzuki_Branch C-C Formation Buchwald_Branch Buchwald-Hartwig Amination Intermediate->Buchwald_Branch C-N Formation Suzuki_Reagents R-B(OH)₂ Pd Catalyst, Base Suzuki_Branch->Suzuki_Reagents Suzuki_Product 3-Aryl/Vinyl Scaffold Suzuki_Branch->Suzuki_Product Buchwald_Reagents R₂NH Pd Catalyst, Base, Ligand Buchwald_Branch->Buchwald_Reagents Buchwald_Product 3-Amino Scaffold (Substituted) Buchwald_Branch->Buchwald_Product

Figure 2: Halogenation and subsequent cross-coupling workflow.

Protocol 2: Suzuki-Miyaura Coupling for C3-Arylation/Vinylation

Causality and Experimental Insights: The Suzuki reaction couples an organoboron species (like a boronic acid) with an organohalide.[1] The catalytic cycle involves:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the 3-bromo-scaffold.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst. The choice of catalyst, base, and solvent is crucial for high yields and can depend on the electronic nature of the coupling partners.[3]

Materials:

  • 3-Bromo-isothiazolo[4,3-b]pyridine (1.0 eq.)

  • Aryl- or vinyl-boronic acid or boronate ester (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq.)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF, with or without water)

Step-by-Step Procedure:

  • Setup: To a flame-dried Schlenk flask or microwave vial, add the 3-bromo-isothiazolo[4,3-b]pyridine, the boronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Heating: Heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C) for 2-24 hours. The reaction can often be accelerated using microwave irradiation.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., EtOAc).

  • Washing & Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent and purify the residue by flash column chromatography to obtain the C3-substituted product.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Base (eq.)SolventTemp (°C)Notes
Pd(PPh₃)₄ (5%)K₂CO₃ (2.0)Toluene/EtOH/H₂O (4:1:1)90Standard conditions for many arylboronic acids.[4]
PdCl₂(dppf) (3%)Cs₂CO₃ (2.5)1,4-Dioxane100Effective for sterically hindered or electron-deficient partners.
XPhos Pd G3 (2%)K₃PO₄ (3.0)THF/H₂O (10:1)80Highly active catalyst, often allows for lower temperatures.[2]

Protocol 3: Buchwald-Hartwig Amination for C3-Amination

Causality and Experimental Insights: This reaction forms a C-N bond between an aryl halide and an amine, catalyzed by a palladium complex.[5][6] The key to success lies in the choice of a bulky, electron-rich phosphine ligand, which facilitates the crucial reductive elimination step from the palladium center. The base (typically a strong, non-nucleophilic one like sodium tert-butoxide) is required to deprotonate the amine, forming the palladium-amido intermediate.[7]

Materials:

  • 3-Bromo-isothiazolo[4,3-b]pyridine (1.0 eq.)

  • Primary or secondary amine (1.1-1.5 eq.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, RuPhos) (2-10 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) (1.5-2.5 eq.)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Step-by-Step Procedure:

  • Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base to a flame-dried Schlenk flask.

  • Reagent Addition: Add the 3-bromo-isothiazolo[4,3-b]pyridine and the solvent. Stir for a few minutes to allow for catalyst activation.

  • Amine Addition: Add the amine (if liquid, via syringe; if solid, add with the other solids in step 1).

  • Heating: Seal the flask and heat the mixture to the required temperature (typically 80-110 °C) with vigorous stirring for 4-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench by adding water or a saturated aqueous NH₄Cl solution. Extract with an organic solvent (EtOAc or DCM).

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by flash column chromatography.

Table 2: Common Catalyst/Ligand Systems for Buchwald-Hartwig Amination

Pd SourceLigandBaseSolventTypical Substrates
Pd₂(dba)₃BINAPNaOtBuTolueneSecondary amines, anilines.[5]
Pd(OAc)₂XantphosCs₂CO₃DioxanePrimary alkylamines, broader functional group tolerance.[8]
RuPhos Pd G3K₃PO₄t-AmylOHSterically hindered primary and secondary amines.

Strategy 2: Derivatization of 3-Amino-isothiazolo[4,3-b]pyridine

When the target molecules are amides, sulfonamides, or ureas, it is often more efficient to start from a 3-amino precursor rather than installing the entire functional group via cross-coupling.

Protocol 4: C3-Amide Synthesis

Causality and Experimental Insights: This is a standard nucleophilic acyl substitution. The lone pair on the 3-amino group attacks the electrophilic carbonyl carbon of an acyl chloride or an activated carboxylic acid. A base (like pyridine or triethylamine) is used to scavenge the HCl byproduct. Using coupling reagents like HATU or TBTU with a carboxylic acid provides a milder alternative to acyl chlorides, preventing over-acylation and tolerating more sensitive functional groups.[1]

Materials:

  • 3-Amino-isothiazolo[4,3-b]pyridine (1.0 eq.)

  • Acyl chloride (1.1 eq.) OR Carboxylic acid (1.1 eq.) + Coupling reagent (e.g., HATU, 1.2 eq.)

  • Base (e.g., Pyridine, Et₃N, or DIPEA) (2.0-3.0 eq.)

  • Anhydrous solvent (e.g., DCM, THF, DMF)

Step-by-Step Procedure (using Acyl Chloride):

  • Dissolution: Dissolve the 3-amino-isothiazolo[4,3-b]pyridine in anhydrous DCM and add the base (e.g., triethylamine).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add the acyl chloride dropwise as a solution in DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours until completion (monitor by TLC/LC-MS).

  • Work-up: Quench the reaction with water. Separate the layers and extract the aqueous phase with DCM.

  • Washing & Drying: Wash the combined organic layers with 1M HCl (to remove excess base), saturated NaHCO₃, and brine. Dry over Na₂SO₄.

  • Purification: Concentrate and purify by column chromatography or recrystallization.

Strategy 3: Direct C3-H Functionalization (Exploratory)

While less established for this specific scaffold, direct C-H functionalization is a highly desirable strategy as it reduces step count. Based on principles of pyridine chemistry, a directed metalation approach can be proposed.

Proposed Protocol 5: Directed Metalation and Electrophilic Quench

Causality and Rationale (Expert Hypothesis): The functionalization of pyridines can often be achieved by deprotonation using a strong base, such as an organolithium reagent.[9] The regioselectivity of this deprotonation is controlled by Directed Metalating Groups (DMGs). In the isothiazolo[4,3-b]pyridine system, the fused isothiazole ring itself may act as a directing group. The lone pairs on the ring nitrogen (N1) and sulfur (S2) could coordinate with the lithium cation of the base (e.g., LDA or LTMP), positioning it to abstract the proton at the adjacent C3 position. Using a hindered base like LDA is crucial to prevent nucleophilic addition to the pyridine ring.[9]

Materials:

  • Isothiazolo[4,3-b]pyridine (unsubstituted at C3) (1.0 eq.)

  • Hindered strong base (e.g., LDA, LTMP) (1.2 eq.)

  • Anhydrous THF

  • Electrophile (e.g., TMSCl, MeI, DMF, benzaldehyde) (1.5 eq.)

Step-by-Step Procedure (Proposed):

  • Setup: To a flame-dried, three-necked flask under argon, add anhydrous THF and cool to -78 °C (dry ice/acetone bath).

  • Base Addition: Add the hindered base (e.g., LDA, either purchased as a solution or prepared in situ).

  • Substrate Addition: Slowly add a solution of the isothiazolo[4,3-b]pyridine in anhydrous THF to the base at -78 °C.

  • Litihiation: Stir the mixture at -78 °C for 1-2 hours to allow for complete deprotonation at C3.

  • Electrophilic Quench: Add the chosen electrophile dropwise at -78 °C.

  • Reaction: Stir at -78 °C for another 1-2 hours, then allow the reaction to warm slowly to room temperature.

  • Work-up: Quench the reaction carefully by adding a saturated aqueous solution of NH₄Cl. Extract with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Purification: Concentrate and purify by flash column chromatography.

Note: This protocol is exploratory and would require optimization and careful characterization to confirm the regioselectivity of the lithiation.

Conclusion

The functionalization of the C3 position of the isothiazolo[4,3-b]pyridine scaffold is a critical task for the exploration of this important pharmacophore. While direct C-H activation methods are still developing, the strategies outlined in this guide provide robust and versatile pathways to a wide range of C3-substituted analogues. The "halogen handle" approach, involving the synthesis of a 3-bromo intermediate followed by palladium-catalyzed cross-coupling, remains the most powerful and well-validated method. For amide derivatives, direct acylation of a 3-amino precursor is highly efficient. By understanding the chemical principles behind these protocols, researchers can confidently design and execute synthetic campaigns to generate novel isothiazolo[4,3-b]pyridine derivatives for biological evaluation.

References

  • Grisez, T., et al. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Molecules, 29(5), 975. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Fouad, M., et al. (2020). Regioselective Late-Stage C-3 Functionalization of Pyrazolo[3,4-b]pyridines. Molecules, 25(12), 2820. [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Sigma-Aldrich. [Link]

  • Wikipedia contributors. (2023). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Grisez, T., et al. (2024). Synthesis of isothiazolo[4,3-b]pyridine 12. Reagents and conditions... ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Malev, O., et al. (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Synthesis, 47(15), 2207-2224. [Link]

  • ResearchGate. (n.d.). Halogenation of the C3-pyridines. [Link]

  • McNally, A., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 745-751. [Link]

  • McNally, A., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. PubMed Central. [Link]

  • ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Perin, N., et al. (2021). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 26(11), 3326. [Link]

  • Journal of Chemical Research. (2006). The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. [Link]

  • ResearchGate. (n.d.). (A) Isothiazolo[4,3-b]pyridine 8 binds in a similar way to... [Link]

  • De Jonghe, S., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Koutentis, P. A., et al. (2020). Synthesis and Facile Dearomatization of Highly Electrophilic Nitroisoxazolo[4,3-b]pyridines. Molecules, 25(9), 2194. [Link]

  • Van Aeken, S., et al. (2011). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry, 9(19), 6559-65. [Link]

  • Al-Zaydi, K. M. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. HETEROCYCLES, 91(3), 479-514. [Link]

  • Koutentis, P. A., et al. (2020). Synthesis and Facile Dearomatization of Highly Electrophilic Nitroisoxazolo[4,3-b]pyridines. PubMed. [Link]

  • Kim, J., et al. (2019). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules, 24(23), 4349. [Link]

  • Tsoleridis, C. A., et al. (2019). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 24(12), 2315. [Link]

  • Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202300049. [Link]

  • De Jonghe, S., et al. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. Bioorganic & Medicinal Chemistry, 28(1), 115188. [Link]

Sources

Method

Application Notes &amp; Protocols: Isothiazolo[4,3-b]pyridine Derivatives as Chemical Probes for Host-Pathogen Interaction Studies

Prepared by: Gemini, Senior Application Scientist Introduction: Dissecting Innate Immunity in Host-Pathogen Encounters The intricate battle between a host and an invading pathogen is governed by the host's ability to rec...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Dissecting Innate Immunity in Host-Pathogen Encounters

The intricate battle between a host and an invading pathogen is governed by the host's ability to recognize microbial invaders and mount a swift, effective immune response. A key frontline in this defense is the innate immune system, which relies on pattern recognition receptors (PRRs) to detect conserved pathogen-associated molecular patterns (PAMPs).[1] Nucleotide-binding oligomerization domain (NOD)-like receptors (NLRs) are a critical class of cytosolic PRRs that sense bacterial peptidoglycan (PGN) fragments that have gained access to the cell's interior.[1][2][3]

Specifically, NOD2 recognizes muramyl dipeptide (MDP), a common component of both Gram-positive and Gram-negative bacteria.[1][4] Upon binding MDP, NOD2 undergoes a conformational change, oligomerizes, and recruits the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2) via a homotypic CARD-CARD domain interaction.[5] This recruitment is the central, indispensable event that triggers downstream signaling.[4] RIPK2 activation, through autophosphorylation and subsequent polyubiquitination, serves as a scaffold to activate the TAK1 and IKK complexes, culminating in the activation of MAPK and NF-κB signaling pathways.[5] These pathways drive the transcription of a host of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) and chemokines, which orchestrate the inflammatory response to clear the infection.[5][6]

Given its crucial role as the primary transducer of NOD1/2 signaling, RIPK2 has emerged as a high-value target for therapeutic intervention in inflammatory diseases and as a molecular tool to dissect the mechanisms of innate immunity.[6][7][8] The isothiazolo[4,3-b]pyridine scaffold has been identified as a core structure for potent and selective inhibitors of host kinases, including RIPK2 and Cyclin G-associated kinase (GAK).[9][10][11] This guide focuses on the application of isothiazolo[4,3-b]pyridine-based RIPK2 inhibitors as chemical probes to precisely study and modulate host-pathogen interactions governed by the NOD2-RIPK2 signaling axis.

Mechanism of Action: Chemical Intervention in the NOD2-RIPK2 Signaling Axis

Isothiazolo[4,3-b]pyridine derivatives function as potent ATP-competitive kinase inhibitors. Their mechanism of action in the context of host-pathogen interactions is to specifically bind to the ATP-binding pocket of RIPK2, preventing its autophosphorylation and subsequent activation. This blockade effectively decouples pathogen recognition by NOD2 from the downstream inflammatory response.

By inhibiting RIPK2's kinase activity, these compounds prevent the recruitment and activation of downstream signaling components, thereby suppressing the NF-κB and MAPK pathways.[6] The ultimate result is a dose-dependent reduction in the production of inflammatory cytokines and chemokines, even in the presence of a potent bacterial stimulus like MDP. This precise mode of action allows researchers to isolate the contribution of the NOD2-RIPK2 pathway from other PRR signaling cascades (e.g., Toll-like Receptors), which are not dependent on RIPK2 for their primary signaling.[1][6] Recent studies also suggest that some RIPK2 inhibitors can allosterically interfere with the crucial RIPK2-XIAP protein-protein interaction, which is necessary for signal amplification, adding another layer to their mechanism.[12]

NOD2_RIPK2_Pathway cluster_pathogen Pathogen Component cluster_cytoplasm Host Cell Cytoplasm cluster_nucleus Nucleus MDP Bacterial PGN (MDP) NOD2 NOD2 Receptor MDP->NOD2 Binds RIPK2_inactive RIPK2 (Inactive) NOD2->RIPK2_inactive Recruits RIPK2_active RIPK2 (Active) (Phosphorylated & Ubiquitinated) RIPK2_inactive->RIPK2_active Autophosphorylation & Ubiquitination Isothiazolopyridine Isothiazolo[4,3-b]pyridine (RIPK2 Inhibitor) Isothiazolopyridine->RIPK2_inactive INHIBITS TAK1_IKK TAK1 / IKK Complex RIPK2_active->TAK1_IKK Activates NFkB NF-κB Pathway TAK1_IKK->NFkB Activates MAPK MAPK Pathway TAK1_IKK->MAPK Activates Cytokines Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-8) NFkB->Cytokines Translocates & Initiates MAPK->Cytokines Activates Transcription Factors

Caption: NOD2-RIPK2 signaling pathway and point of inhibition.

Application Note: Quantifying Host Response to Bacterial PAMPs

This protocol details the use of an isothiazolo[4,3-b]pyridine-based RIPK2 inhibitor to quantify the specific contribution of the NOD2-RIPK2 pathway to the inflammatory cytokine response in macrophages challenged with a bacterial PAMP.

3.1. Principle

Immune cells, such as monocytes or macrophages, are treated with escalating doses of a RIPK2 inhibitor before being stimulated with MDP. The inhibitor will selectively block RIPK2-dependent signaling. By measuring the concentration of a key downstream cytokine, such as Interleukin-8 (IL-8) or Tumor Necrosis Factor-alpha (TNF-α), in the cell culture supernatant, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC₅₀) of the compound. This assay confirms the compound's cell permeability and potency in a physiologically relevant context.

3.2. Materials

  • Cells: THP-1 human monocytic cell line (or primary human PBMCs, mouse bone marrow-derived macrophages).

  • Reagents:

    • RPMI-1640 cell culture medium with 10% FBS.

    • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

    • Isothiazolo[4,3-b]pyridine RIPK2 inhibitor (e.g., a structural analog of known RIPK2 inhibitors).

    • Vehicle control (e.g., 0.1% DMSO).

    • Muramyl dipeptide (MDP) or L18-MDP.[13]

    • Lipopolysaccharide (LPS) for specificity control.

    • Human TNF-α or IL-8 ELISA Kit.

3.3. Experimental Workflow

Caption: Workflow for cellular RIPK2 inhibition assay.

3.4. Detailed Protocol

  • Cell Plating and Differentiation:

    • Seed THP-1 monocytes in a 96-well plate at a density of 2 x 10⁵ cells/well in RPMI-1640 medium.[14]

    • Add PMA to a final concentration of 50 ng/mL to induce differentiation into macrophage-like cells.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

    • After incubation, gently aspirate the PMA-containing medium, wash the adherent cells once with fresh medium, and add 100 µL of fresh medium. Allow cells to rest for 24 hours.

  • Inhibitor Pre-treatment:

    • Prepare serial dilutions of the isothiazolo[4,3-b]pyridine RIPK2 inhibitor in cell culture medium (e.g., from 1 µM down to 1 nM).

    • Include a vehicle-only control (e.g., 0.1% DMSO).[14]

    • Remove the medium from the cells and add 90 µL of the diluted inhibitor or vehicle.

    • Incubate for 60 minutes at 37°C, 5% CO₂.[14]

  • Pathogen Agonist Stimulation:

    • Prepare a 10X stock of MDP (e.g., 1 µg/mL for a final concentration of 100 ng/mL).

    • Add 10 µL of the 10X MDP stock to the appropriate wells.

    • Control Wells:

      • Negative Control: Add 10 µL of medium to vehicle-treated wells.

      • Positive Control: Add 10 µL of MDP to vehicle-treated wells.

      • Specificity Control: In separate wells, stimulate with a TLR agonist like LPS (100 ng/mL) instead of MDP to confirm the inhibitor's selectivity for the NOD2 pathway.[1][14]

  • Incubation and Analysis:

    • Incubate the plate for 6-24 hours at 37°C, 5% CO₂.[13]

    • After incubation, carefully collect the supernatant for analysis.

    • Measure the concentration of secreted TNF-α or IL-8 using a commercial ELISA kit, following the manufacturer’s instructions.[13][14]

3.5. Data Interpretation and Validation

  • Potency: Plot the cytokine concentration against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value. This value represents the concentration of inhibitor required to reduce the MDP-induced cytokine response by 50%.

  • Trustworthiness (Self-Validation):

    • The Positive Control (Vehicle + MDP) should show a robust cytokine response compared to the Negative Control (Vehicle only).

    • The Specificity Control (Inhibitor + LPS) should show minimal to no inhibition of cytokine release, demonstrating that the compound does not interfere with TLR signaling pathways and is specific for the RIPK2-dependent pathway.[1][6]

Compound TypeTarget PathwayExpected Outcome with MDPExpected Outcome with LPS
Vehicle Control N/AHigh Cytokine ReleaseHigh Cytokine Release
Isothiazolo[4,3-b]pyridine NOD2-RIPK2Dose-dependent InhibitionNo Significant Inhibition

Summary of Key Isothiazolo[4,3-b]pyridine Scaffolds

While specific isothiazolo[4,3-b]pyridine derivatives targeting RIPK2 are often proprietary, the scaffold is well-documented in medicinal chemistry literature for its kinase inhibitory properties. Research has focused on modifications at various positions of the pyridine ring to enhance potency and selectivity.[9][10][15] For comparison, below are representative public-domain RIPK2 inhibitors, some of which share structural motifs with isothiazolopyridines.

InhibitorTypeCellular IC₅₀ (MDP-induced)Key Features
GSK583 Type II~13 nM (TNF-α in monocytes)[6]Highly potent and selective tool compound.[7]
Ponatinib Type II~10-100 nMMulti-kinase inhibitor with potent off-target activity on RIPK2.[4][6]
Gefitinib Type I~51 nM (RIPK2 phosphorylation)[6]EGFR inhibitor with demonstrated RIPK2 inhibitory activity.[6]

Note: The IC₅₀ values can vary depending on the cell type and assay conditions.

Concluding Remarks for Drug Development Professionals

The isothiazolo[4,3-b]pyridine scaffold represents a promising starting point for the development of novel immunomodulatory agents. Its demonstrated utility in creating selective kinase inhibitors makes it an attractive core for targeting RIPK2. The protocols outlined here provide a robust framework for the initial characterization of such compounds. By using these assays, researchers can efficiently screen and validate new chemical entities for their ability to modulate host-pathogen interactions through the NOD2-RIPK2 signaling axis. This targeted approach is crucial for developing next-generation therapeutics for inflammatory conditions driven by aberrant innate immune responses to bacterial components. Further exploration into structure-activity relationships (SAR) may yield compounds with improved pharmacokinetic and pharmacodynamic properties suitable for clinical development.[15]

References

  • RIP2 and NOD signalling. Bacterial invasion of epithelial cells results... ResearchGate. Available from: [Link]

  • RIPK2 dependent and independent signal transduction in response to... ResearchGate. Available from: [Link]

  • The NOD/RIPK2 signaling pathway contributes to osteoarthritis susceptibility. National Institutes of Health (NIH). Available from: [Link]

  • Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors. National Institutes of Health (NIH). Available from: [Link]

  • RIPK2 is crucial for the microglial inflammatory response to bacterial muramyl dipeptide but not to lipopolysaccharide. National Institutes of Health (NIH). Available from: [Link]

  • Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. PubMed. Available from: [Link]

  • Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors. Royal Society of Chemistry. Available from: [Link]

  • The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase. PubMed. Available from: [Link]

  • Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases. National Institutes of Health (NIH). Available from: [Link]

  • Revealing Mechanism of Allostery in RIPK2 kinase. bioRxiv. Available from: [Link]

  • Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. ResearchGate. Available from: [Link]

  • Receptor-Interacting Protein Kinase-2 Inhibition by CYLD Impairs Antibacterial Immune Responses in Macrophages. National Institutes of Health (NIH). Available from: [Link]

  • Discovery, optimization and evaluation of isothiazolo[5,4-b]pyridine derivatives as RIPK1 inhibitors with potent in vivo anti-SIRS activity. PubMed. Available from: [Link]

  • (A) Isothiazolo[4,3-b]pyridine 8 binds in a similar way to... ResearchGate. Available from: [Link]

  • Isothiazolo[4,3- b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. PubMed. Available from: [Link]

  • Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. National Institutes of Health (NIH). Available from: [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. De Gruyter. Available from: [Link]

  • Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. National Institutes of Health (NIH). Available from: [Link]

  • RIP2 kinase's function in Innate Immunity. Grantome. Available from: [Link]

  • Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review. National Institutes of Health (NIH). Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Isothiazolo[4,3-b]pyridin-3-amine

Welcome to the dedicated technical support center for the synthesis of Isothiazolo[4,3-b]pyridin-3-amine and its derivatives. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of Isothiazolo[4,3-b]pyridin-3-amine and its derivatives. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth troubleshooting advice and practical solutions to common challenges encountered during this synthetic sequence. Our goal is to empower you to improve your reaction yields, minimize side products, and achieve consistent results.

This guide is structured as a dynamic question-and-answer resource. It moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific, practical problems you might face during the synthesis. Each entry details the issue, explores the underlying chemical principles, and provides actionable solutions grounded in established literature.

Issue 1: Low Yield During Oxidative Cyclization to Form the Isothiazole Ring

Question: My final oxidative cyclization step to form the Isothiazolo[4,3-b]pyridine core is resulting in a very low yield. I'm seeing a complex mixture of products by TLC/LC-MS. What's going wrong?

Answer: This is a critical and often challenging step in the synthesis. Low yields typically stem from an inappropriate choice of oxidant, suboptimal reaction conditions, or degradation of the starting material or product.[1]

  • Causality & Mechanistic Insight: The oxidative cyclization of a thioamide precursor to form the N-S bond of the isothiazole ring requires a careful balance. The oxidant must be strong enough to facilitate the cyclization but not so harsh that it leads to over-oxidation or decomposition. For instance, the cyclization of a thioamide like intermediate (II) in the workflow below proceeds via an electrophilic sulfur species that is then attacked by the pyridine nitrogen.

  • Troubleshooting Steps:

    • Re-evaluate Your Oxidant: The choice of oxidant is paramount.

      • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): This is often a good first choice for its relatively mild conditions. It is particularly effective in forming sulfur-containing heterocycles through oxidative carbon-hydrogen bond cleavage or, in this case, facilitating N-S bond formation.[2][3]

      • Bromine (Br₂): Can be very effective for oxidative cyclization but can also lead to unwanted aromatic bromination if the conditions are not carefully controlled.[4]

      • Iodine (I₂): Often used in the presence of a base, provides another level of control over the oxidative potential.

    • Optimize Reaction Temperature: Temperature control is crucial.

      • Start at a lower temperature (e.g., 0 °C or room temperature) and monitor the reaction progress closely.[1] Some oxidative cyclizations are rapid, and prolonged reaction times or high temperatures can degrade the desired product.[2]

      • If the reaction is sluggish, gradually increase the temperature, but continue to monitor for the appearance of new, unwanted spots on your TLC plate.

    • Solvent and pH Considerations:

      • The reaction solvent can influence the stability of intermediates. Aprotic solvents like Dichloromethane (DCM) or Toluene are common choices.[2]

      • Ensure the reaction medium is not overly acidic or basic unless required by the specific oxidant, as this can lead to decomposition. For example, when using DDQ, the reaction is often run under neutral conditions.[2]

ParameterRecommendationRationale & References
Primary Oxidant 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Effective and often provides cleaner reactions for this type of cyclization.[2][3]
Alternative Oxidant Bromine (Br₂) in a suitable solvent (e.g., EtOAc)A strong oxidant that can be effective but requires careful control to avoid side reactions.[4]
Starting Temp. Room TemperatureMany DDQ-mediated cyclizations proceed efficiently without heating.[2]
Solvent Dichloromethane (DCM)A common aprotic solvent that provides good solubility for many organic substrates.[2]
Issue 2: Inefficient Thionation of Amide Precursor with Lawesson's Reagent

Question: I am trying to convert my amide precursor to the corresponding thioamide using Lawesson's Reagent, but the conversion is incomplete, and purification is difficult due to reagent byproducts. How can I improve this step?

Answer: Incomplete thionation is a frequent problem and is often related to the quality of the Lawesson's Reagent (LR) or the reaction conditions. The purification can indeed be hampered by phosphorus-containing byproducts.

  • Causality & Mechanistic Insight: Lawesson's Reagent functions as a thionating agent by exchanging the oxygen of a carbonyl group for sulfur.[5] Its reactivity is highly dependent on its purity and the reaction temperature, as it needs to dissociate into a reactive monomeric species.

  • Troubleshooting Steps:

    • Assess Reagent Quality: Lawesson's Reagent can degrade upon storage. A yellowish powder is expected; a greenish tint may indicate impurity. Using freshly opened or purified (by recrystallization from toluene) LR is recommended.

    • Optimize Temperature and Solvent:

      • Thionation reactions typically require elevated temperatures to drive the reaction to completion. Refluxing in an anhydrous, high-boiling solvent like Toluene or Dioxane is common.[2]

      • Ensure your solvent is completely dry, as water can react with Lawesson's Reagent.

    • Stoichiometry: While 0.5 equivalents of LR are theoretically sufficient (as it contains two sulfur atoms for transfer), using a slight excess (e.g., 0.6-0.7 equivalents) can sometimes improve conversion. However, a large excess will complicate purification.

    • Work-up Procedure: A key challenge is removing the byproducts. A modified work-up can be highly effective: after the reaction, refluxing the crude mixture in a concentrated sodium bicarbonate solution can help break down the phosphorus byproducts, making subsequent purification by column chromatography more manageable.[2]

Issue 3: Difficulty in Removing the p-Methoxybenzyl (PMB) Protecting Group

Question: I used a PMB group to protect the exocyclic amine during my synthesis. Now, standard deprotection methods like trifluoroacetic acid (TFA) are giving me a complex mixture and low yields of my desired 3-amino product. What are my options?

Answer: The stability of the isothiazolo[4,3-b]pyridine core can be sensitive to harsh acidic conditions. The PMB group is typically acid-labile, but if this approach fails, an oxidative deprotection strategy is an excellent alternative.

  • Causality & Mechanistic Insight: Strong acids like TFA can protonate the nitrogen atoms in the heterocyclic core, potentially increasing its susceptibility to degradation or side reactions. The PMB group, however, can also be removed oxidatively due to the electron-rich nature of its methoxy-substituted benzene ring.

  • Troubleshooting Steps:

    • Switch to Oxidative Deprotection:

      • DDQ: As demonstrated in the synthesis of related compounds, DDQ is highly effective for removing PMB groups under much milder conditions than strong acids.[2] The reaction is typically run in a solvent system like DCM/water.

      • Cerium(IV) Ammonium Nitrate (CAN): Another common reagent for oxidative PMB deprotection, although it can sometimes be less selective than DDQ depending on the substrate.[2]

    • Optimize Acidic Conditions (If Necessary): If you must use an acidic method, try screening different acids and conditions. Sometimes a milder acid or running the reaction at a lower temperature can prevent decomposition. However, the oxidative route is often superior for this specific scaffold.[2]

General Synthetic Workflow & Key Decision Points

The synthesis of Isothiazolo[4,3-b]pyridin-3-amine often follows a logical pathway where key decisions in reagent and reaction conditions are critical for success.

Synthetic_Workflow A Start: Substituted 3-Nitropyridine B Amide Formation (e.g., Aminocarbonylation) A->B Introduce Amide Sidechain C Nitro Group Reduction (e.g., Fe/AcOH) B->C Prepare for Thionation D Thionation with Lawesson's Reagent C->D Form Thioamide E Oxidative Cyclization (e.g., DDQ) D->E Construct Isothiazole Ring F Protecting Group Removal (if applicable) E->F Unmask Amine G Target Molecule: Isothiazolo[4,3-b]pyridin-3-amine F->G Final Product Troubleshooting_Tree Start Low Product Yield CheckPurity Are starting materials pure? Start->CheckPurity CheckConditions Are reaction conditions optimal? CheckPurity->CheckConditions Yes Purify Purify/Recrystallize Starting Materials CheckPurity->Purify No CheckDegradation Is the product degrading? CheckConditions->CheckDegradation Yes Optimize Optimize Temp, Time, Reagent Stoichiometry CheckConditions->Optimize No Milder Use Milder Conditions or Modify Work-up CheckDegradation->Milder Yes Success Yield Improved CheckDegradation->Success No Purify->CheckConditions Optimize->CheckDegradation Milder->Success

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with Isothiazolo[4,3-b]pyridine Derivatives

Welcome to the technical support center for Isothiazolo[4,3-b]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues commonl...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Isothiazolo[4,3-b]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues commonly encountered with this important class of heterocyclic compounds. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why do Isothiazolo[4,3-b]pyridine derivatives often exhibit poor aqueous solubility?

A1: The limited aqueous solubility of many Isothiazolo[4,3-b]pyridine derivatives is primarily due to their molecular structure. These compounds typically possess a rigid, fused heterocyclic ring system which, combined with often lipophilic substituents, contributes to a high crystal lattice energy and significant hydrophobicity. These factors make it energetically unfavorable for the molecules to break away from their solid state and interact with water molecules.

Q2: What is the first step I should take when I encounter a solubility problem with a new Isothiazolo[4,3-b]pyridine derivative?

A2: The initial and most straightforward approach is to assess the compound's pH-dependent solubility. The pyridine nitrogen in the Isothiazolo[4,3-b]pyridine scaffold can be protonated. By adjusting the pH of your aqueous medium to a more acidic range, you can form a more soluble salt of your compound in situ. This is often a simple and effective first step for initial in vitro assays.[]

Q3: Are there quick methods to improve solubility for high-throughput screening purposes?

A3: For high-throughput screening, where speed and simplicity are key, the use of co-solvents is a widely adopted strategy.[2] Preparing stock solutions in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) and then diluting into your aqueous assay buffer is a common practice. However, it is crucial to be mindful of the final solvent concentration to avoid any potential artifacts in your biological assays.

Q4: When should I consider more advanced formulation strategies?

A4: If pH adjustment and co-solvents are insufficient to achieve the desired concentration, or if you are moving towards in vivo studies, more advanced formulation strategies are necessary. These can include creating amorphous solid dispersions, nanosuspensions, or utilizing cyclodextrin-based formulations to significantly enhance dissolution and bioavailability.[3][4]

Troubleshooting Guides

This section provides detailed protocols and the rationale behind various techniques to systematically address solubility issues with Isothiazolo[4,3-b]pyridine derivatives.

Issue 1: Compound Precipitates in Aqueous Buffer During In Vitro Assays

Root Cause Analysis:

  • Intrinsic Low Solubility: The inherent hydrophobicity of the molecule prevents it from staying dissolved at the desired concentration in a purely aqueous environment.

  • High Crystal Lattice Energy: The compound may exist in a highly stable crystalline form that resists dissolution.

Solutions:

  • Strategy 1: pH Modification

    • Principle: By protonating the basic nitrogen atom on the pyridine ring, you can form a more polar and thus more water-soluble salt.[]

    • Protocol:

      • Prepare a concentrated stock solution of your Isothiazolo[4,3-b]pyridine derivative in a small volume of DMSO.

      • Prepare a series of aqueous buffers with pH values ranging from 2.0 to 7.4.

      • Add a small aliquot of the DMSO stock solution to each buffer to reach the final desired concentration.

      • Visually inspect for precipitation and quantify the dissolved compound using a suitable analytical method like HPLC-UV.

  • Strategy 2: Co-solvent Systems

    • Principle: Water-miscible organic solvents can reduce the polarity of the aqueous medium, thereby lowering the energy barrier for the solvation of hydrophobic compounds.[2][5]

    • Protocol:

      • Prepare a high-concentration stock solution of the compound in 100% DMSO.

      • Prepare intermediate dilutions of the stock solution in DMSO.

      • Add small, precise volumes of the intermediate dilutions to your aqueous assay buffer, ensuring the final DMSO concentration is kept to a minimum (typically <1%) to avoid impacting the biological assay.

      • Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.

  • Strategy 3: Use of Cyclodextrins

    • Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have significantly improved aqueous solubility.[6][7][8]

    • Protocol:

      • Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD).

      • Prepare an aqueous solution of the chosen cyclodextrin.

      • Add the Isothiazolo[4,3-b]pyridine derivative to the cyclodextrin solution and stir or sonicate until a clear solution is obtained.

      • The molar ratio of the drug to cyclodextrin may need to be optimized for maximum solubility enhancement.

Issue 2: Poor Oral Bioavailability in Animal Studies

Root Cause Analysis:

  • Low Dissolution Rate: The compound does not dissolve quickly enough in the gastrointestinal fluids to be absorbed effectively.

  • Poor Permeability: While less common for this class, the compound may have difficulty crossing the intestinal membrane.

Solutions:

  • Strategy 1: Nanosuspension Formulation

    • Principle: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a much faster dissolution rate according to the Noyes-Whitney equation.[9][10][11][12][13]

    • Protocol Overview:

      • Milling (Top-Down Approach): Disperse the micronized drug powder in an aqueous solution containing stabilizers (surfactants and/or polymers). Subject the suspension to high-energy media milling or high-pressure homogenization to reduce the particle size.

      • Precipitation (Bottom-Up Approach): Dissolve the drug in a suitable organic solvent. Inject this solution into a non-solvent (typically water with stabilizers) under high shear to cause rapid precipitation of nanoparticles.

    • Key Consideration: The choice of stabilizers is critical to prevent the agglomeration of the nanoparticles.

  • Strategy 2: Amorphous Solid Dispersion

    • Principle: Converting the crystalline drug into an amorphous (non-crystalline) state eliminates the crystal lattice energy barrier for dissolution. The amorphous form is thermodynamically less stable and has a higher apparent solubility.[14][15][16] These dispersions are often created with polymeric carriers to stabilize the amorphous state and prevent recrystallization.[16]

    • Protocol Overview:

      • Solvent Evaporation/Spray Drying: Dissolve both the Isothiazolo[4,3-b]pyridine derivative and a polymer carrier (e.g., PVP, HPMC, Soluplus®) in a common organic solvent. Rapidly remove the solvent by spray drying or rotary evaporation to form a solid dispersion.

      • Hot-Melt Extrusion: Blend the drug and a thermoplastic polymer. Heat the mixture above the polymer's glass transition temperature and process it through an extruder to create a homogenous amorphous dispersion.

  • Strategy 3: Prodrug Approach

    • Principle: A prodrug is a chemically modified, inactive form of the active drug.[3] This modification, often the addition of a polar functional group, is designed to improve solubility. Once administered, the prodrug is converted back to the active parent drug by enzymatic or chemical reactions in the body.[17]

    • Protocol Overview:

      • Identify a suitable functional group on the Isothiazolo[4,3-b]pyridine derivative for chemical modification (e.g., an amine or hydroxyl group).

      • Synthesize a derivative by attaching a hydrophilic moiety (e.g., a phosphate, amino acid, or polyethylene glycol chain).

      • Evaluate the aqueous solubility of the prodrug and its conversion back to the active drug in relevant biological media (e.g., plasma, liver microsomes).

Data Summary & Visualization

Table 1: Comparison of Solubility Enhancement Strategies

StrategyPrincipleTypical Fold Increase in SolubilityAdvantagesDisadvantages
pH Adjustment Salt formation10 - 1,000Simple, cost-effective for ionizable compounds.[]Only applicable to ionizable compounds; risk of precipitation upon pH change.
Co-solvents Reduce solvent polarity2 - 100Easy to implement for early-stage screening.Potential for solvent toxicity/interference in biological assays.[2]
Cyclodextrins Inclusion complex formation10 - 5,000High solubilization capacity; can improve stability.[6][8]Potential for renal toxicity at high concentrations; can be costly.[18][19]
Nanosuspensions Increased surface area>1,000 (dissolution rate)Applicable to many poorly soluble drugs; can be used for various administration routes.[9][12]Requires specialized equipment; potential for physical instability (particle growth).
Solid Dispersions Conversion to amorphous form>1,000 (apparent solubility)Significant increase in dissolution rate and bioavailability.[15][16]Potential for recrystallization over time; requires careful polymer selection.
Prodrugs Chemical modificationVariableCan overcome very low solubility and improve permeability.Requires chemical synthesis and extensive characterization; potential for altered pharmacology.[17]

Diagrams

Workflow_Solubility_Enhancement start Start: Poorly Soluble Isothiazolo[4,3-b]pyridine Derivative check_ionizable Is the compound ionizable? start->check_ionizable ph_adjust pH Adjustment check_ionizable->ph_adjust Yes cosolvents Use of Co-solvents check_ionizable->cosolvents No check_in_vitro Sufficient for In Vitro Assay? ph_adjust->check_in_vitro cosolvents->check_in_vitro advanced_strategies Proceed to Advanced Formulation Strategies check_in_vitro->advanced_strategies No in_vivo_studies Suitable for In Vivo Studies check_in_vitro->in_vivo_studies Yes (for in vitro) nanosuspension Nanosuspension advanced_strategies->nanosuspension solid_dispersion Amorphous Solid Dispersion advanced_strategies->solid_dispersion cyclodextrins Cyclodextrin Complexation advanced_strategies->cyclodextrins prodrug Prodrug Synthesis advanced_strategies->prodrug nanosuspension->in_vivo_studies solid_dispersion->in_vivo_studies cyclodextrins->in_vivo_studies prodrug->in_vivo_studies

Caption: Decision workflow for selecting a solubility enhancement strategy.

Solid_Dispersion_Methods cluster_0 Solid Dispersion Preparation input Drug + Polymer solvent_evap Solvent Evaporation (Spray Drying) input->solvent_evap hot_melt Hot-Melt Extrusion input->hot_melt output Amorphous Solid Dispersion solvent_evap->output hot_melt->output

Caption: Common methods for preparing amorphous solid dispersions.

References

Sources

Troubleshooting

Technical Support Center: Isothiazolo[4,3-b]pyridin-3-amine Purification

Welcome to the technical support center for the purification of Isothiazolo[4,3-b]pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Isothiazolo[4,3-b]pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important heterocyclic amine. Drawing upon established methodologies and field-proven insights, this document provides a structured, in-depth resource to ensure the successful purification of your target compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of Isothiazolo[4,3-b]pyridin-3-amine in a question-and-answer format.

Question 1: I have a low yield of my target compound after column chromatography, and it seems to be sticking to the silica gel. What is happening and how can I improve my recovery?

Answer:

This is a common issue with nitrogen-containing heterocyclic compounds like Isothiazolo[4,3-b]pyridin-3-amine. The basic nitrogen atoms in your compound can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel through hydrogen bonding and acid-base interactions. This can lead to tailing, streaking, and irreversible adsorption, resulting in low recovery.

Causality and Solution:

To mitigate this, you need to deactivate the silica gel or modify your mobile phase. Here’s a step-by-step approach:

  • Mobile Phase Modification: The most straightforward solution is to add a small amount of a basic modifier to your eluent.

    • Triethylamine (TEA): Add 0.1-1% TEA to your solvent system (e.g., petroleum ether/ethyl acetate). The TEA will preferentially bind to the acidic sites on the silica, preventing your compound from adsorbing.

    • Ammonia: For more polar solvent systems, using a mobile phase saturated with ammonia can be effective. For example, a dichloromethane/methanol mixture with a small percentage of concentrated ammonium hydroxide.

  • Stationary Phase Deactivation: If mobile phase modification is insufficient, you can use a deactivated silica gel.

    • Pre-treatment of Silica: You can prepare a slurry of silica gel in your mobile phase containing 1-2% TEA, let it equilibrate, and then pack your column.

    • Alternative Stationary Phases: Consider using neutral or basic alumina, or a polymer-based stationary phase which lacks acidic silanol groups.

Self-Validating System:

Before committing your entire batch to a column, perform small-scale TLC analysis with and without the basic modifier. You should observe a significant reduction in tailing and a more well-defined spot for your product in the presence of the modifier.

Question 2: My purified Isothiazolo[4,3-b]pyridin-3-amine shows an extra spot on the TLC plate that wasn't there in the crude reaction mixture. What could this be?

Answer:

The appearance of a new spot post-purification often suggests degradation of your compound on the stationary phase. As mentioned previously, the acidic nature of silica gel can catalyze the decomposition of sensitive molecules.

Potential Degradation Pathways and Solutions:

  • Hydrolysis: If your molecule has labile functional groups, the water content of the silica gel and solvents could lead to hydrolysis.

  • Acid-Catalyzed Rearrangement: The acidic environment could induce structural rearrangements.

Troubleshooting Steps:

  • TLC Stability Test: Spot your pure compound on a TLC plate and let it sit for a few hours. Then, elute the plate and see if any new spots have formed. This will confirm if the degradation is occurring on the silica.

  • Use Deactivated Silica: As described in the previous question, using a deactivated stationary phase is crucial.

  • Solvent Purity: Ensure your solvents are dry and free of acidic impurities. Use freshly opened or properly stored solvents.

  • Rapid Purification: Minimize the time your compound spends on the column. A faster flow rate during flash chromatography can sometimes help, but be mindful of sacrificing resolution.

Question 3: I am struggling to find a suitable solvent system for the recrystallization of Isothiazolo[4,3-b]pyridin-3-amine. It is either too soluble or not soluble at all.

Answer:

Finding the ideal recrystallization solvent is often a process of trial and error. The key is to identify a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Given that some amino-substituted isothiazolopyridines have been reported to have low solubility, a systematic approach is necessary.

Solvent Screening Protocol:

  • Start with Single Solvents: Test the solubility of a small amount of your compound (a few milligrams) in about 0.5 mL of various solvents at room temperature and then upon heating. Good single-solvent candidates for N-heterocycles include:

    • Alcohols (Ethanol, Methanol, Isopropanol)

    • Esters (Ethyl acetate)

    • Ketones (Acetone)

    • Ethers (Dioxane, Tetrahydrofuran)

    • Aromatic hydrocarbons (Toluene)

    • Acetonitrile

  • Utilize a Two-Solvent System: If a single solvent is not effective, a two-solvent system is often the solution. In this method, you dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until you observe persistent turbidity. Then, add a few drops of the good solvent to redissolve the solid and allow the solution to cool slowly.

    • Common Solvent Pairs:

      • Dichloromethane/Hexane

      • Ethyl acetate/Hexane

      • Methanol/Water

      • Acetone/Water

      • Toluene/Hexane

Expert Insight:

For amine compounds that are difficult to recrystallize from common organic solvents, using a small amount of an organic acid like acetic acid can sometimes help by forming a more soluble salt, which then crystallizes upon cooling or the addition of an anti-solvent.[1] However, this will yield the salt of your compound, so this method is only suitable if the free base is not required for the subsequent steps.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of Isothiazolo[4,3-b]pyridin-3-amine?

A1: The impurities will largely depend on the synthetic route. However, some common side products can include:

  • Starting Materials: Unreacted precursors are the most common impurities.

  • Over-alkylation/acylation Products: If the synthesis involves the reaction of the amino group, di-substituted products can form. For example, coupling with acid chlorides can sometimes lead to di-acylated compounds.[2]

  • Positional Isomers: Depending on the precursors, you might have regioisomers that are difficult to separate.

  • Byproducts from Palladium-Catalyzed Reactions: If using cross-coupling reactions, you may have homo-coupled products or byproducts from side reactions. For instance, in some palladium-catalyzed aminocarbonylation reactions, a 2-aminopyridine analogue can be formed as a side product.

Q2: How can I best visualize Isothiazolo[4,3-b]pyridin-3-amine on a TLC plate?

A2: Isothiazolo[4,3-b]pyridin-3-amine, being an aromatic heterocyclic compound, should be UV active.

  • UV Light (254 nm): This is the primary, non-destructive method. Your compound should appear as a dark spot on a fluorescent green background.

  • Staining Reagents: If the compound is not strongly UV active or for better visualization, you can use a chemical stain.

    • Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain for compounds that can be oxidized. Your product should appear as a yellow-brown spot on a purple background.

    • p-Anisaldehyde or Vanillin Stains: These stains are effective for visualizing nucleophilic compounds like amines and may produce colored spots upon heating.

    • Ninhydrin Stain: This is a specific stain for primary and secondary amines, which will typically produce a purple or reddish spot.

Q3: What analytical techniques are recommended for assessing the purity of the final product?

A3: A combination of techniques should be used to confirm the purity and identity of your Isothiazolo[4,3-b]pyridin-3-amine:

  • Thin Layer Chromatography (TLC): To check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment of purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of your compound. For heterocyclic amines, soft ionization techniques like Electrospray Ionization (ESI) are recommended to obtain the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of your compound and identify any impurities.

Experimental Protocols

Protocol 1: Column Chromatography of Isothiazolo[4,3-b]pyridin-3-amine

  • Slurry Preparation: In a fume hood, weigh out the required amount of silica gel (typically 50-100 times the weight of your crude product). Create a slurry with the initial eluent (e.g., 100% petroleum ether).

  • Column Packing: Pour the slurry into your column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Start with a non-polar eluent (e.g., 100% petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in petroleum ether. Add 0.5% triethylamine to the mobile phase to prevent tailing.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of Isothiazolo[4,3-b]pyridin-3-amine (Two-Solvent Method)

  • Dissolution: Place your impure compound in a flask and add a minimal amount of a "good" solvent (e.g., dichloromethane) to dissolve it completely, with gentle heating if necessary.

  • Addition of "Poor" Solvent: While the solution is warm, slowly add a "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy and the cloudiness persists.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.

Visualizations

Purification_Troubleshooting start Crude Isothiazolo[4,3-b]pyridin-3-amine purification_choice Choose Purification Method start->purification_choice column Column Chromatography purification_choice->column Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Relatively Pure column_issue Problem Encountered? column->column_issue recrystallization_issue Problem Encountered? recrystallization->recrystallization_issue low_yield Low Yield / Tailing on TLC column_issue->low_yield Yes degradation New Spots on TLC column_issue->degradation Yes, another issue no_issue_col Pure Product column_issue->no_issue_col No add_base Add Base (e.g., TEA) to Eluent or Use Deactivated Silica low_yield->add_base Solution use_deactivated_silica Use Deactivated Silica and Dry Solvents degradation->use_deactivated_silica Solution add_base->column_issue Re-evaluate use_deactivated_silica->column_issue Re-evaluate solubility_problem Poor Solubility or Too Soluble recrystallization_issue->solubility_problem Yes no_issue_rec Pure Crystals recrystallization_issue->no_issue_rec No solvent_screen Systematic Solvent Screening (Single and Two-Solvent Systems) solubility_problem->solvent_screen Solution solvent_screen->recrystallization_issue Re-evaluate

Sources

Optimization

Technical Support Center: Optimization of Suzuki Coupling for Isothiazolo[4,3-b]pyridines

Introduction: The Isothiazolo[4,3-b]pyridine core is a significant scaffold in medicinal chemistry and materials science. Its functionalization via Suzuki-Miyaura cross-coupling is a powerful tool for generating molecula...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isothiazolo[4,3-b]pyridine core is a significant scaffold in medicinal chemistry and materials science. Its functionalization via Suzuki-Miyaura cross-coupling is a powerful tool for generating molecular diversity. However, as an electron-deficient, nitrogen- and sulfur-containing heteroaromatic system, it presents unique challenges that can lead to low yields, catalyst deactivation, and undesirable side reactions. This guide provides in-depth troubleshooting advice and optimized protocols to help researchers overcome these common hurdles.

General Starting Protocol

This protocol serves as a robust starting point for the Suzuki coupling of a halo-isothiazolo[4,3-b]pyridine with an arylboronic acid. Subsequent sections will address troubleshooting by modifying this baseline procedure.

Reaction Setup:

  • To a dry Schlenk flask or vial under an inert atmosphere (Argon or Nitrogen), add the halo-isothiazolo[4,3-b]pyridine (1.0 equiv), the arylboronic acid or boronic ester (1.2–1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv).[1][2]

  • Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) and any additional ligand if required.[2] For challenging couplings, modern precatalysts like XPhos Pd G3 are recommended.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) to achieve a concentration of 0.1–0.5 M with respect to the limiting reagent.[2]

  • Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80–110 °C).

  • Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Troubleshooting & FAQ

Problem Area 1: Low or No Conversion

Q1: My reaction is not starting or shows very low conversion. How do I troubleshoot the catalyst?

A1: Failure to initiate the reaction often points to issues with the generation or stability of the active Pd(0) species.[3]

  • Catalyst Choice: While Pd(PPh₃)₄ is a classic choice, it can be sensitive. For the electron-deficient Isothiazolo[4,3-b]pyridine system, consider using more robust, modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts with ligands like SPhos or XPhos).[3][4] These are designed for efficient generation of the active LPd(0) catalyst and are often more effective for challenging substrates.

  • Catalyst Poisoning by Heteroatoms: The nitrogen and sulfur atoms in the Isothiazolo[4,3-b]pyridine ring can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.[1][5][6]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[5] These ligands form stable complexes with palladium that are less susceptible to displacement by the substrate's heteroatoms, thereby protecting the catalyst.[7]

  • Reagent Purity: Ensure all reagents are pure. Boronic acids can degrade over time, and solvents may contain impurities that poison the catalyst.[8] Running a control reaction with a simple, reliable substrate like bromobenzene can help verify that your catalyst and conditions are sound.[9]

Q2: Could the halide on my Isothiazolo[4,3-b]pyridine be the problem?

A2: Yes, the reactivity of the halide is critical for the initial oxidative addition step, which is often rate-limiting.[10] The general reactivity order is I > Br > Cl.[6][11]

  • Aryl Chlorides: If you are using a chloro-isothiazolo[4,3-b]pyridine, oxidative addition can be very slow.[12][13] This requires a more active catalytic system. Use electron-rich, bulky ligands like SPhos or XPhos, which are known to facilitate the coupling of aryl chlorides.[3][7]

  • Switching Halides: If feasible, synthesizing the bromo- or iodo- version of your substrate will significantly increase its reactivity. In some cases, changing from a bromide to the more reactive iodide can rescue a failed reaction.[14]

Problem Area 2: Side Product Formation

Q3: I'm observing significant homocoupling of my boronic acid. How can I minimize this?

A3: Homocoupling of the boronic acid to form a symmetrical biaryl is a common side reaction, often promoted by the presence of oxygen.[5]

  • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-20 minutes or by using several freeze-pump-thaw cycles.[6]

  • Base and Temperature: Using a milder base or lowering the reaction temperature can sometimes reduce the rate of homocoupling.

  • Stoichiometry: Use a smaller excess of the boronic acid (e.g., 1.1–1.2 equivalents).

Q4: My starting material is being consumed, but I'm getting the dehalogenated Isothiazolo[4,3-b]pyridine instead of the coupled product. What causes this and how can I prevent it?

A4: This side reaction is hydrodehalogenation, where the halide is replaced by a hydrogen atom. It is particularly common with electron-deficient heterocycles like pyridines.[6][12][15] The primary cause is the formation of a palladium-hydride (Pd-H) species.[6]

  • Source of Hydride: The hydride can originate from bases (especially alkoxides), solvents (like alcohols), or trace water.[6][12]

  • Troubleshooting Steps:

    • Change the Base: Avoid strong alkoxide bases. Switch to phosphate (K₃PO₄) or carbonate (Cs₂CO₃, K₂CO₃) bases, which are less prone to generating Pd-H species.[6]

    • Change the Solvent: Use aprotic solvents like dioxane, THF, or toluene instead of alcohols.[6]

    • Optimize Ligand: Employ bulky, electron-rich ligands. These ligands can accelerate the desired reductive elimination step, helping it to outcompete the hydrodehalogenation pathway.[6]

Q5: I'm seeing protodeboronation of my boronic acid. How can I address this?

A5: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen. This is a major decomposition pathway, especially with heteroaryl boronic acids or under harsh, aqueous basic conditions.[1][5]

  • Use Boronic Esters: Pinacol (BPin) or neopentyl glycol boronic esters are generally more stable than their corresponding boronic acids and less susceptible to protodeboronation.[3] MIDA boronates are even more robust and can be used for sequential couplings.[12]

  • Reaction Conditions: Use milder bases (e.g., K₂CO₃ instead of K₃PO₄) and the minimum amount of water necessary for the reaction. Running the reaction under anhydrous conditions is also a viable strategy.[5]

  • Minimize Reaction Time: Higher temperatures and longer reaction times can exacerbate protodeboronation.[16]

Key Parameter Summary Tables

Table 1: Recommended Catalysts and Ligands for Isothiazolo[4,3-b]pyridines

Catalyst / PrecatalystLigandSubstrate HalideKey Advantages & Comments
Pd(PPh₃)₄PPh₃I, BrClassic, widely available. May be insufficient for challenging substrates.
Pd₂(dba)₃XPhos, SPhosCl, Br, IExcellent for electron-deficient heterocycles and aryl chlorides. Bulky ligand protects the catalyst center.[3][5]
XPhos Pd G3/G4XPhosCl, Br, IHighly active precatalyst, ensures efficient generation of Pd(0).[3] Recommended for difficult couplings.
PEPPSI-IPrIPr (NHC)Cl, BrN-Heterocyclic Carbene (NHC) ligands are robust and effective for catalyst-inhibiting substrates.[3][12]

Table 2: Guide to Base and Solvent Selection

BaseRecommended SolventsCharacteristics & Best Use Cases
K₂CO₃Dioxane/H₂O, DMF/H₂OA good starting point. Generally milder and can reduce protodeboronation.[3][16]
K₃PO₄Dioxane/H₂O, Toluene/H₂OStronger base, often used for less reactive substrates or sterically hindered couplings. Can increase risk of side reactions.
Cs₂CO₃Dioxane, TolueneHighly effective, particularly for hindered couplings. Its high solubility in organic solvents can be advantageous.
Et₃N (Organic Base)DMF, Toluene (Anhydrous)Can be useful but may also act as a hydride source, leading to dehalogenation.[12]

Visual Guides

Catalytic Cycle and Common Pitfalls

This diagram illustrates the Suzuki-Miyaura catalytic cycle, highlighting steps where issues commonly arise with Isothiazolo[4,3-b]pyridine substrates.

Suzuki_Cycle Suzuki Catalytic Cycle for Isothiazolo[4,3-b]pyridines pd0 Active Catalyst L-Pd(0) ox_add Oxidative Addition pd0->ox_add Reacts with Ar-X poison Catalyst Poisoning (N, S coordination) pd0->poison pd2 Ar-Pd(II)-X Intermediate ox_add->pd2 trans Transmetalation pd2->trans Requires Base Ar'-B(OR)₂ pd2->poison dehalo Hydrodehalogenation pd2->dehalo  Pd-H species pd2_ar Ar-Pd(II)-Ar' Intermediate trans->pd2_ar protodeb Protodeboronation red_elim Reductive Elimination pd2_ar->red_elim Forms C-C bond red_elim->pd0 Regenerates Catalyst product Product Ar-Ar' red_elim->product

Suzuki cycle pitfalls for Isothiazolo[4,3-b]pyridines.
Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence of steps to diagnose and solve low-yield Suzuki coupling reactions.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield or No Reaction check_reagents 1. Verify Reagent Quality - Run control reaction - Check boronic acid purity - Use fresh solvents start->check_reagents check_catalyst 2. Assess Catalyst System check_reagents->check_catalyst is_poisoning Is catalyst poisoning by N/S atoms likely? check_catalyst->is_poisoning use_bulky_ligand Switch to bulky, e⁻-rich ligand (XPhos, SPhos, NHC) is_poisoning->use_bulky_ligand Yes is_halide Is starting material a chloro-arene? is_poisoning->is_halide No use_bulky_ligand->is_halide use_active_catalyst Use modern precatalyst (e.g., XPhos Pd G3/G4) is_halide->use_active_catalyst Yes check_side_products 3. Analyze Side Products is_halide->check_side_products No use_active_catalyst->check_side_products is_dehalo Dehalogenation Observed? check_side_products->is_dehalo change_base_solvent Switch to K₃PO₄/Cs₂CO₃ Use aprotic solvent (Dioxane) is_dehalo->change_base_solvent Yes is_protodeb Protodeboronation Observed? is_dehalo->is_protodeb No change_base_solvent->is_protodeb use_bpin Switch to Boronic Ester (BPin) Use milder base (K₂CO₃) is_protodeb->use_bpin Yes optimize_temp 4. Optimize Conditions Increase Temperature is_protodeb->optimize_temp No use_bpin->optimize_temp

A logical guide to diagnosing and solving low-yield reactions.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. (n.d.). CovaSyn. Retrieved from [Link]

  • How to approach choosing reaction conditions for Suzuki? (2023). Reddit. Retrieved from [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (n.d.). Scite.ai. Retrieved from [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central. Retrieved from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). PubMed Central. Retrieved from [Link]

  • Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a. (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2022). YouTube. Retrieved from [Link]

  • Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. (n.d.). MDPI. Retrieved from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PubMed Central. Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. (n.d.). ResearchGate. Retrieved from [Link]

  • Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. (2023). YouTube. Retrieved from [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate. Retrieved from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-… (n.d.). OUCI. Retrieved from [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2023). American Chemical Society. Retrieved from [Link]

  • Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. (2022). MDPI. Retrieved from [Link]

  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

  • Struggling with Suzuki Reaction. (2022). Reddit. Retrieved from [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (n.d.). ResearchGate. Retrieved from [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimization of the Suzuki coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimization of conditions for the Suzuki coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PubMed Central. Retrieved from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews. Retrieved from [Link]

  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. (n.d.). MDPI. Retrieved from [Link]

  • Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2022). YouTube. Retrieved from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central. Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. (n.d.). Pro Progressio Alapítvány. Retrieved from [Link]

Sources

Troubleshooting

Stability of Isothiazolo[4,3-b]pyridin-3-amine in different solvents and pH

Document ID: ITS-43B-P3A-STAB-001 Version: 1.0 Introduction This technical guide provides in-depth information and practical advice for researchers, scientists, and drug development professionals working with Isothiazolo...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ITS-43B-P3A-STAB-001

Version: 1.0

Introduction

This technical guide provides in-depth information and practical advice for researchers, scientists, and drug development professionals working with Isothiazolo[4,3-b]pyridin-3-amine and its derivatives. The stability of this heterocyclic scaffold is a critical parameter that can significantly impact experimental outcomes, from initial screening to late-stage development. This document addresses common questions and troubleshooting scenarios related to the compound's stability in various solvents and across a range of pH values. Our goal is to equip you with the knowledge to anticipate potential challenges, design robust experiments, and correctly interpret your results.

The isothiazolopyridine core is a key pharmacophore in a variety of biologically active molecules, notably as inhibitors of cyclin G-associated kinase (GAK).[1][2][3][4] Given the therapeutic potential of these compounds, a thorough understanding of their chemical behavior is paramount.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of Isothiazolo[4,3-b]pyridin-3-amine?

A1: The stability of the Isothiazolo[4,3-b]pyridin-3-amine scaffold is primarily influenced by pH, the solvent system, temperature, and exposure to light and oxidizing agents. The fused heterocyclic system contains several sites susceptible to chemical degradation. The pyridine ring nitrogen can be protonated at low pH, altering the electron density of the entire ring system. The isothiazole ring, while aromatic, can be susceptible to nucleophilic attack or ring-opening under certain conditions. The exocyclic amine group at the 3-position also influences the electronic properties and reactivity of the molecule.

Q2: What are the recommended storage conditions for solid Isothiazolo[4,3-b]pyridin-3-amine?

A2: For solid (powder) forms of Isothiazolo[4,3-b]pyridin-3-amine, we recommend storage in a tightly sealed container in a cool, dry, and dark place. Inert atmosphere (e.g., argon or nitrogen) is preferable for long-term storage to minimize the risk of oxidative degradation. Safety data sheets for structurally related aminopyridines recommend storing the compound locked up in a well-ventilated place with the container tightly closed.[5]

Q3: How should I prepare stock solutions of Isothiazolo[4,3-b]pyridin-3-amine for biological assays?

A3: For biological assays, it is crucial to prepare fresh stock solutions whenever possible. If storage is necessary, we recommend the following:

  • Solvent: Use anhydrous, high-purity dimethyl sulfoxide (DMSO).

  • Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume added to your assay medium.

  • Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or, for longer-term storage, at -80°C.

  • Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the DMSO stock.

Q4: Is the compound susceptible to degradation under acidic or basic conditions?

A4: Yes, Isothiazolo[4,3-b]pyridin-3-amine is expected to be susceptible to pH-dependent degradation.

  • Acidic Conditions: In strongly acidic media, the pyridine nitrogen can be protonated. This can potentially activate the ring system towards nucleophilic attack by water or other nucleophiles present in the solution, although specific data on this scaffold is limited. General principles of forced degradation studies suggest that hydrolysis under acidic conditions (e.g., 0.1 M HCl) is a common degradation pathway for many pharmaceuticals.[6]

  • Basic Conditions: In strongly basic media, the exocyclic amine or other protons on the ring system could be deprotonated, potentially leading to rearrangements or decomposition. The isothiazole ring itself can be susceptible to cleavage under harsh basic conditions. Forced degradation studies often employ 0.1 M to 1.0 M NaOH to test for base-catalyzed hydrolysis.[6]

Q5: What is the expected solubility of Isothiazolo[4,3-b]pyridin-3-amine in common laboratory solvents?
  • High Solubility: Expected in polar aprotic solvents like DMSO and DMF.

  • Moderate Solubility: Expected in lower alcohols like methanol and ethanol.

  • Low Solubility: Expected in non-polar solvents like hexanes and in aqueous buffers at neutral pH. The insoluble nature of a related 3-amino congener was noted as a challenge during its purification.[7]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
Potential Cause Diagnostic Step Recommended Solution
Degradation in Aqueous Assay Medium 1. Prepare a solution of the compound in your final assay buffer (without cells). 2. Incubate under the same conditions as your experiment (e.g., 37°C, 24-48 hours). 3. Analyze the sample by HPLC at different time points (0, 4, 8, 24, 48h) and compare the peak area of the parent compound.If degradation is observed, consider: a) Reducing the incubation time. b) Preparing fresh dilutions of the compound immediately before adding to the cells. c) Evaluating the stability in different buffer systems to find a more suitable one.
Precipitation in Assay Medium 1. After diluting your DMSO stock into the aqueous assay medium, visually inspect for any cloudiness or precipitate. 2. Centrifuge a sample of the final dilution and analyze the supernatant by HPLC or UV-Vis to quantify the amount of soluble compound.a) Lower the final concentration of the compound in the assay. b) Increase the percentage of DMSO in the final medium (if tolerated by your cells, typically ≤0.5%). c) Use a solubilizing agent or excipient, but verify it does not interfere with the assay.
Adsorption to Labware 1. Prepare a solution of the compound in your assay medium in the type of plate/tube you use for your experiment (e.g., polystyrene 96-well plate). 2. Incubate for the duration of your experiment. 3. Transfer the solution to an HPLC vial and analyze the concentration. Compare this to a control sample prepared in a low-adsorption tube (e.g., polypropylene).a) Use low-binding microplates or tubes. b) Pre-treating plates with a blocking agent like BSA (if compatible with your assay) may help. c) Include a small amount of a non-ionic surfactant like Tween-20 in your buffer (check for assay compatibility).
Issue 2: Appearance of unexpected peaks in HPLC analysis of stability samples.

dot graph "Troubleshooting_Unexpected_HPLC_Peaks" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} Caption: Troubleshooting workflow for unexpected HPLC peaks.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a typical forced degradation or stress testing study to identify the likely degradation pathways for Isothiazolo[4,3-b]pyridin-3-amine.[8][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water. This allows for compatibility with both aqueous and organic conditions.

2. Stress Conditions (perform each in a separate vial):

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Thermal Degradation (Solution): Keep a vial of the stock solution at 60°C.

  • Thermal Degradation (Solid): Place a few milligrams of the solid compound in an oven at 60°C.

  • Photolytic Degradation: Expose a vial of the stock solution to a light source providing both UV and visible light (as per ICH Q1B guidelines).

  • Control: Keep a vial of the stock solution protected from light at room temperature.

3. Incubation and Sampling:

  • Incubate all samples. Analyze samples at appropriate time points (e.g., 2, 8, 24, 48 hours).

  • For acid/base hydrolysis samples, neutralize with an equivalent amount of base/acid before HPLC analysis to prevent damage to the column.

4. Analysis:

  • Analyze all samples by a stability-indicating HPLC method (e.g., C18 reverse-phase column with a gradient of water and acetonitrile containing 0.1% formic acid or trifluoroacetic acid).

  • Use a photodiode array (PDA) detector to monitor for the appearance of new peaks and changes in the UV spectrum.

  • Calculate the percentage of degradation by comparing the parent compound's peak area in the stressed sample to the control sample.

Workflow for a Forced Degradation Study

dot graph "Forced_Degradation_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

} Caption: General workflow for conducting a forced degradation study.

Summary of Stability Data (Hypothetical)

The following table summarizes hypothetical stability data for Isothiazolo[4,3-b]pyridin-3-amine under various stress conditions after 24 hours of incubation. This data is for illustrative purposes to guide your experimental design.

ConditionSolvent/MediumTemperature% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
Control 50:50 ACN:H₂ORoom Temp< 1%N/A
Acidic 0.1 M HCl60°C15%Ring-opened products
Basic 0.1 M NaOH60°C25%Isothiazole ring cleavage products
Oxidative 3% H₂O₂Room Temp18%N-oxide, S-oxide
Thermal 50:50 ACN:H₂O60°C5%Minor unspecified degradants
Photolytic 50:50 ACN:H₂ORoom Temp12%Dimeric species, complex mixture

References

  • Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry (RSC Publishing).
  • Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. PubMed Central (PMC).
  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry (RSC Publishing).
  • 3 - SAFETY D
  • 4 - • SAFETY D
  • Forced Degrad
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
  • Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. PubMed.
  • development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associ
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associ
  • Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associ

Sources

Optimization

Minimizing off-target effects of Isothiazolo[4,3-b]pyridine inhibitors

Technical Support Center: Isothiazolo[4,3-b]pyridine Inhibitors Introduction: Navigating the Selectivity Challenge of Isothiazolo[4,3-b]pyridine Inhibitors The Isothiazolo[4,3-b]pyridine scaffold has emerged as a promisi...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isothiazolo[4,3-b]pyridine Inhibitors

Introduction: Navigating the Selectivity Challenge of Isothiazolo[4,3-b]pyridine Inhibitors

The Isothiazolo[4,3-b]pyridine scaffold has emerged as a promising chemotype for potent inhibitors of Cyclin G-Associated Kinase (GAK), a key regulator of clathrin-mediated membrane trafficking.[1][2] While these inhibitors are invaluable tools for studying viral entry, cancer, and neurodegenerative diseases, their utility is fundamentally tied to their selectivity.[3] Like many kinase inhibitors that target the highly conserved ATP-binding pocket, off-target activities are a significant concern, potentially leading to misinterpretation of experimental data and unforeseen toxicity.[4][5]

This guide provides researchers with a comprehensive set of troubleshooting strategies and best practices in a direct question-and-answer format. Our goal is to equip you with the experimental frameworks necessary to proactively identify, validate, and minimize off-target effects, thereby ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of Isothiazolo[4,3-b]pyridine inhibitors and why is it important?

Answer: The primary and most well-characterized target for this class of inhibitors is Cyclin G-Associated Kinase (GAK) .[6][7] GAK is a serine/threonine kinase crucial for regulating the function of clathrin-associated adaptor proteins (APs), such as AP-1 and AP-2.[1] By controlling the lifecycle of clathrin-coated vesicles, GAK plays a central role in intracellular trafficking, including receptor endocytosis and the entry and assembly of numerous viruses like Dengue, Ebola, and Hepatitis C.[1][2] Therefore, potent and selective GAK inhibitors are valuable as both research tools and potential broad-spectrum antiviral therapeutics.[1]

Q2: Why are off-target effects a particular concern with kinase inhibitors like these?

Answer: The human kinome consists of over 500 kinases, which share a structurally conserved ATP-binding pocket.[5] Isothiazolo[4,3-b]pyridines, like most kinase inhibitors, are ATP-competitive. This shared structural feature across the kinome creates an inherent risk that the inhibitor will bind to and modulate the activity of kinases other than its intended target.[4] These unintended interactions, or "off-target effects," can produce confounding biological phenotypes, making it difficult to attribute the observed cellular response solely to the inhibition of GAK.[8] For example, the approved drug Erlotinib was developed as an EGFR inhibitor but also potently inhibits GAK as an off-target effect.[9]

Q3: What are the most critical first steps before I begin experiments with a new Isothiazolo[4,3-b]pyridine inhibitor?

Answer: Before launching into extensive cellular experiments, two validation steps are critical:

  • Confirm Target Expression: You must verify that your chosen cellular model (e.g., cell line) expresses your target, GAK. A simple Western blot for total GAK protein is a standard and effective method. If the target is not present, any observed phenotype cannot be due to on-target inhibition.[10]

  • Assess Compound Purity and Identity: Always source inhibitors from reputable suppliers who provide a certificate of analysis (CoA) confirming the compound's identity and purity (typically >98%) by methods like LC-MS and ¹H-NMR. Impurities could have their own biological activities.

Troubleshooting and Experimental Guides

Scenario 1: My inhibitor is potent in a biochemical (cell-free) kinase assay but shows weak or no activity in my cell-based assay.

This is a common issue that often points to problems with the compound's properties or the specifics of the cellular environment.

Causality Analysis: A discrepancy between biochemical potency (e.g., IC₅₀) and cellular activity (e.g., EC₅₀) can be attributed to several factors summarized in the table below.

Potential Cause Explanation Recommended Action
Poor Cell Permeability The inhibitor cannot efficiently cross the cell membrane to reach its intracellular target, GAK.Assess physicochemical properties (e.g., LogP, polar surface area). If non-ideal, consider using a permeabilizing agent (e.g., low-dose digitonin) for acute treatments as a control, or test a different analog with improved properties.
High Protein Binding The inhibitor binds avidly to proteins in the cell culture medium (e.g., albumin in FBS) or intracellularly, reducing the free concentration available to bind GAK.Perform the assay in a low-serum medium. You can also measure the compound's free fraction using equilibrium dialysis.
Active Efflux The compound is a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.Co-incubate with a known efflux pump inhibitor (e.g., verapamil) to see if cellular potency is restored.
Compound Instability/Metabolism The inhibitor is rapidly degraded or metabolized by the cells into an inactive form.Measure compound stability via LC-MS over the time course of your experiment. If unstable, consider shorter incubation times or preparing fresh solutions.[10]

Workflow for Diagnosing Potency Issues

G start Discrepancy Observed: Biochemical IC₅₀ << Cellular EC₅₀ permeability Test Cell Permeability (e.g., PAMPA assay or Caco-2) start->permeability efflux Assess Efflux (Co-treat with efflux pump inhibitor) start->efflux stability Measure Compound Stability (LC-MS analysis of media/lysate) start->stability binding Evaluate Protein Binding (Assay in low-serum media) start->binding outcome3 Permeability is Low: Synthesize more permeable analog. permeability->outcome3 outcome1 Potency Restored: Efflux is the issue. efflux->outcome1 outcome2 Compound Degraded: Shorten incubation time. stability->outcome2

Caption: Troubleshooting workflow for potency discrepancies.

Scenario 2: I observe a biological effect, but I'm not sure if it's due to GAK inhibition or an off-target.

This is the central challenge of using kinase inhibitors. A rigorous, multi-pronged approach is required to build confidence that your observed phenotype is on-target.

Causality Analysis: An unexpected phenotype can arise from the inhibitor engaging one or more unintended kinases that trigger different signaling pathways. The key to deconvolution is using orthogonal methods that validate the link between GAK, the inhibitor, and the phenotype.

A Self-Validating Protocol for On-Target Effect Confirmation

This protocol uses a combination of controls and alternative approaches to build a strong case for on-target activity.

Step 1: Perform a Dose-Response Correlation

  • Rationale: On-target effects should correlate with the inhibitor's potency for the target kinase.

  • Method:

    • Treat cells with a range of inhibitor concentrations (e.g., 8-point, 3-fold dilutions) centered around the expected EC₅₀.

    • In parallel lysates, measure the inhibition of the direct downstream substrate of GAK (if a good antibody is available) or a known cellular consequence of GAK inhibition.

    • Simultaneously, measure your biological phenotype of interest (e.g., reduction in viral entry, cell viability).

    • Validation Check: The EC₅₀ for target engagement should closely match the EC₅₀ for the observed phenotype.[10]

Step 2: Use a Structurally Unrelated GAK Inhibitor

  • Rationale: Two inhibitors with different chemical scaffolds are unlikely to share the same off-target profile. If both produce the same phenotype, it is highly probable that the effect is mediated by their common target, GAK.[10]

  • Method:

    • Identify a second, validated GAK inhibitor with a different chemical structure from the Isothiazolo[4,3-b]pyridine series (e.g., SGC-GAK-1).[9]

    • Perform a dose-response experiment with this control inhibitor.

    • Validation Check: The control inhibitor should replicate the phenotype observed with your primary inhibitor.

Step 3: Perform a Genetic "Rescue" or "Mimic" Experiment

  • Rationale: This is a gold-standard validation method. If the inhibitor's effect is on-target, altering the target protein level should either reverse or mimic the phenotype.

  • Method (Rescue):

    • Design a GAK construct (e.g., via site-directed mutagenesis) that is resistant to your inhibitor but retains its kinase activity.

    • Express this resistant GAK mutant in your cells.

    • Treat the cells with the inhibitor.

    • Validation Check: Cells expressing the resistant GAK mutant should no longer exhibit the phenotype upon inhibitor treatment, while control cells will.

  • Method (Mimic):

    • Use siRNA or shRNA to specifically knock down GAK expression.

    • Validation Check: The genetic knockdown of GAK should reproduce the same biological phenotype caused by the chemical inhibitor.

Workflow for On-Target Validation

G cluster_0 Initial Observation cluster_1 Validation Steps cluster_2 Conclusion phenotype Phenotype Observed with Inhibitor A dose Step 1: Correlate Dose-Response of Target vs. Phenotype phenotype->dose inhibitor_b Step 2: Use Structurally Unrelated Inhibitor B phenotype->inhibitor_b genetic Step 3: Use Genetic Tool (siRNA or Rescue Mutant) phenotype->genetic on_target High Confidence ON-TARGET Effect dose->on_target EC₅₀ matches off_target Potential OFF-TARGET Effect dose->off_target EC₅₀ mismatch inhibitor_b->on_target Phenotype reproduced inhibitor_b->off_target Phenotype not seen genetic->on_target Phenotype mimicked/rescued genetic->off_target No effect

Caption: A logical workflow for validating on-target effects.

Scenario 3: How can I proactively assess the selectivity of my Isothiazolo[4,3-b]pyridine inhibitor?

Proactive profiling is the most robust strategy to understand and anticipate potential off-target liabilities before they confound your biological studies.

Causality Analysis: An inhibitor's selectivity is not absolute; it is a profile of its potency against many different kinases. Comprehensive screening is the only way to reveal this profile.

Recommended Protocol: Kinome-Wide Selectivity Profiling

  • Rationale: Screening your inhibitor against a large, representative panel of human kinases provides a broad view of its selectivity and identifies its most likely off-targets.

  • Method:

    • Engage a commercial service (e.g., Eurofins DiscoverX, Reaction Biology) that offers kinome scanning services (e.g., KINOMEscan™, Kinase HotSpot™).

    • Provide your compound at a concentration that is 10- to 100-fold higher than its GAK Kd or IC₅₀ (e.g., 1 µM). This high concentration is designed to capture even weak off-target interactions.

    • The service will return data on the percent inhibition of several hundred kinases (typically >400).

    • Data Analysis:

      • Identify any kinases that are inhibited by >75% at the screening concentration. These are your highest-priority potential off-targets.

      • Follow up with full IC₅₀ determinations for these high-priority hits to confirm their potency.

      • Use this data to guide your experiments. If a potent off-target is identified (e.g., a kinase with an IC₅₀ within 10-fold of GAK), you must consider its potential contribution to your phenotype. For example, some Isothiazolo[4,3-b]pyridines have been shown to be highly selective for GAK when tested against a panel of over 400 kinases.[9]

Cell-Based Target Engagement as an Orthogonal Approach

  • Rationale: While kinome scanning is biochemical, cell-based target engagement assays confirm that the inhibitor can bind its intended (and unintended) targets in a physiological context.

  • Method:

    • Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can be used to measure compound binding to specific targets in intact cells.

    • First, validate the assay for GAK.

    • Then, test the highest-priority off-targets identified from your kinome scan.

    • Validation Check: This confirms which of the potential biochemical off-targets are also engaged in a cellular environment, helping you prioritize which ones to investigate further.[11]

References

  • De Witte, C., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure-activity relationship studies and antiviral activity. MedChemComm, 6(9), 1666-1672. Available at: [Link][6][7]

  • Helewaut, L., et al. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Molecules, 29(5), 989. Available at: [Link]

  • Kuci, E., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 8, 57. Available at: [Link]

  • Helewaut, L., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

  • Hassan, A. S., et al. (2021). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 14(3), 102996. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 18(11), 1770. Available at: [Link][12][13][14]

  • PubMed. (2025). Development of New Pyrazolo [3,4- b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals (Basel). Available at: [Link]

  • Shylets, S., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Pharmaceuticals, 15(11), 1339. Available at: [Link]

  • Bekerman, E., et al. (2018). Optimization of Isothiazolo[4,3-b]pyridine-Based Inhibitors of Cyclin G Associated Kinase (GAK) with Broad-Spectrum Antiviral Activity. Journal of Medicinal Chemistry, 61(14), 6023-6034. Available at: [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available at: [Link]

  • PubMed. (2015). Isothiazolo[4,3- b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. Medchemcomm. Available at: [Link]

  • Bekerman, E., et al. (2018). Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK) with broad-spectrum antiviral activity. Journal of Medicinal Chemistry. Available at: [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. Available at: [Link]

  • Na, J., et al. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Experimental & Molecular Medicine, 52, 1963–1972. Available at: [Link]

  • MDPI. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI. Available at: [Link]

  • National Institutes of Health (NIH). (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. NIH. Available at: [Link]

  • PubMed. (2017). Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). Target-based assay versus cell-based assay -the utility of target engagement experiments early in drug discovery. ResearchGate. Available at: [Link]

  • PubMed. (2019). Derivatives of pyridine and thiazole hybrid: Synthesis, DFT, biological evaluation via antimicrobial and DNA cleavage activity. Bioorganic Chemistry. Available at: [Link]

  • Oxford Academic. (n.d.). Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic. Available at: [Link]

  • Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]

  • Karaman, M. F., & Birtwistle, M. R. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(2), 349-358. Available at: [Link]

  • Drug Target Review. (2018). Technique to identify small molecules could speed up drug discovery. Drug Target Review. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned. NIH. Available at: [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available at: [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. News-Medical.Net. Available at: [Link]

  • Pao, W. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Clinical Cancer Research, 19(3), 532-534. Available at: [Link]

  • Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing. Drug Discovery News. Available at: [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Scale-Up Synthesis of Isothiazolo[4,3-b]pyridin-3-amine

Welcome to the technical support center for the synthesis of Isothiazolo[4,t b]pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubles...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Isothiazolo[4,t b]pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the scale-up of this important heterocyclic amine. Drawing from established principles of process chemistry and practical experience, this document will address common challenges and frequently asked questions to ensure a safe, efficient, and reproducible synthesis.

I. Overview of the Synthetic Pathway

The large-scale synthesis of Isothiazolo[4,3-b]pyridin-3-amine is most effectively approached through a Thorpe-Ziegler type cyclization. This route begins with the readily available 2-chloro-3-cyanopyridine, which undergoes reaction with a sulfur nucleophile, typically sodium sulfide, to form an intermediate that subsequently cyclizes to the desired product. While seemingly straightforward, this pathway presents several challenges upon scale-up that require careful consideration.

DOT Script for Synthetic Workflow

Synthetic_Workflow 2-Chloro-3-cyanopyridine 2-Chloro-3-cyanopyridine Intermediate_Formation Intermediate_Formation 2-Chloro-3-cyanopyridine->Intermediate_Formation Na2S, Solvent Cyclization Cyclization Intermediate_Formation->Cyclization Heat Workup_Quenching Workup_Quenching Cyclization->Workup_Quenching Quenching Agent Crude_Isolation Crude_Isolation Workup_Quenching->Crude_Isolation Filtration/Extraction Purification Purification Crude_Isolation->Purification Recrystallization/ Chromatography Isothiazolo[4,3-b]pyridin-3-amine Isothiazolo[4,3-b]pyridin-3-amine Purification->Isothiazolo[4,3-b]pyridin-3-amine Drying Reaction_Mechanism cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Intramolecular Cyclization (Thorpe-Ziegler type) start 2-Chloro-3-cyanopyridine intermediate1 S-pyridyl intermediate start->intermediate1 + Na2S intermediate2 Enamine intermediate intermediate1->intermediate2 Base (e.g., Na2S) product Isothiazolo[4,3-b]pyridin-3-amine intermediate2->product Tautomerization

Optimization

Technical Support Center: Refining Assay Conditions for Measuring GAK Inhibition by Isothiazolo[4,3-b]pyridines

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Cyclin G-Associated Kinase (GAK) and its inhibitors, specifically those based on the Isothiazolo[4,3-b]p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Cyclin G-Associated Kinase (GAK) and its inhibitors, specifically those based on the Isothiazolo[4,3-b]pyridine scaffold. GAK is a serine/threonine kinase involved in crucial cellular processes, including clathrin trafficking and mitotic progression, making it a compelling target for therapeutic development in areas like oncology and virology.[1][2][3][4][5] This guide provides in-depth, experience-driven advice to help you design, optimize, and troubleshoot your GAK inhibition assays, ensuring the generation of robust and reliable data.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the setup and execution of GAK inhibition assays.

Q1: What are the most common assay formats for measuring GAK activity?

A1: Several assay formats are suitable for measuring GAK activity, each with its own advantages and disadvantages. The choice often depends on the experimental goals (e.g., high-throughput screening vs. mechanistic studies), available laboratory equipment, and budget.[6] Common formats include:

  • Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure ATP consumption.[7][8] As the kinase reaction proceeds, ATP is depleted. The addition of a luciferase/luciferin reagent results in a light signal proportional to the remaining ATP.[7] Therefore, a higher signal indicates greater inhibition.[9][10] A related assay, ADP-Glo®, measures the amount of ADP produced.[9][10] These are homogeneous "add-mix-read" assays well-suited for high-throughput screening (HTS).[7]

  • Fluorescence-Based Assays: These methods utilize fluorescently labeled substrates or antibodies.[10][11] Techniques like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are common.[6][9][12] In a typical FP assay, a small fluorescently labeled tracer binds to the larger kinase, resulting in a high polarization signal.[12][13][14] An inhibitor will displace the tracer, causing a decrease in polarization.[12] TR-FRET assays, like LanthaScreen™, involve energy transfer between a donor (e.g., Europium) and an acceptor fluorophore when brought into proximity by a binding event.[9][15] Inhibition disrupts this interaction and reduces the FRET signal.[15]

  • Radiometric Assays: Often considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[16] The phosphorylated substrate is then captured and quantified.[7][16] While highly sensitive and direct, these assays require specialized handling and disposal of radioactive materials.

Q2: How do I choose the right substrate for my GAK assay?

A2: The choice of substrate is critical for a successful kinase assay.[17] For GAK, both peptide and protein substrates can be used. A commercially available radiometric GAK kinase assay utilizes the Histone H3.3/H4 Tetramer Protein as a substrate.[18] In another study, histone H1 was used as a substrate for an in vitro GAK kinase assay.[2] The ideal substrate should be efficiently phosphorylated by GAK and allow for a robust signal-to-background ratio. When using a generic substrate like Myelin Basic Protein (MBP) or a synthetic peptide, it is essential to validate its phosphorylation by GAK through methods like autoradiography or phospho-specific antibody detection.

Q3: What is the significance of the ATP concentration in the assay?

A3: The ATP concentration is a critical parameter that can significantly influence the apparent potency of an inhibitor, especially for ATP-competitive inhibitors like many Isothiazolo[4,3-b]pyridines.[11]

  • Low ATP (at or below the Kₘ for ATP): Using an ATP concentration near or below its Michaelis-Menten constant (Kₘ) will make the assay more sensitive to ATP-competitive inhibitors, resulting in lower IC₅₀ values. This is often desirable for primary screening to identify initial hits.

  • High ATP (Physiological Concentrations): Using ATP concentrations that mimic cellular levels (typically in the low millimolar range) provides a more physiologically relevant measure of inhibitor potency.[11] This is important for lead optimization and for understanding how an inhibitor might perform in a cellular context.[19] Assays performed at high ATP concentrations can also help select for non-ATP-competitive inhibitors.[6]

It is crucial to determine the Kₘ of ATP for GAK under your specific assay conditions to make an informed decision about the ATP concentration to use.

Q4: Why is it important to include a negative control compound?

A4: Including a structurally similar but inactive analog of your Isothiazolo[4,3-b]pyridine inhibitor is a best practice for chemical probe validation.[19] This helps to ensure that the observed biological effects are due to the specific inhibition of GAK and not from off-target effects or non-specific compound properties.[19] A good negative control will have a significantly lower affinity for GAK in your assay.[19]

Troubleshooting Guide

This section provides solutions to common problems encountered during GAK inhibition assays.

Problem 1: High variability between replicate wells.

Possible Causes & Solutions

  • Pipetting Inaccuracy: Small volumes are prone to error.

    • Protocol:

      • Ensure pipettes are properly calibrated.

      • Use low-retention pipette tips.

      • For volumes under 10 µL, prepare master mixes to increase the pipetting volume.

      • Perform a "reverse pipetting" technique for viscous solutions.

  • Incomplete Reagent Mixing:

    • Protocol:

      • After adding each reagent, gently mix the plate on an orbital shaker for 30-60 seconds.

      • Avoid vigorous shaking that can cause splashing between wells.

      • Visually inspect wells to ensure homogeneity.

  • Edge Effects: Evaporation from wells on the perimeter of the microplate can concentrate reagents.

    • Protocol:

      • Fill the outer wells with sterile water or buffer to create a humidity barrier.

      • Do not use the outer wells for experimental samples.

      • Ensure proper sealing of the plate during incubations.

  • Reagent Instability: ATP or the enzyme may be degrading.

    • Protocol:

      • Prepare ATP solutions fresh from powder or use commercially available stabilized solutions.

      • Aliquot and store the GAK enzyme at -80°C and avoid repeated freeze-thaw cycles.

      • Keep enzyme and ATP on ice during assay setup.

Problem 2: Low signal-to-background ratio or small assay window.

Possible Causes & Solutions

  • Suboptimal Enzyme Concentration: Too little enzyme results in a weak signal, while too much can lead to rapid substrate depletion and a compressed dynamic range.

    • Protocol: Enzyme Titration

      • Prepare a series of GAK enzyme dilutions in assay buffer.

      • Perform the kinase reaction with a fixed, saturating concentration of substrate and ATP.

      • Incubate for a set time (e.g., 60 minutes).

      • Measure the signal and plot it against the enzyme concentration.

      • Select the enzyme concentration that gives a robust signal within the linear range of the assay (typically 50-80% of the maximum signal).

  • Suboptimal Substrate Concentration:

    • Protocol: Substrate Titration

      • Using the optimal enzyme concentration, perform the kinase reaction with a serial dilution of the substrate.

      • Keep the ATP concentration fixed (e.g., at its Kₘ).

      • Plot the signal versus substrate concentration to determine the Kₘ for the substrate.

      • For inhibition assays, using the substrate at its Kₘ concentration is often a good starting point.

  • Inappropriate Incubation Time:

    • Protocol: Time Course Experiment

      • Set up the kinase reaction with optimal enzyme and substrate concentrations.

      • Stop the reaction at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes).

      • Measure the signal at each time point.

      • Choose an incubation time that falls within the initial linear phase of the reaction, where product formation is proportional to time. This typically corresponds to less than 20% substrate consumption.

Assay_Optimization cluster_enzyme Enzyme Titration cluster_substrate Substrate Titration cluster_time Time Course A Prepare GAK dilutions B Fixed [Substrate] & [ATP] A->B C Measure Signal B->C D Select concentration in linear range C->D E Use Optimal [GAK] D->E F Prepare Substrate dilutions E->F G Fixed [ATP] H Determine Substrate Km F->H I Use Optimal [GAK] & [Substrate] H->I J Vary Incubation Time I->J K Measure Signal J->K L Select time in linear reaction phase K->L

Caption: Inhibition of GAK phosphorylation and detection methods.

Data Summary Table

ParameterRecommended Starting RangePurpose
GAK Concentration 1-10 nMTitrate to find the optimal concentration for a robust signal in the linear range.
Substrate Concentration Kₘ valueBalances signal strength and sensitivity to competitive inhibitors.
ATP Concentration Kₘ value (for screening) or 1 mM (for physiological relevance)Critically affects the apparent potency (IC₅₀) of ATP-competitive inhibitors.
DMSO Concentration ≤ 1%Minimize solvent effects on enzyme activity.
Incubation Time 30-90 minutesEnsure the reaction is in the linear phase.
Detergent (e.g., Triton X-100) 0.005% - 0.01%Reduce non-specific inhibition due to compound aggregation.

By systematically addressing these common questions and troubleshooting steps, researchers can develop a robust and reliable assay for measuring the inhibition of GAK by Isothiazolo[4,3-b]pyridines, leading to higher quality data and accelerating the drug discovery process.

References

  • BMG LABTECH. (2020-09-01). Kinase assays. Retrieved from [Link]

  • bioRxiv. (2024-10-26). The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma. Retrieved from [Link]

  • National Center for Biotechnology Information. SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK) - PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012-05-01). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • National Center for Biotechnology Information. Structure of cyclin G-associated kinase (GAK) trapped in different conformations using nanobodies - PMC. Retrieved from [Link]

  • BellBrook Labs. (2018-12-10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Reaction Biology. (2024-05-30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Celtarys Research. (2025-08-14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Reaction Biology. GAK Kinase Assay Service. Retrieved from [Link]

  • Rockland Immunochemicals. (2024-02-08). Assay Substrate Selection Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK) with broad-spectrum antiviral activity - PMC. Retrieved from [Link]

  • ACS Publications. Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries | Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. A high-throughput radiometric kinase assay - PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • National Institutes of Health. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Retrieved from [Link]

  • National Institutes of Health. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved from [Link]

  • MDPI. (2024-02-22). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Retrieved from [Link]

  • Frontiers. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Retrieved from [Link]

  • SGS Tanzania. (2025-05-20). Cells as Substrates for Potency Assays: A Critical Tool in Biopharmaceutical Development. Retrieved from [Link]

  • BMG LABTECH. Fluorescence Polarization Detection. Retrieved from [Link]

  • ResearchGate. (2024-10-29). The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma. Retrieved from [Link]

  • Royal Society of Chemistry. (2024-08-22). Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00908H. Retrieved from [Link]

  • Drug Discovery World. (2016-02-14). The relevance of homogeneous radiometric assays in modern drug discovery. Retrieved from [Link]

  • BPS Bioscience. Fluorescence Polarization Assay Kits. Retrieved from [Link]

  • National Center for Biotechnology Information. Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents - PMC. Retrieved from [Link]

  • PubMed. (2018-07-26). Optimization of Isothiazolo[4,3- b]pyridine-Based Inhibitors of Cyclin G Associated Kinase (GAK) with Broad-Spectrum Antiviral Activity. Retrieved from [Link]

  • SGS Tanzania. (2021-02-23). Cell Substrate Characterization In Vitro-based Virus Detection Methods. Retrieved from [Link]

  • MDPI. Special Issue : Design and Study of Kinase Inhibitors. Retrieved from [Link]

  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

  • ResearchGate. Overview of the experimental design. (A) Kinase inhibitors used in the.... Retrieved from [Link]

  • Molecular Devices. Fluorescence Polarization (FP). Retrieved from [Link]

  • ResearchGate. (2022-05-10). High-throughput in vitro kinase activity assay measuring substrate phosphorylation?. Retrieved from [Link]

Sources

Troubleshooting

How to prevent degradation of Isothiazolo[4,3-b]pyridin-3-amine during storage

Welcome to the technical support center for Isothiazolo[4,3-b]pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Isothiazolo[4,3-b]pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to ensure the stability and integrity of your experimental results.

Introduction

Isothiazolo[4,3-b]pyridin-3-amine and its derivatives are a class of potent and selective inhibitors of cyclin G-associated kinase (GAK), demonstrating significant potential as broad-spectrum antiviral agents.[1][2] The stability of this compound is critical for obtaining reliable and reproducible results in your research. This guide provides best practices for storage and handling, and outlines methods to assess its stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of Isothiazolo[4,3-b]pyridin-3-amine?

Based on the chemical structure, which features an isothiazole ring, a pyridine ring, and an exocyclic amine group, the primary factors that could contribute to degradation are:

  • Oxidation: The amine group and the sulfur atom in the isothiazole ring are susceptible to oxidation, especially in the presence of atmospheric oxygen or oxidizing agents.[3][4]

  • Hydrolysis: While generally stable, prolonged exposure to moisture, especially at non-neutral pH, could potentially lead to the cleavage of the isothiazole ring.

  • Photodegradation: Many heterocyclic compounds are sensitive to light. Exposure to UV or even ambient light over extended periods may induce degradation.

  • Temperature: Elevated temperatures can accelerate the rates of all chemical degradation pathways.[5]

  • Acids and Bases: Strong acidic or basic conditions can catalyze degradation reactions. The pyridine and amine functionalities can react with acids.[6][7]

Q2: What are the recommended general storage conditions for Isothiazolo[4,3-b]pyridin-3-amine?

While specific stability data for Isothiazolo[4,3-b]pyridin-3-amine is not extensively published, the following general guidelines for pyridine and amine-containing heterocyclic compounds should be followed to minimize degradation:

ParameterRecommended ConditionRationale
Temperature 2-8°C[8]Reduces the rate of potential degradation reactions.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)[8]Minimizes oxidative degradation.
Light Protect from light (amber vial)[8]Prevents photodegradation.
Moisture Store in a desiccator or with a desiccant.[9]Pyridine-like compounds can be hygroscopic; this prevents hydrolysis.[9]
Container Tightly sealed, appropriate container.Prevents exposure to air and moisture.[9][10]
Q3: How can I tell if my sample of Isothiazolo[4,3-b]pyridin-3-amine has degraded?

Visual inspection and analytical techniques can help determine if degradation has occurred:

  • Visual Inspection: A change in color (e.g., from a white or off-white solid to yellow or brown) or physical state (e.g., clumping of a powder due to moisture absorption) can indicate degradation.

  • Analytical Characterization:

    • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method to assess purity. A decrease in the area of the main peak and the appearance of new peaks corresponding to degradation products is a clear indicator of degradation.

    • Mass Spectrometry (MS): Can be used to identify the molecular weights of potential degradation products.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information on any impurities or degradation products that are present in significant amounts.

Troubleshooting Guide

Issue: I observe new peaks in my HPLC chromatogram after storing my compound.

This is a classic sign of degradation. The following workflow can help you identify the cause and prevent further degradation.

Experimental Protocol: Investigating Degradation of Isothiazolo[4,3-b]pyridin-3-amine

Objective: To identify the cause of degradation and determine optimal storage conditions.

Materials:

  • Your sample of Isothiazolo[4,3-b]pyridin-3-amine

  • HPLC system with a suitable column (e.g., C18)

  • Mobile phase (e.g., acetonitrile/water gradient with a suitable buffer)

  • Temperature and humidity-controlled chambers

  • Amber and clear vials

  • Inert gas (Argon or Nitrogen)

Methodology:

  • Establish a Baseline:

    • Immediately upon receiving a new batch of the compound, dissolve a small amount in a suitable solvent (e.g., DMSO or methanol) and run an HPLC analysis to determine its initial purity. This will serve as your time-zero (T0) reference.

  • Forced Degradation Study (Stress Testing):

    • Aliquot the compound into several vials.

    • Expose the aliquots to different stress conditions:

      • Heat: Store at an elevated temperature (e.g., 40°C).

      • Light: Store in a clear vial exposed to ambient light or a photostability chamber.

      • Humidity: Store at high relative humidity (e.g., 75% RH).

      • Oxidation: Store in an oxygen-rich atmosphere or bubble air through a solution of the compound.

      • Acid/Base: Prepare dilute solutions in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.

    • Analyze the samples by HPLC at regular intervals (e.g., 24, 48, 72 hours) and compare the chromatograms to the T0 reference.

  • Analyze the Results:

    • Identify the conditions that lead to the most significant degradation (i.e., the largest formation of new peaks). This will point to the primary degradation pathway.

  • Implement Corrective Storage:

    • Based on the results, adjust your storage conditions. For example, if the compound is light-sensitive, ensure it is always stored in amber vials in the dark. If it is susceptible to oxidation, store it under an inert atmosphere.

Diagram: Troubleshooting Workflow for Compound Degradation

G start New peaks observed in HPLC check_storage Review current storage conditions start->check_storage stress_test Perform forced degradation study (Heat, Light, Humidity, Oxidation, pH) check_storage->stress_test analyze_hplc Analyze samples by HPLC at time points stress_test->analyze_hplc identify_cause Identify primary degradation pathway(s) analyze_hplc->identify_cause implement_changes Implement new storage protocol (e.g., inert gas, desiccator, amber vial) identify_cause->implement_changes confirm_stability Confirm stability with long-term testing implement_changes->confirm_stability

Caption: Workflow for identifying and mitigating degradation of Isothiazolo[4,3-b]pyridin-3-amine.

Issue: My compound has changed color.

A color change often indicates oxidation or the formation of conjugated impurities.

  • Likely Cause: Exposure to air (oxygen) is a probable cause, especially for compounds with amine functionalities.

  • Troubleshooting Steps:

    • Confirm the degradation by running an HPLC analysis.

    • If degradation is confirmed, future handling of the solid and solutions should be done under an inert atmosphere (e.g., in a glovebox or by purging vials with argon or nitrogen).

    • Store the compound under an inert atmosphere as recommended.

Diagram: Potential Oxidative Degradation Pathway

G compound Isothiazolo[4,3-b]pyridin-3-amine (Stable) oxidized_product Oxidized Products (Degraded) - N-oxide - Sulfoxide - Dimerization products compound->oxidized_product [O2], Light, Metal Ions

Caption: A simplified representation of potential oxidative degradation.

Conclusion

By understanding the potential degradation pathways and implementing the recommended storage and handling procedures, you can ensure the long-term stability of your Isothiazolo[4,3-b]pyridin-3-amine samples. Proactive stability testing is a crucial step in any research involving novel compounds to guarantee the integrity of your experimental data.

References

  • Vertex AI Search.
  • PubChem. Pyridine | C5H5N | CID 1049.
  • Loba Chemie. PYRIDINE FOR SYNTHESIS.
  • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions.
  • Flinn Scientific.
  • Fiveable. Amines and Heterocycles | Organic Chemistry Class Notes.
  • Journal of Medicinal Chemistry. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery.
  • Smolecule. Isothiazolo[3,4-c]pyridin-3-amine.
  • ACS Medicinal Chemistry Letters. Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK) with broad-spectrum antiviral activity.
  • Molecules. Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity.
  • EvitaChem. Buy 4-Iodoisothiazolo[5,4-b]pyridin-3-amine (EVT-15363948).
  • PubChem. Isothiazolo(3,4-b)pyridin-3-amine | C6H5N3S | CID 297118.
  • MDPI.
  • Organic & Biomolecular Chemistry.
  • Bioorganic & Medicinal Chemistry.
  • GSRS. ISOTHIAZOLO(3,4-B)PYRIDIN-3-AMINE.
  • Chemistry LibreTexts. 24.9: Heterocyclic Amines.
  • ResearchGate. Retrosynthesis of various isothiazolo[4,3-b]pyridines.
  • Organic Chemistry, 9th Edition. Amines and Heterocycles.
  • Journal of Fluorescence.
  • Wikipedia. Heterocyclic amine.
  • Industrial & Engineering Chemistry Research. Thermal degradation of PZ-promoted tertiary amines for CO2 capture.
  • Fundamentals of Organic Chemistry. 12.6 Heterocyclic Amines.
  • MatheO. Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
  • Applied and Environmental Microbiology. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.
  • Sigma-Aldrich. Isothiazolo[5,4-b]pyridin-3-amine | 56891-64-6.
  • CymitQuimica. CAS 56891-64-6: isothiazolo[5,4-b]pyridin-3-amine.
  • BLDpharm. 56891-64-6|Isothiazolo[5,4-b]pyridin-3-amine.
  • Aaronchem. Isothiazolo[4,3-b]pyridin-3-amine.
  • ChemicalBook. Isothiazolo[5,4-b]pyridin-3-amine(56891-64-6) 1 H NMR.
  • Fisher Scientific. eMolecules​ Isothiazolo[5,4-b]pyridin-3-amine | 56891-64-6 | MFCD13193336 | 1g.
  • Organic & Biomolecular Chemistry.

Sources

Optimization

Strategies to improve the cell permeability of Isothiazolo[4,3-b]pyridine compounds

Technical Support Center: Isothiazolo[4,3-b]pyridine Permeability Enhancement Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Isothiazolo[4,3-b]pyr...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isothiazolo[4,3-b]pyridine Permeability Enhancement

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Isothiazolo[4,3-b]pyridine scaffold. This guide provides in-depth troubleshooting, experimental protocols, and strategic advice to diagnose and overcome cell permeability challenges, a critical step in advancing your compounds toward clinical relevance. One study noted that poor cellular permeability or metabolic instability might be reasons for diminished cellular activity of some Isothiazolo[4,3-b]pyridine compounds[1].

Frequently Asked Questions (FAQs)

Q1: My Isothiazolo[4,3-b]pyridine analog shows high target affinity but no cellular activity. Could permeability be the issue?

A1: Absolutely. This is a classic efficacy-permeability disconnect. Potent target binding is irrelevant if the compound cannot reach its intracellular target. Poor membrane permeability is a primary suspect. You should begin by assessing the compound's passive permeability using an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to get a baseline reading of its ability to cross a lipid bilayer without the influence of transporters.[2][3]

Q2: What are the key physicochemical properties I should focus on for the Isothiazolo[4,3-b]pyridine scaffold?

A2: For this scaffold, like many nitrogen-containing heterocycles, the key properties governing passive diffusion are:

  • Lipophilicity (LogP/LogD): A LogD at pH 7.4 between 1 and 3 is often a good starting point for oral absorption.[4][5]

  • Polar Surface Area (PSA): Aim for a PSA below 75 Ų to facilitate passive diffusion. Compounds with high PSA may struggle to cross the lipid membrane.[6][7]

  • Hydrogen Bond Donors (HBDs): The number of HBDs should ideally be minimized (≤ 3-5). Each HBD must be stripped of its water shell before entering the membrane, which is energetically costly.[8][9]

  • Molecular Weight (MW): While not a direct measure of permeability, keeping MW below 500 Da generally favors better absorption.[6][7]

Q3: What is the difference between a PAMPA and a Caco-2 assay? When should I use each?

A3: They measure different aspects of permeability.

  • PAMPA is a non-cell-based assay that measures only passive diffusion across an artificial lipid membrane.[10] It is fast, inexpensive, and excellent for early-stage screening to see if your molecule has the basic physicochemical properties to cross a lipid bilayer.[2]

  • Caco-2 Assay uses a monolayer of differentiated human intestinal cells.[11][12] It measures passive diffusion plus the effects of active uptake and efflux transporters (like P-glycoprotein).[3][12][13] Use this assay to get a more biologically relevant prediction of human intestinal absorption and to diagnose issues like active efflux.[11][14] The relationship between PAMPA and Caco-2 data can be diagnostic: if PAMPA permeability is high but Caco-2 is low, it strongly suggests your compound is being actively pumped out of the cells.[2][3]

Troubleshooting Guide 1: Low Passive Permeability

Scenario: Your Isothiazolo[4,3-b]pyridine compound shows a low permeability value (Papp < 1.0 x 10⁻⁶ cm/s) in a PAMPA assay.

Potential Causes & Mechanistic Explanations: This result points to fundamental issues with the molecule's physicochemical properties. The compound is likely too polar or has excessive hydrogen bonding capacity, making it energetically unfavorable to leave the aqueous environment and enter the hydrophobic cell membrane.

Corrective Strategies:

  • Increase Lipophilicity (Optimize LogD):

    • Action: Introduce lipophilic groups. On the Isothiazolo[4,3-b]pyridine core, consider adding small alkyl (e.g., methyl, ethyl) or lipophilic aromatic groups at available positions. Studies on this scaffold have shown that adding alkoxy groups at position 3 can yield potent ligands.[1][15]

    • Causality: Increasing lipophilicity enhances partitioning into the lipid bilayer. However, there is a trade-off; excessive lipophilicity can lead to poor aqueous solubility and aggregation.[4]

  • Reduce Hydrogen Bonding Capacity:

    • Action: Modify or mask hydrogen bond donors (HBDs), such as -NH or -OH groups. Strategies include N-methylation, or replacing an amine with a less polar equivalent.

    • Causality: Reducing HBDs lowers the desolvation penalty required for the compound to enter the membrane.[8][9]

  • Utilize Intramolecular Hydrogen Bonding:

    • Action: Strategically place hydrogen bond donors and acceptors so they can form an internal hydrogen bond. This can be achieved by introducing ortho-substituents on an attached phenyl ring, for example.

    • Causality: An intramolecular hydrogen bond (IMHB) can "hide" polar groups from the solvent, effectively reducing the molecule's apparent polarity and lowering the desolvation energy penalty upon entering the membrane.[16][17] This can increase lipophilicity and permeability.[16][18]

  • Reduce Molecular Size and Rigidity:

    • Action: If possible, simplify peripheral substituents. While heterocyclic grafts can improve properties, overly large or rigid additions can be detrimental.[19]

    • Causality: Smaller molecules generally diffuse more easily. Rigidity can sometimes improve permeability by reducing the entropic cost of adopting a membrane-compatible conformation, but this is highly context-dependent.

Workflow for Diagnosing Low Passive Permeability

G Start Low Papp in PAMPA Assay Check_Props Analyze Physicochemical Properties (LogD, PSA, HBDs) Start->Check_Props High_PSA High PSA (>75Ų) Many HBDs (>4) Check_Props->High_PSA Is it too polar? Low_LogD Low LogD (<1) Check_Props->Low_LogD Is it not lipophilic? Strategy Select Mitigation Strategy Modify Synthesize Analogs Strategy->Modify High_PSA->Strategy Reduce HBDs Mask Polarity Low_LogD->Strategy Increase Lipophilicity Reassay Re-assay in PAMPA Modify->Reassay Reassay->Check_Props Iterate End Permeability Improved Reassay->End Successful

Caption: Diagnostic workflow for low passive permeability.

Troubleshooting Guide 2: High Efflux Ratio

Scenario: Your compound has moderate-to-high permeability in PAMPA, but low permeability in the apical-to-basolateral (A→B) direction of a Caco-2 assay, resulting in a high efflux ratio (ER > 2).[12][13]

Potential Causes & Mechanistic Explanations: This is a classic signature of active efflux. Your compound is likely a substrate for an efflux transporter, most commonly P-glycoprotein (P-gp, also known as MDR1).[20][21][22] The transporter recognizes your compound upon cell entry and actively pumps it back out into the apical (intestinal lumen) side, severely limiting its net absorption.[20][22] P-gp often recognizes bulky, lipophilic, and somewhat basic compounds.

Corrective Strategies:

  • Structural Modification to "Evade" P-gp Recognition:

    • Action: This is a subtle art. Try to reduce the number of P-gp recognition motifs. This can involve:

      • Slightly increasing polarity/reducing lipophilicity.

      • Removing or modifying basic nitrogen centers.

      • Altering the overall shape or adding bulky groups that sterically hinder binding to the transporter.

    • Causality: P-gp-mediated efflux can be overruled by high passive permeability.[6][7] By fine-tuning the structure, you can disrupt the specific interactions required for recognition and transport by P-gp while maintaining enough passive permeability.

  • Prodrug Approach:

    • Action: Covalently attach a promoiety to a key functional group on your Isothiazolo[4,3-b]pyridine core. The ideal prodrug masks the features recognized by P-gp.[23] Once inside the cell, cellular enzymes (e.g., esterases) cleave the promoiety to release the active drug.[8]

    • Causality: The prodrug itself is not a P-gp substrate. It crosses the membrane via passive diffusion, and the subsequent intracellular cleavage "traps" the active drug inside the cell.[23][24]

  • Formulation with P-gp Inhibitors (Advanced Strategy):

    • Action: Co-administer the compound with a known P-gp inhibitor (e.g., verapamil, though clinical use is complex). This is more of a research tool to confirm P-gp involvement or a late-stage development strategy.

    • Causality: The inhibitor competitively blocks the efflux pump, allowing your compound's concentration to build up within the cell.[13][25]

Data Interpretation: PAMPA vs. Caco-2
Assay ResultPotential InterpretationNext Step
High PAMPA , High Caco-2 (A→B)Good passive permeability, not an efflux substrate.Proceed with other ADME assays.
Low PAMPA , Low Caco-2 (A→B)Poor passive permeability is the primary issue.See Troubleshooting Guide 1.
High PAMPA , Low Caco-2 (A→B), ER > 2 Efflux Substrate. Passive permeability is good, but compound is being pumped out.See Troubleshooting Guide 2.
Low PAMPA , High Caco-2 (A→B)Active Uptake. Unlikely but possible. Compound is a substrate for an uptake transporter.Identify the uptake transporter.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general method for assessing passive permeability.

  • Prepare Lipid Solution: Create a 1% (w/v) solution of lecithin in dodecane. Sonicate until fully dissolved.[10]

  • Coat Donor Plate: Pipette 5 µL of the lipid/dodecane solution onto the membrane of each well of a 96-well PVDF donor plate. Allow the solvent to evaporate (approx. 15-20 minutes).[3][10]

  • Prepare Solutions:

    • Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of a 96-well acceptor plate.[10]

    • Donor Solutions: Dissolve test compounds in a suitable buffer (e.g., PBS with 5% DMSO) to a final concentration of 10-500 µM.[10][26] Prepare solutions for high (e.g., Antipyrine) and low (e.g., Atenolol) permeability controls.

  • Start Assay: Add 150-200 µL of the donor solution to each well of the coated donor plate.[10][26]

  • Assemble & Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate at room temperature for 5 to 18 hours with gentle shaking.[2][3][26]

  • Quantification: After incubation, carefully separate the plates. Determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability (Papp): Use the established equations considering the concentrations, volumes, membrane area, and incubation time to calculate the apparent permeability coefficient (Papp).[26]

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol assesses both passive diffusion and active transport.

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts at a density of ~6 x 10⁴ cells/cm². Culture for 21-28 days to allow differentiation into a polarized monolayer.[11]

  • Verify Monolayer Integrity: Before the assay, measure the Transepithelial Electrical Resistance (TEER). TEER values should be ≥ 200 Ω·cm² to ensure tight junctions have formed.[27] Alternatively, perform a Lucifer Yellow rejection test.[13]

  • Prepare Transport Buffer: Use a buffered salt solution like Hanks' Balanced Salt Solution (HBSS) with HEPES, warmed to 37°C.[11]

  • Perform Transport Study:

    • Apical to Basolateral (A→B): Add the test compound (e.g., at 10 µM in transport buffer) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.[11][27]

    • Basolateral to Apical (B→A): Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.[11][27]

  • Incubate: Incubate the plates at 37°C for 2 hours with gentle shaking.[11]

  • Sample and Quantify: Collect samples from the receiver compartments at the end of the incubation. Analyze concentrations via LC-MS/MS.

  • Calculate Papp and Efflux Ratio:

    • Calculate the Papp for both A→B and B→A directions.[11]

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).[12] An ER > 2 suggests active efflux.[12][13]

Prodrug Strategy Visualization

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space (Cytosol) Prodrug Prodrug Parent Drug + Promolety Membrane Lipid Bilayer Prodrug->Membrane Passive Diffusion (Improved Permeability) Cleavage Enzymatic Cleavage (e.g., Esterases) Membrane->Cleavage ActiveDrug Active Drug Released at Target Site Cleavage->ActiveDrug

Caption: Mechanism of a permeability-enhancing prodrug.

References

  • Prodrug Approaches to Enhancing the Oral Delivery of Poorly Permeable Drugs. (n.d.). Google Scholar.
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray.
  • Stella, V. J. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC - PubMed Central.
  • The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. (2025). PubMed.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec.
  • Functional Role of P-Glycoprotein in Limiting Intestinal Absorption of Drugs. (n.d.). ACS Publications.
  • Modern Prodrug Design for Targeted Oral Drug Delivery. (n.d.). MDPI.
  • The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. (n.d.). ResearchGate.
  • PAMPA Permeability Assay Protocol. (n.d.). Technology Networks.
  • Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds. PubMed.
  • Application Notes and Protocols for Cell Permeability Assessment Using the Caco-2 Model. (2025). BenchChem.
  • P-glycoprotein-mediated drug efflux: Significance and symbolism. (2025). Google.
  • Overcoming Challenges in Small-Molecule Drug Bioavailability. (n.d.). MDPI.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs.
  • Functional role of P-glycoprotein in limiting intestinal absorption of drugs. (n.d.). PubMed.
  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (n.d.). OUCI.
  • Caco-2 Permeability Assay. (n.d.). Evotec.
  • Caco2 assay protocol. (n.d.). Google.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform.
  • Caco-2 permeability assay. (n.d.). Creative Bioarray.
  • The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. (2021). PMC - NIH.
  • A) Current state-of-the-art methods to improve permeability in peptide... (n.d.). ResearchGate.
  • dealing with poor cell permeability of 5-Aminopyrazine-2-carbothioamide. (n.d.). BenchChem.
  • Walport, L., et al. (2017). Strategies for transitioning macrocyclic peptides to cell-permeable drug leads. Crick.
  • The role of lipophilicity in transmembrane anion transport. (2025). ResearchGate.
  • The role of lipophilicity in transmembrane anion transport. (n.d.). RSC Publishing.
  • How to increase cell permeability of highly lipophillic compounds in vitro? (2015). ResearchGate.
  • Designing Cell-Permeable Macrocyclic Peptides. (n.d.). PMC - NIH.
  • Effects of intramolecular hydrogen bonds on lipophilicity. (2019). PubMed.
  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. (n.d.). ACS Publications.
  • Optimisation of Passive Permeability for Oral Absorption. (2021). Royal Society of Chemistry.
  • Special Issue : Strategies to Enhance Drug Permeability across Biological Barriers. (n.d.). MDPI.
  • Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase. (2015). PMC.
  • Effects of intramolecular hydrogen bonds on lipophilicity. (n.d.). ResearchGate.
  • Isothiazolo[4,3- b]pyridines as inhibitors of cyclin G associated kinase. (2015). PubMed.
  • Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. (n.d.). ResearchGate.
  • Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. (2020). PubMed.
  • Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. (n.d.). Google Scholar.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Antiviral Activity of Potent GAK-Binding Isothiazolo[4,3-b]pyridines

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isothiazolo[4,3-b]pyridines as potential antiviral agents. This guide is designed to provide in-depth t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isothiazolo[4,3-b]pyridines as potential antiviral agents. This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered when potent GAK-binding compounds exhibit lower-than-expected antiviral activity in cell-based assays.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions that arise during the experimental process.

Q1: My isothiazolo[4,3-b]pyridine compound shows high affinity for GAK in biochemical assays (low nM Kd), but its antiviral EC50 is in the µM range. What could be the reason for this discrepancy?

A1: This is a frequent observation. Several factors can contribute to the disconnect between potent enzyme inhibition and cellular antiviral activity. The primary reasons often revolve around issues of compound bioavailability at the cellular level, characteristics of the assay system, and the specific mechanism of viral inhibition. It's crucial to systematically investigate potential causes ranging from poor cell permeability and compound solubility to off-target effects or efflux pump activity. Some isothiazolo[4,3-b]pyridines have demonstrated high GAK affinity but only moderate antiviral activity.[1][2]

Q2: Could the issue be related to the stability of my compound in the cell culture medium?

A2: Yes, compound stability is a critical factor. Isothiazolo[4,3-b]pyridines, like many small molecules, can be susceptible to degradation in aqueous environments, especially over the prolonged incubation times often required for antiviral assays (e.g., 48-72 hours). It is advisable to assess the chemical stability of your compound under the specific conditions of your cell-based assay.

Q3: How do I know if my compound is actually getting into the cells?

A3: Poor cell permeability is a significant hurdle for many potent enzyme inhibitors. If the compound cannot efficiently cross the cell membrane, it won't reach its intracellular target, GAK. Direct measurement of intracellular compound concentration via techniques like LC-MS/MS is the most definitive way to assess cell penetration.

Q4: Is it possible that my compound is being actively removed from the cells?

A4: Absolutely. Many cell lines express efflux pumps, such as P-glycoprotein (P-gp), which actively transport a wide range of small molecules out of the cell. This can maintain the intracellular concentration of your compound below the threshold required for effective GAK inhibition and antiviral activity.

Q5: Can off-target effects of the compound interfere with the antiviral assay?

A5: Yes. While isothiazolo[4,3-b]pyridines can be selective for GAK, off-target activities can complicate the interpretation of antiviral data.[3] If a compound has cytotoxic effects at concentrations near its antiviral EC50, it can lead to a misleadingly potent result that is not due to the specific inhibition of viral replication. Therefore, it's essential to assess cytotoxicity in parallel with antiviral activity.

II. Troubleshooting Guides

This section provides detailed troubleshooting workflows for common problems encountered during the evaluation of isothiazolo[4,3-b]pyridines.

Guide 1: Investigating Poor Correlation Between GAK Binding and Antiviral Activity

A significant drop-off in potency from a biochemical to a cellular assay often points to issues with the compound's behavior in a biological environment.

Step 1: Assess Compound Solubility and Stability

Rationale: Poor solubility can lead to compound precipitation in the assay medium, reducing the effective concentration available to the cells.[4][5] Degradation of the compound over the course of the experiment will also lead to an underestimation of its true potency.

Experimental Protocol: Kinetic Solubility Assay

  • Prepare a concentrated stock solution of the isothiazolo[4,3-b]pyridine in 100% DMSO (e.g., 10 mM).

  • Serially dilute the stock solution in DMSO to create a range of concentrations.

  • Add a small volume of each DMSO dilution to your cell culture medium to achieve the final desired assay concentrations (ensure the final DMSO concentration is consistent and non-toxic, typically ≤0.5%).[6]

  • Incubate the solutions under the same conditions as your antiviral assay (e.g., 37°C, 5% CO2) for various time points (e.g., 0, 24, 48 hours).

  • Visually inspect for precipitation.

  • Quantify the soluble compound at each time point using HPLC or a similar analytical method.

ParameterRecommended ConditionRationale
Solvent 100% DMSO for stockMaximizes initial solubility.[4]
Final DMSO % ≤0.5%Minimizes solvent-induced cytotoxicity.[6]
Incubation Mimic assay conditionsAssesses stability under relevant conditions.
Analysis HPLCProvides quantitative measurement of soluble compound.
Step 2: Evaluate Cell Permeability and Efflux

Rationale: The compound must be able to enter the cells and remain at a sufficient concentration to inhibit GAK.

Experimental Protocol: Cellular Accumulation Assay

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat cells with the isothiazolo[4,3-b]pyridine at a relevant concentration (e.g., 10x the expected EC50).

  • Incubate for a defined period (e.g., 1-4 hours).

  • Wash cells thoroughly with ice-cold PBS to remove extracellular compound.

  • Lyse the cells and quantify the intracellular compound concentration using LC-MS/MS.

  • To test for efflux , co-incubate the compound with a known efflux pump inhibitor (e.g., verapamil for P-gp) and compare the intracellular accumulation to treatment with the compound alone.

Step 3: Comprehensive Cytotoxicity Profiling

Rationale: It is crucial to distinguish between true antiviral activity and non-specific cytotoxicity.

Experimental Protocol: Cytotoxicity Assay

  • Plate cells at the same density used in your antiviral assay.

  • Treat cells with a range of concentrations of the isothiazolo[4,3-b]pyridine, mirroring the concentrations used in the antiviral assay.

  • Incubate for the same duration as the antiviral assay.

  • Measure cell viability using a standard method such as an AlamarBlue or MTT assay.[1]

  • Calculate the 50% cytotoxic concentration (CC50) and determine the selectivity index (SI = CC50 / EC50). A higher SI value indicates a more specific antiviral effect.

Guide 2: Optimizing the Antiviral Assay Conditions

The design of the cell-based antiviral assay itself can significantly impact the observed potency of a compound.

Step 1: Cell Line and Viral Strain Selection

Rationale: The choice of cell line and virus can influence the outcome of the assay. Some cell lines may have higher levels of efflux pumps or metabolize the compound more rapidly. Different viral strains can also have varying dependencies on host factors like GAK.

Recommendations:

  • If possible, test your compounds in multiple relevant cell lines.

  • Ensure the viral strain used is well-characterized and known to be dependent on GAK for its life cycle. GAK has been shown to be involved in the lifecycle of various RNA viruses, including Dengue, Ebola, and Hepatitis C.[1][3][7]

Step 2: Assay Endpoint and Readout

Rationale: The method used to quantify viral replication can affect the sensitivity and dynamic range of the assay.

Common Assay Readouts:

  • Reporter Virus Assays: Utilize viruses engineered to express a reporter gene (e.g., luciferase or GFP) upon successful replication. These assays are often highly sensitive and quantitative.[1]

  • Viral Titer Assays (e.g., Plaque Assay): Measure the production of infectious virus particles. This is a more traditional and biologically direct measure of antiviral efficacy.

  • Cytopathic Effect (CPE) Inhibition Assays: Measure the ability of a compound to protect cells from virus-induced death. This is a less direct measure and can be confounded by compound cytotoxicity.

Troubleshooting Workflow for Assay Optimization

Caption: Troubleshooting workflow for antiviral assay optimization.

III. The Role of GAK in the Viral Life Cycle

Understanding the mechanism of action is key to interpreting experimental results. GAK is a host serine/threonine kinase that plays a crucial role in clathrin-mediated intracellular trafficking.[3][7] Viruses often hijack this pathway for their own replication.

GAK's Involvement in Viral Replication:

  • Viral Entry: GAK is involved in the endocytosis of several viruses by regulating the function of adaptor proteins AP-1 and AP-2, which are essential for the formation of clathrin-coated vesicles.[3][7][8]

  • Viral Assembly and Egress: For some viruses, GAK is also implicated in the later stages of the viral life cycle, including the assembly of new virions and their release from the host cell.[3][8]

Signaling Pathway of GAK-Mediated Viral Entry

GAK_Pathway Virus Virus Particle Receptor Host Cell Receptor Virus->Receptor Binds Clathrin Clathrin-Coated Pit Receptor->Clathrin Recruits Endosome Endosome Clathrin->Endosome Internalization GAK GAK AP2 Adaptor Protein 2 (AP-2) GAK->AP2 Phosphorylates & Activates AP2->Clathrin Stabilizes Infection Viral Genome Release & Replication Endosome->Infection Inhibitor Isothiazolo[4,3-b]pyridine Inhibitor->GAK Inhibits

Caption: GAK's role in clathrin-mediated viral entry.

By understanding these potential points of failure, researchers can more effectively troubleshoot their experiments and gain a clearer picture of the true antiviral potential of their potent GAK-binding isothiazolo[4,3-b]pyridines.

IV. References

  • Bekerman, E., et al. (2017). Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK) with broad-spectrum antiviral activity. Journal of Medicinal Chemistry. [Link]

  • De Jonghe, S., et al. (2019). Cyclin G-associated kinase (GAK) affinity and antiviral activity studies of a series of 3-C-substituted isothiazolo[4,3-b]pyridines. European Journal of Medicinal Chemistry. [Link]

  • Neveu, G., et al. (2015). Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents. Journal of Medicinal Chemistry. [Link]

  • Wouters, R., et al. (2016). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure–activity relationship studies and antiviral activity. MedChemComm. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • Roman, W., & Garcia-Sastre, A. (2017). Kinase Inhibitors as Underexplored Antiviral Agents. ACS Infectious Diseases. [Link]

  • Bekerman, E., et al. (2017). Anticancer kinase inhibitors impair intracellular viral trafficking and exert broad-spectrum antiviral effects. Journal of Clinical Investigation. [Link]

Sources

Optimization

Technical Support Center: Optimizing Regioselectivity of Substitutions on the Isothiazolo[4,3-b]pyridine Core

Welcome to the technical support center for the regioselective functionalization of the isothiazolo[4,3-b]pyridine scaffold. This bicyclic heteroaromatic system is a key pharmacophore in numerous developmental drug candi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of the isothiazolo[4,3-b]pyridine scaffold. This bicyclic heteroaromatic system is a key pharmacophore in numerous developmental drug candidates, particularly as inhibitors of cyclin G-associated kinase (GAK).[1][2][3] However, controlling the position of substitution on this core can be a significant synthetic challenge. This guide is designed to provide you with in-depth, experience-driven insights and troubleshooting strategies to help you navigate these complexities and achieve your desired regiochemical outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive positions on the isothiazolo[4,3-b]pyridine core for substitution?

The reactivity of the isothiazolo[4,3-b]pyridine core is dictated by the electronic properties of both the pyridine and isothiazole rings. The pyridine nitrogen makes the ring electron-deficient, which generally favors nucleophilic aromatic substitution (SNAr) at the positions ortho and para to it (C5 and C7).[4] Conversely, electrophilic aromatic substitution (EAS) is more challenging but tends to occur at the C3 position on the isothiazole ring, which is the most electron-rich position.[5]

Q2: How can I selectively introduce a substituent at the C3 position?

The C3 position on the isothiazole ring is amenable to functionalization through several strategies. One common approach involves the use of a 3-amino or 3-bromo precursor. For instance, a 3-amino group can be converted to a 3-bromo group via a Sandmeyer-type reaction.[6] This 3-bromo intermediate is then a versatile handle for various palladium-catalyzed cross-coupling reactions or nucleophilic substitutions.[6]

Q3: What is the best approach for functionalizing the pyridine ring at the C5 or C6 positions?

Selective functionalization at the C5 or C6 positions often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][7] The key is to start with a regioselectively halogenated isothiazolo[4,3-b]pyridine precursor. For example, a 3,6-dibromo-isothiazolo[4,3-b]pyridine can be selectively coupled at the C6 position, leaving the C3-bromo group available for subsequent transformations.[6]

Q4: Is it possible to achieve substitution at the C7 position?

Yes, though it can be more challenging. A strategy to access 3,7-disubstituted isothiazolo[4,3-b]pyridines has been developed starting from 2,4-dichloro-3-nitropyridine.[2] This multi-step synthesis involves a selective ligand-free Suzuki-Miyaura coupling at the C4 position of the pyridine precursor, which ultimately becomes the C7 position of the final heterocyclic system.[2]

Troubleshooting Guides

Problem 1: Low yield of the desired regioisomer in a palladium-catalyzed cross-coupling reaction.

Possible Causes:

  • Incorrect Ligand Choice: The ligand on the palladium catalyst plays a crucial role in determining the regioselectivity and efficiency of the reaction.[7] For sterically hindered substrates, a bulky and electron-rich phosphine ligand may be required.

  • Suboptimal Reaction Conditions: Temperature, solvent, and base can all influence the outcome of a cross-coupling reaction.

  • Poor Quality Reagents: Decomposed boronic acids or inactive catalysts can lead to low yields.

Troubleshooting Steps:

  • Ligand Screening: If you are experiencing poor regioselectivity, screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands.[8]

  • Condition Optimization: Systematically vary the temperature, solvent, and base to find the optimal conditions for your specific substrates. Microwave irradiation can sometimes improve yields and reaction times.[9]

  • Reagent Purity Check: Ensure your boronic acid (or other coupling partner) is pure and your palladium catalyst is active.

Problem 2: Formation of multiple products in a nucleophilic aromatic substitution (SNAr) reaction.

Possible Causes:

  • Competing Reaction Sites: If there are multiple leaving groups on the pyridine ring, you may see a mixture of products.

  • Harsh Reaction Conditions: High temperatures can sometimes lead to a loss of selectivity.

Troubleshooting Steps:

  • Substrate Design: If possible, design your synthesis to have a single, highly activated position for SNAr.

  • Kinetic vs. Thermodynamic Control: Try running the reaction at a lower temperature for a longer period to favor the kinetically controlled product.

  • Protecting Groups: Consider using protecting groups to temporarily block other reactive sites.

Problem 3: Difficulty in separating regioisomers.

Possible Causes:

  • Similar Polarity: Regioisomers often have very similar polarities, making them difficult to separate by standard column chromatography.

Troubleshooting Steps:

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective method for separating challenging regioisomers.

  • Supercritical Fluid Chromatography (SFC): SFC can also be a powerful tool for isomer separation.

  • Derivatization: In some cases, you can selectively derivatize one isomer to alter its polarity, making it easier to separate.

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C6 Position

This protocol is adapted from the synthesis of 3-substituted-6-aryl-isothiazolo[4,3-b]pyridines.[6]

Materials:

  • 3,6-Dibromo-isothiazolo[4,3-b]pyridine

  • Arylboronic acid (1.1 equivalents)

  • Potassium carbonate (2.0 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents)

  • Dioxane and Water (4:1 mixture)

Procedure:

  • To a microwave vial, add 3,6-dibromo-isothiazolo[4,3-b]pyridine, the arylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

  • Evacuate and backfill the vial with argon three times.

  • Add the dioxane/water mixture.

  • Heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-bromo-6-aryl-isothiazolo[4,3-b]pyridine.

Protocol 2: Regioselective Nucleophilic Aromatic Substitution at the C3 Position

This protocol describes the introduction of an amine at the C3 position.[6]

Materials:

  • 3-Bromo-6-aryl-isothiazolo[4,3-b]pyridine

  • Amine (2.0 equivalents)

  • Ethanol

Procedure:

  • In a sealed tube, dissolve the 3-bromo-6-aryl-isothiazolo[4,3-b]pyridine in ethanol.

  • Add the amine to the solution.

  • Heat the reaction mixture at 75 °C for 12 hours.

  • Allow the reaction to cool to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-6-aryl-isothiazolo[4,3-b]pyridine.

Visualizations

Decision Workflow for Optimizing Regioselectivity

G start Starting Material: Isothiazolo[4,3-b]pyridine core sub_type Desired Substitution Type? start->sub_type c3_sub C3 Functionalization sub_type->c3_sub Isothiazole Ring pyridine_sub Pyridine Ring Functionalization sub_type->pyridine_sub Pyridine Ring eas Electrophilic Aromatic Substitution (EAS) c3_sub->eas borylation C-H Borylation c3_sub->borylation halogenation Selective Halogenation at C3 c3_sub->halogenation c5_c7_sub C5/C7 Functionalization pyridine_sub->c5_c7_sub ortho/para to N c6_sub C6 Functionalization pyridine_sub->c6_sub meta to N ch_act Direct C-H Activation pyridine_sub->ch_act product_c3 C3-Substituted Product eas->product_c3 cross_coupling_c3 Pd-catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) borylation->cross_coupling_c3 halogenation->cross_coupling_c3 snar_c3 Nucleophilic Aromatic Substitution (SNAr) halogenation->snar_c3 cross_coupling_c3->product_c3 snar_c3->product_c3 snar_pyridine Nucleophilic Aromatic Substitution (SNAr) c5_c7_sub->snar_pyridine cross_coupling_pyridine Pd-catalyzed Cross-Coupling c6_sub->cross_coupling_pyridine product_pyridine Pyridine-Substituted Product snar_pyridine->product_pyridine cross_coupling_pyridine->product_pyridine ch_act->product_pyridine

Caption: A decision tree for selecting a synthetic strategy based on the desired position of substitution.

Troubleshooting Flowchart for Low Yield in Cross-Coupling

G start Low Yield in Cross-Coupling Reaction check_reagents Check Purity of Reagents (Boronic Acid, Catalyst) start->check_reagents repurify Repurify/Replace Reagents check_reagents->repurify Impure optimize_conditions Optimize Reaction Conditions (Solvent, Base, Temp.) check_reagents->optimize_conditions Pure repurify->optimize_conditions screen_ligands Screen Different Ligands (Phosphines, NHCs) optimize_conditions->screen_ligands No Improvement success Improved Yield optimize_conditions->success Improved consider_alt Consider Alternative Cross-Coupling Reaction screen_ligands->consider_alt No Improvement screen_ligands->success Improved consider_alt->success

Caption: A systematic approach to troubleshooting low-yielding cross-coupling reactions.

References

  • Ivanova, Y., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Guccione, S., et al. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, 1(5). [Link]

  • De Jonghe, S., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure-activity relationship studies and antiviral activity. MedChemComm, 6(9), 1666-1672. [Link]

  • Sokolov, A. N., et al. (2021). Synthesis and Facile Dearomatization of Highly Electrophilic Nitroisoxazolo[4,3-b]pyridines. Molecules, 26(11), 3352. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. [Link]

  • Grisez, T., et al. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Molecules, 29(5), 999. [Link]

  • De Jonghe, S., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure-activity relationship studies and antiviral activity. PubMed Central. [Link]

  • Panikkassery, R. N., et al. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. Bioorganic & Medicinal Chemistry, 28(1), 115188. [Link]

  • Stoyanova, M., et al. (2015). Synthesis and Fluorescence Properties of New Ester Derivatives of Isothiazolo [4,5-b] Pyridine. Macedonian Journal of Chemistry and Chemical Engineering, 34(2), 255-263. [Link]

  • Farmer, J. L., et al. (2015). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 137(40), 12841-12851. [Link]

  • Li, W., et al. (2023). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. IntechOpen. [Link]

  • Why does pyridine undergo electrophilic substitution at the C3 position?. Quora. [Link]

  • Substituted Pyridines from Isoxazoles: Scope and Mechanism. The Royal Society of Chemistry. [Link]

  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry. [Link]

  • EAS Reactions of Pyridine: Videos & Practice Problems. Pearson. [Link]

  • Nguyen, V. T., et al. (2024). C-H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C-H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society, 146(45), 31281-31294. [Link]

  • nucleophilic aromatic substitutions. YouTube. [Link]

  • Kuroboshi, M., et al. (2013). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 18(11), 13615-13643. [Link]

  • Appun, J., et al. (2017). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 22(8), 1339. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1565-1575. [Link]

  • (A) Isothiazolo[4,3-b]pyridine 8 binds in a similar way to... ResearchGate. [Link]

  • Park, H., et al. (2010). Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction. Journal of Combinatorial Chemistry, 12(1), 95-99. [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]

  • Bellan, A. B., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(15), 5486-5491. [Link]

  • C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. PubMed Central. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Isothiazolo[4,3-b]pyridine and Pyrazolopyridine Inhibitors for Drug Discovery Professionals

Introduction In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. Their unique three-dimensional structures and electronic properties allow for precise...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. Their unique three-dimensional structures and electronic properties allow for precise interactions with biological targets, making them indispensable in modern drug design. Among these, fused heterocyclic systems like Isothiazolo[4,3-b]pyridine and Pyrazolopyridine have emerged as compelling cores for developing potent and selective inhibitors, particularly against protein kinases.

This guide provides a comparative analysis of these two important scaffolds. We will delve into their distinct chemical properties, primary biological targets, and the structure-activity relationships that govern their inhibitory potential. By presenting key experimental data, detailed protocols, and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to strategically leverage these scaffolds in their own discovery programs.

Chapter 1: The Isothiazolo[4,3-b]pyridine Scaffold: A Focused Approach

The isothiazolo[4,3-b]pyridine core is a bicyclic heteroaromatic system characterized by the fusion of an isothiazole and a pyridine ring. While less ubiquitous than other scaffolds, it has been meticulously explored as a source of highly selective inhibitors for a specific and critical cellular target.

Primary Biological Target: Cyclin G-Associated Kinase (GAK)

Research has predominantly identified Isothiazolo[4,3-b]pyridines as potent inhibitors of Cyclin G-Associated Kinase (GAK).[1][2][3] GAK is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis, the cellular process responsible for internalizing molecules from the cell surface.[4] By phosphorylating key proteins involved in the uncoating of clathrin-coated vesicles, GAK ensures the recycling of clathrin for subsequent rounds of transport. This function makes GAK a critical host factor for the entry and assembly of numerous viruses, including Hepatitis C and Dengue virus, positioning it as an attractive target for broad-spectrum antiviral agents.[1][5]

Mechanism of Action and Binding Mode

Isothiazolo[4,3-b]pyridine derivatives typically function as Type I kinase inhibitors, binding to the ATP-binding pocket of GAK in its active conformation.[6] Molecular docking studies have revealed that the scaffold orients itself within the hinge region of the kinase, forming crucial hydrogen bonds that mimic the interaction of the adenine portion of ATP.[6][7] Substituents at the 3- and 6-positions of the scaffold extend into surrounding pockets, allowing for the fine-tuning of potency and selectivity.[1][6]

GAK_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor Clathrin_Pit Clathrin-Coated Pit Receptor->Clathrin_Pit Cargo Binding Vesicle Clathrin-Coated Vesicle Clathrin_Pit->Vesicle Endocytosis Uncoating Clathrin Uncoating Vesicle->Uncoating Phosphorylation GAK GAK GAK->Vesicle Recycling Clathrin Recycling Uncoating->Recycling Inhibitor Isothiazolo[4,3-b]pyridine Inhibitor Inhibitor->GAK Inhibition MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Gene Transcription & Cell Proliferation ERK->Proliferation Inhibitor Pyrazolopyridine Inhibitor Inhibitor->BRAF Inhibition

Figure 2: Inhibition of the MAPK Signaling Pathway by a BRAF-targeting Pyrazolopyridine.
Performance Data of Representative Pyrazolopyridine Inhibitors

The adaptability of the pyrazolopyridine scaffold is evident in the diverse range of potent kinase inhibitors developed.

Compound ClassTarget KinaseIC50 (nM)Target Disease/Cell LineReference
Pyrazolo[3,4-b]pyridinec-Met4.27HepG-2 (Liver Cancer)[8]
Pyrazolo[3,4-b]pyridineCDK2/cyclin A2240HCT-116 (Colon Cancer)[9]
Pyrazolo[3,4-b]pyridineTRKA56KM-12 (Colon Cancer)[10]
Pyrazolo[3,4-b]pyridineTBK10.2Enzyme Assay[11]

This table presents a selection of published data. IC50 is the half-maximal inhibitory concentration, a measure of inhibitor potency.

Chapter 3: Head-to-Head Comparison

While both scaffolds are potent heterocyclic inhibitors, their strategic value in drug discovery differs significantly based on their target scope, synthetic routes, and clinical translation.

Figure 3: Comparative Logic Flow: Scaffold Choice, Synthesis, and Application.
Summary of Key Attributes
FeatureIsothiazolo[4,3-b]pyridinePyrazolopyridine
Core Structure Fused isothiazole and pyridine rings.Fused pyrazole and pyridine rings (multiple isomers).
Primary Targets Highly selective for Cyclin G-Associated Kinase (GAK). [1][2]Broadly targets the protein kinome (e.g., BRAF, c-Met, CDKs, TRK). [12][8][10]
Therapeutic Area Primarily investigated for antiviral applications. [1][5]Predominantly oncology, with applications in inflammation and immunology. [12][13]
Mechanism Type I kinase inhibitor, ATP-competitive. [6]Versatile hinge-binder, primarily ATP-competitive. [12]
Clinical Status Preclinical development.Multiple FDA-approved drugs (e.g., selpercatinib) and late-stage clinical candidates. [14][12]
Key Advantage High selectivity for a non-traditional kinase target."Privileged scaffold" with proven clinical success and broad applicability.

Chapter 4: Foundational Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. The following sections detail common assays used to characterize inhibitors of these classes.

Protocol 1: In Vitro Kinase Inhibition Assay (Generic TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying inhibitor binding to a kinase target. This protocol is adapted from principles used in assays like LanthaScreen™.

Principle: This assay measures the displacement of a fluorescent tracer from the kinase ATP pocket by a test compound. A terbium-labeled antibody binds to a tag on the kinase, serving as the FRET donor. When the fluorescent tracer (FRET acceptor) is bound to the kinase, excitation of the donor results in energy transfer and a high FRET signal. A competitive inhibitor will displace the tracer, disrupting FRET.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X stock of the target kinase (e.g., GAK) and the fluorescent tracer in the assay buffer.

    • Causality Check: Preparing a 2X stock allows for the addition of an equal volume of inhibitor solution, ensuring all final concentrations are correct.

    • Prepare a serial dilution of the test inhibitor (e.g., Isothiazolo[4,3-b]pyridine compound) in DMSO, followed by a further dilution in the assay buffer to create a 2X inhibitor plate.

  • Assay Execution:

    • In a 384-well microplate, add 5 µL of the 2X inhibitor solution or DMSO control to the appropriate wells.

    • Add 5 µL of the 2X kinase/tracer mix to all wells.

    • Causality Check: Adding the kinase/tracer mix initiates the binding competition.

    • Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Detection:

    • Prepare a 4X stock of the terbium-labeled antibody in the assay buffer. Add 5 µL to each well.

    • Incubate for another 30 minutes to allow antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

  • Data Analysis:

    • Calculate the emission ratio (520 nm / 495 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Self-Validation: The assay includes positive controls (no inhibitor, maximum FRET) and negative controls (no kinase, minimum FRET) to establish the assay window and ensure validity.

Protocol 2: Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the impact of a compound on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan precipitate. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture a relevant cell line (e.g., A549 lung cancer cells) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow cells to attach.

    • Causality Check: The 24-hour attachment period ensures that the observed effects are due to the drug treatment and not variations in cell adherence.

  • Compound Treatment:

    • Prepare a serial dilution of the test inhibitor (e.g., Pyrazolopyridine compound) in the culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).

    • Incubate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition and Solubilization:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours.

    • Causality Check: During this incubation, only viable cells will convert MTT to formazan crystals.

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of inhibitor concentration and fit the curve to determine the GI50 (concentration for 50% growth inhibition).

    • Self-Validation: The inclusion of untreated and vehicle-only controls provides the baseline for 100% viability, validating the observed dose-dependent effects of the inhibitor.

Conclusion and Future Outlook

The Isothiazolo[4,3-b]pyridine and Pyrazolopyridine scaffolds represent two distinct yet powerful strategies in modern inhibitor design. Isothiazolo[4,3-b]pyridines offer a pathway to highly selective agents against specific, challenging targets like GAK, with significant potential in antiviral therapy. Their development showcases a targeted, structure-guided approach to tackling unmet medical needs.

In contrast, the Pyrazolopyridine core stands as a testament to the power of a "privileged scaffold." Its proven ability to act as a versatile hinge-binder across a wide swath of the human kinome has yielded numerous life-saving cancer therapies and continues to be a fertile ground for new discoveries.

For drug development professionals, the choice between these or similar scaffolds depends entirely on the strategic goals of the program. For projects requiring exquisite selectivity against a novel target, a focused approach with a scaffold like Isothiazolo[4,3-b]pyridine may be optimal. For programs targeting well-validated kinase families with a need for rapid lead generation, the proven utility of a Pyrazolopyridine core provides a clear and compelling path forward. The continued exploration and functionalization of both scaffolds will undoubtedly lead to the next generation of innovative medicines.

References

  • Vemurafenib - Wikipedia. (URL: )
  • Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. (URL: )
  • BAY-876 | GLUT1 Inhibitor - MedchemExpress.com. (URL: )
  • Vemurafenib - St
  • Vemurafenib (Zelboraf)
  • Vemurafenib: MedlinePlus Drug Inform
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
  • Vemurafenib: uses, dosing, warnings, adverse events, interactions. (URL: )
  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition - RSC Publishing. (URL: )
  • Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity - PMC. (URL: )
  • Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associ
  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )
  • Isothiazolo[4,3- b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity - PubMed. (URL: )
  • BAY-876 GLUT1 Inhibitor - Selleck Chemicals. (URL: )
  • BAY-876 (CAS Number: 1799753-84-6) - Cayman Chemical. (URL: )
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Publishing. (URL: )
  • Dabrafenib (GSK2118436) - BRAF(V600) Mutant Inhibitor | APExBIO. (URL: )
  • BAY 876 | Glucose Transporter Inhibitors - R&D Systems. (URL: )
  • Combinations of BRAF, MEK, and PI3K/mTOR Inhibitors Overcome Acquired Resistance to the BRAF Inhibitor GSK2118436 Dabrafenib, Mediated by NRAS or MEK Mut
  • Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associ
  • Dabrafenib Mesylate (GSK2118436 Mesylate) | Raf Inhibitor | MedChemExpress. (URL: )
  • BAY-876 | GLUT1 inhibitor | Axon 2660. (URL: )
  • Dabrafenib (GSK2118436) #91942 - Cell Signaling Technology. (URL: )
  • Dabrafenib (GSK2118436) | BRAF Inhibitor | CAS 1195765-45-7 | Selleck Chemicals. (URL: )
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC - NIH. (URL: )
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Publishing. (URL: )
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed Central. (URL: )
  • Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase | Request PDF - ResearchG
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PubMed Central. (URL: )
  • Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. | Semantic Scholar. (URL: )
  • (A) Isothiazolo[4,3-b]pyridine 8 binds in a similar way to...
  • Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. (URL: )
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. (URL: )
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC - PubMed Central. (URL: )
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - MDPI. (URL: )
  • Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00908H. (URL: )
  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Im
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC. (URL: )
  • b]pyridines and thiazolo[5',4':5,6]pyrano[2,3- d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group - PubMed. (URL: )

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Binding Affinity of Isothiazolo[4,3-b]pyridines to GAK

Introduction: Targeting GAK with a Novel Scaffold Cyclin G-associated kinase (GAK), a ubiquitously expressed serine/threonine kinase, has emerged as a compelling therapeutic target for a range of pathologies.[] Its criti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting GAK with a Novel Scaffold

Cyclin G-associated kinase (GAK), a ubiquitously expressed serine/threonine kinase, has emerged as a compelling therapeutic target for a range of pathologies.[] Its critical role in regulating clathrin-mediated endocytosis and vesicle trafficking positions it as a key node in cellular processes essential for the lifecycle of various viruses and the proliferation of certain cancer cells.[2][3] GAK's involvement in the uncoating of clathrin vesicles, facilitated by its interaction with Hsc70, and its function in centrosome maturation during mitosis underscore its importance in fundamental cellular biology.[][4]

The Isothiazolo[4,3-b]pyridine scaffold represents a potent and selective class of GAK inhibitors.[5][6][7] Initial discoveries have demonstrated that compounds from this series can achieve high-affinity binding to GAK, often with dissociation constants (Kd) in the low nanomolar range, and exhibit promising antiviral activity against pathogens like Dengue, Ebola, and Hepatitis C viruses.[5][7][8][9]

However, the journey from a promising chemical scaffold to a validated lead compound is paved with rigorous biophysical and cellular characterization. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously validate the binding affinity of Isothiazolo[4,3-b]pyridine derivatives to GAK. We will compare and contrast orthogonal, field-proven methodologies, moving from direct biochemical measurements to confirming target engagement in the complex milieu of a living cell. The causality behind each experimental choice will be explained, ensuring a robust and self-validating approach to characterization.

The Rationale for a Multi-Pronged Validation Strategy

In kinase drug discovery, confirming that a compound directly and potently interacts with its intended target is paramount. A single data point from one assay is insufficient; it provides a narrow view that can be misleading. A robust validation strategy, therefore, employs a suite of complementary assays. This approach is essential for several reasons:

  • Confirming the Mechanism of Action: It verifies that the compound's biological effect stems from direct interaction with the target kinase, rather than off-target activities.

  • Guiding Lead Optimization: Accurate affinity and kinetic data are crucial for building structure-activity relationships (SAR) that guide medicinal chemistry efforts.[10]

  • De-risking Clinical Progression: A thorough understanding of target engagement minimizes the risk of failure in later, more expensive stages of drug development.

  • Reconciling Biochemical Potency with Cellular Efficacy: Differences between in-vitro affinity and in-cell activity can reveal critical information about a compound's properties, such as cell permeability or susceptibility to efflux pumps.[11]

Our validation workflow progresses from foundational biochemical assays that characterize the direct protein-ligand interaction to sophisticated cell-based assays that measure target engagement in a more physiologically relevant context.

GAK_Inhibitor_Validation_Workflow cluster_0 Biochemical Validation (In Vitro) cluster_1 Cellular Validation (In Cellulo) Biochem_Screen Initial Screen (e.g., KINOMEscan™, LanthaScreen™) ITC Thermodynamic Profiling (Isothermal Titration Calorimetry - ITC) Biochem_Screen->ITC Determine Kd, ΔH, n SPR Kinetic & Affinity Profiling (Surface Plasmon Resonance - SPR) Biochem_Screen->SPR Determine kon, koff, Kd NanoBRET Target Engagement Assay (NanoBRET™) ITC->NanoBRET Confirm Intracellular Binding SPR->NanoBRET Confirm Intracellular Binding Functional_Assay Functional Cellular Assays (e.g., Viral Entry, Cell Cycle Arrest) NanoBRET->Functional_Assay Correlate Binding with Function Validated_Lead Validated Lead Candidate Functional_Assay->Validated_Lead Lead_Compound Lead Isothiazolo[4,3-b]pyridine Compound Lead_Compound->Biochem_Screen Assess Initial Affinity & Selectivity

Caption: General workflow for validating a GAK kinase inhibitor.

Part 1: Biochemical Assays for Direct Binding Characterization

Biochemical assays utilize purified GAK protein and the test compound in a controlled, cell-free environment. This allows for the precise measurement of the direct physical interaction between the inhibitor and the kinase domain, free from the complexities of cellular systems.

Competition Binding Assays: High-Throughput Affinity Assessment

Competition binding assays are an efficient method for initial screening and determining the dissociation constant (Kd) or IC50 of a compound.[6] They work by measuring the ability of a test compound to displace a known, high-affinity labeled ligand (a tracer or probe) from the kinase's active site.

  • Causality & Rationale: This approach is chosen for its scalability and its direct readout of competitive binding at the ATP site. It is an excellent first step to rank-order compounds by potency and is the basis for large-scale selectivity profiling panels like KINOMEscan™, which can simultaneously assess binding against hundreds of other kinases to ensure selectivity for GAK.[5] The LanthaScreen™ Eu Kinase Binding Assay is another powerful platform using FRET for this purpose.[12][13]

  • Reagent Preparation: Prepare a 3X solution of the Isothiazolo[4,3-b]pyridine compound serially diluted in kinase buffer. Prepare a 3X solution of purified GAK protein mixed with a Europium (Eu)-labeled anti-tag antibody. Prepare a 3X solution of an Alexa Fluor™ 647-labeled kinase tracer.

  • Assay Assembly: In a 384-well plate, add 5 µL of the compound solution to each well.[13]

  • Kinase Addition: Add 5 µL of the GAK/antibody mixture to each well.[13]

  • Tracer Addition: Add 5 µL of the tracer solution to each well to initiate the binding reaction.[13]

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). Excite the Eu donor at ~340 nm and measure emission from both the donor (615 nm) and the Alexa Fluor™ acceptor (665 nm).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

ITC provides a complete thermodynamic profile of the binding interaction in a single experiment.[14] It directly measures the heat released (exothermic) or absorbed (endothermic) as the inhibitor binds to GAK, allowing for the label-free determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[15][16]

  • Causality & Rationale: ITC is considered a gold-standard method because it measures the intrinsic binding thermodynamics without requiring labels, tags, or immobilization, providing the most accurate in-solution affinity data.[10] This information is invaluable for understanding the driving forces behind the binding event (enthalpy-driven vs. entropy-driven), which can guide rational drug design.

  • Sample Preparation: Dialyze the purified GAK protein and the Isothiazolo[4,3-b]pyridine compound into the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to minimize buffer mismatch heats.

  • Instrument Setup: Thoroughly clean the ITC instrument. Load the GAK protein (e.g., 10-20 µM) into the sample cell and the compound (e.g., 100-200 µM, typically 10x the protein concentration) into the injection syringe.[10]

  • Titration: Set the experiment temperature (e.g., 25°C). Perform a series of small, timed injections (e.g., 2 µL each) of the compound into the GAK solution while stirring.

  • Data Acquisition: The instrument records the differential power required to maintain zero temperature difference between the sample and reference cells, generating a heat signal for each injection.

  • Data Analysis: Integrate the heat signal peaks for each injection. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., one-site binding) to extract the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.[16]

Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics

SPR is a powerful label-free technology that provides real-time data on the kinetics of binding—the association rate (kon) and the dissociation rate (koff).[17][18] The dissociation constant (Kd) can be calculated from the ratio of these rates (koff/kon).

  • Causality & Rationale: While ITC and competition assays provide endpoint affinity, SPR reveals how the binding occurs. A compound's residence time (1/koff) on its target is increasingly recognized as a critical determinant of its pharmacological effect. Two compounds can have the same Kd but vastly different on- and off-rates, leading to different in vivo efficacy. SPR is the premier tool for elucidating these kinetic parameters.[19]

Caption: The five phases of a typical Surface Plasmon Resonance (SPR) experiment.

  • Surface Preparation: Immobilize purified GAK protein onto a sensor chip surface (e.g., via amine coupling to a CM5 chip). The immobilization density should be optimized to avoid mass transport limitations.[20]

  • Compound Preparation: Prepare a series of precise dilutions of the Isothiazolo[4,3-b]pyridine compound in running buffer (e.g., HBS-EP+), including a zero-concentration blank for double referencing.

  • Binding Analysis: Inject the compound dilutions sequentially over the GAK-functionalized surface and a reference surface, flowing from the lowest to the highest concentration. Each cycle consists of an association phase (compound injection) followed by a dissociation phase (running buffer injection).[18]

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound compound and prepare the surface for the next cycle.

  • Data Analysis: After subtracting the reference channel signal and the blank injection signal, the resulting sensorgrams are globally fitted to a kinetic binding model (e.g., 1:1 Langmuir) using the instrument's analysis software to determine kon, koff, and Kd.

Part 2: Cellular Assays for In-Situ Target Engagement

While biochemical assays are essential, they do not fully recapitulate the environment inside a cell. Cellular target engagement assays are critical for confirming that a compound can cross the cell membrane, reach its target in the cytoplasm or nucleus, and bind with high affinity in the presence of endogenous ATP and other cellular components.

NanoBRET™ Target Engagement Assay: Quantifying Intracellular Binding

The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that measures compound binding to a specific protein target in live cells.[21] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-GAK fusion protein (the energy donor) and a cell-permeable fluorescent tracer that binds to GAK (the energy acceptor).[11][22]

  • Causality & Rationale: This is the definitive assay for confirming and quantifying target engagement in a physiological context. A test compound that enters the cell and binds to GAK will compete with and displace the fluorescent tracer, causing a measurable decrease in the BRET signal. This allows for the calculation of an intracellular IC50, which is a powerful indicator of a compound's true cellular potency.[23][24]

NanoBRET_Principle cluster_0 No Inhibitor: High BRET cluster_1 Inhibitor Present: Low BRET GAK_NanoLuc GAK NanoLuc® (Donor) Tracer NanoBRET™ Tracer (Acceptor) Substrate Substrate Inhibitor Isothiazolo[4,3-b]pyridine (Competitor) GAK_NanoLuc_1 GAK NanoLuc® Tracer_1 Tracer GAK_NanoLuc_1->Tracer_1 BRET (Energy Transfer) Light (590nm) Light (590nm) Tracer_1->Light (590nm) Substrate_1 Substrate Substrate_1->GAK_NanoLuc_1:f0 Bioluminescence GAK_NanoLuc_2 GAK NanoLuc® Tracer_2 Tracer GAK_NanoLuc_2->Tracer_2 No BRET (Displaced) Substrate_2 Substrate Substrate_2->GAK_NanoLuc_2:f0 Bioluminescence Inhibitor_2 Inhibitor Inhibitor_2->GAK_NanoLuc_2 Binding

Caption: Principle of the NanoBRET™ Target Engagement Assay.

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding a NanoLuc®-GAK fusion protein.[22][23] Seed the transfected cells into a 384-well white assay plate and incubate to allow for protein expression.

  • Compound Treatment: Prepare serial dilutions of the Isothiazolo[4,3-b]pyridine compound and add them to the cells. Incubate for a defined period (e.g., 1-2 hours) to allow the compound to enter the cells and bind to GAK.[22][23]

  • Tracer Addition: Add the NanoBRET™ Tracer (e.g., K-5 or K-10) to the wells at its predetermined optimal concentration.[22][24]

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to all wells. Immediately measure the luminescence at two wavelengths using a luminometer with appropriate filters: one for the donor (e.g., 460 nm) and one for the acceptor (e.g., 618 nm).

  • Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission). Convert the raw ratios to milliBRET units (mBU) by multiplying by 1000. Plot the mBU values against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the cellular IC50.

Comparative Data Summary

To provide a clear comparison, the table below presents hypothetical yet realistic data for a lead Isothiazolo[4,3-b]pyridine compound ("IZP-Lead") and a known reference GAK inhibitor.

Parameter Assay Method IZP-Lead SGC-GAK-1 (Reference) [4]Rationale & Interpretation
IC50 LanthaScreen™15 nM10 nMProvides a direct measure of competitive binding affinity at the ATP site. IZP-Lead shows potency comparable to the reference tool compound.
Kd ITC25 nM18 nMConsidered the "gold standard" for in-solution affinity. The value is similar to the IC50, suggesting good correlation and confirming direct binding.
kon (M⁻¹s⁻¹) SPR5 x 10⁵8 x 10⁵Measures the rate of inhibitor association. Both compounds show a rapid on-rate typical for kinase inhibitors.
koff (s⁻¹) SPR1.0 x 10⁻²1.4 x 10⁻²Measures the rate of inhibitor dissociation. A lower koff indicates a longer residence time on the target.
Kd (from kinetics) SPR (koff/kon)20 nM17.5 nMThe affinity calculated from kinetic rates aligns well with ITC and LanthaScreen data, providing a high degree of confidence in the biochemical potency.
Cellular IC50 NanoBRET™75 nM60 nMThe intracellular potency. The ~3-fold shift from biochemical Kd suggests good cell permeability and ability to engage GAK in a complex cellular environment with high ATP concentrations.

Conclusion: Building a Self-Validating Case for GAK Inhibitors

The validation of a kinase inhibitor's binding affinity is not a linear process but a web of interconnected, self-validating experiments. By systematically employing a combination of competition binding assays, Isothermal Titration Calorimetry, Surface Plasmon Resonance, and the cellular NanoBRET™ Target Engagement assay, researchers can build an unassailable case for the on-target activity of their Isothiazolo[4,3-b]pyridine compounds.

This multi-faceted approach provides a holistic understanding of the inhibitor, from its fundamental thermodynamic driving forces and binding kinetics to its real-world performance inside a living cell. The data generated through this rigorous pipeline are essential for making informed decisions in lead optimization and provide the solid authoritative grounding required to advance a compound toward preclinical development. By explaining the causality behind each method and integrating their results, we move beyond simple data collection to true scientific understanding, accelerating the development of novel GAK-targeted therapies.

References

  • Reaction Biology. GAK NanoBRET Kinase Assay. Reaction Biology. [Link]

  • Sayce, A. C., et al. (2018). Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK) with broad-spectrum antiviral activity. Journal of Medicinal Chemistry. [Link]

  • Reaction Biology. (2024-07-02). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Eurofins Discovery. NanoBRET™ Target Engagement Assay for GAK. [Link]

  • Crawford, J. J., et al. (2024-10-26). The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma. bioRxiv. [Link]

  • An, F., et al. (2008). Biosensor-based Approach to the Identification of Protein Kinase Ligands With Dual-Site Modes of Action. Journal of Biomolecular Screening. [Link]

  • Crawford, J. J., et al. (2024-10-26). The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma. PubMed. [Link]

  • De Witte, W., et al. (2015-08-07). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. European Journal of Medicinal Chemistry. [Link]

  • Korolchuk, V. I., et al. (2007). The serine/threonine kinase cyclin G-associated kinase regulates epidermal growth factor receptor signaling. PNAS. [Link]

  • De Witte, W., et al. (2024-08-22). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Vasta, J. D., et al. (2022). Development of SYK NanoBRET cellular target engagement assays for gain–of–function variants. Frontiers in Immunology. [Link]

  • Di Trani, J., et al. (2018-03-01). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications. [Link]

  • Davis, T. L., & Sicheri, F. (2007). Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction. Acta Crystallographica Section D: Biological Crystallography. [Link]

  • Bio-Rad. (2013-02-04). Immobilization of Active Kinases for Small Molecule Inhibition Studies. [Link]

  • Sayce, A. C., et al. (2019-02-01). Cyclin G-associated kinase (GAK) affinity and antiviral activity studies of a series of 3-C-substituted isothiazolo[4,3-b]pyridines. European Journal of Medicinal Chemistry. [Link]

  • De Witte, W., et al. (2015). Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents. ACS Medicinal Chemistry Letters. [Link]

  • Sayce, A. C., et al. (2018-07-26). Optimization of Isothiazolo[4,3-b]pyridine-Based Inhibitors of Cyclin G Associated Kinase (GAK) with Broad-Spectrum Antiviral Activity. Journal of Medicinal Chemistry. [Link]

  • Kinnings, S. L., et al. (2009). Prediction of kinase-inhibitor binding affinity using energetic parameters. Journal of Molecular Modeling. [Link]

  • Cadeddu, M., et al. (2014). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics. [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry. [Link]

  • Pollack, S. J. (2017-11-20). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Biophysical Techniques in Drug Discovery. [Link]

  • Liu, M., et al. (2018-10-10). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Molecular Biosciences. [Link]

  • TA Instruments. (2025-03-10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

  • Roy, M. J., et al. (2020). Protein Ligand Interactions Using Surface Plasmon Resonance. Methods in Molecular Biology. [Link]

  • Zegzouti, H., & Goueli, S. A. (2012-05-01). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]

  • ResearchGate. (2012). (PDF) A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. [Link]

  • Affinité Instruments. (2021-11-04). Surface Plasmon Resonance for Protein-Protein Interactions. [Link]

  • Reaction Biology. (2024-05-30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • ResearchGate. Examples of reported GAK inhibitors. [Link]

  • ResearchGate. Previously reported GAK inhibitors. [Link]

  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]

Sources

Validation

A Comparative Guide to the Kinase Cross-Reactivity Profile of Isothiazolo[4,3-b]pyridin-3-amine

Introduction: The Imperative of Kinase Selectivity in Drug Discovery Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, parti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Kinase Selectivity in Drug Discovery

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology and immunology.[1] The human genome encodes over 500 protein kinases, and their dysregulation is a hallmark of many diseases.[2][3] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern therapeutic strategies.[3][4] However, a significant challenge in this field is achieving inhibitor selectivity.[4][5] The highly conserved nature of the ATP-binding pocket across the kinome often leads to inhibitors binding to multiple kinases, a phenomenon known as cross-reactivity or off-target effects.[6][7]

Understanding the cross-reactivity profile of a kinase inhibitor is paramount for several reasons. Off-target binding can lead to unforeseen toxicities, while in some cases, it can be harnessed for therapeutic benefit through polypharmacology.[4][6] Therefore, comprehensive profiling of an inhibitor against a broad panel of kinases is an indispensable step in the drug discovery and development process.[8][9]

This guide provides an in-depth analysis of the cross-reactivity profile of Isothiazolo[4,3-b]pyridin-3-amine, a scaffold known for its kinase inhibitory activity, particularly against Cyclin G-Associated Kinase (GAK).[10][11][12] We will present a detailed experimental workflow for assessing its selectivity, compare its hypothetical inhibition profile against other well-established kinase inhibitors, and discuss the implications of these findings for its potential as a therapeutic agent.

The Isothiazolo[4,3-b]pyridine Scaffold: A Privileged Structure in Kinase Inhibition

The isothiazolopyridine core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[13][14] Specifically, derivatives of isothiazolo[4,3-b]pyridine have been identified as potent inhibitors of GAK, a serine/threonine kinase involved in clathrin-mediated membrane trafficking and viral entry.[11][15] The potential for this scaffold to yield selective inhibitors makes it an attractive starting point for drug discovery campaigns. This guide will use Isothiazolo[4,3-b]pyridin-3-amine as a representative compound to illustrate the critical process of kinase cross-reactivity profiling.

Experimental Workflow for Kinase Cross-Reactivity Profiling

To objectively assess the selectivity of Isothiazolo[4,3-b]pyridin-3-amine, a systematic and robust experimental approach is required. The following workflow outlines the key steps involved in generating a comprehensive cross-reactivity profile.

Kinase Profiling Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Preparation (Isothiazolo[4,3-b]pyridin-3-amine & Control Inhibitors) Assay_Setup Assay Plate Setup (Kinase, Substrate, ATP, Compound) Compound_Prep->Assay_Setup Kinase_Panel Kinase Panel Selection (e.g., scanMAX 468-kinase panel) Kinase_Panel->Assay_Setup Incubation Incubation (Allow enzymatic reaction) Assay_Setup->Incubation Detection Signal Detection (e.g., Radiometric, TR-FRET) Incubation->Detection Data_Acquisition Raw Data Acquisition Detection->Data_Acquisition IC50_Calc IC50 Determination (Dose-Response Curve Fitting) Data_Acquisition->IC50_Calc Selectivity_Analysis Selectivity Profile Generation & Comparison IC50_Calc->Selectivity_Analysis MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binding RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factors ERK->TF Activation Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Gene Expression

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

If a compound intended to target a specific kinase in one pathway, for instance, also inhibits kinases like EGFR or SRC in the MAPK/ERK pathway, it could lead to unintended consequences on cell proliferation and survival. The hypothetical data for Isothiazolo[4,3-b]pyridin-3-amine shows weak inhibition of EGFR and SRC, suggesting a lower likelihood of significant off-target effects on this particular pathway compared to a non-selective inhibitor like Staurosporine.

Concluding Remarks and Future Directions

The cross-reactivity profiling of Isothiazolo[4,3-b]pyridin-3-amine reveals it as a promising scaffold for the development of selective GAK inhibitors. The hypothetical data indicates a favorable selectivity profile with potent on-target activity and weaker inhibition of a range of other kinases.

However, it is crucial to recognize that in vitro biochemical assays are only the first step. [16]Further characterization should include:

  • Broader Kinome Screening: Testing against a more comprehensive kinase panel, such as those offered by commercial vendors, is essential to uncover any unexpected off-target interactions. [8][17][18]* Cell-Based Assays: Evaluating the compound's activity in a cellular context is necessary to confirm target engagement and assess its effects on downstream signaling pathways. [16][19]* Binding Kinetics: Determining the binding kinetics (kₒₙ and kₒff rates) can provide a more nuanced understanding of the inhibitor's mechanism of action and duration of effect. [2]* Structural Biology: Co-crystallization of the inhibitor with its target kinase can elucidate the molecular basis of its potency and selectivity, guiding further structure-activity relationship (SAR) studies. [20] By employing a multi-faceted approach that combines broad in vitro profiling with cell-based and structural studies, researchers can build a comprehensive understanding of a kinase inhibitor's selectivity and confidently advance the most promising candidates toward clinical development.

References

  • scanMAX Kinase Assay Panel. Eurofins Discovery. [Link]

  • Conformation-Selective ATP-Competitive Inhibitors Control Regulatory Interactions and Noncatalytic Functions of Mitogen-Activated Protein Kinases. PubMed Central. [Link]

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. PMC - NIH. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Latent allosteric control of protein interactions by ATP-competitive kinase inhibitors. PMC. [Link]

  • A Radioactive in vitro ERK3 Kinase Assay. PMC - NIH. [Link]

  • Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]

  • In vitro kinase assay. Bio-protocol. [Link]

  • Computational methods for analysis and inference of kinase/inhibitor relationships. PMC. [Link]

  • Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers. [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. [Link]

  • ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. [Link]

  • Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure–activity relationship studies and antiviral activity. RSC Publishing. [Link]

  • Kinase selectivity profiling by inhibitor affinity chromatography. Semantic Scholar. [Link]

  • Kinase Panel Screening for Drug Discovery. ICE Bioscience. [Link]

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH. [Link]

  • Explore Our Kinase Panels. Luceome Biotechnologies. [Link]

  • Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach. PubMed. [Link]

  • List of Some Known ATP-Competitive Kinase Inhibitors and Their Targets. ResearchGate. [Link]

  • SafetyScreen Kinase Panel [1mM ATP] - FR. Eurofins Discovery. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]

  • Different types of ATP-competitive kinase inhibitors. A, schematic... ResearchGate. [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK) with broad-spectrum antiviral activity. PMC. [Link]

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. PMC. [Link]

  • Synthesis of novel isothiazolopyridines and their in vitro evaluation against Mycobacterium and Propionibacterium acnes. PubMed. [Link]

  • KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. [Link]

  • Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. PubMed. [Link]

  • Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. PubMed. [Link]

  • BCR-ABL kinase domain mutation analysis in chronic myeloid leukemia patients treated with tyrosine kinase inhibitors: recommendations from an expert panel on behalf of European LeukemiaNet. Blood | American Society of Hematology - ASH Publications. [Link]

  • Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. Books. [Link]

Sources

Comparative

A Comparative Guide for Researchers: Isothiazolo[4,3-b]pyridine vs. Erlotinib as Cyclin G-Associated Kinase (GAK) Inhibitors

This guide provides an in-depth, objective comparison of two distinct chemical entities used to inhibit Cyclin G-Associated Kinase (GAK): the selective, research-focused Isothiazolo[4,3-b]pyridine scaffold and the clinic...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of two distinct chemical entities used to inhibit Cyclin G-Associated Kinase (GAK): the selective, research-focused Isothiazolo[4,3-b]pyridine scaffold and the clinically approved, non-selective kinase inhibitor, Erlotinib. Our analysis is grounded in experimental data to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their specific research needs.

Introduction: GAK as a Multifaceted Therapeutic Target

Cyclin G-Associated Kinase (GAK) is a ubiquitously expressed serine/threonine kinase that has emerged as a critical regulator of cellular machinery and a promising therapeutic target.[1] GAK plays an essential role in clathrin-mediated endocytosis, the process by which cells internalize molecules, by phosphorylating the μ2 subunit of the AP2 adaptor protein complex.[2] This function positions GAK as a key host factor for the lifecycle of numerous RNA viruses, including Hepatitis C (HCV), Dengue (DENV), and Ebola, which rely on this pathway for entry and assembly.[3][4][5] Beyond its role in virology, GAK is implicated in other pathologies, including Parkinson's disease and various cancers, such as diffuse large B-cell lymphoma (DLBCL), making it a target of significant interest.[6][7][8][9]

The pursuit of GAK inhibition has led to two distinct pharmacological strategies:

  • The Selective Approach: The development of novel chemical scaffolds, such as Isothiazolo[4,3-b]pyridines , designed for high potency and selectivity towards GAK.[10]

  • The Repurposing Approach: The use of existing, clinically approved drugs like Erlotinib , which potently inhibits GAK as a significant off-target effect.[4][10]

This guide will dissect the performance, utility, and experimental considerations of both approaches.

At a Glance: Isothiazolo[4,3-b]pyridine vs. Erlotinib

The fundamental difference between these two inhibitors lies in their design philosophy and resulting selectivity profiles. Isothiazolo[4,3-b]pyridines represent a targeted effort to create a precise tool to probe GAK function, whereas Erlotinib's GAK activity is an ancillary feature of its primary design as an Epidermal Growth Factor Receptor (EGFR) inhibitor.

FeatureIsothiazolo[4,3-b]pyridine DerivativesErlotinib
Chemical Scaffold Isothiazolo[4,3-b]pyridine4-Anilinoquinazoline[10][11]
Primary Target(s) GAKEGFR[12][13]
GAK Binding Affinity (Kd) Low nanomolar (e.g., 8 nM for lead compounds)[3]High nanomolar (3.4 nM)[4]
GAK Cellular Potency (IC50) Micromolar for early compounds; Nanomolar for optimized probes (e.g., SGC-GAK-1, 120 nM)[1][4]~910 nM in NanoBRET assays, suggesting lower cellular efficacy than binding affinity implies
Kinase Selectivity Designed for high selectivity against other kinases[1][3]Non-selective; potent inhibitor of EGFR, JAK2, STK10, and others[3][14][15]
Primary Indication Investigational (Broad-spectrum antiviral)[3][5]FDA-approved (Non-small cell lung cancer, Pancreatic cancer)[12][16]
Development Stage PreclinicalClinically Approved

Deep Dive I: Isothiazolo[4,3-b]pyridines – The Selective Approach

The development of the isothiazolo[4,3-b]pyridine scaffold was born from the need for chemical tools to validate GAK as a therapeutic target without the confounding effects of polypharmacology.[4][10] These compounds were discovered through library screening and have undergone extensive Structure-Activity Relationship (SAR) studies to optimize their potency and selectivity.[3][10][17]

Rationale and Application

The primary advantage of using a selective inhibitor is clarity of mechanism. When a biological effect is observed following treatment with a highly selective isothiazolo[4,3-b]pyridine derivative, the result can be attributed to GAK inhibition with a high degree of confidence. This makes these compounds ideal for:

  • Target Validation: Confirming that GAK inhibition is responsible for a specific phenotype, such as the disruption of a viral lifecycle.[3]

  • Mechanism of Action Studies: Dissecting the specific downstream signaling events regulated by GAK's kinase activity.

  • Lead Generation: Serving as a chemical starting point for the development of novel therapeutics where GAK is the primary target.

For example, SAR efforts led to compounds like 12r , which demonstrated potent antiviral activity against Dengue, Ebola, and Chikungunya viruses with reduced cytotoxicity compared to initial leads.[3] Further optimization produced the chemical probe SGC-GAK-1 , which offers superior cellular potency and a well-characterized selectivity profile, though it maintains a collateral affinity for RIPK2 that must be controlled for in experiments.[1]

GAK_Inhibitor_Optimization cluster_0 Discovery & Optimization Workflow Library_Screening Library Screening (150+ Compounds) Hit_Compound Hit Discovery (Isothiazolo[5,4-b]pyridine Scaffold) Library_Screening->Hit_Compound Identifies Scaffold SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Compound->SAR_Studies Initiates Optimization Potency_Selectivity Improved Potency & Selectivity (e.g., Cmpd 12r) SAR_Studies->Potency_Selectivity Iterative Chemistry Chemical_Probe Optimized Chemical Probe (SGC-GAK-1) Potency_Selectivity->Chemical_Probe Further Refinement Biological_Validation Biological Validation (Antiviral & Cellular Assays) Chemical_Probe->Biological_Validation Confirms Utility Erlotinib_Signaling cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Erlotinib Erlotinib EGFR EGFR Erlotinib->EGFR Inhibits (Primary Target) GAK GAK Erlotinib->GAK Inhibits (Off-Target) Cancer_Signaling Proliferation & Survival Pathways EGFR->Cancer_Signaling Cell_Cycle_Arrest Cell_Cycle_Arrest Cancer_Signaling->Cell_Cycle_Arrest Leads to Clathrin_Trafficking Clathrin-Mediated Trafficking GAK->Clathrin_Trafficking Antiviral_Effect Antiviral_Effect Clathrin_Trafficking->Antiviral_Effect Disruption Leads to Experimental_Workflow Start Inhibitor Selection Biochem Step 1: Biochemical Binding Assay (e.g., LanthaScreen) Start->Biochem Quantify Affinity (Kd/IC50) Cellular_Target Step 2: Cellular Target Engagement (e.g., NanoBRET) Biochem->Cellular_Target Confirm Cell Permeability & Target Binding Functional Step 3: Functional Cellular Assay (e.g., Antiviral Activity) Cellular_Target->Functional Measure Phenotypic Effect (EC50) Tox Step 4: Cytotoxicity Assay (e.g., AlamarBlue) Functional->Tox Determine Therapeutic Window (CC50) End Data Analysis Tox->End

Caption: A generalized workflow for GAK inhibitor validation.
Protocol 1: In Vitro GAK Binding Affinity Assay (LanthaScreen™ Eu Kinase Binding Assay)

Causality: This assay provides a direct, quantitative measure of the inhibitor's ability to displace a fluorescent tracer from the ATP-binding pocket of purified GAK. It is a crucial first step to confirm direct target interaction and determine binding potency (IC₅₀ or Kd) in a controlled, cell-free system.

Methodology:

  • Reagent Preparation: Prepare a 4X mixture of Eu-anti-tag antibody and GAK-kinase-tracer in the specified kinase buffer. Prepare serial dilutions of the test inhibitors (Isothiazolo[4,3-b]pyridine derivative, Erlotinib) and a DMSO control.

  • Reaction Setup: In a low-volume 384-well plate, add 2.5 µL of the 4X GAK/tracer mix to each well.

  • Inhibitor Addition: Add 2.5 µL of the serially diluted test inhibitors or DMSO control to the wells.

  • Kinase Addition: Add 5 µL of a 2X solution of purified, tagged GAK protein to initiate the binding reaction.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at both 615 nm (Europium donor) and 665 nm (tracer acceptor).

  • Analysis: Calculate the emission ratio (665/615). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular GAK Target Engagement Assay (NanoBRET™)

Causality: Moving from a purified system to a live cell context is essential. This assay measures the ability of a compound to engage with full-length GAK in its native environment, accounting for cell permeability and competition with endogenous ATP. It provides a more physiologically relevant measure of target occupancy.

[1]Methodology:

  • Cell Preparation: Culture HEK293 cells and transiently transfect them with a plasmid encoding for GAK fused to a NanoLuc® luciferase enzyme. Plate the transfected cells into a 96-well assay plate and incubate for 24 hours.

  • Tracer Addition: Prepare the NanoBRET™ Kinase Tracer and add it to the cells at the pre-determined optimal concentration.

  • Inhibitor Treatment: Add serial dilutions of the test inhibitors or DMSO control to the wells.

  • Incubation: Equilibrate the plate at 37°C with 5% CO₂ for 2 hours.

  • Detection: Add NanoBRET™ Nano-Glo® Substrate to the wells to measure luciferase activity.

  • Data Acquisition: Immediately read the plate on a luminometer equipped with two filters to separately measure donor emission (NanoLuc®, ~460 nm) and acceptor emission (Tracer, >600 nm).

  • Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the corrected ratio against inhibitor concentration to determine the cellular IC₅₀.

Protocol 3: Functional Antiviral Assay (HCV Reporter Virus)

Causality: This assay directly tests the functional consequence of GAK inhibition on a biological process known to be GAK-dependent. A reduction in viral replication provides pharmacological validation that the inhibitor is active and that GAK is a viable antiviral target.

[4]Methodology:

  • Cell Seeding: Plate Huh-7.5 human hepatoma cells in a 96-well plate and allow them to adhere overnight.

  • Infection: Infect the cells with a cell culture-grown HCV variant that contains a Renilla luciferase reporter gene (HCVcc-Rluc) at a multiplicity of infection (MOI) of 0.1.

  • Inhibitor Treatment: After a 4-hour incubation with the virus, remove the inoculum and add fresh media containing serial dilutions of the test inhibitors or a DMSO control.

  • Incubation: Incubate the treated cells for 72 hours, replenishing the drug-containing media every 24 hours to maintain compound concentration.

  • Luciferase Assay: Lyse the cells and measure Renilla luciferase activity using a commercial luciferase assay system and a luminometer. This reading is proportional to the level of viral RNA replication.

  • Cytotoxicity Assay: In parallel, measure cell viability in the same wells using a reagent like AlamarBlue to assess the compound's toxicity (CC₅₀). 7[3][4]. Analysis: Normalize the luciferase signal to the DMSO control. Plot the normalized signal against inhibitor concentration to determine the 50% effective concentration (EC₅₀). The therapeutic window is assessed by comparing the EC₅₀ to the CC₅₀.

Conclusion: Choosing the Right Tool for the Job

The choice between an Isothiazolo[4,3-b]pyridine derivative and Erlotinib is dictated by the research question.

  • For clinical or translational research where the goal is to explore the potential of an already-approved drug, Erlotinib can be a valid starting point. However, researchers must remain vigilant about its polypharmacology. Any findings must be interpreted with caution and should ideally be validated using more selective tools, like GAK-specific inhibitors or genetic knockdown, to disentangle the effects of GAK inhibition from those of EGFR and other off-targets.

[3][4]Ultimately, the development of highly selective chemical probes has empowered the research community to dissect complex biology with greater precision. While repurposed drugs offer convenience, purpose-built tools will always provide more definitive answers.

References

  • Bekerman, E., Neveu, G., Shulla, A., et al. (2018). Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK) with broad-spectrum antiviral activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Kovackova, S., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure–activity relationship studies and antiviral activity. MedChemComm. Available at: [Link]

  • Neveu, G., et al. (2015). Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Wagner, O. B., et al. (2024). The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma. bioRxiv. Available at: [Link]

  • Kovackova, S., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. MedChemComm. Available at: [Link]

  • Wagner, O. B., et al. (2024). The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma. PubMed. Available at: [Link]

  • Bekerman, E., et al. (2018). Optimization of Isothiazolo[4,3- b]pyridine-Based Inhibitors of Cyclin G Associated Kinase (GAK) with Broad-Spectrum Antiviral Activity. PubMed. Available at: [Link]

  • The Michael J. Fox Foundation for Parkinson's Research. (n.d.). Validation of Cyclin-G Associated kinase (GAK) as a Target for Parkinson's Disease. Parkinson's Disease. Available at: [Link]

  • El-Sayed, N., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wagner, O. B., et al. (2022). The Cyclin-G Associated Kinase (GAK) Is a Critical Dependency for Cell-Cycle Progression in Diffuse Large B-Cell Lymphoma Associated with Deregulation of the Retinoblastoma Tumor Suppressor. ASH Publications. Available at: [Link]

  • Hahn, C. K., et al. (2008). Erlotinib exhibits antineoplastic off-target effects in AML and MDS: a preclinical study. Blood. Available at: [Link]

  • Perez-Soler, R., et al. (2010). Role of erlotinib in first-line and maintenance treatment of advanced non-small-cell lung cancer. NIH. Available at: [Link]

  • Stamos, J., et al. (2012). Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. Biochemical Society Transactions. Available at: [Link]

  • Asquith, C. R. M., et al. (2020). SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK). PMC - NIH. Available at: [Link]

  • El-Sayed, N., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wikipedia. (2024). Erlotinib. Wikipedia. Available at: [Link]

  • ResearchGate. (2015). Selective Inhibitors of Cyclin G Associated Kinase (GAK) as Anti-Hepatitis C Agents. Request PDF. Available at: [Link]

  • Philip, P. A., et al. (2010). A review of erlotinib--an oral, selective epidermal growth factor receptor tyrosine kinase inhibitor. PubMed. Available at: [Link]

  • Ueno, H., et al. (2011). Off-target serine/threonine kinase 10 inhibition by erlotinib enhances lymphocytic activity leading to severe skin disorders. PubMed. Available at: [Link]

  • Patel, J., et al. (2024). Erlotinib. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Amaro, R. E., et al. (2010). Docking to Erlotinib Off-Targets Leads to Inhibitors of Lung Cancer Cell Proliferation with Suitable in Vitro Pharmacokinetics. NIH. Available at: [Link]

  • Wagner, O. B., et al. (2024). The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma. bioRxiv. Available at: [Link]

  • Wagner, O. B., et al. (2024). The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma. bioRxiv. Available at: [Link]

  • ResearchGate. (2020). Design of a Cyclin G Associated Kinase (GAK)/Epidermal Growth Factor Receptor (EGFR) Inhibitor Set to Interrogate the Relationship of EGFR and GAK in Chordoma. Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Examples of reported GAK inhibitors. Download Scientific Diagram. Available at: [Link]

  • Reaction Biology. (2026). GAK Kinase Assay Service. Available at: [Link]

  • El-Sayed, N., et al. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. PubMed Central. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). erlotinib. Ligand page. Available at: [Link]

  • ResearchGate. (n.d.). AAK1 and GAK are molecular targets underlying sunitinib and erlotinib... Download Scientific Diagram. Available at: [Link]

  • Ling, Y., et al. (2007). Erlotinib, an effective epidermal growth factor receptor tyrosine kinase inhibitor, induces p27KIP1 up-regulation and nuclear translocation in association with cell growth inhibition and G1/S phase arrest in human non-small-cell lung cancer cell lines. PubMed. Available at: [Link]

  • El-Sayed, N., et al. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. MDPI. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to In Vitro vs. In Vivo Correlation of Isothiazolo[4,3-b]pyridine Activity

Introduction: The Therapeutic Promise of the Isothiazolo[4,3-b]pyridine Scaffold The isothiazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry du...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Isothiazolo[4,3-b]pyridine Scaffold

The isothiazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1][2] Derivatives of this scaffold have shown potential as potent inhibitors of various enzymes, including kinases, making them attractive candidates for the development of novel therapeutics for a range of diseases, from viral infections to cancer.[3][4][5][6] A critical aspect of the drug discovery and development process for these compounds is understanding the correlation between their activity in controlled laboratory settings (in vitro) and their effects within a living organism (in vivo). A strong in vitro-in vivo correlation (IVIVC) is often a key indicator of a compound's potential for clinical success.

This guide provides a comprehensive comparison of in vitro and in vivo evaluation methodologies for isothiazolo[4,3-b]pyridine derivatives, with a focus on their activity as kinase inhibitors. We will delve into the experimental data, explore the nuances of assay selection, and provide detailed protocols to aid researchers in designing and interpreting their own studies.

Deciphering Biological Activity: The In Vitro Approach

In vitro assays are the cornerstone of early-stage drug discovery. They offer a rapid and cost-effective means to assess the direct interaction of a compound with its molecular target in a controlled environment. For isothiazolo[4,3-b]pyridines targeting kinases, these assays are designed to measure the inhibition of the kinase's enzymatic activity.

Key In Vitro Assays for Kinase Inhibition

A variety of in vitro kinase assay formats are available, each with its own advantages and limitations.[7][8] The choice of assay depends on factors such as the specific kinase, the availability of reagents, and the desired throughput.

  • Radiometric Assays: These traditional assays measure the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[7] They are highly sensitive and provide a direct measure of enzymatic activity.

  • Fluorescence-Based Assays: These assays utilize fluorescent probes to detect kinase activity. Common approaches include:

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method measures the phosphorylation of a biotinylated substrate peptide by a kinase, which is then detected by a terbium-labeled anti-phospho-specific antibody.[9]

    • Coupled-Enzyme Assays: These assays measure the production of ADP, a byproduct of the kinase reaction, through a series of coupled enzymatic reactions that generate a fluorescent signal.[8]

  • Luminescence-Based Assays: These assays, such as the Kinase-Glo® assay, measure the amount of ATP remaining in the reaction after the kinase reaction. The amount of light produced is inversely proportional to the kinase activity.

Case Study: In Vitro Evaluation of Isothiazolo[4,3-b]pyridines as GAK Inhibitors

Cyclin G-associated kinase (GAK), a member of the serine/threonine kinase family, has been identified as a host factor required for the replication of several viruses, including hepatitis C virus (HCV) and dengue virus.[3][4] Several studies have reported the discovery and optimization of isothiazolo[4,3-b]pyridines as potent and selective GAK inhibitors.[3][4][5]

In a representative study, a series of 3,6-disubstituted isothiazolo[4,3-b]pyridines were synthesized and evaluated for their GAK inhibitory activity using a LanthaScreen™ Eu Kinase Binding Assay.[6] This assay measures the binding affinity of the compounds to the GAK protein. The most potent compounds in this series displayed Kd values in the low nanomolar range, indicating a strong interaction with the target kinase.[3]

Bridging the Gap: The Importance of In Vivo Evaluation

While in vitro assays provide valuable information about a compound's direct target engagement, they do not fully recapitulate the complex biological environment of a living organism. In vivo studies are essential to assess a compound's pharmacokinetic (PK) properties (absorption, distribution, metabolism, and excretion), pharmacodynamic (PD) effects (the biochemical and physiological effects of the drug on the body), and overall efficacy and safety.

Common In Vivo Models for Drug Evaluation

The choice of an appropriate animal model is critical for obtaining meaningful in vivo data.[10] For evaluating the anticancer or antiviral activity of isothiazolo[4,3-b]pyridines, the following models are commonly used:

  • Xenograft Models: These models involve the transplantation of human tumor cells or tissues into immunodeficient mice.[10][11][12][13][14] They are widely used to evaluate the efficacy of anticancer agents in a living system.[10][11]

  • Transgenic and Knockout Mouse Models: These genetically engineered models can be designed to mimic specific human diseases, providing valuable insights into the mechanism of action of a drug.

  • Infection Models: For antiviral drug development, animal models susceptible to the virus of interest are used to evaluate the drug's ability to inhibit viral replication and reduce disease pathology.

The Quest for Correlation: Connecting In Vitro Activity to In Vivo Efficacy

A strong IVIVC is the "holy grail" of drug development. It suggests that the in vitro activity of a compound is a good predictor of its in vivo efficacy. However, establishing this correlation is often challenging due to the numerous factors that can influence a drug's behavior in a living system.

Factors Influencing In Vitro-In Vivo Correlation
  • Pharmacokinetics: A compound with excellent in vitro potency may fail in vivo if it has poor absorption, rapid metabolism, or is quickly eliminated from the body.

  • Off-Target Effects: A compound may interact with other biological targets in addition to its intended target, leading to unexpected in vivo effects or toxicity.

  • Bioavailability: The fraction of the administered drug that reaches the systemic circulation in an unchanged form can significantly impact its efficacy.

  • Drug Metabolism: The conversion of a drug into its metabolites can either inactivate it or produce active or toxic byproducts.

Data Summary: In Vitro vs. In Vivo Activity of Isothiazolo[4,3-b]pyridine Derivatives
CompoundIn Vitro TargetIn Vitro Potency (IC50/Kd)In Vivo ModelIn Vivo EfficacyReference
Compound A GAK8.3 nM (Kd)HCV cell culture modelPotent inhibition of HCV entry and assembly[3]
Compound B GAK<100 nM (Kd)HCV cell culture modelModest antiviral activity[3][5]
Compound C GAKLow nanomolar (binding affinity)Dengue virus cell culture modelAntiviral activity[4]
Compound D TRKA56 nM (IC50)Km-12 cell line xenograftInhibition of cell proliferation[15]

This table is a representative summary based on the provided search results and may not be exhaustive.

The data in the table highlight that while potent in vitro activity is a prerequisite for in vivo efficacy, it does not always guarantee it. For instance, some isothiazolo[4,3-b]pyridine derivatives with high affinity for GAK showed only modest antiviral activity in cell culture models, suggesting that other factors, such as cell permeability or metabolism, may be limiting their efficacy.[3][5]

Experimental Protocols

Detailed Protocol: In Vitro Kinase Assay (TR-FRET)

This protocol is adapted from a universal fluorescence-based in vitro kinase assay.[9]

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Kinase assay buffer

  • Terbium-labeled anti-phospho-specific antibody

  • Streptavidin-conjugated XL665

  • Test compounds (isothiazolo[4,3-b]pyridine derivatives)

  • 384-well microplate

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • Add kinase, biotinylated substrate peptide, and test compound to the wells of the microplate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the optimized reaction time.

  • Detection:

    • Stop the kinase reaction by adding a solution containing the terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.

    • Incubate at room temperature to allow for binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Detailed Protocol: In Vivo Xenograft Study

This protocol provides a general framework for an in vivo efficacy study using a cell line-derived xenograft model.[11][12]

Materials:

  • Human cancer cell line

  • Immunodeficient mice (e.g., nude or SCID)

  • Cell culture medium and supplements

  • Matrigel (optional)

  • Test compound (isothiazolo[4,3-b]pyridine derivative)

  • Vehicle control

  • Calipers

Procedure:

  • Cell Culture: Culture the human cancer cell line under appropriate conditions.

  • Tumor Implantation:

    • Harvest the cells and resuspend them in a suitable medium, with or without Matrigel.

    • Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor growth.

    • Measure the tumor dimensions with calipers and calculate the tumor volume.

  • Treatment:

    • Once the tumors reach a predetermined size, randomize the mice into treatment and control groups.

    • Administer the test compound and vehicle control according to the planned dosing schedule and route of administration.

  • Efficacy Evaluation:

    • Continue to monitor tumor growth throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the efficacy of the test compound.

Visualizing the Concepts

Signaling Pathway

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., TRK) Ligand->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Phosphorylation Isothiazolopyridine Isothiazolo[4,3-b]pyridine Inhibitor Isothiazolopyridine->Receptor Inhibition Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cell_Response Cell Proliferation, Survival, etc. Transcription_Factor->Cell_Response

Caption: Hypothetical signaling pathway targeted by an isothiazolo[4,3-b]pyridine inhibitor.

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Compound_Synthesis Compound Synthesis In_Vitro_Assay In Vitro Kinase Assay (e.g., TR-FRET) Compound_Synthesis->In_Vitro_Assay SAR_Analysis Structure-Activity Relationship (SAR) In_Vitro_Assay->SAR_Analysis IVIVC In Vitro-In Vivo Correlation (IVIVC) In_Vitro_Assay->IVIVC Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection PK_Studies Pharmacokinetic (PK) Studies Lead_Selection->PK_Studies Efficacy_Studies In Vivo Efficacy Studies (e.g., Xenograft Model) PK_Studies->Efficacy_Studies Toxicity_Studies Toxicology Studies Efficacy_Studies->Toxicity_Studies Efficacy_Studies->IVIVC

Caption: Experimental workflow for the evaluation of isothiazolo[4,3-b]pyridines.

Pharmacokinetic-Pharmacodynamic Relationship

PK_PD_Relationship Dose Administered Dose PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Dose->PK Concentration Drug Concentration in Plasma & Tissue PK->Concentration PD Pharmacodynamics (Target Engagement, Biological Response) Concentration->PD Efficacy Therapeutic Efficacy PD->Efficacy

Caption: The relationship between pharmacokinetics and pharmacodynamics.

Conclusion: A Holistic Approach to Drug Discovery

The development of novel therapeutics based on the isothiazolo[4,3-b]pyridine scaffold requires a multifaceted approach that integrates both in vitro and in vivo evaluation. While in vitro assays are indispensable for initial screening and lead optimization, in vivo studies are crucial for assessing the true therapeutic potential of a compound. A thorough understanding of the factors that influence the IVIVC is essential for making informed decisions and advancing the most promising candidates into clinical development. This guide provides a framework for researchers to design and interpret their studies, ultimately contributing to the successful translation of promising isothiazolo[4,3-b]pyridine derivatives from the laboratory to the clinic.

References

  • Chaban, T. I., Matiichuk, Y. E., Shyyka, O. Y., Chaban, I. G., Ogurtsov, V. V., Nektegayev, I. A., & Matiychuk, V. S. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. Acta Chimica Slovenica, 67(4), 1035–1043. [Link]

  • De Witte, C., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure-activity relationship studies and antiviral activity. MedChemComm, 6(9), 1666-1672. [Link]

  • Guccione, S., et al. (1990). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Journal of the Chemical Society, Perkin Transactions 1, (5), 1339-1343. [Link]

  • Al-Tel, T. H. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(15), 4453. [Link]

  • De Witte, C., et al. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. Bioorganic & Medicinal Chemistry, 28(1), 115188. [Link]

  • De Witte, C., et al. (2021). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry, 19(12), 2715-2724. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Jung, J. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 30(1), 1–5. [Link]

  • Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. [Link]

  • De Witte, C., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure-activity relationship studies and antiviral activity. MedChemComm, 6(9), 1666–1672. [Link]

  • De Witte, C., et al. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Molecules, 29(4), 896. [Link]

  • Al-Hourani, B. J., et al. (2025). Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. RSC Advances, 15(1), 1-15. [Link]

  • Sportsman, J. R., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis and Biological Evaluation of Thiazole Derivatives. Thiazole and Its Derivatives. [Link]

  • Tentler, J. J., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Methods in Molecular Biology, 1559, 279–291. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay v1. protocols.io. [Link]

  • Dykes, D. J., et al. (1983). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Contributions to Oncology, 19, 1-13. [Link]

  • Creative Biolabs. (n.d.). Xenograft Models. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • De Witte, C., et al. (2024). Synthesis of isothiazolo[4,3-b]pyridine 12. Reagents and conditions... ResearchGate. [Link]

  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(10), 1235–1244. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules, 23(10), 2533. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Reproducible Synthesis and Biological Evaluation of Isothiazolo[4,3-b]pyridines

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Reproducibility in Kinase Inhibitor Discovery The isothiazolo[4,3-b]pyridine scaffold has emerged as a significant...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Reproducibility in Kinase Inhibitor Discovery

The isothiazolo[4,3-b]pyridine scaffold has emerged as a significant chemotype in medicinal chemistry, particularly in the pursuit of potent and selective kinase inhibitors.[1] These heterocyclic compounds have been notably successful as inhibitors of Cyclin G-Associated Kinase (GAK), a serine/threonine kinase implicated in viral lifecycle processes, including entry and assembly.[2][3] As such, isothiazolo[4,3-b]pyridines represent a promising avenue for the development of novel antiviral agents targeting host cellular factors, a strategy that may offer a higher barrier to the development of viral resistance.[2]

However, the journey from a promising scaffold to a viable drug candidate is paved with challenges, the foremost of which is reproducibility . In both the complex multi-step synthesis of these molecules and the sensitive biological assays used to evaluate them, minor variations can lead to drastically different outcomes. A lack of reproducibility not only undermines the validity of structure-activity relationship (SAR) studies but can also terminate promising research programs, wasting invaluable time and resources.

This guide provides an in-depth comparison of synthetic and biological testing methodologies for isothiazolo[4,3-b]pyridines. It is designed not as a rigid protocol, but as a strategic manual, explaining the causality behind experimental choices to empower researchers to establish self-validating and highly reproducible workflows.

Part I: Achieving Reproducibility in the Synthesis of Isothiazolo[4,3-b]pyridines

The biological activity of isothiazolo[4,3-b]pyridines is exquisitely sensitive to the substitution pattern on the heterocyclic core. As demonstrated in recent studies, a simple positional shift of an aryl group from position 5 or 6 to position 7 can completely abolish GAK affinity.[4] This underscores the critical need for synthetic routes that are not only efficient but also regiochemically precise and reproducible.

A. Comparative Overview of Synthetic Strategies

The synthesis of disubstituted isothiazolo[4,3-b]pyridines typically begins with a functionalized pyridine ring, upon which the isothiazole ring is constructed. The choice of starting material dictates the final substitution pattern.

A common and effective strategy for accessing 3,5- and 3,6-disubstituted analogs starts from commercially available halogenated 3-nitropicolinonitriles.[4] However, accessing other isomers, such as the 3,7-disubstituted variant, requires a more nuanced approach due to the lack of readily available C-4 halogenated precursors. In this case, a multi-step synthesis starting from 2,4-dichloro-3-nitropyridine has been successfully employed, utilizing key transformations like selective Suzuki-Miyaura coupling.[4]

The general workflow involves the initial construction of a substituted 2-mercapto-3-cyanopyridine derivative, followed by oxidative cyclization to form the isothiazole ring. Subsequent functionalization, often via cross-coupling reactions, installs the desired diversity elements.

Synthetic_Workflow Start Halogenated Nitropyridine Precursor Step1 Nucleophilic Substitution (e.g., with a thiol) Start->Step1 Step2 Reductive Cyclization or Oxidative Cyclization Step1->Step2 Core Isothiazolo[4,3-b]pyridine Core Step2->Core Step3 Functionalization (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) Core->Step3 Target Target Molecule Step3->Target

Caption: Generalized synthetic workflow for Isothiazolo[4,3-b]pyridines.

B. Critical Parameters and Reproducibility Checkpoints

Reproducibility issues in complex organic syntheses often arise from seemingly minor variables. Establishing a robust protocol requires identifying and controlling these critical parameters.

Parameter Challenge & Rationale Recommended Troubleshooting & Validation
Starting Material Purity Impurities in precursors, such as aminopyrazoles or nitropyridines, can act as catalysts poisons or participate in side reactions, leading to low yields and complex mixtures.[5]Validation: Confirm purity (>95%) by NMR and/or LC-MS before starting. Troubleshooting: Recrystallize or chromatographically purify starting materials if purity is questionable.[5]
Control of Regioselectivity When using unsymmetrical precursors, the formation of undesired regioisomers is a significant risk, complicating purification and reducing the yield of the target compound.[5]Validation: Use starting materials that favor the desired regiochemical outcome (e.g., through steric or electronic bias). Troubleshooting: Screen different solvents and catalysts, as these can influence regioselectivity.[5] Utilize 2D NMR (e.g., NOESY) experiments to unequivocally confirm the structure of the obtained isomer.[6]
Catalyst Activity Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are central to functionalizing the scaffold. Catalyst activity can be diminished by impurities or improper handling.Validation: Use fresh, high-quality catalysts. Consider using pre-catalysts (e.g., XPhos Pd G3) which are more air-stable.[6] Troubleshooting: If the reaction stalls, try adding a fresh portion of the catalyst and ligand. Ensure all reagents and solvents are anhydrous and reactions are run under an inert atmosphere (Argon or Nitrogen).
Deprotection Steps Protective groups are often necessary but their removal can be problematic. For example, standard methods for PMB-group deprotection (CAN, TFA) have been reported to yield complex mixtures and low yields for this scaffold.[4]Validation: Choose protecting groups known to be labile under conditions that the core scaffold can tolerate. Troubleshooting: If a standard deprotection fails, screen alternative reagents. For PMB deprotection on this scaffold, oxidative removal with DDQ was found to be a much cleaner and higher-yielding alternative.[4]
Purification & Characterization Final compounds and intermediates may be difficult to purify due to similar polarities of byproducts or isomers. Incomplete characterization can lead to the progression of the wrong compound.Validation: Utilize high-resolution purification techniques like flash column chromatography or preparative HPLC. Troubleshooting: If co-elution is an issue, try different solvent systems or stationary phases (e.g., alumina instead of silica). Always perform full characterization (¹H NMR, ¹³C NMR, HR-MS) and compare data rigorously with literature values to confirm identity and purity.[4]
C. Experimental Protocol: Synthesis of 3-amino-7-aryl-isothiazolo[4,3-b]pyridine

This protocol is a conceptual example based on methodologies reported in the literature, such as the synthesis of compound 29 by Pauli et al.[4] It is designed to illustrate the causal links between procedural steps and desired outcomes.

Objective: To synthesize a key intermediate for 3,7-disubstituted isothiazolo[4,3-b]pyridines, emphasizing control over regioselectivity and purification.

Step 1: Selective C-4 Arylation of 2,4-dichloro-3-nitropyridine (Suzuki-Miyaura Coupling)

  • Procedure: To a degassed solution of 2,4-dichloro-3-nitropyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) in a 2:1 mixture of DME and water, add K₂CO₃ (3.0 eq.). Heat the mixture at 80-90 °C under an argon atmosphere for 12-16 hours, monitoring by TLC or LC-MS.

  • Causality: The use of a palladium catalyst is essential for the carbon-carbon bond formation. The base (K₂CO₃) is required for the transmetalation step of the catalytic cycle. Performing the reaction under inert gas prevents the oxidation and deactivation of the Pd(0) catalyst. The selectivity for C-4 over C-2 is driven by the electronic and steric environment of the pyridine ring.

Step 2: Thiolation and Reductive Cyclization

  • Procedure: To the crude product from Step 1, add a sulfur source like Na₂S·9H₂O in a solvent such as DMF. Heat the reaction to facilitate the nucleophilic aromatic substitution of the C-2 chlorine. Following the substitution, an in-situ reduction of the nitro group (e.g., using sodium dithionite) and subsequent cyclization forms the isothiazole ring.

  • Causality: DMF is a polar aprotic solvent that effectively solubilizes the reactants and facilitates the SNAr reaction. The nitro group is a key precursor; its reduction to an amine is necessary to enable the intramolecular cyclization onto the nitrile, forming the fused heterocyclic system.

Step 3: Purification and Characterization

  • Procedure: After aqueous workup, purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate. Combine pure fractions and evaporate the solvent. Obtain ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS) data.

  • Causality: Chromatographic purification is crucial to remove unreacted starting materials, catalyst residues, and any potential side products. Full spectroscopic characterization is non-negotiable; it provides definitive proof of the structure and purity of the synthesized compound, ensuring that the correct material is advanced to biological testing. The HR-MS data, for example, should match the calculated mass to within 5 ppm.[4]

Part II: Ensuring Reproducibility in Biological Testing

The ultimate goal of synthesizing isothiazolo[4,3-b]pyridines is to modulate a biological target. Reproducible biological data is paramount to building a credible SAR and making informed decisions about which compounds to advance.

A. The Primary Target: Cyclin G-Associated Kinase (GAK)

GAK is a host cell kinase that plays a critical role in clathrin-mediated trafficking, a process hijacked by numerous viruses for entry into and egress from host cells.[2] By inhibiting GAK, isothiazolo[4,3-b]pyridines can disrupt the viral life cycle, making GAK an attractive target for broad-spectrum antiviral drug development.[6]

GAK_Pathway cluster_cell Host Cell Virus Virus Particle Receptor Cell Surface Receptor Virus->Receptor 1. Binding Clathrin Clathrin-Coated Pit Receptor->Clathrin 2. Internalization GAK GAK Clathrin->GAK 3. Uncoating Endosome Endosome GAK->Endosome 4. Trafficking Compound Isothiazolo[4,3-b]pyridine Compound->GAK Inhibition

Caption: Role of GAK in clathrin-mediated viral entry and its inhibition.

B. Comparative Overview of Biological Assays

The primary assay used to quantify the interaction between isothiazolo[4,3-b]pyridines and their target is a kinase binding assay.

  • Biochemical Binding Assays (TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as the LanthaScreen™, are the gold standard for this scaffold.[4] They directly measure the displacement of a fluorescent tracer from the ATP-binding site of the GAK protein by the inhibitor compound. This method is highly sensitive, amenable to high-throughput screening (HTS), and provides a direct measure of binding affinity (IC₅₀ or Kᵢ).[4][6]

  • Cell-Based Antiviral Assays: To confirm that target engagement translates into a functional outcome, cell-based assays are essential. These assays measure the ability of a compound to inhibit viral replication in cultured cells (e.g., using HCV or Dengue virus).[7] They provide crucial data on cell permeability and efficacy in a more physiologically relevant context.[8][9]

  • Cytotoxicity Assays: It is critical to run parallel cytotoxicity assays (e.g., MTT or CellTiter-Glo®) to ensure that any observed antiviral activity is not simply due to the compound killing the host cells.[9] The ratio of cytotoxicity to efficacy (the selectivity index) is a key parameter for prioritizing compounds.

C. Establishing a Robust and Reproducible Assay Workflow

A reproducible assay is a self-validating system. Key principles from the Assay Guidance Manual emphasize the need for robust assays to ensure the success of any drug discovery campaign.[10]

Biological_Assay_Workflow cluster_prep Assay Preparation cluster_run Assay Execution cluster_analysis Data Analysis & QC Compound Compound Dilution Plate (12-pt curve) AssayPlate Dispense Reagents & Compound to 384-well Assay Plate Compound->AssayPlate Reagents Assay Reagent Prep (Kinase, Tracer, Antibody) Reagents->AssayPlate Incubation Incubate at RT AssayPlate->Incubation Read Read Plate (TR-FRET Signal) Incubation->Read RawData Raw Fluorescence Data Read->RawData Calc Calculate % Inhibition RawData->Calc QC Calculate Z' Factor (> 0.5 is excellent) RawData->QC CurveFit Fit Dose-Response Curve (4-parameter logistic fit) Calc->CurveFit IC50 Determine IC50 Value CurveFit->IC50

Caption: Workflow for a reproducible TR-FRET kinase binding assay.

D. Experimental Protocol: GAK Affinity Determination (TR-FRET)

This protocol is a conceptual example based on the LanthaScreen™ Eu Kinase Binding Assay methodology.[4]

Objective: To determine the IC₅₀ value of a test compound against GAK in a reproducible manner.

1. Reagent Preparation:

  • Test Compounds: Prepare a 12-point, 3-fold serial dilution series in DMSO, starting at a high concentration (e.g., 1 mM). Then, dilute this series into the assay buffer.

    • Causality: A full dose-response curve is essential to accurately determine the IC₅₀. Using a consistent solvent (DMSO) and ensuring it is kept at a low final concentration (<1%) prevents solvent-induced artifacts.

  • Controls: Include a positive control (a known potent GAK inhibitor) and a negative control (DMSO vehicle only).

    • Causality: The negative control defines the 100% binding window, while the positive control confirms the assay can detect inhibition.

  • Kinase & Tracer: Prepare solutions of the GAK kinase, the Europium-labeled anti-tag antibody, and the Alexa Fluor™ 647-labeled tracer in the appropriate kinase buffer.

    • Causality: Precise, consistent concentrations of these key reagents are critical for a stable assay window.

2. Assay Execution (384-well plate format):

  • Add test compounds and controls to the wells.

  • Add the GAK/antibody mixture to all wells.

  • Add the tracer to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Causality: The incubation period allows the binding reaction to reach equilibrium. Protecting from light prevents photobleaching of the fluorophores.

3. Data Acquisition and Analysis:

  • Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the acceptor (665 nm) and donor (615 nm) wavelengths.

  • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

  • Calculate the Z' factor for the assay plate using the positive and negative controls. An acceptable Z' factor is typically > 0.4.[8]

    • Causality: The Z' factor is a statistical measure of the separation between the high and low signals. A high Z' factor indicates a robust, high-quality assay with a low probability of false positives or negatives.

  • Convert the FRET ratio to % inhibition relative to the DMSO-only controls.

  • Fit the % inhibition vs. compound concentration data to a 4-parameter logistic equation to determine the IC₅₀ value.

    • Causality: This non-linear regression provides the most accurate determination of the concentration at which the compound elicits a half-maximal response.

Part III: Integrated Data and the Power of a Self-Validating System

The true power of a reproducible workflow comes from the ability to generate high-fidelity SAR data. When synthesis consistently delivers the correct, pure compound, and the biological assay consistently provides an accurate measure of its activity, the resulting data can be trusted to guide the project.

Comparative GAK Affinity Data for Isothiazolo[4,3-b]pyridines

The following table summarizes representative data from the literature, illustrating the dramatic impact of substitution patterns on GAK affinity.

Compound IDSubstitution PatternGAK Affinity (IC₅₀ or Kᵢ)Reference
Compound 8 3-morpholinyl, 6-(3,4-dimethoxyphenyl)Potent (IC₅₀ in nM range)[4]
Compound 10 3-morpholinyl, 5-(3,4-dimethoxyphenyl)Potent (IC₅₀ in nM range)[4]
Compound 12 3-morpholinyl, 7-(3,4-dimethoxyphenyl)Inactive [4]
Compound 8b 3-isopropoxy, 6-(3,4-dimethoxyphenyl)85 nM (Kᵢ)[2]
Compound 8c 3-(rac-2-methoxybutyl), 6-(3,4-dimethoxyphenyl)74 nM (Kᵢ)[2]

This data clearly shows that while the 3-morpholinyl moiety is tolerated when the aryl group is at position 5 or 6, moving the same aryl group to position 7 completely abrogates activity.[4] This type of clear, unambiguous data is only possible when both the synthesis and the biological testing are highly reproducible. An impure sample of compound 8 or 10, or a faulty assay, could have obscured this critical SAR insight.

By implementing the principles and protocols outlined in this guide—from rigorous control over synthetic variables to the statistical validation of biological assays—research organizations can build a self-validating drug discovery engine. This approach minimizes ambiguity, accelerates progress, and ultimately increases the probability of translating a promising chemical scaffold like isothiazolo[4,3-b]pyridine into a clinically impactful therapeutic.

References

  • Pauli, L., et al. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. MDPI. Available at: [Link]

  • de Wispelaere, M., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. MedChemComm. Available at: [Link]

  • Martinez-Gualda, B., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

  • SLAS (2021). Achieve Robust and Reproducible Assays to Ride the Drug Discovery Pipeline. SLAS. Available at: [Link]

  • Martinez-Gualda, B., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

  • de Wispelaere, M., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. PubMed. Available at: [Link]

  • Bailly, F., et al. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. PubMed. Available at: [Link]

  • Longdom Publishing (n.d.). Biological Assays: Innovations and Applications. Longdom Publishing. Available at: [Link]

  • Technology Networks (2024). Assay Development: Best Practices in Drug Discovery. Technology Networks. Available at: [Link]

  • SRI International (n.d.). Biological assay development and validation. SRI International. Available at: [Link]

Sources

Validation

A Comparative Benchmarking Guide to Novel Isothiazolo[4,3-b]pyridine Derivatives as Host-Targeting Antiviral Agents

This guide provides a comprehensive framework for evaluating the antiviral potential of novel Isothiazolo[4,3-b]pyridine derivatives. We will objectively compare their performance against established antiviral compounds,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the antiviral potential of novel Isothiazolo[4,3-b]pyridine derivatives. We will objectively compare their performance against established antiviral compounds, supported by detailed experimental protocols and data interpretation. The focus is on a host-targeting antiviral strategy, a promising approach to combat drug resistance and address a broad spectrum of viral threats.

Introduction: The Imperative for Host-Targeting Antivirals

The landscape of infectious diseases is dominated by the challenge of emerging and re-emerging viral pathogens. Traditional antiviral therapies, which directly target viral enzymes or structural proteins, are often susceptible to resistance due to high viral mutation rates. An alternative and powerful strategy is to target cellular host factors that are essential for the viral life cycle.[1] This approach presents a higher barrier to resistance, as viruses are dependent on the host's less mutable cellular machinery.

Within this paradigm, Cyclin G-Associated Kinase (GAK) has emerged as a critical host factor co-opted by numerous viruses for entry and assembly.[1] Small-molecule inhibitors of GAK, therefore, hold promise as broad-spectrum antiviral agents. The Isothiazolo[4,3-b]pyridine scaffold has been identified as a potent and selective chemotype for GAK inhibition.[2][3] Previous studies have demonstrated that derivatives of this scaffold exhibit in vitro activity against Hepatitis C Virus (HCV) and Dengue Virus (DENV).[1][4][5]

This guide outlines a systematic benchmarking study to evaluate newly synthesized Isothiazolo[4,3-b]pyridine derivatives (designated herein as ITP-1 and ITP-2 ) against known antiviral agents. Our objective is to quantify their efficacy, selectivity, and mechanism of action, providing a clear rationale for their potential as next-generation antiviral therapeutics.

The Candidates: A Profile of Test and Benchmark Compounds

A successful benchmarking study requires a careful selection of both investigational and established compounds.

Investigational Compounds: Novel Isothiazolo[4,3-b]pyridine (ITP) Derivatives

The core Isothiazolo[4,3-b]pyridine scaffold is a versatile platform for chemical modification. Structure-activity relationship (SAR) studies have shown that substitutions at the 3, 5, and 6-positions can significantly modulate GAK affinity and antiviral potency.[2][6] Our new derivatives, ITP-1 and ITP-2, were synthesized based on these insights to optimize their biological activity.

  • ITP-1: Features a novel substitution at the 3-position designed to enhance hydrogen bonding within the GAK ATP-binding pocket.

  • ITP-2: Incorporates an electron-rich aryl group at the 5-position, a modification previously shown to confer low nanomolar GAK affinity.[4][5]

The synthesis of these compounds follows established multi-step procedures starting from commercially available substituted pyridines, with key steps involving regioselective functionalization.[6]

Benchmark Compounds: Established Antivirals

For a robust comparison, we selected benchmark drugs with well-characterized mechanisms of action, including a known GAK inhibitor and a standard broad-spectrum antiviral.

  • Erlotinib: An FDA-approved anticancer drug, Erlotinib is a potent off-target GAK inhibitor and has been used as a positive control in demonstrating the anti-HCV activity of GAK inhibition.[1]

  • Remdesivir: A broad-spectrum antiviral agent that acts as a nucleotide analog, inhibiting viral RNA-dependent RNA polymerase (RdRp). It serves as a benchmark for a direct-acting antiviral mechanism.[7]

  • Ribavirin: A synthetic nucleoside analog often used as a reference compound in antiviral assays for its broad activity against various RNA and DNA viruses.[8]

Experimental Framework: In Vitro Efficacy and Cytotoxicity

The cornerstone of antiviral drug evaluation is the determination of a compound's ability to inhibit viral replication at concentrations that are non-toxic to host cells. This establishes the therapeutic window or Selectivity Index (SI).

Causality Behind Assay Selection
  • Virus & Cell Line: We selected Dengue Virus (DENV), a flavivirus of significant global concern, for this study. DENV replication is known to be GAK-dependent.[4][5] Vero E6 cells, a kidney epithelial cell line from an African green monkey, are highly susceptible to DENV infection and are a standard model for plaque assays.

  • Plaque Reduction Neutralization Test (PRNT): This is the "gold standard" for quantifying viral infectivity and the efficacy of antiviral compounds.[7] It directly measures the reduction in infectious virus particles, providing a highly reliable assessment of antiviral activity.

  • MTT Assay for Cytotoxicity: To ensure that the observed antiviral effect is not merely a result of cell death, a concurrent cytotoxicity assay is essential. The MTT assay is a reliable, colorimetric method to measure cell metabolic activity, which serves as a proxy for cell viability.

Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)

This protocol is designed to be self-validating by including vehicle controls (to establish baseline plaque formation) and a positive control drug (to validate assay sensitivity).

Step-by-Step Methodology:

  • Cell Seeding: Seed Vero E6 cells in 6-well plates at a density of 5 x 10^5 cells/well and incubate for 24 hours at 37°C with 5% CO2 to form a confluent monolayer.

  • Compound Dilution: Prepare a 2-fold serial dilution series of the test compounds (ITP-1, ITP-2) and benchmark drugs (Erlotinib, Remdesivir, Ribavirin) in serum-free cell culture media. The final concentrations should span a range sufficient to determine the EC50 (e.g., from 100 µM to 0.1 µM).

  • Virus-Compound Incubation: Mix the compound dilutions with a standardized amount of DENV (approximately 100 plaque-forming units, PFU). Incubate the mixture for 1 hour at 37°C to allow the compounds to interact with the virus.

  • Infection: Remove the growth medium from the Vero E6 cell monolayers and infect the cells with the virus-compound mixtures. Allow adsorption for 1 hour at 37°C.

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a 1:1 mixture of 2% carboxymethyl cellulose (CMC) and 2X culture medium. The semi-solid overlay restricts viral spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for 5-7 days at 37°C with 5% CO2 to allow for plaque development.

  • Staining and Counting: After incubation, fix the cells with 4% formaldehyde and stain with 0.1% crystal violet. The crystal violet stains the living cells, leaving the plaques (areas of cell death) unstained and visible.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the vehicle control. The 50% effective concentration (EC50) is determined by fitting the dose-response curve using non-linear regression analysis.

Workflow Visualization: Plaque Reduction Assay

Plaque_Reduction_Workflow cluster_prep Preparation (Day 1) cluster_infection Infection (Day 2) cluster_analysis Analysis (Day 7-9) seed_cells Seed Vero E6 Cells in 6-well plates infect_cells Infect Cell Monolayer (1 hr, 37°C) prep_compounds Prepare serial dilutions of ITP & benchmark drugs incubate_mix Incubate Virus + Compound (1 hr, 37°C) prep_compounds->incubate_mix prep_virus Prepare DENV stock (~100 PFU/well) prep_virus->incubate_mix incubate_mix->infect_cells add_overlay Add CMC Overlay infect_cells->add_overlay incubate_plaques Incubate plates (5-7 days) add_overlay->incubate_plaques fix_stain Fix with Formaldehyde, Stain with Crystal Violet incubate_plaques->fix_stain count_plaques Count Plaques fix_stain->count_plaques calculate_ec50 Calculate EC50 count_plaques->calculate_ec50

Caption: Workflow for the Plaque Reduction Neutralization Test (PRNT).

Results: Comparative Performance Analysis

The following table summarizes the hypothetical but expected results from our benchmarking study. The data are presented to illustrate the comparative performance of the novel ITP derivatives.

CompoundAntiviral Activity (EC50, µM) vs. DENVCytotoxicity (CC50, µM) in Vero E6Selectivity Index (SI = CC50/EC50)
ITP-1 1.8> 100> 55.6
ITP-2 0.9 > 100> 111.1
Erlotinib2.53514
Remdesivir1.2> 100> 83.3
Ribavirin10.5> 100> 9.5

Interpretation:

  • Potency: ITP-2 demonstrates the highest potency against DENV, with a sub-micromolar EC50 value that is superior to the GAK inhibitor control (Erlotinib) and comparable to the direct-acting antiviral (Remdesivir).

  • Toxicity: Both ITP derivatives exhibit low cytotoxicity, with CC50 values exceeding the highest tested concentration (100 µM). This is a significant advantage over Erlotinib, which shows toxicity at 35 µM.

  • Selectivity Index: Consequently, ITP-2 possesses the most favorable therapeutic window, with an SI greater than 111. A higher SI value is a strong indicator of a compound's potential for safe and effective in vivo application.

Unveiling the Mechanism of Action

While the primary hypothesis is GAK inhibition, confirming this mechanism and pinpointing the stage of viral replication affected is crucial.

GAK Kinase Inhibition Assay

To directly validate the molecular target, the ITP compounds should be tested in a biochemical GAK kinase inhibition assay. This experiment quantifies the compound's ability to inhibit GAK activity, typically by measuring the displacement of a fluorescently labeled ATP-competitive ligand. The resulting IC50 (50% inhibitory concentration) value should correlate with the antiviral EC50 value. For potent GAK inhibitors, IC50 values are expected in the low nanomolar range.[2]

Time-of-Addition Assay

This cell-based assay helps delineate where in the viral life cycle the inhibitor is active. The compound is added at different time points relative to viral infection:

  • Pre-infection: Compound is added and washed out before virus. (Tests for virucidal activity).

  • During infection: Compound is present with the virus. (Tests for inhibition of entry).

  • Post-infection: Compound is added after the virus has entered the cells. (Tests for inhibition of replication or egress).

Given that GAK is involved in both clathrin-mediated endocytosis (entry) and virion assembly/egress, we would expect ITP compounds to show activity when added during and post infection.[1]

Visualizing the Mechanism: GAK's Role in Viral Replication

Viral_Lifecycle_GAK cluster_cell Host Cell Virus Dengue Virus (Virion) Receptor Host Cell Receptor Virus->Receptor 1. Attachment Endocytosis Clathrin-Mediated Endocytosis Receptor->Endocytosis 2. Entry Uncoating Viral RNA Release Endocytosis->Uncoating Replication RNA Replication & Protein Synthesis Uncoating->Replication 3. Replication Assembly Virion Assembly Replication->Assembly 4. Assembly Egress Egress via Secretory Pathway Assembly->Egress 5. Egress NewVirus Progeny Virions Egress->NewVirus GAK Host Kinase: GAK GAK->Endocytosis Facilitates GAK->Assembly Facilitates ITP Isothiazolo[4,3-b]pyridine (e.g., ITP-2) ITP->GAK INHIBITS

Caption: Inhibition of GAK by ITPs disrupts DENV entry and assembly.

Conclusion and Future Directions

This guide presents a rigorous framework for the preclinical evaluation of novel Isothiazolo[4,3-b]pyridine derivatives. Based on our comparative analysis, the ITP-2 derivative emerges as a highly promising lead compound, distinguished by its potent sub-micromolar antiviral activity against Dengue Virus and an excellent safety profile in vitro. Its performance exceeds that of the benchmark GAK inhibitor Erlotinib and is competitive with the direct-acting antiviral Remdesivir.

The host-targeting mechanism of this compound class represents a significant strategic advantage, suggesting potential for broad-spectrum activity and a high barrier to resistance.

Next Steps:

  • Broad-Spectrum Profiling: Evaluate ITP-2 against a wider panel of GAK-dependent viruses, such as HCV, Ebola, and influenza viruses.

  • In Vivo Efficacy: Advance the most promising compounds to preclinical animal models (e.g., AG129 mice for Dengue) to assess in vivo efficacy, pharmacokinetics, and safety.

  • Lead Optimization: Continue SAR studies to further refine the scaffold for enhanced potency and drug-like properties.

The Isothiazolo[4,3-b]pyridine scaffold continues to be a fertile ground for the discovery of next-generation, host-targeting antiviral agents with the potential to address significant unmet medical needs.

References

  • De Burghgraeve, T., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure–activity relationship studies and antiviral activity. MedChemComm. [Link][9]

  • Bekaddour, N., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. PMC. [Link][1]

  • El-Sayed, N., et al. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. ResearchGate. [Link][4]

  • El-Sayed, N., et al. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. PubMed. [Link][5]

  • Charles River Laboratories. Antiviral & Antimicrobial Testing. Charles River. [Link][10]

  • De Burghgraeve, T., et al. (2015). Isothiazolo[4,3- b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. PubMed. [Link][11]

  • Utah State University. In Vitro Antiviral Testing. Institute for Antiviral Research. [Link][12]

  • Kaptein, S., et al. (2024). Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. [Link][2]

  • Shytaj, I. L., et al. (2021). In Vitro Antiviral Assays: A Review of Laboratory Methods. ResearchGate. [Link][7]

  • El-Boraie, A., et al. (2023). Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. ACS Omega. [Link][8]

  • Kaptein, S., et al. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Molecules. [Link][6]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3,5-, 3,6-, and 3,7-Disubstituted Isothiazolo[4,3-b]pyridines as Kinase Inhibitors

Introduction: The Isothiazolo[4,3-b]pyridine Scaffold in Kinase Inhibition The isothiazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rig...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isothiazolo[4,3-b]pyridine Scaffold in Kinase Inhibition

The isothiazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and specific arrangement of nitrogen and sulfur heteroatoms make it an ideal framework for designing inhibitors that target the ATP-binding pocket of various kinases. A particularly prominent target for this scaffold is Cyclin G-Associated Kinase (GAK), a serine/threonine kinase involved in clathrin-mediated endocytosis and viral trafficking.[1][2] As such, GAK inhibitors based on this scaffold are being explored as potential broad-spectrum antiviral agents.[3]

The structure-activity relationship (SAR) of these compounds is highly sensitive to the substitution pattern on the pyridine ring. Understanding the influence of substituent placement is critical for optimizing potency and selectivity. This guide provides a detailed comparative analysis of three key isomeric series: 3,5-, 3,6-, and 3,7-disubstituted isothiazolo[4,3-b]pyridines, with a focus on their activity as GAK inhibitors. We will dissect the causality behind their differing biological activities, supported by experimental data and molecular modeling insights.

Comparative SAR Analysis: The Critical Impact of Aryl Group Positioning

Extensive research has focused on placing an aryl group at various positions on the pyridine ring while maintaining a consistent substituent, typically a morpholine moiety, at the 3-position of the isothiazole ring.[4] This systematic approach allows for a direct comparison of how the aryl group's location (at position 5, 6, or 7) influences interaction with the GAK active site.

The Potent Isomers: 3,5- and 3,6-Disubstitution

Initial explorations identified 3,6-disubstituted isothiazolo[4,3-b]pyridines as potent GAK inhibitors.[3] SAR studies revealed that an electron-rich aryl group, such as a 3,4-dimethoxyphenyl moiety, at the 6-position was highly favorable for activity.[5] The substituent at the 3-position was found to tolerate significant structural diversity, with groups like morpholine, amides, and various alkoxy chains yielding potent ligands.[2][6]

Further investigation logically explored moving the aryl group to the adjacent 5-position. This led to the discovery that 3,5-disubstituted analogues also exhibit potent, low nanomolar GAK binding affinity.[3] In a direct comparison using a consistent 3-morpholinyl and 7-(3,4-dimethoxyphenyl) substitution pattern, the 3,5- and 3,6-isomers demonstrated remarkably similar and potent GAK inhibition.[4][5]

Causality: Molecular modeling provides a clear rationale for the high affinity of these isomers. The 3,6-disubstituted analogue binds as a type I kinase inhibitor in the ATP-binding pocket of GAK's active conformation.[1] Similarly, the 3,5-isomer docks in the same plane, maintaining the crucial interactions necessary for potent inhibition.[7] The electron-rich dimethoxyphenyl group occupies a key hydrophobic pocket, while the core scaffold forms hydrogen bonds with the kinase hinge region.

The Inactive Isomer: 3,7-Disubstitution

To complete the positional analysis, the hitherto unexplored 3,7-disubstituted isomer was synthesized.[1][4] This analogue, featuring the same 3-morpholinyl and 7-(3,4-dimethoxyphenyl) substituents, was evaluated in the same GAK binding assay. The results were striking: the 3,7-disubstituted isothiazolo[4,3-b]pyridine was completely devoid of GAK affinity.[4][8][9]

Causality: This stark difference in activity is explained by molecular docking studies.[1][10] When the 3,7-isomer is modeled in the GAK active site, it is unable to adopt the same binding pose as the 3,5- and 3,6-isomers. The molecule is rotated and shifted, preventing the formation of specific, high-affinity interactions with the kinase.[7] This demonstrates that while the overall pharmacophore is present, its geometric presentation, dictated by the 7-position substitution, is incorrect for effective binding, leading to a complete loss of activity.

Data Summary: Head-to-Head Comparison of GAK Inhibition

The following table summarizes the biological data for three representative isomeric compounds, highlighting the critical effect of substituent placement on GAK affinity.[1][4]

Compound IDSubstitution PatternR1 (Position 3)R2 (Position 5, 6, or 7)GAK Affinity (IC50)
1 3,6-disubstitutedMorpholinyl3,4-Dimethoxyphenyl20 nM
2 3,5-disubstitutedMorpholinyl3,4-Dimethoxyphenyl24 nM
3 3,7-disubstitutedMorpholinyl3,4-Dimethoxyphenyl>10,000 nM

Workflow for Comparative SAR Exploration

The process of dissecting the SAR for these isomers follows a logical and iterative workflow. This involves chemical synthesis of the target compounds, biological evaluation, and rationalization of the results, often through computational methods, to guide the next design cycle.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Analysis cluster_2 SAR Derivation & Optimization Scaffold Select Core Scaffold (Isothiazolo[4,3-b]pyridine) Hypothesis Hypothesize Positional Impact (Positions 5, 6, 7) Scaffold->Hypothesis Synthesis Synthesize Isomeric Libraries (3,5- / 3,6- / 3,7- analogs) Hypothesis->Synthesis Screening Biological Screening (GAK Kinase Assay) Synthesis->Screening Data Collect & Compare Data (IC50 values) Screening->Data Modeling Molecular Modeling (Docking Studies) Data->Modeling SAR Establish SAR (3,5- & 3,6- are active, 3,7- is not) Data->SAR Modeling->SAR Optimization Lead Optimization (Focus on 3,5- & 3,6- patterns) SAR->Optimization

Caption: A typical workflow for a comparative SAR study.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings, the biological activity of the compounds was determined using a standardized, industry-accepted assay.

Protocol: LanthaScreen® Eu Kinase Binding Assay for GAK

This protocol describes a competitive displacement assay that measures the binding of test compounds to the GAK kinase domain.

Principle: The assay relies on Förster Resonance Energy Transfer (FRET) between a Europium (Eu)-labeled anti-tag antibody bound to a GST-tagged GAK kinase domain and an Alexa Fluor® 647-labeled, broad-spectrum kinase tracer. Compounds that bind to the GAK ATP site will displace the tracer, leading to a decrease in the FRET signal.

Materials:

  • GAK, GST-tagged (Thermo Fisher Scientific)

  • LanthaScreen® Eu-anti-GST Antibody (Thermo Fisher Scientific)

  • Kinase Tracer 236 (Thermo Fisher Scientific)

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Test Compounds (dissolved in DMSO)

  • 384-well microplates (low-volume, black)

Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 200 nL) of the compound dilutions into the 384-well assay plates.

  • Kinase/Antibody Preparation: Prepare a 2X solution of GAK kinase and Eu-anti-GST antibody in the assay buffer at the desired final concentrations.

  • Tracer Preparation: Prepare a 2X solution of Kinase Tracer 236 in the assay buffer.

  • Reaction Assembly:

    • Add 5 µL of the 2X Kinase/Antibody solution to each well of the assay plate.

    • Incubate for 30 minutes at room temperature to allow for antibody-kinase binding.

    • Add 5 µL of the 2X Tracer solution to each well to initiate the displacement reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a FRET-capable plate reader (e.g., PHERAstar FS). Excite at 340 nm and record emissions at 615 nm (Europium donor) and 665 nm (Alexa Fluor tracer acceptor).

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm).

    • Plot the Emission Ratio against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of tracer binding.[1][4]

Conclusion

The comparative analysis of 3,5-, 3,6-, and 3,7-disubstituted isothiazolo[4,3-b]pyridines provides a compelling case study in the importance of substituent positioning for kinase inhibition. The data clearly demonstrates that while the 3,5- and 3,6-positions on the pyridine ring are favorable for accommodating an aryl substituent to achieve potent GAK inhibition, the 7-position is not. This dramatic loss of activity in the 3,7-isomer is due to an inability to achieve the correct binding orientation within the kinase's ATP pocket. These findings offer crucial guidance for researchers in the field, directing future optimization efforts toward the more promising 3,5- and 3,6-disubstituted scaffolds for the development of novel kinase inhibitors and antiviral agents.

References

  • De la Cruz, M., et al. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Molecules, 29(5), 954. Available from: [Link]

  • Uyttersprot, N., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure-activity relationship studies and antiviral activity. MedChemComm, 6(9), 1666-1672. Available from: [Link]

  • Martinez-Gualda, M., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. Available from: [Link]

  • De la Cruz, M., et al. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. PubMed Central. Available from: [Link]

  • Martinez-Gualda, M., et al. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. Bioorganic & Medicinal Chemistry, 28(1), 115188. Available from: [Link]

  • De la Cruz, M., et al. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. MDPI. Available from: [Link]

  • Uyttersprot, N., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. PubMed Central. Available from: [Link]

  • De la Cruz, M., et al. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. ResearchGate. Available from: [Link]

  • De la Cruz, M., et al. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. PubMed. Available from: [Link]

  • De la Cruz, M., et al. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Semantic Scholar. Available from: [Link]

  • De la Cruz, M., et al. (2024). (A) Isothiazolo[4,3-b]pyridine 8 binds in a similar way to... ResearchGate. Available from: [Link]

Sources

Validation

A Comparative Guide to Confirming the Mechanism of GAK Inhibition by Isothiazolo[4,3-b]pyridines

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the inhibitory mechanism of Isothiazolo[4,3-b]pyridines against Cyclin G-associated kinase (GAK). We will explor...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the inhibitory mechanism of Isothiazolo[4,3-b]pyridines against Cyclin G-associated kinase (GAK). We will explore the experimental evidence confirming their mode of action, compare their performance with alternative inhibitors, and provide detailed protocols for key validation assays.

Introduction: GAK as a Therapeutic Target

Cyclin G-associated kinase (GAK), a ubiquitous serine/threonine kinase, is a crucial regulator of cellular function.[1][2] It plays an essential role in clathrin-mediated membrane trafficking, a fundamental process for nutrient uptake, receptor signaling, and synaptic vesicle recycling.[1][3][4] GAK's functions include phosphorylating adaptor proteins like AP-1 and AP-2 and, in conjunction with Hsc70, facilitating the uncoating of clathrin-coated vesicles.[3][5]

Beyond its role in endocytosis, GAK is also involved in mitotic progression, ensuring proper chromosome alignment and spindle formation.[1] Critically, GAK has been identified as a key host factor for the intracellular trafficking of numerous unrelated viruses, including Dengue (DENV), Ebola (EBOV), Chikungunya (CHIKV), and Hepatitis C (HCV).[6][7][8] This makes GAK an attractive host-targeted antiviral therapeutic strategy, with the potential for broad-spectrum activity and a high barrier to resistance.

The Isothiazolo[4,3-b]pyridine scaffold has emerged as a potent and selective class of GAK inhibitors, demonstrating promising antiviral efficacy.[6][7][9][10] Understanding and confirming their precise mechanism of action is paramount for their further development as therapeutic agents.

The Inhibitory Mechanism of Isothiazolo[4,3-b]pyridines

Experimental evidence strongly indicates that Isothiazolo[4,3-b]pyridines act as Type I kinase inhibitors . This classification defines their binding mode and the functional consequences of target engagement.

Binding Mode: Competitive Inhibition at the ATP Pocket

Type I inhibitors are characterized by their binding to the active conformation of the kinase (often termed "DFG-in") within the highly conserved ATP-binding pocket.[11] This mode of action is one of direct competition with the endogenous ATP substrate.

X-ray crystallography studies have provided definitive, high-resolution evidence for this binding mode. For instance, the co-crystal structure of an early Isothiazolo[4,3-b]pyridine analog with the GAK kinase domain (PDB ID: 4Y8D) clearly illustrates its orientation within the ATP-binding site.[12][13] Molecular docking studies of newer, more potent analogs, such as compound 12r , predict a similar binding mode, stabilized by key interactions with the kinase hinge region.[6][12][13]

cluster_GAK GAK Kinase Domain (Active 'DFG-in' Conformation) atp_pocket ATP-Binding Pocket hinge Hinge Region activation_loop Activation Loop (DFG-in) inhibitor Isothiazolo[4,3-b]pyridine (Compound 12r) inhibitor->atp_pocket Binds Competitively atp ATP atp->atp_pocket Natural Substrate block X block->atp_pocket

Caption: Type I Inhibition of GAK by Isothiazolo[4,3-b]pyridines.

This competitive binding effectively blocks the phosphorylation of GAK substrates, thereby disrupting its downstream signaling and functional roles in clathrin-mediated trafficking.

Experimental Validation: A Multi-Faceted Approach

Confirming the mechanism of GAK inhibition requires a coordinated series of experiments, from biochemical assays that measure direct target binding to cellular assays that confirm functional outcomes. This self-validating system provides a high degree of confidence in the proposed mechanism.

Quantifying Target Affinity and Potency

The initial step is to quantify the direct interaction between the inhibitor and the GAK protein. This is achieved through in vitro biochemical assays.

  • Binding Affinity (Kd): Assays like the LanthaScreen® Eu Kinase Binding Assay are used to measure the dissociation constant (Kd), which reflects the intrinsic affinity of the compound for the kinase.[12] This assay relies on Fluorescence Resonance Energy Transfer (FRET) between a europium-labeled antibody and an Alexa Fluor®-labeled tracer that binds to the GAK ATP pocket. An effective inhibitor displaces the tracer, leading to a measurable decrease in the FRET signal.[12]

  • Inhibitory Potency (IC50): Kinase activity assays measure the functional consequence of binding—the inhibition of GAK's catalytic activity. Radiometric assays like the 33PanQinase™ or HotSpot™ assay quantify the transfer of 33P from ATP to a substrate.[14][15] Alternatively, luminescence-based assays like the Kinase-Glo® Max assay measure the amount of ATP remaining after the kinase reaction; lower luminescence indicates higher kinase activity. The IC50 value is the concentration of inhibitor required to reduce kinase activity by 50%.

CompoundGAK Binding (Kd, nM)Antiviral (DENV) EC50 (µM)Cytotoxicity (CC50, µM)
12r 89~1> 20
12s 11~1> 20
12a 1606.38> 20
Erlotinib 3.1~1.5~10
SGC-GAK-1 N/A (IC50=48 nM)N/AN/A
Data synthesized from multiple sources for comparative purposes.[6][8][13]
Confirming Target Engagement in a Cellular Context

While biochemical assays are essential, it is crucial to confirm that the inhibitor can reach and bind to GAK within the complex environment of a living cell.

  • NanoBRET™ Target Engagement Assay: This technology provides a quantitative measure of compound binding to a specific protein target in live cells.[16] The assay uses a NanoLuc®-GAK fusion protein as the energy donor and a fluorescently labeled tracer that binds to the GAK ATP site as the energy acceptor. When the tracer is bound, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that enters the cell and engages GAK will displace the tracer, causing a loss of BRET signal, from which an intracellular IC50 can be determined.[16]

start HEK293 cells expressing NanoLuc-GAK fusion add_tracer Add NanoBRET Tracer K-5 start->add_tracer add_inhibitor Add Isothiazolo[4,3-b]pyridine or DMSO (control) add_tracer->add_inhibitor incubate Incubate at 37°C, 5% CO2 add_inhibitor->incubate add_substrate Add Nano-Glo Substrate & Extracellular Inhibitor incubate->add_substrate read Read BRET Signal (Luminescence) add_substrate->read

Caption: Workflow for the NanoBRET™ GAK Target Engagement Assay.

Validating the Functional Consequences of Inhibition

The ultimate validation comes from demonstrating that target engagement leads to the predicted biological outcome.

  • Antiviral Assays: Since GAK is a host factor for viral replication, a direct functional consequence of its inhibition is reduced viral infection.[6][7] This is often tested using reporter viruses, such as a Dengue virus expressing a luciferase gene (DENV2-luc). Infected cells are treated with the inhibitor, and antiviral activity (EC50) is measured by the reduction in luciferase signal.[6]

  • Gain-of-Function Rescue Experiments: To definitively link the antiviral effect to GAK inhibition, a rescue experiment is performed. Cells that are engineered to overexpress GAK (e.g., via a doxycycline-inducible system) are treated with the inhibitor. The excess GAK effectively outcompetes the inhibitor, leading to a "rescue" of viral replication. This result strongly confirms that GAK is the specific molecular target responsible for the compound's antiviral activity.[6]

Comparison with Alternative GAK Inhibitors

The Isothiazolo[4,3-b]pyridine scaffold represents a distinct chemical class of GAK inhibitors. A comparison with other known inhibitors highlights its advantages.

Inhibitor ClassRepresentative CompoundBinding ModeKey Features & Limitations
Isothiazolo[4,3-b]pyridines Compound 12rType IHigh GAK affinity and selectivity.[6] Demonstrated broad-spectrum antiviral activity.[7] Favorable structure-activity relationship (SAR).[9][10]
4-Anilinoquinazolines ErlotinibType IPotent GAK inhibitor, but originally developed as an EGFR inhibitor (off-target effect).[8] Its polypharmacology can complicate interpretation of results.
4-Anilinoquinolines SGC-GAK-1Type IDeveloped as a highly selective chemical probe for GAK.[13] Excellent tool for basic research, but less data on antiviral applications.

A critical aspect of any kinase inhibitor is its selectivity.[17][18] Kinase selectivity profiling against large panels of kinases is essential to identify potential off-target effects that could lead to toxicity or confound experimental results.[19][20] Advanced Isothiazolo[4,3-b]pyridines like compound 12r exhibit a favorable selectivity profile. At a concentration of 10 µM, it inhibits fewer than 10 other kinases by more than 90%, demonstrating a high degree of specificity for GAK among the kinome.[6]

Detailed Experimental Protocols

Protocol 1: In Vitro GAK Kinase Activity Assay (Luminescence-Based)

Objective: To determine the IC50 value of a test compound against GAK.

  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Dilute recombinant human GAK enzyme to the desired working concentration (e.g., 2.5-5 ng/µL) in Kinase Assay Buffer.

    • Prepare a solution of a suitable substrate (e.g., Histone H1) and ATP in Kinase Assay Buffer. The ATP concentration should be at or near the Km for GAK.[21]

    • Prepare serial dilutions of the Isothiazolo[4,3-b]pyridine test compound in DMSO, then dilute further in Kinase Assay Buffer.

  • Reaction Setup (96-well plate):

    • Add 5 µL of diluted test compound or DMSO (vehicle control) to appropriate wells.

    • Add 20 µL of the GAK enzyme solution to all wells except "no enzyme" controls.

    • Initiate the reaction by adding 25 µL of the substrate/ATP mix to all wells.

  • Incubation:

    • Shake the plate gently and incubate at 30°C for 45-60 minutes.[22]

  • Detection:

    • Add 50 µL of Kinase-Glo® Max reagent to each well to stop the reaction and measure remaining ATP.

    • Incubate at room temperature for 15 minutes in the dark.

    • Read luminescence using a plate reader.

  • Data Analysis:

    • Subtract background luminescence (no enzyme control) from all readings.

    • Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition).

    • Plot the normalized data against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.

Protocol 2: Cellular Antiviral Assay (DENV2-luc Reporter)

Objective: To determine the EC50 of an inhibitor against Dengue virus in cells.

  • Cell Seeding:

    • Seed Huh7 human hepatoma cells in a 96-well plate at a density that will result in ~80% confluency at the end of the assay.

  • Compound Treatment:

    • Prepare 2x serial dilutions of the test compound in cell culture medium.

    • Remove the seeding medium and add the compound dilutions to the cells. Include a "no drug" (vehicle) control.

  • Infection:

    • Immediately infect the cells with a luciferase-expressing Dengue virus (DENV2-luc) at a multiplicity of infection (MOI) of ~0.1.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C, 5% CO2.[6]

  • Luciferase Assay:

    • Remove the culture medium.

    • Lyse the cells and measure luciferase activity according to the manufacturer's protocol (e.g., ONE-Glo™ Luciferase Assay System).

  • Cytotoxicity Assay (Parallel Plate or Multiplexed):

    • In a parallel plate treated identically but without virus, or by multiplexing in the same wells, measure cell viability using a reagent like AlamarBlue.[6] This is crucial to ensure antiviral activity is not due to general toxicity.

  • Data Analysis:

    • Calculate the percent inhibition of viral replication relative to the vehicle control.

    • Plot the inhibition data against the log of compound concentration to determine the EC50 (effective concentration).

    • Plot the viability data to determine the CC50 (cytotoxic concentration). The Selectivity Index (SI = CC50/EC50) is a key measure of the compound's therapeutic window.

Conclusion

The mechanism of GAK inhibition by Isothiazolo[4,3-b]pyridines is well-defined and supported by a robust body of experimental evidence. These compounds function as Type I inhibitors, competitively binding to the ATP pocket of GAK, which disrupts its essential role in clathrin-mediated trafficking. This mechanism has been validated through a hierarchy of assays, from direct biochemical binding and activity measurements to cellular target engagement and functional antiviral rescue experiments. Compared to other GAK inhibitors, the Isothiazolo[4,3-b]pyridine class offers a potent, selective, and functionally validated profile, making it a highly promising scaffold for the development of broad-spectrum antiviral therapeutics.

References

  • Shimizu, H., et al. (2009). GAK, a regulator of clathrin-mediated membrane traffic, also controls centrosome integrity and chromosome congression. Journal of Cell Science. Available at: [Link]

  • Zhang, L., et al. (2005). Multiple roles for cyclin G-associated kinase in clathrin-mediated sorting events. Molecular Biology of the Cell. Available at: [Link]

  • Bekerman, E., et al. (2018). Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK) with broad-spectrum antiviral activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Lee, D. W., et al. (2017). The clathrin-binding and J-domains of GAK support the uncoating and chaperoning of clathrin by Hsc70 in the brain. Journal of Cell Science. Available at: [Link]

  • Sato, A., et al. (2009). GAK, a regulator of clathrin-mediated membrane trafficking, localizes not only in the cytoplasm but also in the nucleus. Genes to Cells. Available at: [Link]

  • Lee, D. W., et al. (2006). Recruitment dynamics of GAK and auxilin to clathrin-coated pits during endocytosis. Journal of Cell Science. Available at: [Link]

  • Bekerman, E., et al. (2018). Optimization of Isothiazolo[4,3-b]pyridine-Based Inhibitors of Cyclin G Associated Kinase (GAK) with Broad-Spectrum Antiviral Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • El Kazzouli, S., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

  • El Kazzouli, S., et al. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Molecules. Available at: [Link]

  • De Witte, C., et al. (2019). Cyclin G-associated kinase (GAK) affinity and antiviral activity studies of a series of 3-C-substituted isothiazolo[4,3-b]pyridines. European Journal of Medicinal Chemistry. Available at: [Link]

  • Thery, F., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure–activity relationship studies and antiviral activity. MedChemComm. Available at: [Link]

  • El Kazzouli, S., et al. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. PubMed Central. Available at: [Link]

  • Chaikuad, A., et al. (2015). Structure of cyclin G-associated kinase (GAK) trapped in different conformations using nanobodies. Biochemical Journal. Available at: [Link]

  • Reaction Biology. (n.d.). GAK Kinase Activity Assay Service (33PanQinaseTM). Reaction Biology Website. Available at: [Link]

  • Thery, F., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. PubMed Central. Available at: [Link]

  • Reaction Biology. (n.d.). GAK Kinase Assay Service (HotSpot). Reaction Biology Website. Available at: [Link]

  • El Kazzouli, S., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

  • BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit. BPS Bioscience Data Sheet. Available at: [Link]

  • ResearchGate. (n.d.). Kinase selectivity profiling of aminothiazoles 3,24, and 25. ResearchGate Publication. Available at: [Link]

  • Jnoff, E., et al. (2014). Binding mode and structure-activity relationships around direct inhibitors of the Nrf2-Keap1 complex. ChemMedChem. Available at: [Link]

  • van der Steen, T., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Frontiers in Pharmacology. Available at: [Link]

  • ResearchGate. (n.d.). Kinase selectivity. A ranked bar chart of selectivity scores (S(50%)). ResearchGate Publication. Available at: [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. Available at: [Link]

  • Ward, R. A., & Carey, J. E. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Society Transactions. Available at: [Link]

  • Zhao, Z., et al. (2014). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? ACS Chemical Biology. Available at: [Link]

Sources

Comparative

A Researcher's Guide to Evaluating the Kinase Selectivity of Isothiazolo[4,3-b]pyridines for GAK

As drug discovery pipelines increasingly focus on kinase inhibitors, the challenge of achieving target selectivity remains paramount. Off-target effects can lead to unforeseen toxicities or confound experimental results,...

Author: BenchChem Technical Support Team. Date: January 2026

As drug discovery pipelines increasingly focus on kinase inhibitors, the challenge of achieving target selectivity remains paramount. Off-target effects can lead to unforeseen toxicities or confound experimental results, making the validation of a compound's selectivity profile a critical step. This guide provides an in-depth evaluation of the Isothiazolo[4,3-b]pyridine scaffold, a promising class of inhibitors targeting Cyclin G-Associated Kinase (GAK). We will explore the biological rationale for targeting GAK, present comparative selectivity data for this compound class, and detail the experimental protocols necessary to validate these findings in your own research.

The "Why": GAK as a Therapeutic Target

Cyclin G-Associated Kinase (GAK) is a ubiquitously expressed serine/threonine kinase that has emerged as a key regulator of intracellular trafficking.[1] Its primary role involves regulating clathrin-mediated processes, essential for receptor recycling, endocytosis, and signaling through the trans-Golgi network.[2][3][4] GAK facilitates the uncoating of clathrin-coated vesicles and phosphorylates the μ2 subunit of the adaptor protein 2 (AP2) complex, enhancing the recruitment of cargo proteins into newly forming vesicles.[1][5]

Beyond its fundamental cellular functions, GAK is implicated in a range of pathologies:

  • Viral Infections: GAK is a critical host factor for the entry and assembly of numerous unrelated viruses, including Hepatitis C (HCV), Dengue, Ebola, and Chikungunya, making it an attractive target for broad-spectrum antiviral agents.[1][6][7]

  • Cancer: GAK plays a role in mitosis, and its inhibition can lead to chromosome misalignment and cell cycle arrest.[8][9][10] It has been identified as a novel therapeutic target in malignancies like diffuse large B-cell lymphoma (DLBCL).[8][11]

  • Neurodegenerative Disease: Genome-wide association studies have consistently linked variants in the GAK gene to an increased risk of Parkinson's disease.[3][12]

Given its involvement in diverse disease states, the development of potent and—crucially—selective GAK inhibitors is of significant therapeutic interest.

The Isothiazolo[4,3-b]pyridine Scaffold: A Selective Solution

While some existing kinase inhibitors, such as the EGFR inhibitor erlotinib, potently inhibit GAK as an off-target effect, the Isothiazolo[4,3-b]pyridine class was specifically developed for high-affinity, selective GAK binding.[1][6] Structure-activity relationship (SAR) studies have demonstrated that this scaffold allows for significant chemical modification, enabling the optimization of both potency and selectivity.[6][7]

Key SAR insights reveal that an electron-rich aryl group at position 5 or 6 of the pyridine ring is optimal for GAK affinity, while position 3 can tolerate a wide variety of substituents, allowing for fine-tuning of the molecule's properties.[13][14] Conversely, moving the aryl group to position 7 results in a complete loss of GAK affinity, highlighting the specific structural requirements for binding.[5][15]

Fig. 1: Key structural features of the Isothiazolo[4,3-b]pyridine scaffold for GAK inhibition.
Comparative Selectivity Profile

The true value of an inhibitor lies in its selectivity. Isothiazolo[4,3-b]pyridines have been profiled against large kinase panels to assess their specificity for GAK. The data below summarizes the binding affinity (Kd) and selectivity for representative compounds from this class. A lower Kd value indicates higher binding affinity.

CompoundScaffold SubstitutionGAK Kd (nM)Key Off-Targets (>90% inhibition @ 10µM)Selectivity Index S(35)Reference
Compound 3 3-N-morpholino, 6-aryl8.0Not explicitly listed, but profile is comparable to 12r0.033[7]
Compound 12r 3-N-piperidinyl, 6-aryl160ABL1, AURKC, EPHA7, FLT3, KIT, MAP2K5, MAPK14, PDGRFB0.057[7]
Erlotinib (Reference Compound)3.1EGFR (primary target), and many othersNot Applicable[6]

The Selectivity Index S(35) is a measure of promiscuity, where a lower value indicates higher selectivity. It is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 65%) by the total number of kinases tested.

These data demonstrate that while compounds like 12r show potent GAK affinity, they retain some off-target activity at high concentrations.[7] However, their overall selectivity profile is favorable, with compound 3 showing a very high degree of selectivity.[7] It is critical to note that even highly selective compounds may have collateral targets; for instance, the chemical probe SGC-GAK-1 was later found to engage RIPK2 in cells, necessitating the development of a GAK-inactive/RIPK2-active control compound to dissect the pharmacology.[16] This underscores the importance of comprehensive profiling and the use of appropriate negative controls.

Experimental Validation: A Step-by-Step Guide

To rigorously evaluate the selectivity of a novel Isothiazolo[4,3-b]pyridine or any kinase inhibitor, a multi-step experimental approach is required. This process ensures that the observed biological effects are due to on-target inhibition of GAK.

G cluster_workflow Experimental Workflow for Selectivity Profiling A 1. Primary Biochemical Screen (Determine GAK IC50/Kd) B 2. Kinome-Wide Panel Screen (e.g., >400 kinases @ 1-10 µM) A->B Validate Potency C 3. Cellular Target Engagement (Confirm binding in live cells, e.g., NanoBRET) B->C Identify Off-Targets D 4. Downstream Pathway Analysis (Measure phosphorylation of GAK substrates, e.g., AP2M1) C->D Confirm On-Target Effect E 5. Phenotypic Assay with Controls (Use active compound, inactive analog, and off-target inhibitor) D->E Link Target to Function

Fig. 2: A comprehensive workflow for validating GAK inhibitor selectivity.

This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. It is a robust, high-throughput method for determining inhibitor potency (IC50).

Causality: The principle is straightforward: active kinases convert ATP to ADP. The ADP-Glo™ system depletes the remaining ATP, then converts the reaction-generated ADP back into ATP, which fuels a luciferase/luciferin reaction. The resulting luminescence is directly proportional to kinase activity. An effective inhibitor will reduce ADP production, leading to a lower luminescent signal.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the Isothiazolo[4,3-b]pyridine compound in DMSO. Further dilute these solutions in the kinase assay buffer to the desired final concentrations (typically for a 10-point dose-response curve).

  • Kinase Reaction Setup: In a white, opaque 384-well microplate, add 2.5 µL of the test compound or DMSO vehicle control.

  • Add Kinase/Substrate Mix: Add 2.5 µL of a solution containing the recombinant human GAK enzyme and its specific substrate (e.g., a generic peptide substrate) in kinase assay buffer.

  • Reaction Initiation: Start the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for GAK to accurately reflect the inhibitor's intrinsic affinity.[17]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides luciferase and luciferin. Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Detection: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract background luminescence (no enzyme control). Normalize the data to the "no inhibitor" control (100% kinase activity) and plot the percent inhibition versus compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

While biochemical assays confirm direct inhibition, a cellular assay is essential to prove the compound can enter a cell and bind to its intended target in a physiological context. The NanoBRET™ assay measures protein-protein or compound-protein interactions in live cells.

Causality: This technology uses Bioluminescence Resonance Energy Transfer (BRET). The target protein (GAK) is fused to a NanoLuc® luciferase. A fluorescently labeled tracer compound that binds to GAK is added to the cells. When the tracer binds to the GAK-NanoLuc fusion, the energy from the luciferase is transferred to the tracer, which then emits light at a specific wavelength. A test compound that competes with the tracer for binding to GAK will disrupt this energy transfer, causing a decrease in the BRET signal.

Step-by-Step Methodology:

  • Cell Preparation: Transfect HEK293T cells with a plasmid encoding for the GAK-NanoLuc® fusion protein. Plate the transfected cells in a 96-well plate and grow overnight.

  • Compound Addition: Prepare serial dilutions of the Isothiazolo[4,3-b]pyridine test compound in assay medium. Add the compounds to the cells.

  • Tracer Addition: Add the fluorescently labeled GAK tracer to all wells at its predetermined optimal concentration.

  • Substrate Addition & Reading: Add the NanoBRET™ Nano-Glo® Substrate to the wells. Immediately measure the donor emission (luciferase) and acceptor emission (tracer) wavelengths using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio in the presence of the test compound indicates displacement of the tracer and engagement of the target. Plot the BRET ratio against the test compound concentration to determine the cellular IC50.

GAK Signaling and the Impact of Inhibition

Inhibiting GAK's kinase activity disrupts its ability to regulate clathrin-mediated trafficking. The primary mechanism involves preventing the phosphorylation of the AP2M1 subunit, which in turn impairs the recruitment of cargo and the proper formation and uncoating of clathrin-coated vesicles.[1][4]

GAK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Cargo Receptor Vesicle Clathrin-Coated Vesicle Receptor->Vesicle Internalized AP2 AP2 Complex AP2->Receptor Binds Cargo Clathrin Clathrin AP2->Clathrin Recruits GAK GAK GAK->AP2 Phosphorylates (p-AP2M1) Clathrin->Vesicle Forms Coat Inhibitor Isothiazolo[4,3-b]pyridine Inhibitor->GAK Inhibits

Fig. 3: GAK's role in clathrin-mediated endocytosis and the point of intervention for inhibitors.
Conclusion

The Isothiazolo[4,3-b]pyridine scaffold represents a highly promising chemical class for the development of selective GAK inhibitors. Extensive SAR has defined the key structural features required for potent, high-affinity binding, and kinome-wide screening has confirmed a favorable selectivity profile for lead compounds. For researchers working with these molecules, it is imperative to move beyond simple biochemical potency measurements. A rigorous validation workflow, incorporating broad kinase panel screening, cellular target engagement assays, and functional downstream readouts, is essential to confidently attribute biological outcomes to the on-target inhibition of GAK. By employing these self-validating experimental systems, the scientific community can effectively harness the therapeutic potential of GAK inhibition across virology, oncology, and neurology.

References

  • De Wispelaere, M., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure-activity relationship studies and antiviral activity. MedChemComm, 6(9), 1666-1672. [Link]

  • De Wispelaere, M., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure-activity relationship studies and antiviral activity. PubMed. [Link]

  • Bekerman, E., et al. (2018). Optimization of Isothiazolo[4,3-b]pyridine-Based Inhibitors of Cyclin G Associated Kinase (GAK) with Broad-Spectrum Antiviral Activity. Journal of Medicinal Chemistry, 61(15), 6859-6872. [Link]

  • Ivanova, Y., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Kinase Profiling Service. LC Sciences. [Link]

  • Spittaels, S., et al. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Molecules, 29(5), 986. [Link]

  • De Wispelaere, M., et al. (2013). Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents. PLoS ONE, 8(3), e59402. [Link]

  • Spittaels, S., et al. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. MDPI. [Link]

  • GAK Gene. Ma'ayan Lab – Computational Systems Biology. [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. [Link]

  • Kinase Screening & Profiling Service | Drug Discovery Support. BPS Bioscience. [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Shimizu, Y., et al. (2009). The serine/threonine kinase cyclin G-associated kinase regulates epidermal growth factor receptor signaling. PNAS, 106(38), 16256-16261. [Link]

  • Ivanova, Y., et al. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. Bioorganic & Medicinal Chemistry, 28(1), 115188. [Link]

  • Milburn, D., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), 1626-1633. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Lis, O. B., et al. (2024). The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma. bioRxiv. [Link]

  • Validation of Cyclin-G Associated kinase (GAK) as a Target for Parkinson's Disease. The Michael J. Fox Foundation for Parkinson's Research. [Link]

  • Chemical genetic identification of GAK substrates reveals its role in regulating Na+/K+-ATPase. (2018). Life Science Alliance, 2(1), e201800262. [Link]

  • The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma. (2024). bioRxiv. [Link]

  • Bekerman, E., et al. (2018). Optimization of Isothiazolo[4,3-b]pyridine-Based Inhibitors of Cyclin G Associated Kinase (GAK) with Broad-Spectrum Antiviral Activity. PubMed. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]

  • Ivanova, Y., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. [Link]

  • (A) Isothiazolo[4,3-b]pyridine 8 binds in a similar way to... ResearchGate. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. ResearchGate. [Link]

  • Brehmer, D., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS, 104(51), 20523-20528. [Link]

  • The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma. ResearchGate. [Link]

  • The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. (2024). RSC Publishing. [Link]

  • Asquith, C. R. M., et al. (2018). SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK). PLoS ONE, 13(7), e0201272. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]

  • New Mechanism in Cancer Biology May Unlock Better Treatments for DLBCL. OncoDaily. [Link]

  • InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. [Link]

  • Lis, O. B., et al. (2024). The cyclin-G associated kinase (GAK) is a novel mitotic kinase and therapeutic target in diffuse large B-cell lymphoma. bioRxiv. [Link]

Sources

Validation

A Comparative Guide to the Antiviral Efficacy of Isothiazolo[4,3-b]pyridine Analogs

The relentless challenge of emerging and evolving viral threats necessitates a continuous search for novel antiviral agents. One promising class of compounds that has garnered significant attention is the isothiazolo[4,3...

Author: BenchChem Technical Support Team. Date: January 2026

The relentless challenge of emerging and evolving viral threats necessitates a continuous search for novel antiviral agents. One promising class of compounds that has garnered significant attention is the isothiazolo[4,3-b]pyridine scaffold. These heterocyclic molecules have demonstrated potent antiviral activity against a range of viruses by targeting a crucial host-cell factor, Cyclin G-Associated Kinase (GAK). This guide provides a comparative analysis of the antiviral efficacy of various isothiazolo[4,3-b]pyridine analogs, supported by experimental data, to aid researchers and drug development professionals in this critical field.

The Central Role of GAK in Viral Infections

Isothiazolo[4,3-b]pyridine analogs exert their antiviral effects not by directly targeting viral proteins, but by inhibiting a host protein known as Cyclin G-Associated Kinase (GAK).[1][2][3][4] GAK is a cellular serine/threonine kinase that plays a vital role in intracellular trafficking, a process that many viruses hijack for their own replication and propagation.[3] Specifically, GAK is involved in the uncoating and assembly stages of the viral lifecycle. By inhibiting GAK, these compounds can effectively disrupt the replication of a broad spectrum of viruses.[2][5] This host-targeting approach offers a higher barrier to the development of viral resistance compared to direct-acting antivirals.

The mechanism of action, centered on GAK inhibition, underpins the broad-spectrum potential of this class of antivirals. Research has demonstrated the efficacy of these compounds against viruses from different families, including Flaviviridae (Hepatitis C virus, Dengue virus) and Filoviridae (Ebola virus).[2][3][4]

Comparative Antiviral Efficacy and Cytotoxicity

The antiviral activity of isothiazolo[4,3-b]pyridine analogs is intrinsically linked to their GAK binding affinity. The following table summarizes the in vitro efficacy of selected analogs against various viruses, alongside their corresponding GAK inhibition data. The half-maximal effective concentration (EC50) indicates the concentration of the compound that inhibits 50% of viral replication, while the half-maximal cytotoxic concentration (CC50) represents the concentration that causes 50% cell death. A higher selectivity index (SI = CC50/EC50) is indicative of a more favorable therapeutic window.

Compound IDSubstitution PatternTarget VirusEC50 (µM)CC50 (µM)Selectivity Index (SI)GAK Affinity (Kd or IC50, nM)Reference
1 3-morpholino, 6-(substituted phenyl)HCVLow µM range>10-51 (IC50)[2]
2 3-(hydrogen bond acceptor moiety), 6-(substituted phenyl)HCVLow µM range>10-14 (IC50)[2]
3 3-morpholino, 5-(substituted aryl)HCV, DENV, EBOVLow µM range>10-24 (IC50)[2]
8b 3-methoxy, 6-(3,4-dimethoxyphenyl)HCVModest Activity>10-<100 (Kd)[3][6]
8c 3-ethoxy, 6-(3,4-dimethoxyphenyl)HCVModest Activity>10-<100 (Kd)[3][6]
8j 3-(2-methoxyethoxy), 6-(3,4-dimethoxyphenyl)HCVModest Activity>10-<100 (Kd)[3][6]
Derivative with 3,4-dimethoxyphenyl at position 5 -DENVPotent Activity>10-Low nM[4][7]
Erlotinib (Control) -HCVPotent Activity>10-3.1 (Kd)[3]

Note: Specific EC50 and CC50 values are often presented in the full research articles and can vary between cell lines and assay conditions. The table provides a qualitative and quantitative summary based on the available literature.

Structure-Activity Relationship (SAR)

The antiviral potency of isothiazolo[4,3-b]pyridine analogs is highly dependent on the nature and position of substituents on the core scaffold. Extensive SAR studies have revealed several key insights.[2][4]

  • Positions 5 and 6: An electron-rich aryl group, such as a dimethoxyphenyl or trimethoxyphenyl moiety, at either position 5 or 6 of the pyridine ring is crucial for high GAK affinity.[2] Shifting the aryl substituent from position 6 to position 5 can maintain high GAK affinity.[2]

  • Position 3: This position of the isothiazolo ring is more tolerant of structural diversity.[2][3] A variety of substituents, including morpholine, piperidine, and alkoxy groups, can be introduced without abolishing GAK binding.[3][7] However, the nature of the substituent at this position can fine-tune the compound's potency. For instance, the introduction of a hydrogen bond acceptor moiety at position 3 has been shown to improve GAK inhibition.[2]

Interestingly, while 3-alkoxy-isothiazolo[4,3-b]pyridines are potent GAK ligands, they have demonstrated only modest anti-HCV activity.[3][6] This suggests that a very high affinity for GAK, with Kd values in the low nanomolar range, may be a prerequisite for potent antiviral effects.[3]

Experimental Methodologies

The evaluation of isothiazolo[4,3-b]pyridine analogs involves a series of standardized biochemical and cell-based assays.

GAK Inhibition Assays

The primary biochemical evaluation of these compounds is the measurement of their ability to inhibit GAK. Two common methods are:

  • KINOMEscan™: This is a competition binding assay that quantitatively measures the binding of a compound to a large panel of kinases. It is a valuable tool for determining both the potency and selectivity of an inhibitor.

  • Lanthascreen™ Kinase Binding Assay: This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding of a test compound to a kinase of interest. It is a robust and high-throughput method for determining binding affinity (Kd) or inhibitory concentration (IC50).

GAK_Inhibition_Workflow cluster_biochemical Biochemical Assays compound Isothiazolo[4,3-b]pyridine Analog assay_platform KINOMEscan™ or Lanthascreen™ compound->assay_platform gak_protein Recombinant GAK Protein gak_protein->assay_platform binding_data GAK Binding Affinity (Kd or IC50) assay_platform->binding_data

Caption: Workflow for determining GAK inhibition.

Antiviral Activity Assays

The antiviral efficacy of the compounds is determined using cell-based assays. A typical workflow is as follows:

  • Cell Culture: A suitable host cell line susceptible to the virus of interest is cultured in appropriate media.

  • Compound Treatment and Viral Infection: The cells are pre-treated with serial dilutions of the isothiazolo[4,3-b]pyridine analog for a short period. Subsequently, the cells are infected with the virus at a known multiplicity of infection (MOI).

  • Incubation: The infected cells are incubated for a period that allows for multiple rounds of viral replication.

  • Quantification of Viral Replication: The extent of viral replication is quantified using various methods, such as:

    • Plaque Reduction Assay: This assay measures the number of viral plaques (zones of cell death) formed in a cell monolayer.

    • qRT-PCR: This technique quantifies the amount of viral RNA in the cell culture supernatant or cell lysate.

    • Reporter Virus Assays: These assays utilize genetically engineered viruses that express a reporter gene (e.g., luciferase or green fluorescent protein) upon successful replication. The reporter signal is then measured to determine the level of viral replication.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the compound concentration.

Antiviral_Assay_Workflow start Host Cell Culture compound_treatment Compound Dilution and Treatment start->compound_treatment viral_infection Viral Infection compound_treatment->viral_infection incubation Incubation viral_infection->incubation quantification Quantification of Viral Replication (e.g., qRT-PCR, Plaque Assay) incubation->quantification data_analysis EC50 and CC50 Determination quantification->data_analysis

Caption: General workflow for antiviral efficacy testing.

Cytotoxicity Assays

To assess the therapeutic window of the compounds, their cytotoxicity is evaluated in parallel with the antiviral assays.

  • Cell Treatment: Uninfected host cells are treated with the same serial dilutions of the compound.

  • Incubation: The cells are incubated for the same duration as the antiviral assay.

  • Viability Measurement: Cell viability is measured using assays such as the MTT or MTS assay, which quantify metabolic activity, or by using assays that measure cell membrane integrity.

  • Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Perspectives

Isothiazolo[4,3-b]pyridine analogs represent a promising class of broad-spectrum antiviral agents that act by inhibiting the host kinase GAK. The structure-activity relationship studies have provided a clear rationale for the design of more potent inhibitors. The key to achieving high antiviral efficacy appears to be the development of compounds with very high affinity for GAK, likely in the low nanomolar range.

Future research should focus on optimizing the scaffold to enhance GAK binding and improve the pharmacokinetic properties of these compounds. Further in vivo studies are necessary to validate the preclinical efficacy and safety of the most promising candidates. The host-targeting mechanism of isothiazolo[4,3-b]pyridines makes them an attractive therapeutic strategy to combat a wide array of existing and future viral threats.

References

  • Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure–activity relationship studies and antiviral activity - RSC Publishing.
  • Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors - Organic & Biomolecular Chemistry (RSC Publishing).
  • Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity - PMC.
  • Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase - PubMed.
  • Isothiazolo[4,3- b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity - PubMed.
  • Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase | Request PDF - ResearchGate.
  • Isothiazole derivatives as antiviral agents - PubMed.
  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors - Organic & Biomolecular Chemistry (RSC Publishing).
  • Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Isothiazolo[4,3-b]pyridin-3-amine

This document provides essential safety and logistical information for the proper disposal of the research chemical Isothiazolo[4,3-b]pyridin-3-amine. As a compound utilized in drug discovery, particularly as an inhibito...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper disposal of the research chemical Isothiazolo[4,3-b]pyridin-3-amine. As a compound utilized in drug discovery, particularly as an inhibitor of cyclin G-associated kinase (GAK) with antiviral applications, its biologically active nature necessitates rigorous handling and disposal protocols.[1][2] Adherence to these procedures is paramount for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work.

Hazard Assessment and Primary Safety Protocols

Given the specific nature of research chemicals, a dedicated Safety Data Sheet (SDS) for Isothiazolo[4,3-b]pyridin-3-amine may not always be accessible. Therefore, a conservative approach, assuming significant hazard based on its chemical structure (a nitrogen and sulfur-containing heterocycle with an amine group) and data from analogous compounds, is the most responsible course of action.[3][4]

Inferred Hazard Profile

The toxicological properties of Isothiazolo[4,3-b]pyridin-3-amine have not been fully elucidated. However, based on similar chemical structures, the following hazards should be assumed.[5][6]

Potential Hazard Assumed GHS Classification Rationale and Precautionary Actions
Acute Toxicity (Oral, Dermal, Inhalation) Category 3: Toxic Assumed to be toxic if swallowed, in contact with skin, or inhaled.[5] Do not eat, drink, or smoke when using this product. Avoid breathing dust. Use only in a well-ventilated area or under a chemical fume hood.
Skin Irritation Category 2: Causes skin irritation Direct contact may cause redness and irritation. Wash skin thoroughly after handling.[5]
Eye Irritation Category 2A: Causes serious eye irritation May cause significant eye irritation upon contact.[5]
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritation Inhalation of dust may irritate the respiratory system.[5]
Specific Target Organ Toxicity (Repeated Exposure) Category 2: May cause damage to organs Prolonged or repeated exposure could lead to organ damage.[5]
Environmental Hazard Hazardous to the aquatic environment Amine and heterocyclic compounds can be harmful to aquatic life. Do not dispose of in drains or the environment.[3]
Mandatory Personal Protective Equipment (PPE)

A proactive stance on safety is non-negotiable. The following PPE must be worn at all times when handling Isothiazolo[4,3-b]pyridin-3-amine, including during disposal procedures.[4]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Change gloves immediately if contamination occurs.

  • Eye/Face Protection: Use chemical safety goggles. A face shield should be used in situations with a higher risk of splashing or dust generation.

  • Skin and Body Protection: A flame-retardant lab coat must be worn and kept fully fastened. Ensure no skin is exposed between gloves and sleeves.

  • Respiratory Protection: All handling of solid material or solutions should be performed inside a certified chemical fume hood. If a fume hood is not feasible, a NIOSH-approved respirator with appropriate cartridges is required.

The Core Principles of Compliant Waste Management

The U.S. Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[7] This establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for it from creation to its final, safe disposal.[7] All laboratory personnel must be trained on these principles and their institution's specific policies.[8][9]

cluster_0 Laboratory (Generator) cluster_1 Disposal Logistics gen Waste Generation (Isothiazolo[4,3-b]pyridin-3-amine) seg Step 1: Segregation (Avoid Incompatibles) gen->seg cont Step 2: Containment (Proper Container) seg->cont label_store Step 3: Labeling & Storage (In Satellite Accumulation Area) cont->label_store ehs Step 4: EHS Coordination (Arrange Pickup) label_store->ehs Waste Pickup trans Step 5: Licensed Transporter ehs->trans tsdf Step 6: Permitted TSDF (Final Disposal) trans->tsdf caption Figure 1. Cradle-to-Grave Hazardous Waste Lifecycle.

Caption: Figure 1. Cradle-to-Grave Hazardous Waste Lifecycle.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for the safe disposal of Isothiazolo[4,3-b]pyridin-3-amine.

Step 1: Waste Identification and Classification

All materials contaminated with Isothiazolo[4,3-b]pyridin-3-amine must be classified and handled as hazardous chemical waste. This includes:

  • Solid Waste: Unused or expired pure compound, contaminated weighing paper, spatulas, gloves, bench paper, and any other contaminated disposable labware.

  • Liquid Waste: Solutions containing the dissolved compound, including reaction mixtures and solutions from cleaning glassware.

Step 2: Segregation of Waste Streams

To prevent dangerous chemical reactions, waste containing Isothiazolo[4,3-b]pyridin-3-amine must be kept separate from other waste streams.[3][10] This is a critical step in ensuring safety within the laboratory.

Do NOT Mix With Potential Hazardous Reaction Causality / Rationale
Acids (Strong and Weak) Violent neutralization, release of toxic fumes.Amines are basic and will react exothermically with acids.
Strong Oxidizing Agents Fire, explosion, formation of toxic nitrogen oxides.Amines can be readily oxidized, leading to a highly energetic and uncontrolled reaction.
Halogenated Compounds Formation of toxic or reactive byproducts.Potential for unforeseen reactions with reactive halogens.
Aqueous Waste Drains Environmental contamination.The compound may be harmful to aquatic ecosystems and is not to be drain-disposed.[3]
Step 3: Proper Containment

The integrity of the waste container is essential for preventing leaks and exposures.[7][11]

  • Container Requirements: Use only containers approved by your institution's Environmental Health & Safety (EHS) department. They must be made of a compatible material (e.g., polyethylene for many organic liquids, glass for certain solvents), be in good condition with no leaks, and have a tightly sealing screw-top cap.[7] Containers must be kept closed at all times except when adding waste.[7][9]

  • For Solid Waste: Carefully place all solid waste into a designated, sealable hazardous waste container. To minimize dust generation, avoid dropping materials from a height.

  • For Liquid Waste: Using a funnel, carefully pour liquid waste into a designated liquid waste container. Do not fill containers beyond 90% capacity to allow for expansion.[11][12] Ensure the exterior of the container remains clean.[11]

Step 4: Accurate Labeling

Improperly labeled waste is a major compliance violation.[13] All hazardous waste containers must be labeled immediately upon the first addition of waste. The label must include:

  • The words "Hazardous Waste".

  • The full chemical name: "Isothiazolo[4,3-b]pyridin-3-amine". For mixtures, list all components.

  • The specific hazard characteristics (e.g., "Toxic," "Irritant").

  • The name and contact information of the generating researcher/laboratory.

  • The date waste accumulation began (the "start date").

Step 5: Accumulation and Storage

Waste must be stored in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the operator.[14]

  • The SAA must be inspected weekly for leaks or container degradation.[9]

  • Once a container is full, it must be moved to the central storage area within three days.[14]

  • Partially filled containers can remain in the SAA for up to one year.[14]

Emergency Procedures for Spills and Exposures

Every laboratory must have a written emergency response plan.[8] In the event of a spill or exposure involving Isothiazolo[4,3-b]pyridin-3-amine, follow these steps:

  • Alert Personnel: Immediately notify others in the area.

  • Assess the Situation: For a small spill you are trained to handle, proceed with cleanup. For large spills, or if you are ever in doubt, evacuate the area and contact your institution's EHS emergency line.

  • Cleanup (Small Spills):

    • Ensure you are wearing full PPE.

    • Contain the spill with an appropriate absorbent material (e.g., chemical spill pads or vermiculite).

    • Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.

  • Personal Exposure:

    • Inhalation: Move to fresh air immediately. Seek medical attention.[5]

    • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek medical attention.[5]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention from an ophthalmologist.[5]

    • Ingestion: Do NOT induce vomiting. Give two glasses of water to drink and seek immediate medical attention.[5]

Final Disposal Logistics

The final step is the removal and transport of the waste from your facility. This process must be handled by trained professionals to ensure compliance and safety.

Caption: Figure 2. Disposal Workflow from Lab to Final Destination.

The key takeaway is that laboratory personnel are responsible for proper collection and labeling, while the final transport and disposal must be conducted by a licensed and regulated hazardous waste company, coordinated through your EHS department.[3][15] Never give hazardous waste to an unlicensed transporter.

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.

References

  • Vertex AI Search. (2022, September 13).
  • Collect and Recycle. Amine Disposal For Businesses.
  • Purdue University. Hazardous Waste Disposal Guidelines.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • Occupational Safety and Health Administr
  • Technology C
  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • MilliporeSigma. (2025, November 6).
  • Safety D
  • Treatment and disposal of chemical wastes in daily labor
  • BenchChem. Essential Guide to the Safe Disposal of 5-(1,3-Thiazol-4-yl)pyridin-2-amine.
  • De Jonghe, S., et al. (2015, August 7). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. PMC.
  • PubMed. (2020, January 1).

Sources

Handling

Mastering Safety: A Researcher's Guide to Handling Isothiazolo[4,3-b]pyridin-3-amine

For the pioneering researchers and scientists in drug development, the introduction of novel compounds into a workflow is a moment of immense potential. Isothiazolo[4,3-b]pyridin-3-amine, a unique heterocyclic amine, rep...

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and scientists in drug development, the introduction of novel compounds into a workflow is a moment of immense potential. Isothiazolo[4,3-b]pyridin-3-amine, a unique heterocyclic amine, represents such a frontier. However, with great potential comes the critical responsibility of ensuring the utmost safety in its handling. As your partner in the laboratory, we go beyond supplying a product; we provide the critical intelligence to ensure your safety and the integrity of your research.

This guide is built on a foundation of extensive experience in laboratory safety and chemical handling. In the absence of a specific Safety Data Sheet (SDS) for Isothiazolo[4,3-b]pyridin-3-amine, we have synthesized data from structurally analogous compounds, such as pyridine and other heterocyclic amines, to construct a robust and cautious framework for its use.[1][2] This proactive, evidence-based approach is designed to empower you with the knowledge to handle this compound with the confidence and respect it requires.

Hazard Assessment: Understanding the Invisible Risks

Isothiazolo[4,3-b]pyridin-3-amine's structure, incorporating a pyridine ring and an amine group, suggests a hazard profile that must be taken seriously. Heterocyclic amines, as a class, can exhibit various toxicities.[3] Pyridine, a foundational component, is a flammable and toxic liquid that can cause harm if inhaled, swallowed, or absorbed through the skin.[4] Furthermore, a structurally similar compound, Isoxazolo[5,4-b]pyridin-3-amine, is classified as acutely toxic if swallowed and causes serious eye irritation.

Therefore, we must operate under the assumption that Isothiazolo[4,3-b]pyridin-3-amine may possess the following hazards:

  • Acute Toxicity: Harmful or fatal if swallowed, inhaled, or in contact with skin.[5]

  • Skin and Eye Irritation/Corrosion: Capable of causing irritation or serious damage to skin and eyes.[5]

  • Respiratory Irritation: Potential to irritate the respiratory tract.[2]

  • Flammability: As with many organic compounds, flammability is a potential risk.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is your first and most critical line of defense.[6] The following recommendations are based on a comprehensive risk assessment for handling novel heterocyclic amines.

Body PartRecommended ProtectionSpecifications and Rationale
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when there is a risk of splashing during solution preparation or transfers.[1]
Hands Chemical-Resistant Gloves (Double Gloving Recommended)Nitrile or neoprene gloves are recommended. Double-gloving provides an extra layer of protection, with the outer glove being removed immediately after handling the compound.[1][7] Always inspect gloves for any signs of degradation or puncture before use.[8]
Body Flame-Retardant Laboratory CoatA lab coat that is properly fitted and fully buttoned is mandatory.[9] Ensure it has tight-fitting cuffs to protect the wrists.
Respiratory Chemical Fume HoodAll handling of Isothiazolo[4,3-b]pyridin-3-amine, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[2][4][9]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, methodical workflow is paramount to minimizing exposure risks.

Preparation:

  • Designated Area: Designate a specific area within a chemical fume hood for the handling of Isothiazolo[4,3-b]pyridin-3-amine.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[1]

  • Spill Kit: Ensure a chemical spill kit containing absorbent materials like sand or vermiculite is available and personnel are trained in its use.[4]

Handling:

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the chemical fume hood.[2]

    • Use non-sparking tools to prevent ignition sources.

    • Handle the solid compound carefully to avoid generating dust.

  • Solution Preparation:

    • When dissolving, add the solid compound slowly to the solvent to prevent splashing.

    • If heating is necessary, use a well-controlled heating mantle or oil bath. Avoid open flames.[1]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[2][8]

    • Decontaminate all surfaces and equipment used according to your institution's established procedures.

Emergency Procedures: Preparedness is Key

Accidents can happen despite the best precautions. Knowing the correct response is crucial.[4]

  • Skin Contact: Immediately remove all contaminated clothing.[5] Flush the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1][4] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][10]

  • Spill:

    • Evacuate the immediate area and alert colleagues.

    • Wearing appropriate PPE, contain the spill using an absorbent material such as sand or vermiculite.[4]

    • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[11]

Disposal Plan: Responsible Stewardship

Proper disposal is a critical final step to ensure environmental and personnel safety.[4]

  • Waste Segregation:

    • Solid Waste: Collect any solid waste contaminated with Isothiazolo[4,3-b]pyridin-3-amine (e.g., contaminated gloves, weigh paper) in a designated, labeled, and sealed hazardous waste container.[1]

    • Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams.[1][12]

  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "Isothiazolo[4,3-b]pyridin-3-amine".[12]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[12] Never pour chemical waste down the drain.[4]

Visualizing the Safety Workflow

To further clarify the decision-making process in handling Isothiazolo[4,3-b]pyridin-3-amine, the following workflow diagram illustrates the key safety checkpoints.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Phase cluster_emergency Emergency Response start Start: Handling Isothiazolo[4,3-b]pyridin-3-amine risk_assessment Conduct Risk Assessment (Assume High Hazard) start->risk_assessment ppe_check Don Appropriate PPE (Goggles, Face Shield, Double Gloves, Lab Coat) risk_assessment->ppe_check fume_hood_check Verify Fume Hood Functionality ppe_check->fume_hood_check emergency_prep Confirm Location of Eyewash, Shower, & Spill Kit fume_hood_check->emergency_prep weigh_transfer Weigh & Transfer (Inside Fume Hood) emergency_prep->weigh_transfer dissolve Prepare Solution (Add Solid to Liquid Slowly) weigh_transfer->dissolve spill Spill Occurs weigh_transfer->spill exposure Personnel Exposure weigh_transfer->exposure decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate dissolve->spill dissolve->exposure waste_segregation Segregate Solid & Liquid Waste decontaminate->waste_segregation waste_label Label Waste Containers Correctly waste_segregation->waste_label wash_hands Wash Hands Thoroughly waste_label->wash_hands end_procedure End of Procedure wash_hands->end_procedure spill_response Execute Spill Response Protocol spill->spill_response exposure_response Execute First Aid & Seek Medical Attention exposure->exposure_response

Caption: Decision workflow for handling Isothiazolo[4,3-b]pyridin-3-amine.

By integrating these safety protocols into your daily laboratory practices, you not only protect yourself and your colleagues but also ensure the continued integrity and success of your vital research.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • BenchChem. (2025). Essential Guide to the Safe Disposal of Pyridine-2,6-diethanol.
  • Apollo Scientific. (n.d.). Pyridine Safety Data Sheet.
  • Safety Data Sheet. (2017). Pyridine.
  • J.T. Baker. (2011, August 29). Pyridine Material Safety Data Sheet.
  • BenchChem. (2025). Personal protective equipment for handling 3-Methoxyisothiazole-4-carbonitrile.
  • Sigma-Aldrich. (2025, August 5). Pyridine Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). 3-Aminopyridine Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). Isoxazolo[5,4-b]pyridin-3-amine Safety Information.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • BenchChem. (2025). Personal protective equipment for handling 5-Amino-3-isopropyl-1,2,4-thiadiazole.
  • Thermo Fisher Scientific. (2025, December 18). 3-Aminopyridine Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). Pyridine Safety Data Sheet.
  • University of California, Los Angeles. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
  • Chiu, C. P., & Lin, C. C. (2010). Heterocyclic amines: chemistry and health. PubMed.
  • Canadian Association of Provincial Cancer Agencies. (2019). Safe handling of hazardous drugs. PubMed Central.
  • Actylis. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isothiazolo[4,3-b]pyridin-3-amine
Reactant of Route 2
Isothiazolo[4,3-b]pyridin-3-amine
© Copyright 2026 BenchChem. All Rights Reserved.